Quinoline-6-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDKCUOUBLCZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495786 | |
| Record name | Quinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65433-99-0 | |
| Record name | Quinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-6-sulfonyl chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Quinoline-6-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-6-sulfonyl chloride is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. The quinoline nucleus is a recognized pharmacophore, and its derivatization at the 6-position with a sulfonyl chloride moiety provides a reactive handle for the introduction of various functional groups, most notably leading to the formation of sulfonamides.[1][2] This guide offers an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will delve into the direct chlorosulfonation of quinoline and the two-step process involving the synthesis and subsequent chlorination of quinoline-6-sulfonic acid, providing a robust framework for researchers in drug discovery and development.
Introduction: The Significance of this compound in Medicinal Chemistry
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The introduction of a sulfonyl chloride group at the 6-position of the quinoline ring system creates a highly valuable intermediate, this compound. This functional group is a potent electrophile, readily reacting with nucleophiles such as amines to form stable sulfonamide linkages.[2]
The resulting quinoline-6-sulfonamides have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles. These hybrid molecules combine the beneficial properties of both the quinoline and sulfonamide moieties, leading to compounds with enhanced efficacy and novel mechanisms of action.[1][5] Consequently, the efficient and reliable synthesis of this compound is a critical first step in the exploration of this important class of compounds.
Synthetic Strategies for this compound
The synthesis of this compound can be broadly approached through two primary strategies:
-
Direct Chlorosulfonation of Quinoline: This method involves the direct introduction of the chlorosulfonyl group onto the quinoline ring in a single step using a chlorosulfonating agent.
-
Two-Step Synthesis via Quinoline-6-Sulfonic Acid: This approach first involves the sulfonation of quinoline to produce quinoline-6-sulfonic acid, which is then converted to the desired sulfonyl chloride in a subsequent step.
The choice between these methods often depends on factors such as desired regioselectivity, scale of the reaction, and the availability of starting materials and reagents.
Method 1: Direct Chlorosulfonation of Quinoline
Direct chlorosulfonation is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) acts as the electrophile.[6] This method offers a more direct route to the target molecule.
Mechanism: The reaction proceeds through the attack of the electron-rich quinoline ring on the electrophilic sulfur atom of chlorosulfonic acid. The regioselectivity of the substitution is influenced by the electronic properties of the quinoline ring and the reaction conditions. Under vigorous conditions, electrophilic substitution on quinoline typically occurs at the C-5 and C-8 positions.[7][8] However, careful control of reaction parameters can favor substitution at the C-6 position.
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: Using a significant excess of chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion.
-
Temperature Control: The reaction temperature is a critical parameter that influences the rate and regioselectivity of the reaction. Careful heating is required to initiate and sustain the reaction without promoting unwanted side reactions or decomposition.
-
Quenching: The reaction mixture is cautiously quenched with ice water to decompose excess chlorosulfonic acid and precipitate the product.
Experimental Protocol: Direct Chlorosulfonation of Quinoline
| Step | Procedure | Observations/Notes |
| 1 | In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber. | All glassware must be thoroughly dried to prevent premature decomposition of chlorosulfonic acid. |
| 2 | To the flask, add chlorosulfonic acid (5-8 molar equivalents relative to quinoline).[9] | The reaction should be performed under an inert atmosphere (e.g., nitrogen).[9] |
| 3 | Cool the chlorosulfonic acid in an ice bath and slowly add quinoline (1 equivalent) dropwise via the dropping funnel with vigorous stirring. | The addition should be slow to control the exothermic reaction. |
| 4 | After the addition is complete, slowly heat the reaction mixture to 100-160°C and maintain this temperature until the reaction is complete (monitored by TLC or HPLC).[9] | The reaction progress should be monitored to avoid prolonged heating which can lead to side products. |
| 5 | Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. | This step should be done slowly and cautiously as the quenching of chlorosulfonic acid is highly exothermic. |
| 6 | The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum. | The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene).[10] |
Diagram of Direct Chlorosulfonation Workflow:
Caption: Workflow for the direct chlorosulfonation of quinoline.
Method 2: Two-Step Synthesis via Quinoline-6-Sulfonic Acid
This method provides an alternative route that can sometimes offer better control over regioselectivity and may be more suitable for certain substituted quinolines.
Step 1: Sulfonation of Quinoline to Quinoline-6-Sulfonic Acid
The first step is the sulfonation of quinoline using fuming sulfuric acid (oleum). This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the quinoline ring.
Causality Behind Experimental Choices:
-
Fuming Sulfuric Acid: Oleum is a stronger sulfonating agent than concentrated sulfuric acid and is necessary to achieve sulfonation of the relatively deactivated quinoline ring.
-
High Temperature: The reaction requires high temperatures (around 220°C) to overcome the activation energy for the sulfonation of the heterocyclic system.[7]
-
Work-up: The reaction mixture is poured into water to precipitate the sulfonic acid product, which is often sparingly soluble in acidic aqueous solutions.
Experimental Protocol: Synthesis of Quinoline-6-Sulfonic Acid
| Step | Procedure | Observations/Notes |
| 1 | In a fume hood, place quinoline (1 equivalent) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser. | |
| 2 | Carefully add fuming sulfuric acid (excess) to the quinoline with stirring. | The addition should be done cautiously as the reaction is exothermic. |
| 3 | Heat the reaction mixture to 220°C and maintain this temperature for several hours.[7] | The reaction progress can be monitored by quenching a small aliquot and analyzing by NMR or HPLC. |
| 4 | After cooling, carefully pour the reaction mixture into a beaker of cold water. | The sulfonic acid will precipitate as a solid. |
| 5 | Collect the solid by vacuum filtration, wash with cold water, and dry. | The product is often used in the next step without further purification. |
Step 2: Conversion of Quinoline-6-Sulfonic Acid to this compound
The second step involves the conversion of the sulfonic acid to the more reactive sulfonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[11]
Causality Behind Experimental Choices:
-
Chlorinating Agent: Thionyl chloride is a common and effective reagent for this transformation. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent.[11][12]
-
Reaction Temperature: The reaction is typically performed at a moderate temperature (e.g., 70°C) to ensure a reasonable reaction rate without causing decomposition of the product.[6]
-
Inert Solvent: The reaction is often carried out in an inert solvent like toluene or without a solvent if thionyl chloride is used in excess.
Experimental Protocol: Synthesis of this compound from Quinoline-6-Sulfonic Acid
| Step | Procedure | Observations/Notes |
| 1 | In a fume hood, suspend Quinoline-6-sulfonic acid (1 equivalent) in an excess of thionyl chloride.[6] | A catalytic amount of DMF can be added. |
| 2 | Heat the mixture to reflux (around 70°C) with stirring for several hours until the solid dissolves and gas evolution ceases.[6] | The reaction should be performed under a reflux condenser with a gas outlet to a scrubber to neutralize the HCl and SO₂ byproducts. |
| 3 | Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure. | This should be done carefully in a well-ventilated fume hood. |
| 4 | The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., toluene).[10] | The product should be stored under anhydrous conditions as it is sensitive to moisture. |
Diagram of the Two-Step Synthetic Pathway:
Caption: Two-step synthesis of this compound.
Data Summary and Comparison of Methods
| Parameter | Method 1: Direct Chlorosulfonation | Method 2: Two-Step Synthesis |
| Starting Material | Quinoline | Quinoline |
| Key Reagents | Chlorosulfonic acid | Fuming sulfuric acid, Thionyl chloride |
| Number of Steps | 1 | 2 |
| Typical Reaction Temperature | 100-160°C[9] | Step 1: 220°C[7], Step 2: 70°C[6] |
| Advantages | More direct, fewer steps. | Potentially better regiocontrol, milder conditions for the chlorination step. |
| Disadvantages | Harsh conditions, potential for side reactions. | Longer overall process, use of highly corrosive reagents. |
Conclusion and Future Perspectives
The synthesis of this compound is a fundamental process for the development of novel quinoline-based therapeutic agents. Both the direct chlorosulfonation and the two-step approach via the sulfonic acid intermediate are viable methods, each with its own set of advantages and challenges. The choice of synthetic route will depend on the specific requirements of the research, including scale, purity, and the availability of reagents and equipment.
Future research in this area may focus on the development of milder and more regioselective methods for the synthesis of this compound. The use of modern catalytic systems and flow chemistry could offer significant improvements in terms of safety, efficiency, and environmental impact. As the demand for novel quinoline-based drugs continues to grow, the optimization of the synthesis of this key intermediate will remain an important area of investigation for medicinal and process chemists.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 8-Quinolinesulfonyl Chloride: A Key Intermediate for Pharmaceutical Research.
- Ghosh, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Google Patents. (n.d.). JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.
- ACS Publications. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate.
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Quinoline-6-sulfonyl chloride chemical properties
An In-depth Technical Guide to Quinoline-6-sulfonyl Chloride: Properties, Reactivity, and Applications
Introduction
This compound is a pivotal chemical intermediate, valued for its unique molecular architecture that combines a quinoline scaffold with a highly reactive sulfonyl chloride functional group. This structure makes it an indispensable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. The quinoline moiety is a "privileged structure" in drug discovery, appearing in numerous therapeutic agents due to its ability to interact with a wide range of biological targets. The sulfonyl chloride group serves as a versatile handle for introducing the quinoline core into more complex molecules, most commonly through the formation of stable sulfonamide linkages.
This guide offers a comprehensive overview of the core chemical properties, reactivity, and applications of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also practical insights into its handling and synthetic utility.
Physicochemical and Structural Properties
This compound is a solid at room temperature, and its core properties are summarized below. These data are crucial for designing experiments, including selecting appropriate solvents and reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 65433-99-0 | [1] |
| Molecular Formula | C₉H₆ClNO₂S | [1] |
| Molecular Weight | 227.67 g/mol | [2] |
| Melting Point | 83-85°C | [3] |
| Boiling Point | 385.8 ± 17.0 °C (Predicted) | [3] |
| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | White to off-white crystalline powder or needles | [4] |
| Solubility | Soluble in Ethanol, Ether | [3] |
Structural Identifiers for Computational Analysis:
-
SMILES: C1=CC2=CC(=CC=C2N=C1)S(=O)(=O)Cl[1]
-
InChI: InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H[2]
Spectroscopic Data Analysis
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is an expert interpretation of its expected spectral characteristics.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands characteristic of the sulfonyl chloride group. Expect to see strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively[5]. Additional bands will arise from the quinoline ring, including C=C and C=N stretching vibrations in the 1550-1630 cm⁻¹ range and C-H out-of-plane bending motions below 900 cm⁻¹[6].
-
Mass Spectrometry (MS) : In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 227. The presence of chlorine will result in a characteristic isotopic pattern, with an [M+2]⁺ peak at m/z 229 that is approximately one-third the intensity of the molecular ion peak[5]. Key fragmentation patterns would involve the loss of the chlorine atom (SO₂Cl group) and cleavage of the quinoline ring itself, with a prominent fragment often being the quinoline cation at m/z 129[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will display a series of signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the quinoline ring will appear as doublets and doublets of doublets, with coupling constants characteristic of their positions. The deshielding effect of the electron-withdrawing sulfonyl chloride group will cause the protons nearest to the C-6 position to shift downfield.
-
¹³C NMR : The carbon NMR spectrum will show nine distinct signals for the quinoline carbons. The carbon atom directly attached to the sulfonyl chloride group (C-6) will be significantly deshielded and appear at a characteristic downfield shift.
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily driven by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, providing a reliable method for forming new chemical bonds.
Core Reactivity: Nucleophilic Substitution
The cornerstone of this compound's reactivity is its reaction with nucleophiles, such as amines, alcohols, and thiols. The reaction proceeds via a nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion as a leaving group. This process is highly efficient for forming sulfonamides, sulfonates, and thioesters, respectively.
Caption: General mechanism of nucleophilic substitution on this compound.
Primary Application: Sulfonamide Synthesis
The most prevalent application of this compound is in the synthesis of sulfonamides, a critical functional group in many approved drugs and drug candidates[8]. The reaction with primary or secondary amines is typically rapid and high-yielding.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Rationale: This protocol employs a tertiary amine base (e.g., triethylamine or DIPEA) to neutralize the hydrochloric acid (HCl) generated during the reaction. The use of a non-nucleophilic base prevents it from competing with the primary/secondary amine for the sulfonyl chloride. The reaction is typically run in an aprotic solvent to avoid hydrolysis of the starting material.
-
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
Reaction: Cool the amine solution to 0°C using an ice bath. Add the this compound solution dropwise to the stirred amine solution over 15-20 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure sulfonamide.
-
Role in Drug Discovery and Development
The quinoline scaffold is a cornerstone in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer, antibacterial, and antimalarial properties[9][10]. This compound serves as a key building block for synthesizing novel derivatives for structure-activity relationship (SAR) studies. For example, it is used to connect the quinoline core to other pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities[11].
Synthesis of this compound
While commercially available, understanding the synthesis of this compound is valuable for process development and cost analysis. A common laboratory-scale synthesis involves the chlorosulfonation of quinoline.
Caption: A common synthetic pathway to this compound.
This two-step process first introduces a sulfonic acid group onto the quinoline ring, primarily at the 6-position under controlled conditions. The subsequent reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride converts the sulfonic acid into the more reactive sulfonyl chloride[4].
Safety, Handling, and Storage
This compound is a reactive and corrosive chemical that requires careful handling to ensure laboratory safety.
Hazard Identification:
-
Moisture Sensitive: Reacts with water (hydrolyzes) to form quinoline-6-sulfonic acid and hydrochloric acid.
-
Inhalation Hazard: Dust and vapors may cause respiratory irritation[13].
Safe Handling Practices:
-
Always handle this compound inside a certified chemical fume hood[13].
-
Wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A lab coat[12].
-
-
Avoid generating dust. Use a closed system where possible[12].
-
Keep away from water and other sources of moisture.
-
Ensure a safety shower and eye wash station are readily accessible.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[13].
-
Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture[13].
-
Store away from incompatible materials such as strong bases, alcohols, and amines. A recommended storage temperature is often -20°C for long-term stability[3].
Conclusion
This compound is a fundamentally important reagent that bridges the gap between the foundational quinoline heterocycle and the complex molecular architectures required for modern drug discovery and materials science. Its well-defined physicochemical properties, predictable reactivity, and versatile applications make it a staple in the synthetic chemist's toolbox. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound to advance scientific innovation.
References
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- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20836-20865.
- Drugs.com. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
- Bernstein, L. S., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
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Introduction: The Strategic Importance of Quinoline-6-sulfonyl chloride
An In-depth Technical Guide to Quinoline-6-sulfonyl chloride
In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold stands out as a "privileged structure," a core molecular framework consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] this compound (CAS No. 65433-99-0) is a pivotal chemical intermediate, serving as a versatile building block for the synthesis of novel quinoline derivatives. Its strategic importance lies in the highly reactive sulfonyl chloride group, which provides a direct and efficient handle for introducing diverse functionalities onto the quinoline core, primarily through the formation of sulfonamides.[4]
This guide offers a comprehensive technical overview for researchers and drug development professionals, delving into the core properties, synthesis, reactivity, and applications of this compound. It provides field-proven insights and self-validating protocols to empower the scientific community in leveraging this key reagent for groundbreaking research.
Part 1: Core Chemical & Physical Identity
A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. This compound is identified by the CAS number 65433-99-0 .[5][6][7][8][9]
Table 1: Chemical Identity
| Attribute | Value |
| CAS Number | 65433-99-0[5][9] |
| IUPAC Name | This compound[8] |
| Molecular Formula | C₉H₆ClNO₂S[7][8] |
| Molecular Weight | 227.67 g/mol [7][9] |
| SMILES | C1=CC2=CC(=CC=C2N=C1)S(=O)(=O)Cl[5][10] |
| InChIKey | AUDKCUOUBLCZQR-UHFFFAOYSA-N[10] |
| Synonyms | 6-Quinolinesulfonyl chloride[5][8] |
Table 2: Physicochemical & Handling Properties
| Attribute | Value | Source |
| Purity | Typically ≥95% | [5] |
| Topological Polar Surface Area (TPSA) | 47.03 Ų | [5] |
| LogP | 2.1623 | [5] |
| Storage Conditions | 4°C, sealed storage, away from moisture, under an inert atmosphere. | [5][11] |
| Shipping | Room temperature | [5] |
Part 2: Synthesis and Core Reactivity
The utility of this compound stems from its straightforward synthesis and predictable, high-yield reactivity.
Synthetic Pathway Overview
While several methods exist for the synthesis of aryl sulfonyl chlorides, a common and regioselective laboratory-scale approach for this compound starts from 6-aminoquinoline. This precursor dictates the specific substitution pattern on the quinoline ring. The synthesis proceeds via a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.
A generalized workflow for this synthesis is depicted below. The choice of starting with the amine is a key experimental decision to avoid the formation of multiple isomers that can occur with direct chlorosulfonation of the parent quinoline ring.
Caption: Generalized synthetic route to this compound.
Core Reactivity: The Electrophilic Nature of the Sulfonyl Chloride Group
The chemical utility of this compound is dominated by the electrophilic character of the sulfur atom in the sulfonyl chloride (-SO₂Cl) moiety. This group readily reacts with a wide range of nucleophiles.
-
Sulfonamide Formation: The most significant reaction is with primary and secondary amines to form stable sulfonamide linkages (-SO₂-NRR').[4] This reaction is the cornerstone of its application in medicinal chemistry, allowing for the rapid generation of large libraries of novel compounds for biological screening. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to quench the HCl byproduct.
-
Hydrolysis: The sulfonyl chloride group is sensitive to moisture and will hydrolyze to the corresponding quinoline-6-sulfonic acid.[12][13] This necessitates careful handling and storage under anhydrous conditions to maintain the reagent's integrity.[5]
-
Other Nucleophiles: It can also react with other nucleophiles, such as alcohols to form sulfonate esters or sodium azide to yield sulfonyl azides, further expanding its synthetic potential.[12]
Caption: Key reactions of this compound.
Part 3: Application in Drug Discovery & Development
The quinoline core is a well-established pharmacophore, and its derivatives have shown a remarkable breadth of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial properties.[1] this compound serves as a critical entry point for synthesizing libraries of quinoline-6-sulfonamides, which are then screened for therapeutic potential.
The general workflow in a drug discovery context involves synthesizing a diverse library of sulfonamides by reacting the sulfonyl chloride with a wide array of commercially available or custom-synthesized amines. This library is then subjected to high-throughput screening against specific biological targets (e.g., enzymes, receptors) to identify "hit" compounds. These hits are subsequently optimized through further chemical modification to improve potency, selectivity, and pharmacokinetic properties, leading to "lead" compounds for further development.
Caption: Role of this compound in drug discovery.
Part 4: Experimental Protocol and Safety
Trustworthiness in research is built on robust, reproducible protocols and a deep respect for safety.
General Protocol for the Synthesis of a Quinoline-6-sulfonamide
This protocol is a self-validating system for reacting this compound with a generic primary or secondary amine.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (2.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) to a concentration of approximately 0.1 M.
-
Reaction Initiation: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize side-product formation.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting materials.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base and amine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical methods (¹H NMR, ¹³C NMR, HRMS, etc.).
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
Table 3: GHS Hazard Information | | | | :--- | :--- | | Pictogram(s) |
ngcontent-ng-c4006390337="" class="ng-star-inserted">| | Signal Word | Danger [14] | | Hazard Statements | H314: Causes severe skin burns and eye damage.[11][15][14] | | | H290: May be corrosive to metals.[15] |
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11][15] A safety shower and eyewash station must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust.[11] Handle under an inert atmosphere and prevent any contact with water or moisture to avoid hydrolysis and release of corrosive HCl gas.[11]
-
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15][14]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[11]
-
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Introduction: The Significance of Quinoline-6-sulfonyl Chloride
An In-Depth Technical Guide to the Physical Properties of Quinoline-6-sulfonyl Chloride
Prepared for Researchers, Scientists, and Drug Development Professionals
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. As a derivative of quinoline, a structural motif present in numerous biologically active compounds, its utility as a reactive intermediate is of paramount importance.[1] The sulfonyl chloride functional group provides a reactive handle for the synthesis of a diverse array of sulfonamides, sulfones, and other sulfonyl derivatives, many of which are explored for their therapeutic potential.[2][3]
A thorough understanding of the physical properties of this compound is not merely academic; it is a prerequisite for its effective handling, characterization, and application in synthetic workflows. This guide offers a comprehensive examination of these properties, blending established data with the practical insights necessary for laboratory application. We will delve into its core physical constants, the experimental methodologies for their verification, and the critical considerations for its storage and stability, providing a holistic resource for the research scientist.
Molecular and Chemical Identity
Accurate identification is the foundation of all chemical research. This compound is uniquely defined by the following identifiers and structural attributes.
| Identifier | Value | Source(s) |
| CAS Number | 65433-99-0 | [4][5][6] |
| Molecular Formula | C₉H₆ClNO₂S | [4][6][7] |
| Molecular Weight | 227.67 g/mol | [6][7] |
| IUPAC Name | This compound | [7] |
| SMILES | C1=CC2=CC(=CC=C2N=C1)S(=O)(=O)Cl | [4] |
| InChIKey | AUDKCUOUBLCZQR-UHFFFAOYSA-N | [7] |
Core Physical Properties: A Quantitative Overview
The fundamental physical characteristics of a compound dictate its behavior in various experimental settings. The properties of this compound are summarized below.
| Physical Property | Value | Source(s) |
| Appearance | Pale Yellow Solid / Powder | [5] |
| Melting Point | 83-85 °C | [5][8][9] |
| Boiling Point | 385.8 ± 17.0 °C (Predicted) | [5][8] |
| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [5][8] |
| Solubility | Soluble in Ethanol and Ether | [5][8][9] |
| pKa | 2.71 ± 0.10 (Predicted) | [5] |
Experimental Characterization: Protocols and Rationale
The data presented above are derived from experimental observation. This section details the methodologies for verifying these properties, emphasizing the scientific reasoning behind each protocol.
Melting Point Determination: A Criterion for Purity
The melting point is one of the most crucial physical properties for a solid organic compound, serving as a primary indicator of its purity. A pure crystalline solid typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C.[10] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[10] Therefore, an observed melting range of 83-85°C for this compound confirms its identity and suggests a high degree of purity.
This protocol describes the use of a standard Mel-Temp apparatus or similar heating block device.
-
Sample Preparation: Place a small amount of dry this compound onto a clean, dry surface. Finely powder the sample if necessary.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 1-2 mm high.[11][12]
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
Begin heating the block rapidly to approach the expected melting point (approx. 75-80°C).
-
Once near the expected range, reduce the heating rate to a slow and steady 1-2°C per minute.[10] This slow rate is critical for thermal equilibrium between the sample, thermometer, and block, ensuring an accurate reading.
-
Observe the sample through the magnifying lens.
-
-
Data Recording:
Caption: Workflow for Melting Point Determination.
Spectroscopic Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound.
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For this compound, ¹H NMR is expected to show a series of signals in the aromatic region (typically 7-9 ppm), with chemical shifts and coupling patterns characteristic of the substituted quinoline ring system. The electron-withdrawing sulfonyl chloride group will significantly influence the chemical shifts of adjacent protons.
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[14]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.[15][16] The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides the deuterium signal required for the spectrometer to "lock" onto the magnetic field.[14]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14][16] Gently vortex or sonicate to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, 5 mm NMR tube. If any solid particulates are present, filter the solution through a small cotton plug in the pipette to prevent them from interfering with the magnetic field homogeneity.[15]
-
Spectrometer Operation:
-
Insert the NMR tube into a spinner and adjust its depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Locking & Shimming: The instrument will lock onto the deuterium signal of the solvent. Shimming is then performed (manually or automatically) to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines and high resolution.[16]
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width) and acquire the spectrum.[17]
-
Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum.
-
Caption: NMR Sample Preparation and Data Acquisition Workflow.
IR spectroscopy is used to identify functional groups. For this compound, the spectrum will be dominated by strong, characteristic absorption bands for the sulfonyl chloride group.
-
S=O Asymmetric & Symmetric Stretching: Expect strong bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[18] The presence of these two distinct, intense peaks is a clear indicator of the -SO₂Cl moiety.
-
Aromatic C=C and C=N Stretching: Vibrations from the quinoline ring will appear in the 1600-1450 cm⁻¹ region.
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 227.67).[19]
-
Isotopic Pattern: A key feature will be the isotopic pattern of chlorine. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic M+2 peak (at m/z ≈ 229.67) that is about one-third the intensity of the main molecular ion peak, providing definitive evidence for the presence of one chlorine atom in the molecule.[18][19]
Stability, Storage, and Handling
The reactivity of the sulfonyl chloride group necessitates specific storage and handling procedures to maintain the compound's integrity.
-
Stability: this compound is moisture-sensitive. The sulfonyl chloride group can readily hydrolyze in the presence of water to form the corresponding sulfonic acid. This reactivity is the basis for its utility in synthesis but also a liability if not handled correctly.
-
Recommended Storage: To prevent degradation, the compound should be stored in a tightly sealed container, away from moisture.[4] The recommended storage temperature is in a freezer at -20°C.[5][8]
-
Handling and Safety: this compound is classified as corrosive and can cause severe skin burns and eye damage.[20] Therefore, handling should always be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][22] It is incompatible with strong oxidizing agents.[20]
Conclusion
This compound is a valuable reagent whose physical properties are well-defined. Its melting point of 83-85°C serves as a reliable indicator of purity, while its spectroscopic signatures provide unambiguous structural confirmation. The compound's utility is intrinsically linked to the reactivity of its sulfonyl chloride group, which also dictates the need for stringent moisture-free and safe handling conditions. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently characterize, store, and utilize this important synthetic intermediate to advance their work in drug discovery and chemical synthesis.
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Quinoline-6-Sulfonyl Chloride: A Comprehensive Technical Guide for Scientific Professionals
This guide provides an in-depth exploration of quinoline-6-sulfonyl chloride, a pivotal heterocyclic building block in contemporary chemical and pharmaceutical research. We will delve into its fundamental chemical identity, structural characteristics, physicochemical properties, synthesis, and reactivity. Furthermore, this document will illuminate its significant applications in drug discovery and medicinal chemistry, alongside critical safety and handling protocols essential for laboratory practice.
Chemical Identity and Molecular Structure
This compound is an aromatic sulfonyl chloride featuring a quinoline core. The sulfonyl chloride group, positioned at the 6th carbon of the quinoline ring, is a highly reactive functional group, rendering the molecule a valuable intermediate for the synthesis of a diverse array of derivatives.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also known by synonyms such as 6-quinolinesulfonyl chloride.[1][2] Its unique structure is unambiguously identified by the Chemical Abstracts Service (CAS) Registry Number 65433-99-0 .[1][2][3][4]
The molecular formula of this compound is C₉H₆ClNO₂S.[1][2][3][4] This formula corresponds to a molecular weight of approximately 227.67 g/mol .[3][4] The structural formula, represented by the SMILES string C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1, illustrates the fusion of a benzene ring and a pyridine ring to form the characteristic quinoline scaffold, with the sulfonyl chloride moiety attached to the benzene portion.[2][5]
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClNO₂S | [1][2][3][4] |
| Molecular Weight | 227.67 g/mol | [3][4] |
| CAS Number | 65433-99-0 | [1][2][3][4] |
| Appearance | Solid | [6] |
| Melting Point | 126-129 °C | |
| Purity | ≥95% | [2] |
| Topological Polar Surface Area (TPSA) | 47.03 Ų | [2] |
| LogP | 2.1623 | [2] |
Synthesis and Reactivity
The synthesis of quinoline sulfonyl chlorides can be achieved through various methods, often involving the direct sulfonation of the quinoline ring followed by chlorination. For instance, the reaction of a quinoline derivative with chlorosulfonic acid is a common approach to introduce the sulfonyl chloride group.[7] The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.
A generalized synthetic workflow for the preparation of this compound derivatives is depicted below.
Caption: Generalized synthetic workflow for this compound and its derivatives.
The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and thioesters. This versatility allows for the facile introduction of the quinoline-6-sulfonyl scaffold into various molecular frameworks, a key feature exploited in drug discovery and materials science.
Applications in Research and Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs with diverse therapeutic applications.[8][9][10][11] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[9][11]
This compound serves as a critical building block for the synthesis of novel, biologically active molecules. The sulfonyl group can act as a key pharmacophore or as a linker to connect the quinoline core to other functional moieties. For example, quinoline-5-sulfonamides have been synthesized from the corresponding sulfonyl chloride and investigated for their anticancer and antibacterial activities.[7] This highlights the potential of its regioisomer, this compound, in similar drug design strategies.
The utility of quinoline sulfonyl chlorides extends beyond medicinal chemistry. For instance, 8-quinolinesulfonyl chloride has been employed as a coupling agent in oligonucleotide synthesis, demonstrating the broader applicability of this class of compounds in biochemical research.[12]
Caption: Applications of this compound as a versatile chemical intermediate.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.[13][14] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[13][14][15][16][17]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles and a face shield are essential.[13][16]
-
Skin and Body Protection: Impervious protective clothing and boots are recommended.[13]
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[14][18]
Handling and Storage:
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[14]
-
Store in a corrosives area.[14]
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek immediate medical attention.[13][17]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][17]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[13][17]
-
If swallowed: Rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.[13][17]
Spectroscopic Data
The structural elucidation and confirmation of this compound and its derivatives rely on various spectroscopic techniques. While specific spectra for the 6-isomer were not found, data for the related 8-quinolinesulfonyl chloride is available and provides an indication of the types of data used for characterization. This includes Infrared (IR) spectroscopy and Mass Spectrometry (MS).[6][19] Researchers synthesizing or working with this compound would typically perform their own analyses, such as ¹H NMR, ¹³C NMR, IR, and MS, to verify the identity and purity of the compound.
Conclusion
This compound is a compound of significant interest to researchers in the fields of drug development, medicinal chemistry, and organic synthesis. Its well-defined structure, predictable reactivity, and the inherent biological importance of the quinoline scaffold make it a valuable tool for the creation of novel molecules with therapeutic potential. Adherence to strict safety protocols is paramount when handling this corrosive and reactive substance. As research into quinoline-based compounds continues to expand, the importance of versatile intermediates like this compound is set to grow.
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A Researcher's Guide to Sourcing and Qualifying Quinoline-6-sulfonyl Chloride for Drug Discovery
Introduction: The Critical Role of Starting Material Quality in Medicinal Chemistry
Quinoline-6-sulfonyl chloride is a key building block in medicinal chemistry, serving as a precursor for a diverse range of sulfonamide derivatives with potential therapeutic applications. The successful synthesis of novel chemical entities for drug discovery pipelines is critically dependent on the quality and consistency of the starting materials. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, evaluating, and implementing robust quality control measures for commercial this compound. We will delve into the nuances of supplier selection, the rationale behind key analytical validation techniques, and the potential impact of impurities on downstream applications, ensuring the integrity and reproducibility of your research.
Part 1: Navigating the Commercial Supplier Landscape
The selection of a reliable supplier for this compound is the foundational step in ensuring the success of a research campaign. A multitude of chemical suppliers offer this reagent, ranging from large, well-established corporations to smaller, specialized laboratories. The primary considerations in supplier selection extend beyond mere availability and price point to encompass a holistic evaluation of quality, consistency, and documentation.
Key Supplier Evaluation Criteria:
-
Purity and Specification Guarantees: Reputable suppliers will provide a clear indication of the minimum purity for their this compound. Common purity grades for research chemicals range from ≥95% to ≥98%. It is crucial to align the purity grade with the sensitivity of the intended application.
-
Availability of Technical Documentation: The ready availability of a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) is non-negotiable. The CoA provides lot-specific data on purity and physical properties, while the SDS details essential safety, handling, and storage information.[1][2][3]
-
Batch-to-Batch Consistency: For long-term research projects or later-stage development, assurance of batch-to-batch consistency is paramount. Inquire with potential suppliers about their quality management systems and their ability to provide consistent material over time.
-
Customer and Technical Support: A supplier's willingness and ability to provide technical support can be invaluable in troubleshooting unexpected results.
Prominent Commercial Suppliers:
A survey of the market reveals several key suppliers of this compound. While this is not an exhaustive list, it represents a cross-section of the types of suppliers available:
| Supplier | Typical Stated Purity | Notes |
| ChemScene | ≥95% | Provides detailed product information and technical data. |
| Fluorochem | 95% | Offers a range of quantities suitable for research and development.[2] |
| Clearsynth | High quality, accompanied by CoA | Positions itself as a manufacturer and exporter, suggesting potential for larger scale.[3] |
| Santa Cruz Biotechnology | Information available upon request | A well-known supplier in the life sciences with a broad chemical portfolio. |
| BLDpharm | Information available upon request | A supplier with a large catalog of building blocks and intermediates. |
| Ambeed | Information available upon request | Offers a wide range of research chemicals. |
This table is for illustrative purposes. Researchers should always obtain the most current information directly from the suppliers.
Part 2: Incoming Quality Control - A Self-Validating System
Upon receipt of this compound, it is imperative to conduct in-house quality control to verify the supplier's specifications and to ensure the material is suitable for its intended use. This section outlines a comprehensive, self-validating protocol for the qualification of incoming material.
Understanding Potential Impurities
The primary route for the synthesis of this compound often involves the chlorosulfonation of quinoline. Potential impurities may arise from several sources:
-
Isomeric Impurities: The presence of other quinoline sulfonyl chloride isomers (e.g., quinoline-8-sulfonyl chloride) is a common possibility due to the directing effects of the quinoline ring during electrophilic substitution.
-
Starting Material: Unreacted quinoline may be present in the final product.
-
Hydrolysis Product: Quinoline-6-sulfonic acid can form upon exposure of the sulfonyl chloride to moisture.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may be carried over.
The presence of these impurities can have significant downstream consequences. For instance, isomeric sulfonyl chlorides will lead to a mixture of final products, complicating purification and interpretation of biological data. The hydrolyzed sulfonic acid is unreactive under standard sulfonamide formation conditions and will reduce the effective molarity of the reagent, leading to lower reaction yields.
Workflow for Incoming Quality Control
The following diagram illustrates a logical workflow for the comprehensive quality control of newly acquired this compound.
Caption: A streamlined workflow for the quality control of incoming this compound.
Experimental Protocols
1. Visual Inspection and Documentation Review
-
Procedure: Upon receipt, visually inspect the material for uniform color and consistency. It should be a white to off-white or pale yellow solid.[2] Review the supplier's Certificate of Analysis, paying close attention to the lot number, purity determination method, and reported physical properties. Cross-reference this with the Safety Data Sheet for handling and storage information. Proper storage is critical; it should be kept in a cool, dry place, often under an inert atmosphere, to prevent hydrolysis.
2. Identity and Purity Confirmation by ¹H NMR Spectroscopy
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous confirmation of the compound's structure and can give a rapid assessment of purity by identifying signals corresponding to impurities.
-
Protocol:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Expected Chemical Shifts (in CDCl₃, approximate): The aromatic protons on the quinoline ring will appear in the range of δ 7.5-9.0 ppm. The specific splitting patterns will be characteristic of the 6-substituted quinoline core.
-
Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. Look for the absence of significant signals in the aliphatic region (unless a known solvent is present) and the characteristic aromatic pattern. The integration of impurity peaks relative to the main compound can provide a semi-quantitative measure of purity.
-
3. Purity and Impurity Profiling by LC-MS
-
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating the main component from its impurities and providing mass information for their identification.
-
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of ~10-50 µg/mL with the initial mobile phase.
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Look for the [M+H]⁺ ion for this compound (C₉H₆ClNO₂S, MW = 227.67). The expected m/z would be approximately 228.0.
-
-
Data Interpretation: The purity of the sample can be determined by the area percentage of the main peak in the UV chromatogram. The mass spectrometer will help in tentatively identifying any impurity peaks based on their mass-to-charge ratio. For example, the hydrolyzed product, quinoline-6-sulfonic acid, would have an expected [M+H]⁺ of approximately m/z 210.0.
-
4. Functional Group Confirmation by FTIR Spectroscopy
-
Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid method to confirm the presence of key functional groups, particularly the sulfonyl chloride (S=O and S-Cl) moieties.
-
Protocol:
-
Acquire an FTIR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Characteristic Absorptions:
-
S=O asymmetric stretch: ~1370-1380 cm⁻¹
-
S=O symmetric stretch: ~1170-1180 cm⁻¹
-
Aromatic C=C and C=N stretches: ~1500-1600 cm⁻¹
-
-
Analysis: The presence of strong absorptions in the expected regions for the sulfonyl group provides confirmatory evidence of the compound's identity.
-
Conclusion: A Foundation of Quality for Innovative Research
The integrity of drug discovery research is built upon a foundation of high-quality, well-characterized chemical reagents. This compound, as a versatile synthetic intermediate, is no exception. By implementing a rigorous supplier evaluation process and a robust, multi-technique incoming quality control workflow, researchers can mitigate the risks associated with reagent variability. This proactive approach not only ensures the reliability and reproducibility of experimental results but also accelerates the path towards the discovery of novel therapeutic agents. The principles and protocols outlined in this guide are intended to empower scientists to make informed decisions and to uphold the highest standards of scientific integrity in their research endeavors.
References
Sources
Navigating the Solubility Landscape of Quinoline-6-Sulfonyl Chloride: A Technical Guide for Researchers
Introduction: The Pivotal Role of Quinoline-6-Sulfonyl Chloride in Drug Discovery
This compound is a key bifunctional reagent that has garnered significant attention in the fields of medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in a multitude of pharmacologically active compounds, while the sulfonyl chloride moiety serves as a highly reactive functional group for the synthesis of sulfonamides and sulfonate esters. The precise control of reaction conditions is paramount for the successful utilization of this intermediate, and a fundamental understanding of its solubility in various organic solvents is a critical prerequisite for reaction design, purification, and formulation.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this guide will leverage solubility data of structurally related compounds—quinoline, benzenesulfonyl chloride, and p-toluenesulfonyl chloride—to provide a robust framework for predicting its behavior. Furthermore, this guide will equip researchers with the theoretical knowledge and practical experimental protocols necessary to determine the solubility of this compound in their own laboratory settings.
Theoretical Framework: Factors Governing Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility profile is a nuanced interplay of the polar and nonpolar characteristics of its constituent parts: the aromatic, heterocyclic quinoline ring and the highly polar sulfonyl chloride group.
A Deeper Dive into Intermolecular Interactions
To truly grasp the solubility behavior of this compound, one must consider the specific intermolecular forces at play. The dissolution process is energetically favorable when the energy released from solute-solvent interactions is comparable to or exceeds the energy required to overcome solute-solute and solvent-solvent interactions.
-
Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. The bicyclic aromatic system of the quinoline ring contributes significantly to the potential for London dispersion forces, a type of van der Waals force. Nonpolar solvents, such as hexane and toluene, will primarily interact with the quinoline moiety through these forces.
-
Dipole-Dipole Interactions: The sulfonyl chloride group (-SO₂Cl) is strongly electron-withdrawing, creating a significant dipole moment within the molecule. Polar aprotic solvents like acetone, ethyl acetate, and acetonitrile, which also possess permanent dipoles, can engage in favorable dipole-dipole interactions with this part of the molecule.
-
Hydrogen Bonding: While this compound itself does not possess a hydrogen bond donor, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Protic solvents, such as methanol and ethanol, can therefore engage in hydrogen bonding with the quinoline nitrogen, enhancing solubility. However, it is crucial to note that these protic solvents can also react with the sulfonyl chloride group, leading to solvolysis. This reactivity will be discussed in more detail in the experimental section.
The interplay of these forces dictates the overall solubility. A solvent that can effectively interact with both the aromatic quinoline ring and the polar sulfonyl chloride group is likely to be a good solvent for this compound.
Predictive Solubility Analysis Based on Structural Analogs
In the absence of direct experimental data for this compound, we can infer its likely solubility by examining the behavior of its structural components and related molecules.
Quinoline: The parent heterocycle, quinoline, is a liquid at room temperature and is generally soluble in a wide range of organic solvents. It is miscible with acetone, benzene, carbon disulfide, diethyl ether, and ethanol[1]. Its solubility in water is limited but increases with temperature[2][3]. Chloroform and dichloromethane are also excellent solvents for quinoline[4]. This suggests that the quinoline portion of this compound will contribute favorably to its solubility in many common organic solvents.
Benzenesulfonyl Chloride and p-Toluenesulfonyl Chloride: These are structurally simpler sulfonyl chlorides that provide insight into the solubility contribution of the sulfonyl chloride group. Benzenesulfonyl chloride is a liquid that is soluble in organic solvents like chloroform, ether, and benzene, but insoluble in water[5][6][7]. Similarly, p-toluenesulfonyl chloride, a solid, is freely soluble in ethanol, benzene, and chloroform, and also insoluble in water[8][9][10].
Based on this analysis, we can predict that this compound will exhibit good solubility in a range of polar aprotic and some polar protic solvents. Its solubility in nonpolar solvents is expected to be lower.
Illustrative Solubility Table
The following table provides a qualitative and, where available, quantitative overview of the solubility of quinoline, benzenesulfonyl chloride, and p-toluenesulfonyl chloride in common organic solvents. This information can be used to guide solvent selection for experiments with this compound.
| Solvent | Quinoline | Benzenesulfonyl Chloride | p-Toluenesulfonyl Chloride | Predicted Solubility of this compound |
| Acetone | Miscible[1] | Soluble | Freely Soluble | High |
| Acetonitrile | Soluble | Soluble | Soluble | High |
| Chloroform | High solubility[4] | Soluble[5] | Freely Soluble | High |
| Dichloromethane | High solubility[4] | Soluble[6][11] | Soluble | High |
| Ethyl Acetate | Soluble | Soluble | Soluble | High |
| Hexane | Soluble | Sparingly Soluble | Sparingly Soluble | Low to Moderate |
| Methanol | Soluble | Soluble (reacts) | Freely Soluble (reacts) | High (with potential for reaction) |
| Ethanol | Miscible[1] | Soluble (reacts)[12] | Freely Soluble (reacts)[10] | High (with potential for reaction) |
| Tetrahydrofuran (THF) | Soluble | Soluble | Soluble[8] | High |
| Toluene | Soluble | Soluble | Soluble | Moderate to High |
Note: The predicted solubility is an estimation based on the properties of the structural analogs and should be experimentally verified.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the reactive nature of the sulfonyl chloride group, particularly its susceptibility to hydrolysis and alcoholysis, the experimental determination of solubility requires careful planning and execution. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Diagram of the Shake-Flask Method Workflow
Caption: Workflow of the shake-flask method for determining solubility.
Detailed Experimental Protocol
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (anhydrous, high purity)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument
2. Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh an excess amount of this compound into a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary time-to-equilibrium study.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To ensure complete separation of the undissolved solid, centrifuge the vial at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a PTFE syringe filter. This step is crucial to prevent any solid particles from being transferred.
-
-
Quantification of Solute:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Data Analysis and Reporting:
-
From the HPLC data and the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution, taking into account the dilution factor.
-
The solubility is typically reported in mg/mL or mol/L at the specified temperature.
-
Causality Behind Experimental Choices:
-
Use of Anhydrous Solvents: To minimize the reaction of the sulfonyl chloride group, it is imperative to use anhydrous solvents, especially when working with aprotic solvents.
-
PTFE-lined Caps and Filters: Polytetrafluoroethylene (PTFE) is a highly inert material that will not react with or adsorb the solute, ensuring the accuracy of the results.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately known temperature throughout the experiment is critical for obtaining reproducible results.
-
Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.
Safety and Handling of this compound
This compound and its isomers are corrosive and moisture-sensitive compounds that require careful handling to ensure laboratory safety.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage[13][14][15].
-
Moisture Sensitive: Reacts with water, potentially releasing hydrochloric acid.
-
Respiratory Irritant: Inhalation of dust or fumes may cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. A face shield should be worn when handling larger quantities[14][15][16].
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[13][14][15].
-
Inert Atmosphere: For long-term storage and for reactions where the presence of moisture is critical, handle under an inert atmosphere (e.g., nitrogen or argon)[13].
-
Dispensing: When weighing and dispensing the solid, take care to avoid creating dust.
-
Spill Response: In case of a spill, do not use water to clean up. Use an inert absorbent material, and dispose of it as hazardous waste.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water, alcohols, and strong bases[13][16].
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention[13][14][15].
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[13][14][15].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[13][14][15].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water to drink. Seek immediate medical attention[13][14][15].
Conclusion
A thorough understanding of the solubility of this compound is indispensable for its effective application in synthetic and medicinal chemistry. While direct quantitative data remains scarce, a predictive analysis based on its structural components provides a valuable starting point for solvent selection. The detailed experimental protocol for the shake-flask method outlined in this guide offers a robust and reliable means for researchers to determine the solubility in their solvents of interest. Adherence to the stringent safety and handling procedures is paramount when working with this reactive and corrosive compound. This guide serves as a comprehensive resource for researchers, empowering them to navigate the solubility landscape of this compound with confidence and precision.
References
- Solubility of Things. Benzenesulfonyl chloride. [Link]
- Blog.
- Wikipedia. Benzenesulfonyl chloride. [Link]
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- Sciencemadness Wiki. Quinoline. [Link]
- Sciencemadness Wiki. 4-Toluenesulfonyl chloride. [Link]
- ChemBK. P-toluene Sulphonyl chloride. [Link]
- PubChem. 4-Toluenesulfonyl chloride. [Link]
- PubChem. Quinoline. [Link]
- ResearchG
- Wikipedia. Isoquinoline. [Link]
- Mechotech.
- Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]
- Carbosynth. FM25759 - Safety Data Sheet. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/025759/ file/FM25759-msds.pdf)
- Solubility of Things. Quinoline yellow. [Link]
- Alchemist-chem. 5-Quinolinemethanol: CAS 1585-07-5 | Structure, Uses, Safety, Suppliers & Price in China. [Link]
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- PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
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An In-depth Technical Guide to the Stability and Storage of Quinoline-6-sulfonyl Chloride
Introduction
Quinoline-6-sulfonyl chloride is a key intermediate in synthetic organic chemistry, valued for its role in the construction of a diverse range of molecular architectures, particularly in the realm of medicinal chemistry. As a bifunctional reagent, it incorporates the pharmacologically relevant quinoline scaffold and a reactive sulfonyl chloride moiety. This reactivity, while synthetically advantageous, also imparts a degree of instability to the molecule. A thorough understanding of the stability profile and optimal storage conditions for this compound is therefore paramount for ensuring its integrity, maximizing its utility in synthesis, and guaranteeing the reproducibility of experimental results.
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into the chemical properties that govern its stability, explore the primary degradation pathways, and offer evidence-based recommendations for its handling and storage. Furthermore, this guide will equip researchers with the necessary knowledge to design and execute stability studies, ensuring the quality and reliability of this critical reagent in their research and development endeavors.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₉H₆ClNO₂S and a molecular weight of 227.67 g/mol .[1] While specific data on its melting point is not consistently reported in publicly available literature, its isomers, such as quinoline-8-sulfonyl chloride, have melting points in the range of 126-129 °C. It is crucial to consult the certificate of analysis provided by the supplier for lot-specific physical properties.
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, which is the primary driver of its degradation.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including moisture, temperature, light, and the presence of incompatible substances. Understanding these factors is key to preserving the quality of the compound.
Hydrolytic Stability
The most significant degradation pathway for this compound is hydrolysis.[2] The sulfonyl chloride functional group readily reacts with water to form the corresponding quinoline-6-sulfonic acid and hydrochloric acid.[2]
Mechanism of Hydrolysis: The hydrolysis of aromatic sulfonyl chlorides can proceed through a nucleophilic substitution mechanism (S_N2) at the sulfur atom.[3] Water acts as the nucleophile, attacking the electrophilic sulfur atom and leading to the displacement of the chloride ion. The rate of hydrolysis is influenced by the pH of the environment.[3]
Thermal Stability
While specific studies on the thermal decomposition of this compound are not widely published, heating sulfonyl chlorides can lead to decomposition. For instance, heating quinoline-8-sulfonyl chloride may cause expansion or decomposition, leading to violent rupture of containers.[4] It is prudent to avoid exposing this compound to high temperatures. Any thermal stress can potentially accelerate degradation, especially in the presence of trace amounts of moisture.
Photostability
The impact of light on the stability of this compound has not been extensively documented. However, some organic molecules are susceptible to photodegradation. Therefore, as a precautionary measure, it is recommended to protect the compound from direct exposure to light.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended, based on information from safety data sheets and general best practices for sulfonyl chlorides.[5][6]
Storage
-
Temperature: Store in a cool place. A storage temperature of 4°C is often recommended by suppliers.[5]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is crucial to minimize contact with atmospheric moisture.[6]
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.[6]
-
Moisture: Protect from moisture at all costs. The compound is highly sensitive to hydrolysis.
-
Light: Store in a light-resistant container to prevent potential photodegradation.
Handling
-
Inert Atmosphere: Handle the compound under an inert atmosphere, for example, in a glove box or using a Schlenk line, to prevent exposure to moisture and air.
-
Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE, including gloves, safety goggles, and a lab coat, must be worn. This compound can cause severe skin burns and eye damage.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or fumes.[6]
Incompatible Materials
To prevent degradation and potentially hazardous reactions, avoid contact with the following:
-
Water and Moisture: As detailed above, this is the primary cause of degradation.
-
Strong Bases: Can catalyze hydrolysis and other reactions.
-
Alcohols and Amines: Will react with the sulfonyl chloride to form sulfonate esters and sulfonamides, respectively.[2]
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | To slow down potential degradation processes. |
| Atmosphere | Inert gas (Nitrogen, Argon) | To prevent contact with atmospheric moisture. |
| Container | Tightly sealed, light-resistant | To protect from moisture and light. |
| Handling | Under inert atmosphere | To prevent hydrolysis during handling. |
| Incompatibilities | Water, bases, alcohols, amines, oxidizing agents | To avoid degradation and hazardous reactions. |
Experimental Protocol: Forced Degradation Study
To definitively determine the stability of a specific batch of this compound and identify its degradation products, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions.
Objective
To assess the stability of this compound under various stress conditions (hydrolytic, thermal, and photolytic) and to identify the major degradation products.
Materials
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
-
pH meter
-
Controlled temperature oven
-
Photostability chamber
Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period (e.g., 2 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a defined period (e.g., 48 hours). Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.[7] A reversed-phase C18 column with a gradient elution of water and acetonitrile is a common starting point.
-
Use a PDA detector to monitor for peak purity and the appearance of new peaks.
-
Analyze the stressed samples by LC-MS to identify the mass of the degradation products.
-
Data Analysis
-
Calculate the percentage degradation of this compound under each condition.
-
Identify the major degradation products based on their retention times and mass spectra.
-
Propose the degradation pathways based on the identified products.
Visualization of Stability Testing Workflow
Sources
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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The Architects of the Ring: A Technical Guide to the Historical Synthesis of Quinoline Derivatives
Introduction: The Quinoline Core - A Scaffold of Significance
First isolated from coal tar in 1834, the quinoline ring system—a fusion of a benzene and a pyridine ring—has become a cornerstone in medicinal and industrial chemistry.[1] Its rigid, heteroaromatic structure is a privileged scaffold found in a vast array of natural alkaloids (e.g., quinine) and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The enduring relevance of quinoline derivatives in drug development and materials science necessitates a deep understanding of the foundational synthetic methods that first brought this vital heterocycle to the forefront of organic chemistry. This guide provides an in-depth exploration of the classical, named reactions that have historically served as the primary routes to the quinoline core, offering field-proven insights into their mechanisms, experimental execution, and strategic applications.
I. The Skraup Synthesis: A Forceful, Foundational Annulation
Discovered by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is arguably the most fundamental and historically significant method for preparing the parent quinoline ring.[4][5] The archetypal reaction is a vigorous, acid-catalyzed cyclization involving an aniline, glycerol, an oxidizing agent (commonly nitrobenzene), and concentrated sulfuric acid.[6]
Causality Behind Experimental Choices
The genius of the Skraup synthesis lies in its in-situ generation of the key cyclization precursor. Concentrated sulfuric acid serves a dual purpose: it acts as a powerful dehydrating agent and as the acid catalyst for the subsequent cyclization.
-
Dehydration of Glycerol: The reaction initiates with the acid-catalyzed dehydration of glycerol to form acrolein (propenal), an α,β-unsaturated aldehyde.[6][7] This step is critical as acrolein provides the three-carbon backbone required to form the pyridine ring.
-
Michael Addition: The aniline, acting as a nucleophile, undergoes a 1,4-conjugate (Michael) addition to the electrophilic acrolein.[6][8] This forms a β-anilinopropionaldehyde intermediate.
-
Cyclization and Dehydration: The acidic environment then promotes an electrophilic attack from the protonated aldehyde onto the electron-rich aromatic ring of the aniline, leading to cyclization. Subsequent dehydration yields 1,2-dihydroquinoline.[6]
-
Oxidation: The final, crucial step is the oxidation of the 1,2-dihydroquinoline intermediate to the stable, aromatic quinoline.[6][7] Nitrobenzene is a classic choice for the oxidant; it is reduced to aniline in the process, which can then re-enter the reaction cycle.[6] Arsenic pentoxide is another effective, albeit more toxic, oxidant that often results in a less violent reaction.[5]
The reaction is notoriously exothermic and can become violent.[6] To moderate the reaction, ferrous sulfate is often added, which helps to control the rate of the exothermic steps.[5]
Visualizing the Skraup Synthesis
Caption: Mechanistic pathway of the Skraup quinoline synthesis.
Quantitative Data: Skraup Synthesis Yields
The yield is highly dependent on the substituents present on the aniline starting material.
| Substituted Aniline | Product | Yield (%) |
| Aniline | Quinoline | 84-91% |
| o-Toluidine | 8-Methylquinoline | ~70% |
| p-Toluidine | 6-Methylquinoline | ~75% |
| p-Anisidine | 6-Methoxyquinoline | ~65% |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture |
Note: Yields are representative and can vary based on specific reaction conditions and scale.[9]
Experimental Protocol: Synthesis of Quinoline
This protocol is adapted from Organic Syntheses and should be performed with extreme caution in a well-ventilated fume hood behind a safety shield.[9]
-
Apparatus Setup: Equip a 2-liter round-bottom flask with a mechanical stirrer and a reflux condenser.
-
Initial Mixture: In the flask, combine 93 g (1.0 mole) of aniline, 276 g (3.0 moles) of glycerol, and 49 g (0.4 mole) of nitrobenzene.
-
Acid Addition: With vigorous stirring, slowly and carefully add 100 mL of concentrated sulfuric acid to the mixture. The addition is exothermic. Add 10 g of ferrous sulfate heptahydrate as a moderator.
-
Heating: Heat the mixture in an oil bath. Once the reaction begins, it will become vigorous. Maintain the oil bath temperature at 140-150°C for 3-4 hours.
-
Workup: Allow the mixture to cool. Dilute with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolation: Perform steam distillation to isolate the crude product. The quinoline and unreacted nitrobenzene will co-distill.
-
Purification: Separate the organic layer from the distillate. Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.[9]
II. The Doebner-von Miller Reaction: A Versatile Modification
Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a more versatile variation in 1881.[10] The Doebner-von Miller reaction allows for the synthesis of substituted quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions.[11] This method offers greater flexibility in introducing substituents onto the newly formed pyridine ring.
Causality Behind Experimental Choices
This reaction is often considered a modification of the Skraup synthesis, as it follows a similar mechanistic rationale but with a pre-formed α,β-unsaturated carbonyl compound instead of generating acrolein in situ.[10]
-
Michael Addition: The reaction begins with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[10]
-
Cyclization/Dehydration: Acid-catalyzed cyclization onto the aromatic ring, followed by dehydration, forms a dihydroquinoline intermediate.
-
Oxidation: An oxidant, which can be another molecule of the Schiff base intermediate formed in the reaction or atmospheric oxygen, facilitates the final aromatization to the quinoline derivative.[12]
A key feature is that the α,β-unsaturated carbonyl can be formed in situ from an aldol condensation of two aldehydes or ketones, a variant known as the Beyer method.[10] This flexibility allows for a wide range of substitution patterns on the final quinoline product. However, a common challenge is the tendency for the α,β-unsaturated carbonyl compounds to polymerize under the strong acidic conditions, leading to tar formation and reduced yields.[13]
Visualizing the Doebner-von Miller Workflow
Caption: General experimental workflow for the Doebner-von Miller synthesis.
Quantitative Data: Doebner-von Miller Yields
Yields can be moderate to good, but are sensitive to tar formation.
| Aniline | α,β-Unsaturated Carbonyl | Product | Yield (%) |
| Aniline | Crotonaldehyde | 2-Methylquinoline (Quinaldine) | 50-60% |
| Aniline | Cinnamaldehyde | 2-Phenylquinoline | 40-50% |
| p-Toluidine | Crotonaldehyde | 2,6-Dimethylquinoline | ~55% |
| Aniline | Methyl vinyl ketone | 4-Methylquinoline (Lepidine) | 45-55% |
Note: Yields are representative. Optimization of acid concentration and gradual addition of the carbonyl compound can improve outcomes.[13][14]
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
This protocol is designed to minimize byproduct formation.[13]
-
Apparatus Setup: Equip a round-bottom flask with a reflux condenser, mechanical stirrer, and an addition funnel.
-
Initial Mixture: Combine aniline (1.0 eq) and 6 M hydrochloric acid in the flask. Heat the mixture to reflux.
-
Reactant Addition: Dissolve crotonaldehyde (1.2 eq) in a suitable solvent like toluene and place it in the addition funnel.
-
Reaction: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the reaction by TLC.
-
Workup: Allow the mixture to cool to room temperature. Carefully neutralize with a concentrated sodium hydroxide solution.
-
Isolation: Extract the product with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
III. The Friedländer Synthesis: Convergent and Regiospecific
The Friedländer synthesis, reported by Paul Friedländer in 1882, is a highly convergent and often regiospecific method that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[15][16] The reaction can be catalyzed by either acid or base.[17]
Causality Behind Experimental Choices
The elegance of the Friedländer synthesis lies in its direct construction of the quinoline ring from two pre-functionalized fragments, which provides excellent control over the substitution pattern.
-
Mechanism A (Base-Catalyzed): The reaction proceeds via an initial aldol condensation between the two carbonyl partners. The resulting α,β-unsaturated carbonyl compound then undergoes an intramolecular conjugate addition of the amino group, followed by dehydration (elimination of water) to form the quinoline ring.[17]
-
Mechanism B (Acid-Catalyzed): An alternative pathway involves the initial formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final product.[18]
The choice of catalyst (acid vs. base) can influence the reaction rate and, in some cases, the product distribution, especially with unsymmetrical ketones.[17] The key requirement is that the second carbonyl component must possess an α-active methylene group to enable the necessary C-C bond formation and cyclization.[19]
Visualizing the Friedländer Mechanism (Base-Catalyzed)
Caption: Base-catalyzed mechanistic pathway for the Friedländer synthesis.
Quantitative Data: Friedländer Synthesis Yields
This method often provides good to excellent yields, especially in modern variations.
| 2-Aminoaryl Carbonyl | Methylene Component | Product | Yield (%) |
| 2-Aminobenzaldehyde | Acetone | 2-Methylquinoline | ~70% |
| 2-Aminobenzaldehyde | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | ~90% |
| 2-Aminoacetophenone | Ethyl acetoacetate | Ethyl 2,4-dimethylquinoline-3-carboxylate | ~85% |
| 2-Aminobenzaldehyde | Malononitrile (in water) | 2-Aminoquinoline-3-carbonitrile | 97% |
Note: Yields are representative. Modern protocols using catalysts like p-toluenesulfonic acid, iodine, or even catalyst-free conditions in water can significantly enhance efficiency.[17][20]
Experimental Protocol: Catalyst-Free Synthesis in Water
This green chemistry protocol is adapted from a procedure reported by Wang et al.[20]
-
Apparatus Setup: Use a standard round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: To the flask, add 2-aminobenzaldehyde (1.0 mmol), the ketone reactant (e.g., cyclohexanone, 1.2 mmol), and 5 mL of water.
-
Heating: Heat the mixture to 70°C and stir for the required time (typically 3-5 hours), monitoring progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates directly from the aqueous solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification by recrystallization may be performed if necessary.
IV. Other Foundational Syntheses: Combes, Conrad-Limpach, and Gould-Jacobs
Beyond the "big three," several other classical methods have been instrumental in accessing specific classes of quinoline derivatives.
A. The Combes Quinoline Synthesis
The Combes synthesis (1888) produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone.[21][22]
-
Mechanism: The reaction first forms an enamine intermediate from the condensation of the aniline and one of the diketone's carbonyl groups.[21] Strong acid (e.g., concentrated H₂SO₄) then protonates the remaining carbonyl, activating it for electrophilic aromatic substitution, leading to cyclization and subsequent dehydration to form the quinoline.[22] The annulation is the rate-determining step.[22]
B. The Conrad-Limpach-Knorr Synthesis
This method involves the reaction of anilines with β-ketoesters (e.g., ethyl acetoacetate) and is notable for its temperature-dependent regioselectivity.[23][24]
-
Conrad-Limpach (Kinetic Control): At lower temperatures (e.g., room temperature), the aniline attacks the more reactive keto group, leading to a β-aminoacrylate intermediate.[24] Thermal cyclization (at ~250°C) of this intermediate yields a 4-hydroxyquinoline (or its 4-quinolone tautomer).[24][25]
-
Knorr (Thermodynamic Control): At higher temperatures (e.g., 140°C), the reaction favors the formation of a β-ketoanilide via attack at the ester group.[24] Subsequent cyclization under acidic conditions produces a 2-hydroxyquinoline (or 2-quinolone).[24]
C. The Gould-Jacobs Reaction
The Gould-Jacobs reaction (1939) is a key method for preparing 4-hydroxyquinolines, particularly those with a 3-carboxy substituent, which are precursors to many quinolone antibiotics.[26][27]
-
Mechanism: An aniline is first condensed with diethyl ethoxymethylenemalonate (EMME).[26] The resulting anilinomethylenemalonate intermediate is then subjected to thermal cyclization at high temperatures.[28] This is followed by saponification of the ester and decarboxylation to yield the 4-hydroxyquinoline product.[26]
Conclusion: An Enduring Legacy in Synthesis
The historical methods for quinoline synthesis—Skraup, Doebner-von Miller, Friedländer, Combes, Conrad-Limpach-Knorr, and Gould-Jacobs—represent more than just historical footnotes in organic chemistry. They are robust, field-proven strategies that established the fundamental principles of heterocyclic ring construction. While modern chemistry has introduced milder catalysts, greener solvents, and more sophisticated methodologies, these classical reactions remain highly relevant.[17] They are still taught, practiced, and modified, serving as the intellectual foundation upon which contemporary synthetic routes are built. For researchers in drug development and materials science, a thorough understanding of these foundational syntheses is indispensable, providing the strategic insight needed to design and execute the construction of novel and complex quinoline-based molecules.
References
- Benchchem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Preparation and Properties of Quinoline. (n.d.).
- J&K Scientific LLC. (2025). Friedländer Synthesis.
- Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Wikipedia. (2023). Skraup reaction.
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- Wikipedia. (2023). Friedländer synthesis.
- Organic Reactions. (1982). The Friedländer Synthesis of Quinolines.
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
- ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- SynArchive. (n.d.). Friedländer synthesis.
- MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 19838-19847.[30]
- Wikipedia. (2023). Conrad–Limpach synthesis.
- Wikipedia. (2023). Combes quinoline synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
- Conrad-Limpach Reaction. (n.d.).
- ResearchGate. (2023). Friedlander synthesis of quinoline derivatives. Letters in Organic Chemistry.[32]
- Wikipedia. (2023). Gould–Jacobs reaction.
- Organic Chemistry Portal. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
- Wikipedia. (2023). Doebner–Miller reaction.
- Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
- International Journal of Pharmaceutical Research. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1).[1]
- Synthesis of Quinoline and derivatives. (n.d.).
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- Wikiwand. (n.d.). Gould–Jacobs reaction.
- Centurion University. (n.d.). Skraup synthesis of Quinoline.
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
- Gould-Jacobs Reaction. (n.d.).
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
- ACS Publications. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited. The Journal of Organic Chemistry.[37]
- YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone.
- ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction.
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025).
- Wikipedia. (2023). Skraup reaction.
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electrophilic and nucleophilic substitution of quinoline
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Substitution of Quinoline for Drug Development Professionals
Introduction: The Duality of Quinoline's Reactivity
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone scaffold in medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals, from antimalarials like quinine to modern anticancer agents. The synthetic versatility of quinoline stems from the distinct electronic nature of its two fused rings. The pyridine ring, with its electronegative nitrogen atom, is electron-deficient, while the benzene ring remains comparatively electron-rich.[1][2][3] This electronic dichotomy dictates the regioselectivity of substitution reactions, making a thorough understanding of its reactivity paramount for the rational design of novel therapeutic agents. This guide provides a detailed exploration of the mechanisms, regioselectivity, and practical methodologies for the electrophilic and nucleophilic substitution of the quinoline core.
Part 1: Electrophilic Aromatic Substitution (SEAr)
Electrophilic substitution on the quinoline ring is a challenging yet essential transformation for functionalizing the carbocyclic portion of the molecule. The inherent reactivity and the conditions required are dictated by the electronic landscape of the scaffold.
Mechanism and Regioselectivity: The Benzene Ring's Prerogative
The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating the entire heterocyclic system towards electrophilic attack. Consequently, electrophiles preferentially react with the more electron-rich benzene ring.[1][2] Under the strongly acidic conditions typical for many SEAr reactions (e.g., nitration, sulfonation), the quinoline nitrogen is protonated, forming the quinolinium cation. This further deactivates the molecule, necessitating vigorous or harsh reaction conditions for the substitution to proceed.[4][5]
The substitution pattern is governed by the stability of the cationic Wheland intermediate formed upon attack by the electrophile. Attack at positions C-5 and C-8 is strongly favored over attack at C-6 and C-7. This preference is rooted in the preservation of the aromatic sextet of the pyridine ring in the resonance structures of the C-5 and C-8 intermediates. In contrast, intermediates formed from attack at C-6 or C-7 disrupt the pyridine ring's aromaticity, rendering them significantly less stable.[1][6] As a result, electrophilic substitution of quinoline typically yields a mixture of 5- and 8-substituted products.[4]
Key Electrophilic Substitution Reactions
Nitration: The nitration of quinoline requires forcing conditions, typically a mixture of fuming nitric acid and fuming sulfuric acid. This reaction yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[4][7] Kinetic studies have confirmed that the reacting species is the quinolinium ion.[5]
Sulfonation: Sulfonation is achieved by heating quinoline with fuming sulfuric acid (oleum) at elevated temperatures (around 220°C), producing a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[4][8] The 8-sulfonic acid is often the major product.[8]
Halogenation: Direct halogenation of quinoline can be complex, often leading to mixtures of products and requiring careful control of conditions.[9] However, modern methods have enabled highly regioselective halogenations. For instance, using trihaloisocyanuric acids like TCCA (trichloroisocyanuric acid) allows for the metal-free, C5-halogenation of 8-substituted quinolines with high efficiency and atom economy.[10] This approach leverages a directing group at the 8-position to guide the electrophile to the C-5 position.
| Reaction | Reagents & Conditions | Major Products | Citation |
| Nitration | HNO₃ / H₂SO₄, 0°C | 5-Nitroquinoline & 8-Nitroquinoline | [5] |
| Sulfonation | Fuming H₂SO₄, 220-300°C | Quinoline-8-sulfonic acid & Quinoline-5-sulfonic acid | [4][11] |
| C5-Chlorination | N-(quinolin-8-yl)acetamide, TCCA, ACN, rt | 5-Chloro-N-(quinolin-8-yl)acetamide | [10] |
Experimental Protocol: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide
This protocol, adapted from Motati, D. R., et al. (2018), demonstrates a modern, highly regioselective electrophilic halogenation.[10]
-
Materials: N-(quinolin-8-yl)acetamide, Trichloroisocyanuric acid (TCCA), Acetonitrile (ACN), Round-bottom flask, Magnetic stir bar.
-
Procedure:
-
To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol, 1.0 equiv) and acetonitrile (3 mL).
-
Stir the mixture at room temperature in an open-air atmosphere to ensure dissolution.
-
Add trichloroisocyanuric acid (TCCA) (0.145 mmol, 0.36 equiv) to the solution in one portion.
-
Continue stirring at room temperature. The reaction is typically complete within 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-chloro-N-(quinolin-8-yl)acetamide.
-
Part 2: Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to electrophilic substitution, nucleophilic attack targets the electron-deficient pyridine moiety of the quinoline ring system. These reactions are often facile and provide a direct route to functionalizing the heterocyclic portion of the molecule.
Mechanism and Regioselectivity: The Pyridine Ring's Vulnerability
The electron-withdrawing nitrogen atom renders the C-2 and C-4 positions of the quinoline ring highly electrophilic and thus susceptible to attack by nucleophiles.[3] The reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer adduct. The stability of this intermediate is key to the reaction's regioselectivity. When a nucleophile attacks at C-2 or C-4, the resulting negative charge can be effectively delocalized onto the electronegative nitrogen atom, creating a stable resonance structure.[12] Attack at C-3 does not allow for this stabilization, making it a much less favorable pathway.[3] Consequently, nucleophilic substitution occurs almost exclusively at the C-2 and C-4 positions.[2]
Key Nucleophilic Substitution Reactions
Chichibabin Reaction: This classic reaction provides a direct method for the amination of quinoline. By heating quinoline with sodium amide (NaNH₂) in an inert solvent like liquid ammonia or dimethylaniline, 2-aminoquinoline is formed.[4][13] The mechanism involves the addition of the amide anion to C-2, followed by the elimination of a hydride ion (H⁻), which then reacts with another proton source to liberate hydrogen gas.[14] Under certain conditions, rearrangement can occur to yield 4-aminoquinoline as the major product.[15]
Substitution of Halogens: Halogens at the C-2 and C-4 positions are exceptionally labile and are readily displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiols).[16] This high reactivity is analogous to that of α- and γ-halopyridines and provides one of the most reliable strategies for introducing diverse functionalities onto the pyridine ring of quinoline.[17]
Hydroxylation: Direct hydroxylation can be achieved by fusing quinoline with potassium hydroxide (KOH) at high temperatures. This reaction produces 2-hydroxyquinoline, which exists in equilibrium with its more stable tautomer, 2-quinolone ('carbostyril').[4][17]
| Reaction | Reagents & Conditions | Major Product | Citation |
| Chichibabin Amination | NaNH₂, liquid NH₃ or 100°C | 2-Aminoquinoline | [4][18] |
| Hydroxylation | KOH, 220°C | 2-Hydroxyquinoline (2-Quinolone) | [4] |
| Reaction with Organometallics | n-BuLi | 2-n-Butylquinoline | [4] |
Experimental Protocol: Chichibabin Amination of Quinoline
This protocol describes the synthesis of 2-aminoquinoline. Caution should be exercised as sodium amide is highly reactive and hydrogen gas is evolved.
-
Materials: Quinoline, Sodium amide (NaNH₂), Anhydrous liquid ammonia (or anhydrous dimethylaniline), Round-bottom flask equipped with a reflux condenser and drying tube, Heating mantle.
-
Procedure:
-
Set up a three-necked round-bottom flask with a reflux condenser protected by a calcium chloride drying tube.
-
In an inert atmosphere (e.g., under nitrogen), add finely powdered sodium amide (1.1 equiv) to the flask.
-
Add anhydrous dimethylaniline as the solvent.
-
Slowly add quinoline (1.0 equiv) to the stirred suspension.
-
Heat the reaction mixture to approximately 100-110°C. The reaction progress is often indicated by the evolution of hydrogen gas.
-
Maintain the temperature for 4-6 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and cautiously quench by slowly adding water to decompose any unreacted sodium amide.
-
Extract the product into an organic solvent like chloroform or ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol) to obtain pure 2-aminoquinoline.
-
Conclusion and Future Outlook
The divergent reactivity of the quinoline nucleus provides chemists with a powerful toolkit for molecular design. Electrophilic substitutions, while often requiring harsh conditions, grant access to the 5- and 8-positions, crucial for modulating physicochemical properties. Conversely, nucleophilic substitutions offer a mild and efficient pathway to functionalize the biologically critical 2- and 4-positions. The ongoing development of novel catalytic systems, particularly in the realm of C-H activation, continues to expand the possibilities for regioselective functionalization, enabling late-stage modifications of complex molecules and accelerating the discovery of next-generation quinoline-based therapeutics.[19]
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate.
- Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.
- Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org.
- Joule, J. A., & Mills, K. (n.d.). Chapter 7: Quinolines and Isoquinolines. Retrieved from a course material PDF which appears to be from an academic institution.
- Unknown. (n.d.). Preparation and Properties of Quinoline. Retrieved from a document that appears to be lecture notes or a chapter from an educational source.
- Unknown. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from a university lecture slide presentation.
- Kametani, T., & Nemoto, H. (1967). The Mechanism of the Formation of an Abnormal Product in the Chichibabin Reaction of Quinoline. Chemical and Pharmaceutical Bulletin, 15(12), 1910-1913.
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- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
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- GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu.
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- Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Quora.
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- ResearchGate. (1930). THE NITRATION OF SOME QUINOLINE DERIVATIVES. ResearchGate.
- Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255.
- ResearchGate. (1975). On the chichibabin amination of quinoline and some nitroquinolines. ResearchGate.
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- Google Patents. (1961). Quinoline sulfonation process. Google Patents.
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- Wikipedia. (n.d.). Chichibabin reaction. Wikipedia.
- ResearchGate. (2017). of sulfonylation of quinoline amides. ResearchGate.
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- PubMed Central (PMC). (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
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fundamental reactions of sulfonyl chlorides
An In-depth Technical Guide to the Fundamental Reactions of Sulfonyl Chlorides
Authored by a Senior Application Scientist
Abstract
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of organic reagents, pivotal for their role in constructing sulfonamides, sulfonate esters, and sulfones. Their reactivity is dominated by the highly electrophilic sulfur atom, making them susceptible to attack by a wide array of nucleophiles. This guide provides an in-depth exploration of the synthesis and , offering mechanistic insights, field-proven protocols, and an examination of their synthetic utility for researchers, chemists, and professionals in drug development.
Introduction: The Versatile Electrophile
The sulfonyl chloride functional group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an organic residue (R). The strong electron-withdrawing nature of the oxygen and chlorine atoms renders the sulfur atom highly electron-deficient and thus a potent electrophile. This inherent reactivity is the foundation for its widespread use in organic synthesis, particularly in medicinal chemistry where the resulting sulfonamide linkage is a common motif in numerous therapeutic agents.[1]
Synthesis of Sulfonyl Chlorides
The accessibility of sulfonyl chlorides is a key factor in their broad application. Several robust methods exist for their preparation.
Chlorosulfonation of Aromatic Compounds
Direct reaction of aromatic compounds with chlorosulfonic acid (ClSO₃H) is a common method for synthesizing arylsulfonyl chlorides.[2] The reaction proceeds via electrophilic aromatic substitution, where the electrophile is believed to be SO₂Cl⁺ or a related species generated in situ.[3]
-
Causality: This method is effective for a range of aromatic substrates. However, the harsh acidic conditions can limit its use with sensitive functional groups.[2] The reaction of o-dichlorobenzene with chlorosulfonic acid, for instance, can lead to the formation of a sulfone through a subsequent Friedel-Crafts type reaction.[4]
Oxidative Chlorination of Sulfur Compounds
A versatile and often milder approach is the oxidative chlorination of thiols, disulfides, and related sulfur-containing compounds.[5][6] Various reagent systems can achieve this transformation:
-
N-Chlorosuccinimide (NCS): NCS in the presence of a chloride source and water can efficiently oxidize thiols to sulfonyl chlorides.[5]
-
Hydrogen Peroxide/Thionyl Chloride (H₂O₂/SOCl₂): This combination provides a highly reactive reagent for the direct conversion of thiols to sulfonyl chlorides, with the subsequent addition of an amine allowing for a one-pot sulfonamide synthesis.[5][7]
-
N-chlorosuccinimide from S-alkylisothiourea salts: Structurally diverse sulfonyl chlorides can be synthesized in good yields from readily available S-alkylisothiourea salts using NCS.[8]
Sandmeyer-Type Reactions
Aryl amines can be converted to arylsulfonyl chlorides via their corresponding diazonium salts. In a modified Sandmeyer reaction, the diazonium salt is treated with sulfur dioxide in the presence of a copper catalyst.[9][10] Modern variations utilize stable SO₂ surrogates like DABSO (DABCO-sulfur dioxide complex) to avoid handling gaseous SO₂.[8]
Core Reactions with Nucleophiles
The primary reactivity pattern of sulfonyl chlorides involves nucleophilic attack at the electrophilic sulfur center, leading to the displacement of the chloride ion.
Reaction with Amines: The Gateway to Sulfonamides
The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for synthesizing sulfonamides.[11][12] This reaction is fundamental to the synthesis of sulfa drugs and other biologically active molecules. The reaction is typically conducted in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[13]
This classic chemical test distinguishes between primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride (the Hinsberg reagent).[14][15]
-
Primary Amines (RNH₂): React to form an N-substituted sulfonamide. The resulting sulfonamide has an acidic proton on the nitrogen, which allows it to dissolve in an aqueous base (like NaOH or KOH) to form a soluble salt.[16][17] Subsequent acidification precipitates the sulfonamide.[16]
-
Secondary Amines (R₂NH): React to form an N,N-disubstituted sulfonamide. This product lacks an acidic proton on the nitrogen and is therefore insoluble in both aqueous base and acid.[16][18]
-
Tertiary Amines (R₃N): Do not react with sulfonyl chlorides as they lack a hydrogen atom on the nitrogen.[18]
-
To a test tube, add 8-10 drops of the unknown amine.
-
Add 10 drops of benzenesulfonyl chloride (Hinsberg reagent).
-
Add 10 mL of 10% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the test tube and shake vigorously for 5-10 minutes.
-
Observation 1:
-
Clear Solution: Indicates a primary amine (the initially formed sulfonamide dissolved). Proceed to step 6.
-
Precipitate/Insoluble Oil: Indicates a secondary amine.
-
No change/Insoluble Oil (amine): May indicate a tertiary amine.
-
-
Acidification: If a clear solution was obtained in step 5, acidify it by adding 5% hydrochloric acid (HCl) dropwise. The formation of a precipitate confirms the presence of a primary amine.
Reaction with Alcohols: Activating Hydroxyls as Leaving Groups
Alcohols are poor leaving groups in nucleophilic substitution reactions. Sulfonyl chlorides provide an elegant solution by converting the hydroxyl group (-OH) into a sulfonate ester (-OSO₂R), which is an excellent leaving group.[19][20] Common reagents include methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and trifluoromethanesulfonyl chloride (TfCl).
-
Mechanism & Stereochemistry: The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur of the sulfonyl chloride.[21] A base like pyridine is typically used to catalyze the reaction and neutralize HCl. Crucially, this reaction occurs at the oxygen atom and does not affect the stereochemistry of the adjacent carbon. The configuration of the alcohol is retained in the sulfonate ester product.[19][21]
Friedel-Crafts Sulfonylation
In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with arenes to form diaryl sulfones.[11] This reaction is analogous to the more common Friedel-Crafts acylation.[2]
Reductive Pathways of Sulfonyl Chlorides
The sulfonyl chloride group can also undergo various reduction reactions.
-
Reduction to Thiols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce sulfonyl chlorides all the way to the corresponding thiols.[22][23]
-
Reduction to Disulfides: Milder conditions can lead to the formation of disulfides. For example, sodium cyanoborohydride (NaBH₃CN) in refluxing dioxane reduces aromatic sulfonyl chlorides to disulfides in good yields.[24]
-
Reduction to Sulfinates: Reaction with a reducing agent like sodium sulfite converts a sulfonyl chloride into the corresponding sodium sulfinate salt (RSO₂Na).[25]
-
Desulfonylation: Under certain conditions, often involving transition metal catalysis, the entire sulfonyl chloride group can be removed and replaced with chlorine (ArSO₂Cl → ArCl + SO₂) or hydrogen.[26] This process, known as desulfonylation, can occur via radical pathways and is a valuable tool in synthesis.[27]
Specialized Synthetic Applications
The Ramberg-Bäcklund Reaction
This powerful reaction transforms an α-halo sulfone into an alkene through the extrusion of sulfur dioxide.[28][29] The requisite α-halo sulfones are often prepared from sulfides via oxidation and halogenation, processes closely linked to sulfonyl chloride chemistry.
-
Mechanism: The reaction is initiated by deprotonation at the α'-position (the carbon adjacent to the sulfonyl group but not bearing the halogen). The resulting carbanion undergoes an intramolecular nucleophilic attack to displace the halide, forming a strained three-membered episulfone intermediate. This intermediate is unstable and spontaneously decomposes, releasing SO₂ gas and forming the C=C double bond in a process considered a concerted cheletropic extrusion.[29][30]
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discovery of quinoline as a privileged structure in medicinal chemistry
A Technical Guide on its Discovery, Application, and Synthetic Validation as a Privileged Structure
Introduction: The "Master Key" Concept in Drug Discovery
In the intricate world of medicinal chemistry, the concept of a "privileged structure" is paramount. This term describes a molecular scaffold that is not only capable of binding to a single biological target but can act as a versatile "master key," interacting with multiple, distinct receptor types or enzymes. These scaffolds represent an efficient starting point for drug discovery, offering a high hit rate against diverse biological targets. The quinoline ring system stands as one of the most prominent and enduring examples of a privileged structure, with its derivatives forming the basis of drugs across a vast spectrum of therapeutic areas, from infectious diseases to oncology. This guide provides an in-depth exploration of the quinoline core, from its historical discovery rooted in natural products to its modern application and synthetic manipulation in the development of novel therapeutics.
Part 1: The Genesis of a Privileged Structure - From Peruvian Bark to a Global Pharmacophore
The story of quinoline begins not in a laboratory, but in the Andes mountains. For centuries, indigenous populations used the bark of the Cinchona tree to treat fevers. In the 17th century, this remedy was introduced to Europe, where it became the first effective treatment for malaria. It wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from the bark, naming it quinine .
The elucidation of quinine's complex structure took several more decades. A pivotal moment came in 1842 when German chemist Charles Gerhardt, by distilling quinine with a strong alkali, isolated a new, simpler aromatic compound which he named quinoline . This discovery marked the conceptual separation of the core scaffold from the complex natural product. The realization that this relatively simple bicyclic heterocycle was the foundational element of a potent therapeutic agent sparked immense interest. Early synthetic quinoline-based antimalarials, such as Pamaquine (1926) and Chloroquine (1934), solidified the scaffold's importance and demonstrated that its therapeutic potential extended beyond its natural product origins. This historical journey from a botanical remedy to a synthetic pharmacophore laid the groundwork for recognizing quinoline as a truly privileged structure in medicinal chemistry.
Part 2: The Quinoline Core - A Master Key Forged from Unique Physicochemical Properties
The versatility of the quinoline scaffold is not accidental; it arises from a unique combination of structural and electronic features that allow it to interact with a wide array of biological macromolecules.
-
Structural Rigidity and Planarity: The fused bicyclic system imparts a high degree of rigidity and planarity. This defined geometry reduces the entropic penalty upon binding to a target, often leading to higher affinity interactions.
-
Hydrogen Bonding Capability: The nitrogen atom at position 1 is a key hydrogen bond acceptor. This allows quinoline derivatives to anchor themselves within the active sites of enzymes or receptors, a fundamental interaction for biological activity.
-
π-π Stacking Interactions: The aromatic nature of the rings facilitates π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in protein targets. This is a crucial mechanism for the intercalation of quinoline-based drugs into DNA and their interaction with enzymes like topoisomerases.
-
Dipole Moment and Polarity: The presence of the electronegative nitrogen atom creates a dipole moment, rendering the molecule moderately polar and influencing its solubility and ability to cross biological membranes.
-
Tunable Substituent Positions: The quinoline ring offers multiple positions (2, 3, 4, 5, 6, 7, and 8) for substitution. This allows medicinal chemists to systematically modify the scaffold to fine-tune its steric, electronic, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), optimizing its selectivity and potency for a specific target.
This combination of features creates a scaffold that can be readily adapted to fit the binding pockets of diverse protein families, explaining its success in targeting everything from parasitic enzymes to human kinases.
Logical Workflow: From Privileged Scaffold to Drug Candidate
The process of leveraging a privileged structure like quinoline follows a logical, iterative workflow. The goal is to decorate the core scaffold with functional groups that confer specific biological activity and drug-like properties.
Caption: Workflow for Privileged Structure-Based Drug Discovery.
Part 3: Case Studies in Quinoline-Based Drug Development
The true measure of a privileged structure is the number and diversity of successful drugs derived from it. Quinoline is exemplary in this regard.
Case Study 1: Antimalarials - The Classic Application
-
Drug Example: Chloroquine
-
Mechanism of Action: Malaria parasites digest hemoglobin in host red blood cells, releasing toxic heme. The parasite protects itself by polymerizing heme into non-toxic hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite. There, it caps the growing hemozoin polymer, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.
Caption: The Reaction Cascade of the Skraup Quinoline Synthesis.
Protocol: Synthesis of Quinoline via Skraup Reaction
Disclaimer: This protocol involves highly corrosive and toxic materials. It must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).
Materials & Reagents:
-
Aniline (freshly distilled)
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ferrous Sulfate (FeSO₄·7H₂O) (to moderate the reaction)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium hydroxide (NaOH) solution (40%)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser and a dropping funnel in a fume hood.
-
Initial Charge: To the flask, add 24 g of aniline, 12 g of nitrobenzene, 36 g of glycerol, and 7 g of ferrous sulfate heptahydrate.
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add 40 mL of concentrated sulfuric acid through the dropping funnel with constant swirling. The addition is highly exothermic.
-
Reflux: Once the addition is complete, heat the mixture gently using a heating mantle. Once the vigorous initial reaction subsides, heat the mixture to reflux (approx. 130°C) for 3-4 hours.
-
Work-up (Quenching): Allow the mixture to cool to room temperature. Carefully pour the mixture into a large beaker containing 500 mL of water.
-
Basification & Extraction: Make the solution strongly alkaline (pH > 10) by slowly adding a 40% NaOH solution. This will precipitate unreacted materials and the product. Transfer the mixture to a separatory funnel and extract the quinoline with dichloromethane (3 x 100 mL).
-
Drying & Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure quinoline.
Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and comparison with literature data. Purity can be assessed by GC-MS. The expected yield is typically in the range of 60-70%.
Part 5: Bioanalytical Evaluation of Quinoline Derivatives
Once synthesized, novel quinoline derivatives must be tested for biological activity. The choice of assay depends on the therapeutic target.
Protocol: MTT Assay for Anticancer Activity
This assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity after exposure to a potential drug.
Materials & Reagents:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Quinoline test compounds dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed the 96-well plates with the chosen cancer cell line at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the quinoline test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
From the bark of the Cinchona tree to the forefront of modern drug discovery, the quinoline scaffold has proven to be an enduring and invaluable tool in medicinal chemistry. Its unique combination of rigidity, hydrogen bonding capacity, and tunable electronic properties has allowed for the development of life-saving drugs across a remarkable range of diseases.
The future of quinoline-based research remains bright. Emerging applications include the development of novel agents targeting neurodegenerative diseases, new classes of antivirals, and sophisticated molecular probes for diagnostic imaging. As synthetic methodologies become more advanced and our understanding of biological targets deepens, this "privileged structure" will undoubtedly continue to be a cornerstone of therapeutic innovation for decades to come.
References
- Egan, T. J. (2008). Recent advances in understanding the mechanism of action of quinoline antimalarials. Expert Opinion on Pharmacotherapy. [Link]
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics. [Link]
- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
Methodological & Application
Application Notes: Quinoline-6-sulfonyl Chloride for Fluorescent Labeling of Primary and Secondary Amines
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of Quinoline-6-sulfonyl chloride as a pre-column derivatization reagent for the fluorescent labeling of primary and secondary amines. The formation of highly stable and fluorescent sulfonamide adducts enables sensitive detection and quantification of a wide array of amine-containing compounds, including amino acids, peptides, and pharmaceutical molecules, using standard chromatographic and electrophoretic techniques. We will delve into the underlying reaction mechanism, provide validated step-by-step protocols, and discuss the critical parameters that ensure robust and reproducible results for researchers in analytical chemistry, biochemistry, and drug development.
Introduction: The Need for Amine Derivatization
Amines are a fundamental functional group present in a vast range of biologically and pharmaceutically important molecules. However, many of these compounds lack a native chromophore or fluorophore, making their detection by common analytical methods like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging. Fluorescent labeling, or derivatization, is a powerful strategy to overcome this limitation. By covalently attaching a fluorescent tag to the analyte, its detectability is significantly enhanced, often reaching picomolar or even femtomolar levels.
This compound emerges as a valuable reagent in this context. The quinoline moiety is an intrinsically fluorescent, rigid, and planar scaffold.[1] When reacted with an amine, it forms a sulfonamide bond, a linkage known for its exceptional chemical stability.[2][3] The resulting quinoline-sulfonamide conjugate exhibits distinct fluorescence properties, allowing for sensitive and selective analysis.
Principle of the Method: The Sulfonylation Reaction
The core of the labeling methodology is the reaction between the sulfonyl chloride group of this compound and the nucleophilic nitrogen of a primary or secondary amine. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism Overview:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: This attack forms a transient intermediate.
-
Leaving Group Departure: The chloride ion, an excellent leaving group, is eliminated.
-
Deprotonation: A base present in the reaction medium removes a proton from the nitrogen atom, yielding the final, stable sulfonamide product and a hydrochloride salt.[2]
The reaction is typically performed in an aprotic organic solvent and is facilitated by an organic base, such as triethylamine or N,N-Diisopropylethylamine (Hunig's base), to neutralize the hydrochloric acid (HCl) generated during the reaction.[4][5]
Caption: Reaction of an amine with this compound.
Reagent and Product Characteristics
A successful labeling strategy relies on understanding the properties of both the labeling reagent and the final fluorescent product.
| Property | This compound | Quinoline-6-sulfonamide Adduct (Typical) |
| Molecular Formula | C₉H₆ClNO₂S[6] | Analyte-dependent |
| Molecular Weight | 227.67 g/mol | Analyte MW + 191.21 |
| Appearance | Off-white to yellow solid | Typically a solid |
| Excitation Max (λex) | N/A (Non-fluorescent) | ~280 - 330 nm[7] |
| Emission Max (λem) | N/A (Non-fluorescent) | ~430 - 480 nm (Blue-Green)[8] |
| Key Feature | Reactive sulfonyl chloride group | Stable sulfonamide linkage |
Note: The exact excitation and emission maxima of the sulfonamide adduct are solvent-dependent and can be influenced by the structure of the amine.[9]
Detailed Experimental Protocols
4.1. Required Materials and Reagents
-
Labeling Reagent: this compound (CAS 102878-84-2 or similar)
-
Amine Sample: Your analyte of interest (e.g., amino acid standard, peptide digest, drug substance)
-
Solvent: Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Buffer (for aqueous samples): Sodium carbonate buffer (1 M, pH ~11.0) or Sodium borate buffer (0.1 M, pH 9.0)[10][11]
-
Quenching Reagent: A secondary amine like diethylamine or a hydroxylamine solution.
-
Analytical Equipment: HPLC with fluorescence detector, fluorometer, TLC plates (silica gel).
4.2. Protocol 1: Labeling in an Organic Solvent
This protocol is ideal for amine samples that are soluble in organic solvents.
-
Reagent Preparation:
-
Amine Solution: Prepare a 1-10 mM solution of your amine sample in anhydrous acetonitrile.
-
Labeling Solution: Prepare a 20-50 mM solution of this compound in anhydrous acetonitrile. Note: Due to the moisture sensitivity of sulfonyl chlorides, this solution should be prepared fresh.[12]
-
Base Solution: Prepare a 100 mM solution of triethylamine in anhydrous acetonitrile.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 100 µL of the amine solution with 20 µL of the triethylamine solution.
-
Add 100 µL of the this compound solution to initiate the reaction. The labeling reagent is added in molar excess to ensure complete derivatization.
-
Vortex the mixture gently.
-
Incubate the reaction at 50-60°C for 30-60 minutes. The reaction progress can be monitored by TLC.
-
-
Reaction Quenching:
-
After incubation, add 20 µL of a quenching reagent (e.g., 100 mM diethylamine) to consume any unreacted this compound.
-
Incubate for an additional 10 minutes.
-
-
Sample Analysis:
-
The reaction mixture can now be diluted with the mobile phase and directly injected into an HPLC system equipped with a fluorescence detector set to the appropriate excitation and emission wavelengths (e.g., λex = 320 nm, λem = 450 nm).
-
4.3. Protocol 2: Labeling in an Aqueous Buffer System
This protocol is adapted for biological samples or amines soluble in water. The high pH is critical for ensuring the amine is deprotonated and thus nucleophilic.[3]
-
Reagent Preparation:
-
Amine Solution: Dissolve the amine sample in 0.1 M Sodium Borate Buffer (pH 9.0).
-
Labeling Solution: Prepare a 20-50 mM solution of this compound in anhydrous acetonitrile.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add 100 µL of the buffered amine solution.
-
Add 200 µL of the this compound solution. The acetonitrile will help solubilize the reagent in the aqueous medium.
-
Vortex vigorously for 1 minute.
-
Incubate at 40-50°C for 45-90 minutes.
-
-
Reaction Quenching & Analysis:
-
Follow steps 3 and 4 from Protocol 1. A solid-phase extraction (SPE) step may be necessary to remove buffer salts prior to LC-MS analysis.
-
Experimental Workflow Visualization
The overall process, from sample preparation to data acquisition, follows a logical sequence.
Caption: General workflow for amine labeling and analysis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive labeling reagent (hydrolyzed).2. Insufficient base or incorrect pH.3. Amine is protonated (low pH).4. Low reaction temperature/time. | 1. Prepare fresh this compound solution.2. Ensure sufficient base is added; check buffer pH.3. Increase pH of the reaction mixture (pH 9-11 is optimal).4. Increase incubation temperature or duration. |
| Multiple Peaks in Chromatogram | 1. Incomplete reaction.2. Reaction with buffer components.3. Degradation of the labeled product. | 1. Increase the molar excess of the labeling reagent.2. Use a non-nucleophilic buffer like borate or carbonate.3. Check sample stability; analyze immediately or store at -20°C. |
| High Background Fluorescence | 1. Incomplete quenching of excess reagent.2. Fluorescent impurities in solvents. | 1. Increase concentration of quenching reagent or incubation time.2. Use HPLC-grade solvents. Run a solvent blank. |
Advantages and Limitations
Advantages:
-
High Stability: The resulting sulfonamide bond is chemically robust, making it suitable for demanding analytical conditions.[2]
-
Good Quantum Yield: Quinoline derivatives are known to be effective fluorophores, leading to high sensitivity.[8][13]
-
Small Size: The quinoline tag is relatively small, minimizing its impact on the chromatographic behavior of the labeled analyte compared to bulkier labels.[1]
Limitations:
-
Reagent Instability: Sulfonyl chlorides are susceptible to hydrolysis and must be handled in anhydrous conditions and stored properly.[12]
-
Lack of Selectivity: The reagent reacts with all primary and secondary amines, which may not be ideal for complex mixtures without prior separation.
-
pH Dependence: The reaction requires a basic pH to ensure the amine is in its nucleophilic, unprotonated state. This may not be suitable for pH-sensitive analytes.[3]
Conclusion
This compound is a potent and effective fluorescent labeling reagent for the sensitive detection of primary and secondary amines. Its ability to form stable, highly fluorescent sulfonamide derivatives makes it a valuable tool for a wide range of analytical applications. By following the detailed protocols and understanding the key reaction parameters outlined in this guide, researchers can achieve reliable and reproducible derivatization, significantly enhancing the analytical capabilities for a multitude of amine-containing compounds.
References
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. [Link]
- Sławiński, J., Szafrański, K., & Żołnowska, B. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
- ResearchGate. (n.d.). Absorption and fluorescence emission spectra of selected quinolines... [Link]
- National Center for Biotechnology Information. (2023). Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)-Quinolines by Acetyl and Methanesulfonyl Chloride for Dual Evaluation Bioactivity.
- ResearchGate. (n.d.). From Haloquinolines and Halopyridines to Quinoline- and Pyridinesulfonyl Chlorides and Sulfonamides | Request PDF. [Link]
- PubChemLite. (n.d.). This compound (C9H6ClNO2S). [Link]
- National Center for Biotechnology Information. (n.d.). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling.
- ResearchGate. (n.d.). (PDF) Quinoline-Based Fluorescence Sensors. [Link]
- National Center for Biotechnology Information. (n.d.). Quinoline-5-sulfonyl chloride. PubChem. [Link]
- Titus, J. A., Haugland, R. P., Shaskin, E. G., & Haugland, R. P. (1993). Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties. Journal of Fluorescence. [Link]
- Samejima, K. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Pharmacological and Toxicological Methods. [Link]
- Unknown. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Source not available.
- ResearchGate. (n.d.). Examples of quinoline-based fluorophores and sensors. (A) carbocyanine dyes for DNA and RNA. [Link]
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
- Goushameri, S. M., Ali, H. A. M., & Dhahir, S. A. (2017). Synthesis and characterization of high quantum yield and oscillator strength 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline (cl-CN-DPQ)
- National Center for Biotechnology Information. (n.d.). Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases.
- Arizona State University. (n.d.). Quinoline. PhotochemCAD. [Link]
- Universiti Kebangsaan Malaysia. (n.d.).
- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
- ResearchGate. (n.d.). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C9H6ClNO2S) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of high quantum yield and oscillator strength 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline (cl-CN-DPQ) organic phosphor for solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Derivatization of Amino Acids using Quinoline-6-sulfonyl Chloride for Enhanced Chromatographic Analysis
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive and detailed protocol for the pre-column derivatization of primary and secondary amino acids using Quinoline-6-sulfonyl chloride (QSC). This method is designed for researchers, scientists, and drug development professionals who require sensitive and reliable quantification of amino acids via reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection. We delve into the underlying chemical principles, provide a step-by-step experimental workflow, offer troubleshooting guidance, and explain the critical causality behind each procedural choice to ensure robust and reproducible results.
Introduction: The Rationale for Derivatization
Amino acid analysis is a cornerstone of biochemical and pharmaceutical research, critical for protein quantification, cell culture media monitoring, and metabolic studies. However, most amino acids lack a strong native chromophore or fluorophore, making their direct detection at low concentrations by HPLC challenging. Pre-column derivatization addresses this limitation by covalently attaching a tagging molecule to the amino acid, thereby imparting desirable analytical characteristics.
This compound (QSC) is an excellent derivatizing agent for this purpose. It reacts with the nucleophilic primary and secondary amine groups of amino acids to form stable, highly fluorescent sulfonamide derivatives. The resulting QSC-amino acid adducts exhibit strong UV absorbance and fluorescence, significantly enhancing detection sensitivity and allowing for the quantification of amino acids at picomolar levels.
Chemical Principle of QSC Derivatization
The derivatization reaction is a nucleophilic acyl substitution. Under alkaline conditions (typically pH 9.0-10.0), the amino group (-NH2) of the amino acid is deprotonated, making it a potent nucleophile. This activated amine attacks the electron-deficient sulfur atom of the sulfonyl chloride (-SO2Cl) group on the QSC molecule. The chloride ion is subsequently eliminated as a leaving group, resulting in the formation of a stable sulfonamide bond.
Key Reaction Aspects:
-
pH is Critical: An alkaline environment is essential to deprotonate the amino group, thereby increasing its nucleophilicity. Without this, the reaction proceeds inefficiently. The α-amino groups of amino acids typically have a pKa in the range of 9.0-10.5. Maintaining the pH in this range ensures a sufficient population of deprotonated, reactive amines.
-
Reagent Stability: QSC is susceptible to hydrolysis in aqueous media, where water can act as a competing nucleophile, leading to the formation of inactive quinoline-6-sulfonic acid. Therefore, the QSC reagent should be prepared fresh in an anhydrous organic solvent like acetonitrile and added to the reaction mixture immediately.
Below is a diagram illustrating the general reaction mechanism.
Caption: General reaction mechanism of QSC derivatization.
Materials, Reagents, and Equipment
Equipment
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Thermomixer or heating block capable of maintaining 65°C
-
Calibrated micropipettes and tips
-
HPLC system with a C18 reverse-phase column, UV or fluorescence detector, and autosampler.
-
pH meter
Reagents and Chemicals
-
This compound (QSC), >98% purity
-
Amino Acid Standard Mix
-
Boric Acid (H₃BO₃)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (18.2 MΩ·cm)
Preparation of Solutions
-
200 mM Borate Buffer (pH 9.5):
-
Dissolve 1.24 g of boric acid in 80 mL of deionized water.
-
Adjust the pH to 9.5 using a 2 M NaOH solution.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C for up to one month.
-
-
10 mg/mL QSC Reagent Solution:
-
Prepare this solution immediately before use. QSC is moisture-sensitive.
-
Weigh 10 mg of QSC and dissolve it in 1 mL of anhydrous acetonitrile.
-
Vortex vigorously for 30 seconds to ensure it is fully dissolved.
-
-
2 M Hydrochloric Acid (HCl):
-
Slowly add 17.2 mL of concentrated HCl to 80 mL of deionized water in a fume hood.
-
Bring the final volume to 100 mL.
-
-
Mobile Phase A (Aqueous): 25 mM sodium acetate buffer adjusted to pH 5.5 with acetic acid.
-
Mobile Phase B (Organic): Acetonitrile.
Detailed Experimental Protocol
This protocol is optimized for a final reaction volume of 100 µL prior to analysis. Adjust volumes proportionally as needed.
Workflow Overview
Caption: Step-by-step derivatization workflow.
Step-by-Step Procedure
-
Sample/Standard Aliquoting: Pipette 20 µL of your amino acid standard or sample into a 1.5 mL microcentrifuge tube.
-
Buffering: Add 60 µL of 200 mM Borate Buffer (pH 9.5) to the tube.
-
Mixing: Vortex briefly to ensure the sample and buffer are thoroughly mixed.
-
Initiation of Derivatization: Add 20 µL of the freshly prepared 10 mg/mL QSC reagent solution to the mixture.
-
Causality Note: The QSC is added last to minimize its hydrolysis before it can react with the amino acids.
-
-
Immediate Mixing: Vortex the tube immediately and vigorously for at least 20 seconds. This is critical to ensure rapid and complete mixing, maximizing the reaction between QSC and the amino acids before significant QSC hydrolysis occurs.
-
Incubation: Place the sealed tube in a thermomixer or heating block set to 65°C and incubate for 15 minutes.
-
Causality Note: The elevated temperature accelerates the reaction rate, ensuring complete derivatization of all primary and secondary amines, including sterically hindered ones, within a practical timeframe.
-
-
Reaction Termination (Optional but Recommended): After incubation, remove the sample and allow it to cool to room temperature. The reaction can be stopped by adding 10 µL of 2 M HCl to acidify the mixture. This protonates any remaining unreacted amines and halts further QSC reaction or degradation.
-
Analysis: The sample is now ready for injection into the HPLC system. A typical injection volume is 10-20 µL.
HPLC Analysis Conditions
The following are typical starting conditions for the analysis of QSC-derivatized amino acids. Optimization may be required based on your specific system and amino acid profile.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 25 mM Sodium Acetate, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV: 240 nm or 315 nm Fluorescence: Excitation: 320 nm, Emission: 520 nm |
| Injection Volume | 10 µL |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Signal | 1. Degraded QSC reagent due to hydrolysis. 2. Incorrect pH of the borate buffer. 3. Insufficient incubation time/temperature. | 1. Always prepare the QSC solution fresh immediately before use. 2. Verify the buffer pH is 9.5. 3. Ensure the heating block is calibrated and the incubation is for the full 15 minutes. |
| Large Early-Eluting Peak (Ghost Peak) | This is often the hydrolyzed QSC byproduct (quinoline-6-sulfonic acid). | This is normal. Ensure the HPLC gradient is sufficient to resolve this peak from the amino acid derivatives of interest. Proper quenching can sometimes reduce its size. |
| Poor Peak Resolution | 1. Inappropriate HPLC gradient. 2. Column degradation. | 1. Optimize the gradient profile (e.g., make it shallower to increase separation). 2. Flush the column or replace it if performance has declined. |
| Inconsistent Peak Areas (Poor Reproducibility) | 1. Inconsistent pipetting. 2. Delay between adding QSC and vortexing. 3. Sample matrix effects. | 1. Use calibrated pipettes and consistent technique. 2. Vortex immediately after adding the QSC reagent. 3. Consider a sample cleanup step (e.g., SPE) for complex matrices. |
Conclusion
The protocol detailed herein provides a robust and highly sensitive method for the quantification of amino acids using this compound derivatization. By understanding the chemical principles and adhering to the critical steps—particularly the use of fresh reagent and immediate, thorough mixing—researchers can achieve reliable and reproducible results. This method is a powerful tool for applications demanding high-sensitivity amino acid analysis in complex biological and chemical matrices.
References
- Title: Amino Acid Analysis: A Guide to Principles, Techniques, and Applic
- Title: N-(6-Quinolinyl)
- Title: Synthesis of N-6-quinolyl-benzenesulfonamide from 6-aminoquinoline and benzenesulfonyl chloride Source: Molbase URL:[Link]
- Title: Sulfonyl chloride Source: Wikipedia URL:[Link]
- Title: Precolumn Derivatization for HPLC Analysis of Amino Acids Source: Phenomenex URL:[Link]
Application Notes and Protocols: Quinoline Derivatives in Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Beyond its therapeutic applications, the unique photophysical properties and versatile reactivity of quinoline derivatives have carved a significant niche in the field of proteomics. These compounds offer a powerful toolkit for the sensitive detection, quantification, and functional characterization of proteins, driving innovation from fundamental research to drug discovery.
This document provides an in-depth guide to the diverse applications of quinoline derivatives in proteomics. We will move beyond simple procedural lists to explore the underlying chemical principles and rationale behind experimental design. The protocols herein are presented as self-validating systems, grounded in established scientific literature to ensure technical accuracy and reproducibility.
I. Quantitative Proteomics: Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
Accurate protein quantification is a cornerstone of proteomics.[3][4][5] While numerous methods exist, pre-column derivatization for amino acid analysis following protein hydrolysis offers a highly accurate approach. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a premier derivatizing agent that reacts with primary and secondary amines to form stable, highly fluorescent urea derivatives.[6] This allows for sensitive quantification of amino acids by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection or by mass spectrometry (LC-MS).[6]
Causality of Experimental Choices: Why AQC?
-
Reaction Chemistry: AQC's N-hydroxysuccinimidyl (NHS) ester is a highly efficient reactive group that forms a stable covalent bond with the primary amino groups of amino acids at room temperature in a buffered aqueous environment (pH 8.5). This reaction is rapid and quantitative.
-
Fluorogenic Nature: The quinoline moiety of the AQC tag imparts strong fluorescence to the derivatized amino acids, enabling detection at the picomole level.
-
Stability: The resulting urea linkage is highly stable, withstanding the conditions of RP-HPLC and electrospray ionization for mass spectrometry.
-
Mass Spectrometry Compatibility: The AQC tag adds a consistent mass to each derivatized amino acid, facilitating their identification and quantification in complex mixtures by LC-MS/MS.
Quantitative Data Summary: AQC Derivatization Performance
| Parameter | Performance Characteristic |
| Limit of Detection | Sub-picomole levels |
| Linear Range | Typically spans 3-4 orders of magnitude |
| Reproducibility (RSD%) | <5% for peak areas in LC-MS analysis |
| Reaction Time | ~10-15 minutes at room temperature |
| Stability of Derivatives | Stable for >1 week at 4°C |
Experimental Protocol: Protein Quantification using AQC Derivatization and LC-MS/MS
This protocol outlines the steps for protein quantification from a purified sample via acid hydrolysis, AQC derivatization, and subsequent LC-MS/MS analysis.
Materials:
-
Purified protein sample
-
6 M HCl (sequencing grade)
-
Phenol
-
AccQ-Tag Ultra Borate Buffer (or 0.2 M borate buffer, pH 8.8)
-
AQC Reagent: Dissolve 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate in anhydrous acetonitrile to a final concentration of 10 mg/mL. Prepare fresh.
-
Amino Acid Standard Mix
-
LC-MS grade water and acetonitrile
-
Formic acid
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Methodology:
-
Protein Hydrolysis:
-
Place 1-10 µg of the purified protein sample into a hydrolysis tube.
-
Add 200 µL of 6 M HCl containing 1% phenol.
-
Seal the tube under vacuum.
-
Incubate at 110°C for 24 hours.
-
Cool the sample, break the seal, and evaporate the HCl under vacuum.
-
Reconstitute the dried amino acid hydrolysate in 100 µL of 20 mM HCl.
-
-
AQC Derivatization:
-
In a microcentrifuge tube, combine 10 µL of the reconstituted hydrolysate (or amino acid standard) with 70 µL of AccQ-Tag Ultra Borate Buffer.
-
Add 20 µL of the AQC reagent.
-
Vortex immediately for 10-15 seconds.
-
Incubate at 55°C for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Dilute the derivatized sample 1:10 with 0.1% formic acid in water.
-
Inject 1-5 µL onto a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Develop a suitable gradient to separate the derivatized amino acids (e.g., a 30-minute gradient from 5% to 60% B).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting for the precursor ions of the AQC-derivatized amino acids.
-
-
Data Analysis:
-
Identify and quantify the peak areas for each AQC-derivatized amino acid in the sample and the standard.
-
Calculate the molar amount of each amino acid in the protein sample.
-
Determine the total protein concentration based on the sum of the amino acid masses, correcting for the mass of water lost during peptide bond formation.
-
Caption: Workflow for protein quantification using AQC derivatization.
II. Fluorescent Probes for Protein Visualization and Analysis
The inherent fluorescence of the quinoline ring system makes its derivatives excellent candidates for developing fluorescent probes.[7][8] These probes can be engineered to target specific proteins or post-translational modifications, enabling their visualization in complex biological systems. Applications range from in-gel protein staining to live-cell imaging.[7][9]
A. In-Gel Protein Staining
While classic stains like Coomassie and silver are widely used, fluorescent stains offer higher sensitivity and a broader linear dynamic range for protein quantification.[10][11][12] A functionalized quinoline derivative can be hypothetically developed into a sensitive, mass spectrometry-compatible fluorescent stain for proteins in polyacrylamide gels.
Causality of Experimental Choices: Designing a Quinoline-Based Gel Stain
-
Reactive Moiety: The quinoline scaffold would need to be functionalized with a protein-reactive group. A maleimide or iodoacetamide group would target cysteine residues, while an NHS ester would react with lysine residues.
-
Solubility and Binding: The overall hydrophilicity of the molecule would need to be tuned to ensure good solubility in staining buffers and efficient, non-covalent binding to proteins within the gel matrix.
-
Photophysical Properties: Modifications to the quinoline ring can shift the excitation and emission wavelengths to match common imaging systems and minimize background fluorescence from the gel matrix.
Hypothetical Protocol: In-Gel Staining with a Quinoline-Maleimide Dye
This protocol is a conceptual workflow based on established methods for fluorescent gel staining.
-
SDS-PAGE gel with separated proteins
-
Fixing Solution: 50% methanol, 10% acetic acid
-
Washing Solution: Deionized water
-
Staining Solution: 1 µM Quinoline-Maleimide Dye in 50 mM Tris-HCl, pH 7.0
-
Destaining Solution: 7.5% acetic acid
-
Fluorescence Gel Imager
-
Fixation: Place the gel in Fixing Solution for 1 hour with gentle agitation. This precipitates the proteins in the gel, preventing their diffusion.
-
Washing: Wash the gel three times with deionized water for 10 minutes each to remove the fixing solution and residual SDS.
-
Staining: Incubate the gel in the Staining Solution for 1-2 hours at room temperature, protected from light.
-
Destaining: Briefly rinse the gel with the Destaining Solution for 1 minute to reduce background fluorescence.
-
Imaging: Visualize the gel using a fluorescence imager with appropriate excitation and emission filters for the quinoline dye.
Caption: Workflow for in-gel protein staining with a fluorescent quinoline dye.
B. Live-Cell Imaging and Protein Tracking
Functionalized quinoline derivatives are increasingly being used as fluorescent probes for live-cell imaging.[7][9] Their utility stems from their tunable photophysical properties and their ability to be targeted to specific cellular compartments or proteins.
Causality of Experimental Choices: Quinoline Probes for Live-Cell Imaging
-
Biocompatibility: The probe must be non-toxic to cells at the concentrations used for imaging.
-
Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane. This is often achieved by designing smaller, more hydrophobic molecules.
-
Targeting Moiety: To track a specific protein, the quinoline fluorophore can be conjugated to a ligand, antibody, or small molecule that binds to the protein of interest.
-
Environmental Sensitivity: Some quinoline probes exhibit changes in their fluorescence properties in response to their local environment (e.g., pH, ion concentration), making them useful as biosensors.[9]
Protocol: Fluorescent Labeling of a Purified Protein for Microinjection and Live-Cell Tracking
This protocol describes the covalent labeling of a purified protein with a quinoline-NHS ester for subsequent microinjection into live cells.
-
Purified protein (e.g., an antibody or purified enzyme) in a non-amine-containing buffer (e.g., PBS, pH 7.4)
-
Quinoline-NHS ester (e.g., 10 mM stock in DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Live cells cultured on glass-bottom dishes
-
Microinjection system
-
Fluorescence microscope
-
Protein Preparation: Ensure the protein is at a concentration of 1-5 mg/mL in a suitable buffer.
-
Labeling Reaction:
-
Add the Quinoline-NHS ester to the protein solution at a molar ratio of 10:1 (dye:protein).
-
Incubate for 1 hour at room temperature with gentle mixing, protected from light.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50 mM.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which will elute first.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the quinoline dye (at its absorbance maximum).
-
-
Microinjection and Imaging:
-
Load the purified, labeled protein into a microinjection needle.
-
Microinject the protein into the cytoplasm of the target cells.
-
Allow the cells to recover for 1-2 hours.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the quinoline fluorophore.
-
III. Functional Proteomics and Drug Discovery
Quinoline derivatives are not only tools for detection but also serve as modulators of protein function. Their application in functional proteomics and drug discovery is a rapidly expanding area, with researchers using these compounds to identify novel drug targets and elucidate their mechanisms of action.[13][14][15][16][17]
A. Quinoline-Based Enzyme Inhibitors
The diverse chemical space accessible through quinoline synthesis allows for the development of potent and selective enzyme inhibitors.[1][2] A notable example is the identification of substituted quinolines as noncovalent inhibitors of the human proteasome.[17]
Case Study: Noncovalent Proteasome Inhibition
-
Mechanism: Certain substituted quinolines have been shown to inhibit the chymotrypsin-like activity of the 20S proteasome with IC50 values in the low micromolar range.[17]
-
Significance: The proteasome is a major target for cancer therapy. The discovery of non-peptidic, noncovalent inhibitors like these quinoline derivatives opens up new avenues for drug development, potentially overcoming some of the limitations of existing covalent inhibitors.[17]
B. Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses reactive chemical probes to assess the functional state of enzymes in their native biological context. While direct examples of quinoline-based "warheads" in ABPP are still emerging, the quinoline scaffold is an attractive candidate for the development of novel activity-based probes.
Conceptual Application: A Quinoline-Based Probe for Serine Hydrolases
-
Probe Design: A quinoline fluorophore could be appended to a reactive group that targets the active site of an enzyme class. For instance, a fluorophosphonate (FP) group, a known reactive moiety for serine hydrolases, could be linked to a quinoline reporter tag.
-
Workflow:
-
Incubate a cell lysate or live cells with the quinoline-FP probe.
-
The probe will covalently label the active serine hydrolases.
-
The labeled proteins can then be visualized by in-gel fluorescence scanning or identified by mass spectrometry after enrichment (e.g., via a clickable handle on the probe).
-
Caption: Conceptual design and workflow for a quinoline-based ABPP probe.
Conclusion
Quinoline derivatives represent a versatile and powerful class of chemical tools for proteomics research. From precise protein quantification using AQC to the dynamic visualization of proteins in live cells with fluorescent probes and the exploration of protein function through targeted inhibitors, the applications are broad and impactful. As synthetic methodologies for creating novel functionalized quinolines continue to advance, we can anticipate the development of even more sophisticated probes and reagents that will further unravel the complexities of the proteome. The protocols and conceptual frameworks provided in this document serve as a foundation for researchers to harness the potential of quinoline chemistry in their own proteomics workflows.
References
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (URL: [Link])
- Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Deriv
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (URL: [Link])
- Dyes, Ions, or Fluorescent Stains: What Are the Best Ways to Visualize Protein In Gels? (URL: [Link])
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega. (URL: [Link])
- Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Deriv
- Quinoline-based fluorescent small molecules for live cell imaging. (URL: [Link])
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- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks. (URL: [Link])
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- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantit
- Quinoline-based compounds can inhibit diverse enzymes th
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- Quinoline-based compounds can inhibit diverse enzymes th
- A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (URL: [Link])
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Liquid Chromatography-Mass Spectrometry-based Quantit
- Towards a Consensus on Applying Quantitative LC-MS/MS Proteomics in Translational Pharmacology Research: A White Paper. (URL: [Link])
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- A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. (URL: [Link])
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The Role of Quinoline-6-Sulfonyl Chloride in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry. Its structural rigidity and ability to participate in various non-covalent interactions have made it a "privileged scaffold" for the design of therapeutic agents targeting a wide array of biological targets.[1][2] In oncology, quinoline derivatives have been successfully developed into approved drugs that function through diverse mechanisms, including the inhibition of topoisomerases and protein kinases.[3][4] The strategic functionalization of the quinoline core allows for the fine-tuning of a compound's pharmacological properties. One key intermediate that has emerged in the synthesis of novel anticancer agents is quinoline-6-sulfonyl chloride . This reactive precursor enables the introduction of a sulfonamide moiety at the 6-position, a modification that has proven effective in generating potent and selective enzyme inhibitors.
This technical guide provides an in-depth look at the application of this compound in the synthesis of promising anticancer agents, with a focus on derivatives targeting the PI3K/mTOR signaling pathway. Detailed synthetic protocols, methodologies for biological evaluation, and an analysis of the mechanism of action are presented to assist researchers in the development of next-generation quinoline-based therapeutics.
Synthetic Methodologies: From this compound to Bioactive Sulfonamides
The primary utility of this compound in anticancer drug synthesis is its facile reaction with primary and secondary amines to form stable sulfonamides. This classic nucleophilic substitution reaction is a robust and versatile method for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. A particularly promising class of anticancer agents derived from this intermediate are N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides, which have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[5]
General Synthetic Workflow
The synthesis of these quinoline-6-sulfonamide derivatives can be conceptualized as a convergent process where the key quinoline-amine intermediate is prepared and subsequently reacted with a variety of sulfonyl chlorides.
Figure 1: Generalized workflow for the synthesis of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides.
Experimental Protocols
Protocol 1: Synthesis of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide (A Representative Example)
This protocol outlines the synthesis of a representative compound from the series of PI3K/mTOR dual inhibitors.
Step 1: Suzuki Coupling to form 6-(5-aminopyridin-3-yl)quinoline
-
To a solution of quinoline-6-boronic acid (1.0 eq) and 3-amino-5-bromopyridine (1.1 eq) in a mixture of 1,4-dioxane and water (4:1) is added potassium carbonate (2.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 6-(5-aminopyridin-3-yl)quinoline.
Step 2: Sulfonamide Formation
-
To a solution of 6-(5-aminopyridin-3-yl)quinoline (1.0 eq) in anhydrous pyridine at 0 °C is added benzenesulfonyl chloride (1.2 eq) dropwise.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The mixture is then poured into ice water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then purified by recrystallization from ethanol to yield the final product, N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer, making it a prime target for anticancer drug development.[6] Quinoline-6-sulfonamide derivatives, such as the N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides, have demonstrated potent inhibitory activity against both PI3K and mTOR, two key kinases in this pathway.[5]
Figure 2: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by quinoline-6-sulfonamide derivatives.
These dual inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of PI3K and mTOR and preventing the phosphorylation of their downstream substrates. This leads to the suppression of AKT activation and the subsequent inhibition of mTORC1 signaling, ultimately resulting in decreased cell proliferation and the induction of apoptosis in cancer cells.
Biological Evaluation: Protocols for Assessing Anticancer Activity
The evaluation of novel anticancer agents requires a suite of in vitro assays to determine their cytotoxicity, target engagement, and mechanism of action.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Carbonic Anhydrase IX Inhibition Assay
Some quinoline-sulfonamide derivatives also exhibit inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which is involved in pH regulation in the tumor microenvironment.[8]
Materials:
-
Recombinant human CA IX
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Test compound (dissolved in DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Add 180 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations.
-
Add 10 µL of a solution of recombinant human CA IX to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a solution of p-NPA.
-
Monitor the increase in absorbance at 400 nm over time, which corresponds to the hydrolysis of p-NPA to p-nitrophenol.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
Data Presentation: Quantitative Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative quinoline-6-sulfonamide derivatives against various cancer cell lines.
| Compound ID | Modification on Sulfonamide | Target Cancer Cell Line | IC50 (µM) | Reference |
| 9e | 4-fluorophenyl | Jurkat (Leukemia) | 7.43 | [3] |
| 9j | 3-pyridyl | MOLT-4 (Leukemia) | 5.57 | [3] |
| 9n | 4-cyanophenyl | RAMOS (Lymphoma) | 2.76 | [3] |
| 9p | 4-methoxyphenyl | CCRF-CEM (Leukemia) | 13.19 | [3] |
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of novel anticancer agents. The resulting quinoline-6-sulfonamide derivatives have demonstrated significant potential, particularly as inhibitors of key signaling pathways such as the PI3K/AKT/mTOR cascade. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore this promising chemical space further. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic properties and in vivo efficacy in preclinical cancer models. The continued exploration of the structure-activity relationships of quinoline-6-sulfonamide derivatives holds great promise for the development of new and effective cancer therapies.
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Application Notes and Protocols for the Derivatization of Primary Amines for HPLC Analysis
Abstract
High-Performance Liquid Chromatography (HPLC) is a pivotal analytical technique in research and pharmaceutical development. However, a significant challenge arises when analyzing compounds with primary amine functionalities, such as amino acids, biogenic amines, and certain drug molecules. These analytes often lack a native chromophore or fluorophore, leading to poor sensitivity with standard UV-Vis and fluorescence detectors.[1] Furthermore, their polar nature can result in poor retention on common reversed-phase columns.[2] Pre-column or post-column derivatization addresses these limitations by covalently attaching a tag to the amine group, thereby enhancing detectability and improving chromatographic behavior. This guide provides an in-depth overview of the most common derivatization strategies, detailed step-by-step protocols, and the scientific rationale behind their application.
The Imperative for Derivatization in Amine Analysis
The primary goal of derivatization in the context of HPLC is to transform an analyte into a more suitable form for separation and detection.[3] For primary amines, this chemical modification serves two main purposes:
-
Introduction of a Detectable Moiety: Reagents are chosen to introduce a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), dramatically increasing the signal-to-noise ratio and lowering the limits of detection (LOD) and quantitation (LOQ).[4][5]
-
Enhancement of Chromatographic Properties: Derivatization often increases the hydrophobicity of polar amines, leading to better retention and separation on ubiquitous reversed-phase (e.g., C8 or C18) columns.[1][6]
The choice between pre-column (derivatization before injection) and post-column (derivatization after separation) techniques is a critical first step. Pre-column derivatization is more common, offering greater flexibility and sensitivity, but requires careful handling to avoid interference from excess reagent.[7] Post-column derivatization is often more reproducible and less prone to matrix effects, but requires specialized hardware.[8]
Key Pre-Column Derivatization Reagents and Protocols
Pre-column derivatization is a versatile approach where the reaction is completed before the sample is introduced into the HPLC system. Below are protocols for the most widely used reagents.
Dansyl Chloride (Dns-Cl) for High-Sensitivity Fluorescence Detection
Dansyl chloride is a classic reagent that reacts with both primary and secondary amines to form intensely fluorescent N-dansyl-sulfonamide adducts.[1][9] This method is robust, and the resulting derivatives are highly stable.[1]
Principle & Causality: The derivatization, known as dansylation, is a nucleophilic substitution reaction that occurs under alkaline conditions (pH 9.5-10.5).[1][9] The alkaline environment ensures the amine group is deprotonated and thus sufficiently nucleophilic to attack the electrophilic sulfonyl chloride group of dansyl chloride. The base also neutralizes the HCl byproduct, driving the reaction to completion.[1]
Workflow for Dansyl Chloride Derivatization
Caption: Workflow for pre-column derivatization with Dansyl Chloride.
Detailed Protocol: Dansyl Chloride Derivatization
This is a general protocol and may require optimization for specific analytes.[1]
-
Reagent Preparation:
-
Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve appropriate amounts of sodium bicarbonate and sodium carbonate in water to achieve the target pH.
-
Dansyl Chloride Solution: Prepare a 10 mg/mL solution of dansyl chloride in acetone or acetonitrile. This solution is light-sensitive and should be prepared fresh.[9][10]
-
Quenching Solution: Prepare a 10% ammonium hydroxide solution in water.[1]
-
-
Derivatization Reaction:
-
Quenching:
-
After incubation, cool the mixture to room temperature.
-
Add 7.5 µL of the 10% ammonium hydroxide quenching solution to react with any excess dansyl chloride.[1] Mix well.
-
-
HPLC Analysis:
-
The sample is now ready for injection. If necessary, centrifuge to pellet any precipitate and inject the supernatant.
-
Typical HPLC Conditions:
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Fmoc-Cl is another highly effective reagent that reacts with both primary and secondary amines to form stable, highly fluorescent derivatives.[4] It is particularly valued for its ability to achieve very low detection limits.[4]
Principle & Causality: The reaction proceeds in an aqueous-organic mixture under alkaline conditions (e.g., borate buffer pH 10).[12] The amine attacks the carbonyl chloride of Fmoc-Cl, displacing the chloride ion. A key challenge with Fmoc-Cl is managing interference from the unreacted reagent and its hydrolysis product, FMOC-OH.[4] This is often addressed by adding a primary amine like glycine to consume excess reagent or by performing a liquid-liquid extraction.[4]
Workflow for Fmoc-Cl Derivatization
Caption: General workflow for pre-column derivatization with Fmoc-Cl.
Detailed Protocol: Fmoc-Cl Derivatization
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 10.
-
Fmoc-Cl Solution: Prepare a solution of Fmoc-Cl in acetonitrile (e.g., 5 mM). This reagent is moisture-sensitive and should be prepared fresh.
-
-
Derivatization Reaction:
-
In a vial, mix 100 µL of sample/standard with 100 µL of borate buffer.
-
Add 200 µL of the Fmoc-Cl solution and vortex immediately.
-
Allow the reaction to proceed at room temperature for approximately 20 minutes.[13]
-
-
Cleanup/Stabilization:
-
To remove excess, unreacted Fmoc-Cl, add 500 µL of a non-polar solvent like n-hexane or pentane. Vortex vigorously for 1 minute.
-
Allow the layers to separate (centrifugation can aid this). The Fmoc-derivatives will remain in the lower aqueous/acetonitrile layer.
-
Alternatively, add a small amount of acid (e.g., HCl) to stabilize the derivatives.[12]
-
-
HPLC Analysis:
-
Carefully withdraw the lower aqueous layer for injection.
-
Typical HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with an aqueous buffer (e.g., phosphate or acetate buffer) and acetonitrile or methanol.
-
Detection: Fluorescence detector with excitation at ~265 nm and emission at ~315 nm.[14]
-
-
Phenylisothiocyanate (PITC) for UV Detection
Also known as Edman's Reagent, PITC is widely used for the analysis of amino acids. It reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which have a strong UV absorbance at 254 nm.[15][16] The resulting derivatives are stable, and the reagent's volatility allows excess to be easily removed.[15]
Principle & Causality: The reaction occurs at a mildly alkaline pH. The amine group attacks the electrophilic carbon of the isothiocyanate group. The resulting PTC-amines are stable, allowing for reliable quantification.[15] Unlike OPA, PITC allows for the direct analysis of secondary amino acids like proline.[15]
Workflow for PITC Derivatization
Caption: Workflow for pre-column derivatization with Phenylisothiocyanate (PITC).
Detailed Protocol: PITC Derivatization [15]
-
Reagent Preparation:
-
Coupling Solution: Prepare a mixture of Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v).
-
PITC Reagent: Phenylisothiocyanate is used directly.
-
Analysis Solvent: Prepare a suitable solvent for reconstitution, such as 0.05 M ammonium acetate or the initial mobile phase.[15]
-
-
Sample Preparation:
-
Pipette a known volume of the sample or standard into a small test tube and evaporate to complete dryness under a stream of nitrogen or using a vacuum centrifuge. It is critical to remove any acid (e.g., HCl) from the sample.[15]
-
-
Derivatization Reaction:
-
Removal of Excess Reagent:
-
Evaporate the mixture to dryness again under vacuum to remove the volatile PITC and coupling solution solvents.
-
-
Reconstitution and Analysis:
-
Dissolve the resulting PTC-amine derivatives in a known volume (e.g., 250 µL) of the Analysis Solvent.[15]
-
The sample is ready for injection.
-
Typical HPLC Conditions:
-
o-Phthalaldehyde (OPA)
OPA is one of the most popular derivatization reagents for primary amines due to its fast reaction time at room temperature and the high fluorescence of its products.[19][20]
Principle & Causality: OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) under alkaline conditions to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[19][21] A major limitation is that OPA does not react with secondary amines.[19] Additionally, the isoindole derivatives can be unstable, requiring precise control over reaction and injection timing.[21]
Workflow for OPA Derivatization
Caption: Workflow for rapid pre-column derivatization with OPA.
Detailed Protocol: OPA Derivatization
-
Reagent Preparation (OPA/Thiol Reagent):
-
Derivatization Reaction:
-
HPLC Analysis:
-
Inject the sample onto the HPLC system immediately (typically within 1-2 minutes of mixing) due to the potential instability of the derivatives.[21]
-
Typical HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a phosphate or acetate buffer and an organic modifier (acetonitrile or methanol).
-
Detection: Fluorescence detector (e.g., Excitation: 338 nm, Emission: 450 nm) or UV detector (~338 nm).[19]
-
-
Post-Column Derivatization: The Ninhydrin Method
Post-column derivatization (PCD) is an alternative where the derivatizing reagent is added to the column effluent after the analytes have been separated. This method is highly reproducible and is the basis for traditional amino acid analyzers.[8]
Ninhydrin: Ninhydrin is the classic PCD reagent for amino acids and other primary amines.[8]
Principle & Causality: After separation on an ion-exchange column, the eluted primary amines react with two molecules of ninhydrin at high temperature to produce a deep purple compound known as Ruhemann's purple, which absorbs strongly at 570 nm.[8][23] Secondary amines like proline react to form a yellow product detected at 440 nm.[8] This dual-wavelength detection allows for comprehensive analysis.[8]
Detailed Protocol: Post-Column Ninhydrin Derivatization
-
HPLC Separation:
-
Analytes are typically separated on a cation-exchange column using a gradient of lithium or sodium citrate buffers with increasing pH and ionic strength.[8]
-
-
Post-Column Reaction:
-
The column effluent is continuously mixed with the ninhydrin reagent solution via a T-junction.
-
This mixture then passes through a heated reaction coil (e.g., 110-130°C) to facilitate the color-forming reaction.[8] The length of the coil and the flow rate determine the reaction time.
-
-
Detection:
-
The stream flows from the reaction coil into a UV-Vis detector.
-
The absorbance is monitored at 570 nm (for primary amines) and 440 nm (for secondary amines).[8]
-
Comparative Summary and Method Selection
Choosing the right derivatization agent is crucial for successful analysis. The decision depends on the analyte, the sample matrix, available equipment, and the required sensitivity.
| Reagent | Target Amines | Detection | Derivative Stability | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Primary & Secondary | Fluorescence, UV | Very High | Robust, stable derivatives, high sensitivity.[1][24] | Slower reaction time, requires heating.[9] |
| Fmoc-Cl | Primary & Secondary | Fluorescence | High | Very high sensitivity, stable derivatives.[4] | Reagent interference, requires cleanup step.[4] |
| PITC | Primary & Secondary | UV (254 nm) | High | Stable derivatives, excess reagent is volatile.[15] | Requires sample drying steps, less sensitive than fluorescence methods. |
| OPA | Primary Only | Fluorescence, UV | Low to Moderate | Very fast reaction at RT, ideal for automation.[20][22] | Does not react with secondary amines, derivatives can be unstable.[19][21] |
| Ninhydrin | Primary & Secondary | Visible (570/440 nm) | N/A (Online) | Highly reproducible, established method for amino acids.[8][23] | Requires specialized post-column reaction hardware. |
References
- Fine Chemical Technologies. (2024). One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate. Fine Chemical Technologies.
- Dikma Technologies. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method. Dikma Technologies.
- ResearchGate. (2009). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate.
- SpringerLink. (1989). HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples.
- DiVA portal. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal.
- PubMed. (2024). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PubMed.
- ResearchGate. (2009). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate.
- Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd.
- NIH. (n.d.). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. NIH.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
- Oxford Academic. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science.
- PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
- Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific.
- NIH. (n.d.). Targeted quantification of amino acids by dansylation. NIH.
- ResearchGate. (n.d.). A general mechanism of ninhydrin derivatization using primary and secondary amines. ResearchGate.
- ResearchGate. (2009). Quantitation by HPLC of amines as dansyl derivatives. ResearchGate.
- ResearchGate. (2021). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. ResearchGate.
- Royal Society of Chemistry. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
- ResearchGate. (n.d.). Reaction of primary amine with OPA. ResearchGate.
- ResearchGate. (2009). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-Phthaldialdehyde/ 2-mercaptoethanol reagent. ResearchGate.
- NIH. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH.
- Malaysian Journal of Chemistry. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD.
- PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
- Journal of Chromatographic Science. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- PubMed Central. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed Central.
- PubMed. (2001). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed.
- Butterworth Laboratories. (n.d.). Amino Acid Analysis By HPLC. Butterworth Laboratories.
- PubMed. (2007). A new selective pre-column ninhydrin-based derivatization for a RP-HPLC determination of plasma asymmetric dimethyl-L-arginine (ADMA) by fluorescence detection. PubMed.
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- 2. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
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- 23. butterworth-labs.co.uk [butterworth-labs.co.uk]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of Peptides with Quinoline-Based Reagents
Introduction: Illuminating Peptides with the Versatility of Quinoline Fluorophores
Fluorescently labeled peptides are indispensable tools in a vast array of biological research, from in vivo imaging and intracellular localization studies to the investigation of protein-protein interactions and the development of novel disease models.[1][][3] The covalent attachment of a fluorophore to a peptide allows for highly sensitive detection and quantification, often with spatial and temporal resolution.[4][5] Among the diverse classes of fluorescent dyes, quinoline-based reagents have emerged as a powerful and versatile scaffold for peptide labeling.[6][7]
The quinoline core structure, a fusion of a benzene and a pyridine ring, is a key component in many biologically active compounds and fluorophores, including the classic antimalarial drug quinine.[6][8] The inherent properties of the quinoline ring, such as its ability to engage in π-π stacking and its potential for chemical modification, make it an attractive framework for the design of fluorescent probes.[9][10] These reagents can offer several advantages, including high quantum yields, tunable photophysical properties, and, in some cases, sensitivity to the local microenvironment (solvatochromism).[6][11][12][13][14][15]
This application note provides a comprehensive guide to the fluorescent labeling of peptides using quinoline-based reagents, with a particular focus on the widely used 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). We will delve into the underlying chemistry, provide detailed, step-by-step protocols for labeling and purification, and offer insights into data analysis and troubleshooting. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance to successfully employ these powerful tools in their experimental workflows.
Featured Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
AQC is a highly efficient reagent for the pre-column derivatization of primary and secondary amino acids and peptides, enabling their sensitive detection by high-performance liquid chromatography (HPLC) with fluorescence detection.[16][17][18][19] The reaction is rapid and produces stable, fluorescent derivatives, allowing for the detection of analytes at the sub-picomolar level.[16][20]
Mechanism of Action
The labeling reaction with AQC targets the primary and secondary amine groups present in peptides, namely the N-terminal α-amino group and the ε-amino group of lysine side chains. The N-hydroxysuccinimidyl (NHS) ester of AQC is a highly reactive group that readily undergoes nucleophilic substitution with the unprotonated amino groups of the peptide, forming a stable urea linkage.
Diagram: AQC Labeling Reaction
Below is a diagram illustrating the chemical reaction between AQC and a peptide's primary amine group.
Caption: Reaction of AQC with a peptide's primary amine.
Experimental Protocols
PART 1: Peptide and Reagent Preparation
1.1. Peptide Handling and Dissolution:
-
Rationale: Proper handling and dissolution of the peptide are critical to ensure its stability and availability for the labeling reaction.
-
Protocol:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Dissolve the peptide in a suitable buffer. The choice of buffer is crucial; it must be free of primary and secondary amines (e.g., Tris, glycine) and ammonium ions, as these will compete with the peptide for reaction with AQC.[16] A recommended buffer is 0.1 M sodium borate or 0.1 M sodium bicarbonate, pH 8.5-9.5.
-
The final concentration of the peptide should ideally be between 1-10 mg/mL to ensure efficient labeling.[16]
-
1.2. AQC Reagent Preparation:
-
Rationale: AQC is moisture-sensitive and should be prepared fresh immediately before use to maintain its reactivity.[21]
-
Protocol:
-
Allow the vial of AQC to warm to room temperature before opening.
-
Dissolve the AQC in a dry, aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
PART 2: AQC Labeling Reaction
2.1. Labeling Reaction Setup:
-
Rationale: The molar excess of AQC to the peptide needs to be optimized to achieve efficient labeling without excessive background from unreacted dye.
-
Protocol:
-
In a microcentrifuge tube, combine the dissolved peptide with the freshly prepared AQC solution. A typical starting point is a 5-10 fold molar excess of AQC to the peptide.
-
The final reaction volume should be kept small to maintain a high concentration of reactants.
-
Vortex the reaction mixture gently for a few seconds.
-
2.2. Incubation:
-
Rationale: The reaction between AQC and amines is rapid, but a short incubation ensures the reaction goes to completion.[20]
-
Protocol:
-
Incubate the reaction mixture at room temperature for 10-15 minutes. The reaction is typically complete within this timeframe.
-
PART 3: Purification of the Labeled Peptide
3.1. Removal of Unreacted AQC and Byproducts:
-
Rationale: It is essential to remove unreacted AQC and the N-hydroxysuccinimide byproduct to prevent interference in downstream applications and to accurately quantify the labeled peptide.
-
Protocol (Size-Exclusion Chromatography):
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.4.[16]
-
Carefully load the reaction mixture onto the top of the column.
-
Elute the labeled peptide with the equilibration buffer. The labeled peptide will elute in the void volume, while the smaller molecules (unreacted AQC and NHS) will be retained and elute later.
-
Collect fractions and monitor the absorbance at the excitation wavelength of the quinoline dye (typically around 250 nm for AQC) to identify the fractions containing the labeled peptide.[17]
-
-
Alternative Protocol (Reverse-Phase HPLC):
-
For smaller peptides, purification can be achieved using reverse-phase HPLC.
-
Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using both UV-Vis and fluorescence detectors to identify the peak corresponding to the labeled peptide.
-
Diagram: AQC Labeling and Purification Workflow
The following diagram outlines the key steps in the AQC labeling and purification process.
Caption: Workflow for peptide labeling with AQC.
Data Analysis and Characterization
4.1. Spectroscopic Analysis:
-
Rationale: Spectroscopic measurements are used to confirm labeling and to determine the degree of labeling.
-
Protocol:
-
Measure the absorbance spectrum of the purified labeled peptide. The spectrum should show a peak corresponding to the peptide backbone (around 280 nm if aromatic amino acids are present) and a peak corresponding to the quinoline dye (around 250 nm for AQC).[17]
-
Measure the fluorescence emission spectrum. For AQC-labeled peptides, the excitation maximum is around 250 nm, and the emission maximum is around 395 nm.[17]
-
4.2. Mass Spectrometry:
-
Rationale: Mass spectrometry provides definitive confirmation of labeling and can identify the sites of modification.
-
Protocol:
-
Analyze the purified labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
The mass of the labeled peptide will be increased by the mass of the AQC moiety (minus the mass of water) for each site of labeling.
-
Advanced Applications: Solvatochromic Quinoline Dyes
Beyond standard fluorescence labeling, some quinoline-based dyes exhibit solvatochromism, meaning their fluorescence properties are sensitive to the polarity of their local environment.[6][11][12][13][14][15] This characteristic can be exploited to study:
-
Protein-Peptide Interactions: A change in the fluorescence emission of a solvatochromic dye-labeled peptide upon binding to a protein can indicate a change in the dye's environment, providing a sensitive readout for binding events.[11][12]
-
Conformational Changes: Alterations in protein or peptide conformation can be monitored by observing changes in the fluorescence of an incorporated solvatochromic quinoline dye.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incompatible buffer (contains primary or secondary amines). | Use a recommended amine-free buffer (e.g., sodium borate, sodium bicarbonate).[16] |
| Inactive AQC reagent. | Prepare fresh AQC solution immediately before use. Store AQC desiccated and protected from light.[21] | |
| Incorrect pH of the reaction buffer. | Ensure the pH is between 8.5 and 9.5 for optimal reaction with amines. | |
| Insufficient molar excess of AQC. | Empirically optimize the molar excess of AQC to the peptide.[21] | |
| High Background Fluorescence | Incomplete removal of unreacted AQC. | Ensure thorough purification of the labeled peptide using size-exclusion chromatography or HPLC. |
| Precipitation of Peptide | The addition of the organic solvent from the AQC solution causes the peptide to precipitate. | Perform the reaction in a larger volume to reduce the final concentration of the organic solvent. |
Conclusion
Quinoline-based reagents, particularly AQC, offer a robust and sensitive method for the fluorescent labeling of peptides. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently generate high-quality fluorescently labeled peptides for a wide range of biological applications. The tunability and potential for solvatochromism within the quinoline scaffold promise the continued development of novel and powerful probes for elucidating complex biological processes.[6][7]
References
- Pabst, M., & Borth, N. (2006). Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(9), 1469-1479. [Link]
- Kim, E., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. ACS Chemical Biology, 16(10), 1956-1965. [Link]
- Stepanenko, Y., et al. (2013). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling.
- CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis.
- Lísa, M., & Holčapek, M. (2020). Automated Sample Preparation with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and Iodoacetamide Derivatization Reagents for Enantioselective Liquid Chromatography Tandem Mass Spectrometry Amino Acid Analysis.
- Fortin, S., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Omega, 6(40), 26293-26302. [Link]
- Genosphere Biotechnologies. (2024). Applications of Fluorescent Peptide Synthesis in Molecular Imaging.
- Aapptec Peptides. (n.d.). Fluorescent Labeling Reagents.
- Sari, Y., et al. (2024). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Journal of Fluorescence, 34(4), 1541-1551. [Link]
- AAT Bioquest. (n.d.). Fluorescent Dyes for Labeling Peptides.
- Michalski, M., et al. (2021). Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators.
- Narváez-Rivas, M., & Gallardo, E. (2013). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 3(3), 640-663. [Link]
- Rentero Rebollo, I., & Imperiali, B. (2012). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Current Opinion in Chemical Biology, 16(5-6), 644-651. [Link]
- Nivala, J., et al. (2012). Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions.
- Gatti, R., et al. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 989-999. [Link]
- Cohen, S. A., & De Antonis, K. M. (2020). Application of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatization for enhanced peptide mapping analysis of non-biological complex drug glatiramer acetate using liquid chromatography/electrospray ionization collision-induced dissociation high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(9), e8748. [Link]
- Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(18), 4217. [Link]
- Sari, Y., et al. (2021).
- Struwe, W. B., et al. (2012). Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides. Biological Chemistry, 393(11), 1271-1277. [Link]
- Akpe, V., et al. (2022). Using new solvatochromic parameters to investigate dye–solvent interactions. Australian Journal of Chemistry, 75(3), 221-230. [Link]
- Samanta, S., et al. (2013). Attachable Solvatochromic Fluorophores and Bioconjugation Studies. Organic Letters, 15(18), 4702-4705. [Link]
- Hsieh, Y. Z., et al. (2007). Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. Clinica Chimica Acta, 384(1-2), 124-129. [Link]
- Rathore, R., et al. (2011). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Journal of the American Chemical Society, 133(29), 11476-11483. [Link]
- S. S. B., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15486. [Link]
- Yoshimoto, K., et al. (2024). Design of synthetic peptide-based fluorescence probes for turn-on detection of hyaluronan. Analytical and Bioanalytical Chemistry, 416(4), 933-940. [Link]
- Yi, Z., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Journal of the American Society for Mass Spectrometry, 33(9), 1555-1571. [Link]
- Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.
- Wikipedia. (n.d.). Quinine.
- Exactitude Consultancy. (2024). Keratin Market Size, Share | CAGR of 6.3%.
Sources
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- 5. lubio.ch [lubio.ch]
- 6. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinine - Wikipedia [en.wikipedia.org]
- 9. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 21. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: A Guide to the Derivatization and Analysis of Primary Amines in Biological Samples using Quinoline-6-sulfonyl Chloride
Abstract
The quantitative analysis of primary amines, including biogenic amines, amino acids, and neurotransmitters, in complex biological matrices presents significant analytical challenges. These molecules often lack a strong native chromophore or fluorophore and exhibit high polarity, leading to poor retention in reversed-phase chromatography.[1] This application note details a robust methodology for the sensitive detection of primary amines via pre-column derivatization using Quinoline-6-sulfonyl chloride. This reagent covalently labels the primary amine functional group to form a highly stable and fluorescent sulfonamide derivative. The resulting product can be readily separated by High-Performance Liquid Chromatography (HPLC) and quantified with a Fluorescence Detector (FLD), offering a significant enhancement in sensitivity and selectivity. We provide a comprehensive protocol, from sample preparation to method validation, grounded in established principles of sulfonyl chloride chemistry and fluorescence analysis.
Principle of the Method
The derivatization strategy is predicated on the nucleophilic reaction between a primary amine and the electrophilic sulfonyl chloride group. This reaction, analogous to the classic Hinsberg test, is highly specific for primary and secondary amines.[2]
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of this compound. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide bond.[3][4] The reaction is typically conducted under alkaline conditions (pH 9-10.5), which deprotonates the amine's ammonium group (R-NH3+), increasing its nucleophilicity and driving the reaction to completion.[5][6]
Caption: Reaction of a primary amine with this compound.
Fluorogenic Properties
While this compound itself is not significantly fluorescent, the resulting sulfonamide derivative incorporates the quinoline moiety, which is a potent fluorophore.[7] This allows for highly sensitive detection using a fluorescence detector. By analogy with other quinoline-based derivatizing agents like 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), the derivatives are expected to have an excitation maximum in the UV range and an emission maximum in the violet-blue range.[8] For optimal sensitivity, it is essential to experimentally determine the precise excitation and emission maxima by performing a spectral scan of a derivatized standard.
Materials and Reagents
-
This compound (CAS 65433-99-0)[9]
-
Acetonitrile (ACN), HPLC Grade, Anhydrous
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC/MS Grade
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Primary Amine Standards (e.g., histamine, putrescine, amino acid mix)
-
Biological Matrix (e.g., plasma, serum, urine, tissue homogenate)
-
Protein Precipitation Agent (e.g., Perchloric Acid[10], ice-cold ACN)
-
Syringe filters (0.22 µm, PTFE or Nylon)
Detailed Experimental Protocol
This protocol provides a starting point for method development and must be optimized for specific analytes and matrices.
Reagent Preparation
-
Derivatization Reagent (10 mg/mL): Carefully weigh 10 mg of this compound and dissolve in 1 mL of anhydrous ACN. Prepare this solution fresh daily and keep it tightly capped to prevent hydrolysis from atmospheric moisture.[4][11]
-
Borate Buffer (200 mM, pH 9.5): Dissolve 1.24 g of boric acid in 90 mL of HPLC-grade water. Adjust the pH to 9.5 using 1 M NaOH and bring the final volume to 100 mL.
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each target amine by dissolving the appropriate amount in a suitable solvent (e.g., 0.1 M HCl for biogenic amines, water for amino acids). Store at -20°C.
-
Working Standard Mixture: Prepare a mixed standard solution at the desired concentration by diluting the stock solutions in the same solvent used for sample preparation (e.g., the supernatant from a blank matrix extraction).
Sample Preparation
The goal is to deproteinize the sample and extract the small molecule amines.
-
Plasma/Serum: To 100 µL of plasma, add 300 µL of ice-cold ACN. Vortex vigorously for 1 minute.
-
Urine: Dilute urine 1:10 with HPLC-grade water. Further processing may not be needed unless the sample is highly concentrated.
-
Tissue Homogenate: Homogenize tissue in a suitable buffer and deproteinize using perchloric acid as described by Ben-Gigirey et al.[10]
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully collect the supernatant, which contains the primary amines, and proceed to the derivatization step.
Derivatization Procedure
-
Pipette 50 µL of the sample supernatant or working standard mixture into a microcentrifuge tube.
-
Add 100 µL of 200 mM Borate Buffer (pH 9.5). Vortex briefly.
-
Add 50 µL of the 10 mg/mL this compound reagent solution. Vortex immediately for 30 seconds.
-
Incubate the mixture in a heating block at 60°C for 45 minutes. These conditions are a common starting point for sulfonyl chloride reactions and should be optimized.[10]
-
After incubation, cool the samples to room temperature.
-
Optional Quenching Step: To consume excess derivatizing reagent, add 20 µL of a primary amine solution (e.g., 1 M glycine) and incubate for an additional 10 minutes. This can help reduce interference from the reagent in the chromatogram.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC-FLD Analysis
The sulfonamide derivatives are moderately nonpolar and well-suited for reversed-phase chromatography.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 10 µL |
| FLD Settings | Ex: ~245 nm, Em: ~395 nm (Verify Experimentally) |
| Gradient | 5% B to 95% B over 20 minutes, hold 5 min, re-equilibrate |
Method Validation and Quality Control
A self-validating protocol is essential for trustworthy data. The method should be validated according to established guidelines for selectivity, linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.[1][10][12]
| Validation Parameter | Acceptance Criteria & Procedure |
| Selectivity | No interfering peaks at the retention time of the analytes in a blank matrix. |
| Linearity | Calibration curve of at least 5 concentration points; R² > 0.99. |
| LOD / LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[13] |
| Precision (RSD%) | Intra-day and Inter-day analysis of QC samples; RSD < 15%. |
| Accuracy (% Recovery) | Spike-and-recovery analysis in the biological matrix; Recovery of 85-115%. |
| Derivative Stability | Analyze derivatized samples stored at 4°C over 48 hours; response should not deviate by >15%. Sulfonamides are generally stable.[14] |
Workflow and Data Interpretation
The complete analytical workflow ensures a systematic approach from sample receipt to final data reporting.
Caption: Overall experimental workflow for amine analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Peak Area | - Reagent degraded (hydrolyzed).- Incorrect derivatization pH.- Insufficient incubation time/temp. | - Prepare fresh reagent daily.- Verify buffer pH is 9.0-10.5.- Optimize incubation parameters. |
| Multiple/Broad Peaks | - Incomplete reaction.- Degradation of analyte or derivative.- Excess reagent interference. | - Increase reagent concentration or reaction time.- Check analyte stability.- Implement quenching step. |
| Poor Reproducibility | - Inconsistent sample/reagent pipetting.- Temperature fluctuations during incubation.- Sample matrix effects. | - Use calibrated pipettes.- Ensure uniform heating of all samples.- Improve sample cleanup; consider SPE. |
Conclusion
This compound is a promising derivatizing agent for the sensitive and selective analysis of primary amines in biological samples. The formation of a stable, fluorescent sulfonamide derivative allows for robust quantification using standard HPLC-FLD systems. The protocol outlined here, based on established chemical principles, provides a solid framework for developing and validating a reliable analytical method. Researchers can adapt this guide to their specific analytes of interest, contributing to advancements in metabolomics, clinical diagnostics, and drug development.
References
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed.
- Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.). Sultan Qaboos University Journal For Science.
- Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (2014). PMC - NIH.
- Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins. (1994). PubMed.
- Trace biogenic-amine analysis with pre-column derivatization and with fluorescent and chemi-luminescent detection in HPLC. (n.d.). Semantic Scholar.
- A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. (2013). PubMed Central.
- Validation of a method for the analysis of biogenic amines: Histamine instability during wine sample storage. (n.d.). ResearchGate.
- 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate. (n.d.). Wikipedia.
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PMC - PubMed Central.
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). www.rsc.org.
- Sulfonyl halide. (n.d.). Wikipedia.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2021). ResearchGate.
- 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts.
- Hinsberg reaction. (n.d.). Wikipedia.
- 20.6: Reactions of Amines. (2020). Chemistry LibreTexts.
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Application Note & Protocol: A Researcher's Guide to the Synthesis of Quinoline-6-Sulfonamides
Abstract
Quinoline-based sulfonamides are a privileged scaffold in medicinal chemistry, exhibiting a vast range of pharmacological activities, including potent anticancer and antibacterial properties.[1][2][3] This technical guide provides a comprehensive, field-proven protocol for the synthesis of novel sulfonamide derivatives starting from quinoline-6-sulfonyl chloride. We delve into the causality behind experimental choices, from reagent selection to reaction optimization and troubleshooting. This document is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutic agents based on the quinoline-sulfonamide framework.
Introduction: The Significance of the Quinoline-Sulfonamide Scaffold
The quinoline ring system is a foundational heterocyclic motif in numerous biologically active compounds.[4] When conjugated with a sulfonamide moiety (-SO₂NH₂), it creates a versatile pharmacophore that has been instrumental in developing a diverse array of therapeutic agents.[5] The sulfonamide group can act as a zinc-binding group in metalloenzymes and its derivatives are known to inhibit critical bacterial pathways, such as the folate biosynthesis pathway by targeting dihydropteroate synthase (DHPS).[2][3] The lipophilic character of the quinoline core allows for effective passage through cell membranes, making these conjugates promising candidates for drug delivery.[4] The synthesis of these compounds is most commonly achieved through the nucleophilic reaction of a primary or secondary amine with a sulfonyl chloride, a robust and versatile transformation.[6][7]
Reaction Principle: The Hinsberg Amination
The synthesis of sulfonamides from sulfonyl chlorides is a classic example of nucleophilic acyl substitution, often referred to as the Hinsberg reaction.[8] The reaction mechanism involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. This process is facilitated by a base, which serves a crucial role in neutralizing the hydrochloric acid (HCl) generated as a byproduct.[6] Without a base, the amine starting material would be protonated by the generated HCl, forming an ammonium salt and rendering it non-nucleophilic, which would halt the reaction.[6]
The general mechanism can be visualized as follows:
Caption: General reaction mechanism for sulfonamide synthesis.
Core Synthesis Protocol: Quinoline-6-sulfonamide
This protocol provides a generalized, step-by-step methodology for reacting this compound with a primary or secondary amine.
Materials and Reagents
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Anhydrous Base: Pyridine or Triethylamine (TEA) (2.0 - 3.0 equiv)[9]
-
Anhydrous Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)[9][10]
-
Hydrochloric Acid (1 M aqueous solution)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Detailed Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 equiv) and anhydrous solvent (e.g., DCM, approx. 0.1 M concentration relative to the sulfonyl chloride). Add the base (e.g., triethylamine, 2.0 equiv) to the solution.[4]
-
Addition of Sulfonyl Chloride: Cool the flask to 0 °C in an ice bath. Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes. Sulfonyl chlorides are moisture-sensitive, and care must be taken to use anhydrous conditions to prevent hydrolysis to the unreactive sulfonic acid.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the limiting reagent is consumed. For less reactive or sterically hindered amines, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.[6][11]
-
Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or ethyl acetate.
-
Purification of Organic Layer: Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated NaHCO₃ solution (to remove any hydrolyzed sulfonic acid), and finally with brine.[12]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude product is typically purified by flash column chromatography on silica gel, often using a gradient of hexane and ethyl acetate as the eluent system.[11][12]
-
Characterization: The structure and purity of the final sulfonamide should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[11] Characteristic IR peaks include –NH– stretching vibrations around 3400 cm⁻¹ and S=O stretching vibrations around 1335 cm⁻¹.[11]
Optimization and Troubleshooting
The success of the sulfonamide synthesis can be influenced by several factors. The following table outlines common issues and evidence-based solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Yield | 1. Hydrolysis of Sulfonyl Chloride: Reagent is sensitive to moisture.[6]2. Poor Amine Nucleophilicity: Electron-deficient or sterically hindered amines react slowly.[6]3. Protonation of Amine: Insufficient base to neutralize generated HCl. | 1. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Increase Reactivity: Heat the reaction mixture (e.g., to 60 °C).[11] Alternatively, consider a more polar solvent like DMF.[11]3. Increase Base: Use a larger excess of base (e.g., 3 equivalents). |
| Side Product Formation | 1. Reaction with Other Nucleophiles: Starting materials with unprotected alcohols or phenols can also react.[12]2. Bis-sulfonylation: A primary amine reacts twice with the sulfonyl chloride. | 1. Protecting Groups: Protect other nucleophilic functional groups (e.g., as silyl or benzyl ethers) prior to sulfonylation.[12]2. Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution at 0 °C. |
| Purification Difficulties | 1. Removal of Excess Base: Tertiary amine bases like pyridine or TEA can be difficult to remove.[12]2. Poor Solubility: The sulfonamide product may be a crystalline solid with low solubility.[12]3. Sulfonic Acid Byproduct: Contamination from hydrolyzed sulfonyl chloride. | 1. Acidic Wash: During the work-up, wash the organic layer thoroughly with dilute acid (e.g., 1M HCl) to protonate the base and extract it into the aqueous layer.[12]2. Solvent Screening: For chromatography, screen various solvent systems. Recrystallization from a suitable solvent can also be highly effective for purification.3. Basic Wash: A wash with a weak base solution (e.g., NaHCO₃) during work-up will deprotonate the sulfonic acid, forming a salt that is soluble in the aqueous layer. |
Conclusion
The synthesis of sulfonamides from this compound is a robust and highly adaptable reaction critical to modern medicinal chemistry. By understanding the underlying mechanism and the rationale for each procedural step, researchers can efficiently synthesize novel quinoline-sulfonamide derivatives. Careful attention to anhydrous conditions, appropriate stoichiometry, and thorough purification are paramount to achieving high yields and purity. This guide provides a solid foundation for both the execution and intelligent troubleshooting of this important synthetic transformation.
References
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
- A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Sulfonamides. BenchChem.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
- Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. BenchChem.
- Technical Support Center: Optimizing Sulfonamide Synthesis. BenchChem.
- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC - PubMed Central.
- Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO₂ Surrogate. ACS Publications.
- Quinoline based pyrimidine sulfonamide derivative. ResearchGate.
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central.
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH.
- The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Hinsberg reaction. Wikipedia.
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Application Notes and Protocols for Quinoline-Based Fluorescent Probes in Metal Ion Detection
Introduction: The Power of Quinoline Scaffolds in Fluorescent Sensing
For researchers, scientists, and professionals in drug development, the precise detection and quantification of metal ions are paramount. Metal ions are integral to a vast array of biological processes, from enzymatic activity to cellular signaling, and their dysregulation is often implicated in disease. Quinoline and its derivatives have emerged as a versatile and powerful class of fluorescent probes for this purpose.[1][2][3] Their rigid, aromatic structure provides a stable fluorophore with a high quantum yield, while the nitrogen atom within the heterocyclic ring and strategically placed coordinating groups offer an ideal binding site for metal ions.[1][2][3]
This interaction between the quinoline derivative and a metal ion triggers a change in the probe's photophysical properties, leading to a measurable fluorescent signal. This signal modulation can manifest as an increase in fluorescence intensity ("turn-on"), a decrease ("turn-off" or quenching), or a shift in the emission wavelength (ratiometric).[4][5][6] These changes are often highly selective for specific metal ions, allowing for their detection in complex biological and environmental samples.[1][7]
This document provides a comprehensive guide to the application of quinoline-based fluorescent probes for metal ion detection. We will delve into the underlying sensing mechanisms, provide detailed, field-proven protocols for their use, and offer insights into data analysis and troubleshooting.
Underlying Principles: How Quinoline Probes "See" Metal Ions
The ability of quinoline derivatives to act as fluorescent sensors for metal ions is rooted in several key photophysical mechanisms. Understanding these principles is crucial for selecting the appropriate probe and for troubleshooting experimental results.
-
Chelation-Enhanced Fluorescence (CHEF): Many quinoline probes are designed to be weakly fluorescent in their free state. Upon binding to a metal ion, a rigid chelate ring is formed. This increased rigidity restricts intramolecular vibrations and rotations, which are non-radiative decay pathways for the excited state. As a result, the probe's fluorescence quantum yield increases, leading to a "turn-on" response.[8] 8-Hydroxyquinoline is a classic example of a fluorophore that exhibits CHEF upon metal chelation.[2][3]
-
Photoinduced Electron Transfer (PET): In PET-based sensors, the quinoline fluorophore is linked to a metal ion receptor that has a lone pair of electrons. In the absence of a metal ion, excitation of the fluorophore is followed by the transfer of an electron from the receptor to the excited fluorophore, quenching its fluorescence. When a metal ion binds to the receptor, the energy of the lone pair is lowered, preventing this electron transfer and restoring fluorescence, resulting in a "turn-on" signal.[9]
-
Intramolecular Charge Transfer (ICT): ICT probes typically consist of an electron-donating group and an electron-accepting group connected by a conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The binding of a metal ion can modulate the electron-donating or -accepting ability of the receptor, leading to a change in the energy of the ICT state and a corresponding shift in the emission wavelength.[9]
-
Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two fluorophores, a donor and an acceptor, linked by a spacer. The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are in close proximity. Metal ion binding can induce a conformational change in the sensor, altering the distance or orientation between the donor and acceptor and thus modulating the FRET efficiency.[10][11]
Core Experimental Workflow
The following diagram illustrates the general workflow for utilizing quinoline-based fluorescent probes for metal ion detection.
Caption: General workflow for metal ion detection using quinoline fluorescent probes.
Detailed Protocols
Protocol 1: Preparation of Stock Solutions and Buffers
Accurate and reproducible results begin with the careful preparation of stock solutions.
Materials:
-
Quinoline-based fluorescent probe
-
High-purity metal salts (e.g., chlorides or nitrates)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Buffer components (e.g., HEPES, Tris-HCl)
-
Ultrapure water
Procedure:
-
Probe Stock Solution (e.g., 1 mM):
-
Accurately weigh a small amount of the quinoline probe.
-
Dissolve the probe in a minimal amount of anhydrous DMSO or ethanol.
-
Dilute to the final desired concentration with the same solvent.
-
Store the stock solution in a dark, airtight container at -20°C to prevent degradation.[12]
-
-
Metal Ion Stock Solutions (e.g., 10 mM):
-
Use high-purity metal salts to prepare individual stock solutions.
-
Dissolve the salts in ultrapure water.
-
Store at 4°C.
-
-
Buffer Solution (e.g., 10 mM HEPES, pH 7.4):
-
The choice of buffer is critical as the fluorescence of many quinoline probes is pH-sensitive.[12]
-
Prepare the buffer solution using ultrapure water and adjust the pH to the desired value.
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.
-
Protocol 2: Determination of Optimal Probe Concentration
It is essential to determine a working concentration of the probe that provides a stable and robust fluorescence signal without causing self-quenching due to aggregation.[12]
Procedure:
-
Prepare a series of dilutions of the probe stock solution in the experimental buffer.
-
Measure the fluorescence intensity of each dilution at the probe's optimal excitation and emission wavelengths.
-
Plot fluorescence intensity versus probe concentration.
-
Select a concentration in the linear range of the plot that provides a high signal-to-noise ratio. A good starting point is often in the range of 1-10 µM.[12]
Protocol 3: Metal Ion Titration for Sensitivity and Detection Limit
This protocol determines the probe's sensitivity to the target metal ion and allows for the calculation of the limit of detection (LOD).
Procedure:
-
To a series of cuvettes or wells in a microplate, add the optimal concentration of the quinoline probe in the experimental buffer.
-
Add increasing concentrations of the target metal ion to each cuvette/well.
-
Include a control sample containing only the probe and buffer.
-
Incubate the samples for a predetermined time (e.g., 5-15 minutes) at a constant temperature, protected from light, to allow the binding to reach equilibrium.[12]
-
Measure the fluorescence intensity of each sample using a spectrofluorometer.
Data Analysis:
-
Plot the fluorescence intensity versus the metal ion concentration.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
Protocol 4: Selectivity Assay
This protocol assesses the probe's specificity for the target metal ion in the presence of other potentially interfering ions.
Procedure:
-
Prepare a set of solutions, each containing the quinoline probe at its optimal concentration in the experimental buffer.
-
To each solution, add a different metal ion at a concentration typically 10- to 100-fold higher than that of the target metal ion.
-
Prepare a solution with only the probe and the target metal ion as a positive control.
-
Incubate and measure the fluorescence intensity as described in Protocol 3.
Data Analysis:
-
Compare the fluorescence response of the probe to the target metal ion with its response to other metal ions. A highly selective probe will show a significant change in fluorescence only in the presence of the target ion.
Instrumentation and Measurement
Instrument Setup:
-
Spectrofluorometer: A calibrated spectrofluorometer is essential for accurate measurements.
-
Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths for the probe-metal complex by performing excitation and emission scans.[13][14]
-
Slit Widths: Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio while maintaining adequate spectral resolution.[14]
-
Cuvettes: Use quartz cuvettes for measurements in the UV range.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| Weak or No Fluorescence Signal | Incorrect excitation/emission wavelengths. | Determine the optimal wavelengths by running excitation and emission scans.[12] |
| Probe degradation. | Prepare fresh stock solutions and store them properly, protected from light.[12] | |
| Low probe concentration. | Increase the probe concentration, ensuring it remains in the linear range.[12] | |
| pH of the buffer is not optimal. | Perform a pH titration to find the optimal pH for the probe's fluorescence.[12] | |
| Rapid Decrease in Fluorescence (Photobleaching) | The probe is sensitive to light. | Reduce the exposure time to the excitation light. Use a lower intensity excitation source if possible. |
| High Variability Between Replicates | Probe aggregation. | Lower the probe concentration. Consider adding a non-ionic surfactant if it doesn't interfere with the assay.[12] |
| Incomplete mixing. | Ensure thorough mixing of all components before measurement. | |
| Temperature fluctuations. | Maintain a constant temperature during incubation and measurement. |
Visualization of Sensing Mechanisms
The following diagrams illustrate the fundamental principles of "turn-off" and "turn-on" fluorescence sensing upon metal ion binding.
Caption: "Turn-off" sensing mechanism.
Caption: "Turn-on" sensing mechanism.
Conclusion
Quinoline-based fluorescent probes offer a sensitive, selective, and versatile platform for the detection of metal ions. By understanding the underlying photophysical principles and adhering to rigorous experimental protocols, researchers can effectively leverage these powerful tools in a wide range of applications, from fundamental biological studies to the development of novel diagnostic and therapeutic agents. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of quinoline-based fluorescent sensors in your research endeavors.
References
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection
- A turn-on fluorescent probe for Cd2+ detection in aqueous environments based on an imine functionalized nanoscale metal–organic framework
- Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes
- A highly selective and sensitive “on–off” fluorescent probe for detecting cadmium ions and l-cysteine based on nitrogen and boron co-doped carbon quantum dots
- A Turn-on Fluorescent Sensor For Cadmium Ion Detection In Aqueous Solutions
- Recent Progress on Fluorescent Probes in Heavy Metal Determin
- Application Notes and Protocols for Hydroxyquinoline-Based Fluorescent Probes in Metal Ion Detection
- Technical Support Center: Troubleshooting Fluorescence Quenching with 2-(2-Aminoethoxy)quinoline
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Recent progress in cadmium fluorescent and colorimetric probes
- A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calcul
- 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity
- Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor
- Tris 8-hydroxyquinoline-aluminum complex fluorescence probe for assay of Sudan III dye in food and cosmetics after cloud point extraction
- A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Pl
- Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection
- A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach
- Recent Progress in Fluorescent Probes For Metal Ion Detection
- Fluorescent Sensors for Measuring Metal Ions in Living Systems
- Establishing and optimizing a fluorescence polariz
- Calibration of systems for quantitative fluorescence analysis of thin layers
- 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells
- Fluorescence Sensor Array for Metal Ion Detection Based on Various Coordination Chemistries: General Performance and Potential Applic
- Standard Guide to Fluorescence Instrument Calibr
- A quinoline-based fluorescent chemosensor for distinguishing cadmium from zinc ions using cysteine as an auxiliary reagent
- Quinoline-Based Fluorescence Sensors
- Fluorescent Sensors for Measuring Metal Ions in Living Systems
- Calibration Protocol - Fluorescence Standard Curve with Fluorescein
- Apparatus and method for calibr
- Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives
- A highly selective and simple fluorescent sensor for mercury (II) ion detection based on cysteamine-capped CdTe quantum dots synthesized by the reflux method
- Novel pyrazoline-based selective fluorescent sensor for Hg2+
- A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions
- Highly Selective Quinoline-Based Fluorescent Probe for Copper(II) Ions
- Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes
- A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution
- Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity
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Application Notes and Protocols: Quinoline Sulfonamides in Antibacterial Drug Discovery
A Senior Application Scientist's Guide to a Promising Class of Dual-Action Antibacterial Agents
Authored By: A Senior Application Scientist
Introduction: The Rationale for Quinoline-Sulfonamide Hybrids
The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial agents with innovative mechanisms of action.[1] Quinoline-sulfonamide hybrids have emerged as a promising class of compounds in antibacterial drug discovery due to their potential for dual-action targeting of essential bacterial pathways.[1] This guide provides an in-depth overview of the application of these molecules in the discovery and preclinical development of new antibacterial therapies.
The core concept behind the design of quinoline-sulfonamide hybrids is the combination of two independently effective antibacterial pharmacophores into a single molecule. This strategy aims to:
-
Broaden the antibacterial spectrum: By targeting multiple pathways, these hybrids can potentially be effective against a wider range of bacteria.
-
Overcome resistance: A dual-action mechanism can be more robust against the development of resistance, as bacteria would need to acquire mutations in multiple targets simultaneously.
-
Enhance potency: Synergistic effects between the two pharmacophores may lead to increased antibacterial activity compared to the individual components.[1]
The quinoline moiety, a key component of fluoroquinolone antibiotics, is known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1] The sulfonamide group, on the other hand, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] The hybridization of these two pharmacophores offers a compelling strategy for the development of next-generation antibacterial agents.
Mechanism of Action: A Dual-Pronged Attack
The antibacterial activity of quinoline sulfonamides is attributed to their ability to simultaneously disrupt two vital cellular processes in bacteria: DNA replication and folic acid biosynthesis.
Inhibition of DNA Gyrase and Topoisomerase IV
The quinoline core of the hybrid molecule is designed to interact with the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of DNA during replication, transcription, and recombination. By forming a stable complex with the enzyme and DNA, the quinoline moiety traps the enzyme in a state where it has introduced a double-strand break in the DNA, ultimately leading to cell death.
Inhibition of Folic Acid Synthesis
The sulfonamide portion of the molecule mimics p-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS). This mimicry allows the sulfonamide to act as a competitive inhibitor of DHPS, blocking the synthesis of dihydropteroate, a precursor to folic acid. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion leads to the cessation of bacterial growth.
Visualizing the Dual-Action Mechanism
The following diagram illustrates the two primary mechanisms of action of quinoline-sulfonamide hybrids.
Caption: General workflow for synthesis and characterization.
This protocol is adapted from the synthesis of similar compounds and can be modified based on the specific quinoline and sulfonamide starting materials. [2] Materials:
-
4-chloro-7-methoxyquinoline
-
Appropriate substituted sulfonamide (e.g., sulfanilamide)
-
Dimethylformamide (DMF)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-7-methoxyquinoline (1 equivalent) in a minimal amount of DMF.
-
Add the substituted sulfonamide (1 equivalent) to the flask.
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to obtain the final quinoline-sulfonamide hybrid.
-
Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity. [2]
Part 2: In Vitro Antibacterial Activity Assessment
The antibacterial efficacy of the synthesized compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI). [3][4] Materials:
-
Synthesized quinoline-sulfonamide compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight on appropriate agar plates.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the row by transferring 100 µL from one well to the next.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
-
MBC Determination:
Part 3: Mechanism of Action Studies
To confirm the dual-action mechanism, enzyme inhibition assays for both DNA gyrase and DHPS should be performed.
This assay measures the ability of the compounds to inhibit the supercoiling activity of DNA gyrase. [6][7] Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.
This is a coupled spectrophotometric assay that measures the activity of DHPS. [8] Materials:
-
Purified bacterial DHPS
-
p-Aminobenzoic acid (PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
Spectrophotometer
Procedure:
-
The assay measures the DHPS-catalyzed reaction by coupling the production of dihydropteroate to its reduction by DHFR, which is accompanied by the oxidation of NADPH to NADP+.
-
Set up reaction mixtures containing buffer, PABA, DHPP, DHFR, NADPH, and varying concentrations of the test compound.
-
Initiate the reaction by adding DHPS.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of NADPH oxidation is proportional to the DHPS activity. Calculate the inhibition of DHPS activity at different compound concentrations to determine the IC50 value.
Data Presentation: Antibacterial Activity of Lead Compounds
The following tables summarize the antibacterial activity of representative quinoline-sulfonamide derivatives from recent studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of 8-Hydroxyquinoline-5-sulfonamide Derivatives (µM) [9]
| Compound | R¹ | R² | S. aureus ATCC 29213 | MRSA SA 3202 | E. faecalis ATCC 29212 |
|---|---|---|---|---|---|
| 3a | H | prop-2-yn-1-yl | 128 | 128 | >256 |
| 3b | H | 1,1-dimethylprop-2-yn-1-yl | 64 | 64 | >256 |
| 3c | CH₃ | prop-2-yn-1-yl | 32 | 32 | 128 |
| 3d | H | 4-(prop-2-yn-1-yloxy)phenyl | 128 | 128 | >256 |
| 3e | H | 4-(but-2-yn-1-yloxy)phenyl | 128 | 128 | >256 |
| 3f | H | 4-(pent-2-yn-1-yloxy)phenyl | 64 | 64 | >256 |
| Oxacillin | - | - | 0.5 | 128 | >256 |
| Ciprofloxacin | - | - | 1 | 1 | 2 |
Table 2: Minimum Inhibitory Concentration (MIC) of Quinoline-Sulfonamide Hybrid Compound QS-3 (µg/mL) [1]
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Pseudomonas aeruginosa | 64 |
| Enterococcus faecalis | 128 |
| Escherichia coli | 128 |
| Salmonella typhi | 512 |
Preclinical Development and Future Outlook
While numerous studies have demonstrated the promising in vitro antibacterial activity of quinoline sulfonamides, information regarding their advancement into formal preclinical and clinical trials is limited. [1][9]The development of these compounds is still largely in the discovery and lead optimization phase. Future research should focus on:
-
Improving the pharmacokinetic properties of lead compounds to ensure they are suitable for in vivo studies.
-
Evaluating the in vivo efficacy in animal models of bacterial infection.
-
Assessing the safety and toxicity profiles of the most promising candidates.
-
Investigating the potential for resistance development to these dual-action inhibitors.
The continued exploration of quinoline-sulfonamide hybrids holds significant promise for the discovery of novel antibacterial drugs that can combat the growing threat of antibiotic resistance.
References
- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. URL
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. URL
- Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules. URL
- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
- A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry. URL
- Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology. URL
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. URL
- Minimum Inhibitory Concentration (MIC)
- Minimum Bactericidal Concentration (MBC) Test.
- Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. URL
Sources
- 1. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to Protein Labeling and Digestion for Mass Spectrometry
Introduction: The Foundation of Quantitative Proteomics
In the pursuit of understanding complex biological systems, from elucidating disease mechanisms to discovering novel drug targets, mass spectrometry (MS)-based proteomics has emerged as an indispensable tool. The ability to identify and quantify thousands of proteins from a single sample provides a global view of cellular processes. However, the accuracy and reproducibility of any proteomics experiment are fundamentally reliant on the meticulous preparation of the protein sample. This application note provides a detailed, step-by-step guide to the critical upstream processes of protein labeling and enzymatic digestion, explaining the rationale behind each step to empower researchers to optimize their workflows for robust and meaningful results.
At its core, sample preparation for "bottom-up" proteomics involves the enzymatic digestion of proteins into smaller, more manageable peptides. This is crucial because intact proteins are often too large and complex for direct analysis by mass spectrometry. Furthermore, for quantitative studies, where the goal is to compare protein abundance across different samples, various labeling strategies are employed. These strategies introduce unique isotopic signatures to peptides from each sample, allowing for their relative or absolute quantification when analyzed simultaneously.
This guide will delve into several widely used techniques, including in-solution and in-gel digestion, as well as metabolic and chemical labeling methods. By understanding the principles and protocols outlined herein, researchers can confidently navigate the complexities of sample preparation and lay a solid foundation for successful mass spectrometry-based proteomic analyses.
Section 1: In-Solution Digestion and Isobaric Labeling (TMT/iTRAQ)
In-solution digestion is a widely adopted method for processing protein lysates, offering advantages in terms of simplicity and amenability to automation.[1][2] This approach is often coupled with isobaric labeling techniques, such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), which enable the simultaneous analysis of multiple samples, thereby increasing throughput and reducing experimental variability.[3][4][5][6][7][8]
The fundamental principle of isobaric labeling lies in the use of chemical tags that are identical in mass but yield distinct reporter ions upon fragmentation in the mass spectrometer.[5][6] Each tag covalently labels the N-terminus and lysine residues of peptides within a specific sample.[5][6] After labeling, the samples are combined and analyzed in a single LC-MS/MS run. During fragmentation, the reporter ions are released, and their relative intensities correspond to the relative abundance of the peptide (and thus the protein) in each of the original samples.[6]
Visualizing the In-Solution Digestion and Labeling Workflow
Caption: Workflow for in-solution digestion and isobaric labeling.
Step-by-Step Protocol for In-Solution Digestion and TMT Labeling
This protocol is a generalized guideline; specific reagent concentrations and incubation times may require optimization based on the sample type and protein concentration.
1. Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable buffer containing detergents (e.g., SDS, NP-40) and protease inhibitors to ensure efficient protein solubilization and prevent degradation.
-
Quantify the total protein concentration using a reliable method such as the bicinchoninic acid (BCA) assay. Accurate quantification is critical for ensuring equal protein input from each sample.
2. Reduction of Disulfide Bonds:
-
Rationale: Proteins often contain disulfide bonds between cysteine residues, which contribute to their tertiary structure. Reducing these bonds with agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) unfolds the protein, making it more accessible to proteolytic enzymes.[9]
-
Protocol:
3. Alkylation of Cysteine Residues:
-
Rationale: After reduction, the free sulfhydryl groups on cysteine residues must be alkylated to prevent them from re-forming disulfide bonds.[9] Iodoacetamide (IAA) or chloroacetamide (CAA) are commonly used for this purpose. This irreversible modification ensures that the protein remains in a denatured state.[9][13]
-
Protocol:
4. Protein Precipitation (Optional but Recommended):
-
Rationale: This step helps to remove interfering substances such as detergents and lipids that can inhibit enzymatic digestion or interfere with mass spectrometry analysis. Acetone precipitation is a common method.
-
Protocol:
-
Add 4-5 volumes of ice-cold acetone to the protein solution.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant and wash the pellet with cold 80% acetone.
-
Air-dry the pellet briefly to remove residual acetone.
-
5. Enzymatic Digestion:
-
Rationale: Trypsin is the most commonly used protease in proteomics due to its high specificity, cleaving C-terminal to lysine (K) and arginine (R) residues.[14] This generates peptides of a suitable size range for MS analysis. The efficiency of trypsin digestion is a critical factor influencing the quality of proteomic data.[15][16][17]
-
Protocol:
-
Resuspend the protein pellet in a digestion buffer such as 50 mM ammonium bicarbonate (pH 8.0). If urea was used for denaturation, dilute the sample to a final urea concentration of less than 1 M, as higher concentrations inhibit trypsin activity.[11]
-
Add sequencing-grade trypsin to the protein sample at a ratio of 1:20 to 1:100 (enzyme:protein, w/w).[10][11][18]
-
Incubate at 37°C for 12-18 hours (overnight).[10][11] Shorter digestion times at elevated temperatures can also be effective.[19]
-
6. Peptide Labeling with TMT Reagents:
-
Rationale: Following digestion, the resulting peptides are labeled with TMT reagents. It is crucial to ensure that the labeling reaction goes to completion to avoid ratio distortion in the final quantitative data.[3]
-
Protocol:
-
Resuspend the dried peptide samples in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Equilibrate the TMT reagent vials to room temperature and dissolve in anhydrous acetonitrile.[4]
-
Add the appropriate TMT reagent to each peptide sample and incubate at room temperature for 1 hour.[4]
-
Quench the reaction by adding hydroxylamine and incubating for 15 minutes.[4]
-
7. Sample Pooling and Desalting:
-
Rationale: After quenching, the labeled peptide samples are combined into a single tube. This pooled sample is then desalted to remove any remaining salts, reagents, and other contaminants that could interfere with LC-MS/MS analysis. C18 solid-phase extraction is a standard method for this purpose.
-
Protocol:
-
Combine the labeled peptide samples in a single tube.
-
Acidify the pooled sample with trifluoroacetic acid (TFA) to a pH < 3.[20]
-
Desalt the peptides using a C18 spin column or ZipTip according to the manufacturer's instructions.
-
Elute the purified peptides and dry them down in a vacuum centrifuge.
-
The sample is now ready for LC-MS/MS analysis.
-
| Reagent/Parameter | In-Solution Digestion | TMT Labeling |
| Protein Amount | 10-100 µg | 10-100 µg |
| Reduction | 5-10 mM DTT, 56-60°C, 30-60 min | - |
| Alkylation | 15-20 mM IAA, RT, 30-45 min (dark) | - |
| Enzyme | Trypsin (1:20 to 1:100 w/w) | - |
| Digestion Buffer | 50 mM Ammonium Bicarbonate, pH 8.0 | - |
| Digestion Time | 12-18 hours at 37°C | - |
| Labeling Buffer | - | 100 mM TEAB, pH 8.5 |
| Labeling Time | - | 1 hour at RT |
| Quenching Agent | - | 5% Hydroxylamine |
Section 2: In-Gel Digestion
In-gel digestion is a classic and robust method for preparing protein samples for mass spectrometry, particularly for proteins separated by one-dimensional (1D) or two-dimensional (2D) gel electrophoresis.[13][21] This technique is advantageous when dealing with complex protein mixtures or when there is a need to remove contaminants that are incompatible with MS analysis.[13]
Visualizing the In-Gel Digestion Workflow
Caption: Workflow for in-gel digestion of proteins.
Step-by-Step Protocol for In-Gel Digestion
1. Excision and Destaining:
-
Using a clean scalpel, carefully excise the protein band of interest from the Coomassie or silver-stained gel.[22] Minimize the amount of excess gel.
-
Cut the gel band into small pieces (approximately 1 mm³).[21]
-
Place the gel pieces into a microcentrifuge tube.
-
Destain the gel pieces by washing them with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate until the stain is removed.[22]
2. Reduction and Alkylation:
-
Rationale: Similar to in-solution digestion, reduction and alkylation are necessary to denature the protein within the gel matrix and make it accessible to trypsin.
-
Protocol:
-
Dehydrate the gel pieces with 100% ACN until they shrink and turn opaque white.[22]
-
Remove the ACN and dry the gel pieces in a vacuum centrifuge.
-
Rehydrate the gel pieces in a solution of 10 mM DTT in 50 mM ammonium bicarbonate and incubate at 56°C for 30-60 minutes.[22][23]
-
Cool the tube to room temperature and replace the DTT solution with 55 mM IAA in 50 mM ammonium bicarbonate.[22][23]
-
Incubate in the dark at room temperature for 30-45 minutes.[22][23]
-
3. Washing and Dehydration:
-
Wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with 100% ACN.[22] Repeat this wash and dehydration cycle.
-
Dry the gel pieces completely in a vacuum centrifuge.
4. In-Gel Digestion:
-
Rehydrate the dry gel pieces on ice with a minimal volume of trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate).[22]
-
After the gel pieces have absorbed the trypsin solution, add enough 50 mM ammonium bicarbonate to cover them.[22]
-
Incubate at 37°C overnight (12-16 hours).[22]
5. Peptide Extraction:
-
Rationale: The generated peptides need to be efficiently extracted from the gel matrix for subsequent analysis. This is typically achieved through a series of washes with solutions of increasing organic solvent concentration.
-
Protocol:
-
Stop the digestion by adding a small volume of 1% TFA or 5% formic acid.[22][23]
-
Transfer the supernatant (containing the extracted peptides) to a new tube.
-
Perform sequential extractions of the gel pieces with solutions such as 50% ACN/5% formic acid.[23] Sonication can aid in peptide recovery.[13]
-
Pool all the peptide extracts.
-
6. Sample Cleanup:
-
Dry the pooled peptide extracts in a vacuum centrifuge.
-
Resuspend the peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% TFA in water).[22]
-
Desalt the peptides using a C18 ZipTip or spin column.
Section 3: Alternative and Advanced Strategies
While in-solution and in-gel digestion are workhorse methods, other techniques offer unique advantages for specific applications.
Filter-Aided Sample Preparation (FASP)
FASP is a versatile method that combines the benefits of both in-solution and in-gel digestion.[2] It allows for the use of strong detergents like SDS for complete protein solubilization, which are then efficiently removed using a molecular weight cutoff filter.[2][24][25][26] This "proteomic reactor" approach facilitates buffer exchange, reduction, alkylation, and digestion in a single device, minimizing sample loss.[2]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique for quantitative proteomics.[14][27][28] In this method, cells are cultured in media where specific amino acids (typically lysine and arginine) are replaced with their heavy stable isotope-containing counterparts.[14][27][28][29] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[30]
The "heavy" and "light" (control) cell populations can then be combined at the beginning of the sample preparation process.[27][30] This early pooling minimizes sample handling errors and experimental variability.[27] In the mass spectrometer, peptides from the heavy and light samples appear as pairs with a known mass difference, and the ratio of their signal intensities provides accurate relative quantification.[28]
Visualizing the SILAC Principle
Caption: Principle of SILAC for quantitative proteomics.
Conclusion: Best Practices and Troubleshooting
The success of any mass spectrometry-based proteomics experiment hinges on high-quality sample preparation. Adhering to best practices is paramount. This includes working in a clean environment to avoid keratin contamination, using high-purity reagents and solvents, and ensuring that all steps are performed with precision and consistency.
Common issues such as incomplete digestion, poor peptide recovery, or the presence of contaminants can often be traced back to the sample preparation workflow. For instance, an insufficient amount of trypsin or a suboptimal digestion buffer pH can lead to incomplete digestion. Similarly, the presence of detergents or salts can suppress ionization in the mass spectrometer, resulting in poor signal.
By carefully following the detailed protocols and understanding the scientific principles outlined in this application note, researchers can enhance the quality and reproducibility of their proteomics data, paving the way for new biological discoveries.
References
- Shevchenko, A., Tomas, H., Havlis, J., Olsen, J. V., & Mann, M. (2006). In-gel digestion for mass spectrometric characterization of proteins and proteomes.
- University of Oxford. (n.d.). In-solution protein digestion. Mass Spectrometry Research Facility.
- Wiśniewski, J. R., Zougman, A., Nagaraj, N., & Mann, M. (2009). Universal sample preparation method for proteome analysis.
- Zecha, J., Satpathy, S., Kanashova, T., Avanessian, S. C., Kane, M. H., Clauser, K. R., ... & Kuster, B. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics, 18(7), 1468–1478.
- Harsha, H. C., Molina, H., & Pandey, A. (2008). Quantitative proteomics using stable isotope labeling with amino acids in cell culture.
- University of Washington. (n.d.). In-Gel digestion protocols. UW Proteomics Resource.
- University of Washington. (n.d.). In-Gel digestion. UW Proteomics Resource.
- Mann Group. (n.d.). Filter Aided Sample Preparation (FASP) Method.
- JoVE. (2020). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis.
- protocols.io. (2022). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM).
- Guo, R. Y., Yu, D., Cupp-Sutton, K. A., & Liu, X. (2022). A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics. MethodsX, 9, 101873.
- SCIEX. (n.d.). In-solution protein digestion for proteomic samples.
- MtoZ Biolabs. (2018). iTRAQ Introduction and Applications in Quantitative Proteomics.
- Wiśniewski, J. R., Zougman, A., Nagaraj, N., & Mann, M. (2009). Universal sample preparation method for proteome analysis.
- Singh, P., Sonowal, R., & Kumar, A. (2020). Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis. STAR protocols, 1(3), 100159.
- The Hospital for Sick Children. (n.d.). PROTOCOL IN-SOLUTION DIGESTION OF PROTEINS. SPARC Biocentre.
- MtoZ Biolabs. (n.d.). Workflows of iTRAQ, TMT, and SILAC in Protein Quantification.
- Waters Corporation. (n.d.). Optimization of Trypsin Digestion for MRM Quantification of Therapeutic Proteins in Serum.
- Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture.
- Chen, Y., et al. (2017). A Modified FASP Protocol for High-throughput Preparation of Protein Samples for Mass Spectrometry. Journal of Visualized Experiments, (120), e55126.
- Giansanti, P., Tsiatsiani, L., & Heck, A. J. (2016). Optimized Digestion Protocols for Six Alternatives to Trypsin for Shotgun Proteomics. Journal of proteome research, 15(6), 2002–2006.
- G-Biosciences. (2018). SILAC for Improved Mass Spectrometry & Quantitative Proteomics.
- Zhang, G., & Neubert, T. A. (2017). Quantitative Comparison of Proteomes Using SILAC. Current protocols in protein science, 88, 19.23.1–19.23.16.
- Kulak, N. A., Geyer, P. E., & Mann, M. (2017). Cheaper, faster, simpler trypsin digestion for high-throughput targeted protein quantification. Molecular & Cellular Proteomics, 16(3), 497–505.
- University of Iowa. (n.d.). Procedure for Reduction and Alkylation. Carver College of Medicine, Proteomics Facility.
- Ivanov, A. R., & Karger, B. L. (2024). Optimal conditions for carrying out trypsin digestions on complex proteomes: From bulk samples to single cells. Journal of proteome research.
- University of Washington. (2011). Protein Reduction, Alkylation, Digestion. UW Proteomics Resource.
- Aragen Life Sciences. (n.d.). TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics.
- Li, J., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(3), 175-190.
- University of Washington. (n.d.). Stable Isotope Labeling Strategies. UW Proteomics Resource.
- Li, J., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(3), 175-190.
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- 13. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 15. waters.com [waters.com]
- 16. Cheaper, faster, simpler trypsin digestion for high-throughput targeted protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimal conditions for carrying out trypsin digestions on complex proteomes: From bulk samples to single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciex.com [sciex.com]
- 19. Rapid Trypsin Digestion of Complex Protein Mixtures for Proteomics Analysis [sigmaaldrich.com]
- 20. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. UWPR [proteomicsresource.washington.edu]
- 22. lab.rockefeller.edu [lab.rockefeller.edu]
- 23. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 24. UWPR [proteomicsresource.washington.edu]
- 25. neb.com [neb.com]
- 26. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 29. info.gbiosciences.com [info.gbiosciences.com]
- 30. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative for Derivatization in Amino Acid Analysis
An in-depth guide to pre-column derivatization techniques for amino acid analysis by HPLC and UHPLC, designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the underlying chemistry, step-by-step protocols, and comparative performance of common derivatization methods, empowering users to make informed decisions for their analytical challenges.
Amino acids are the fundamental building blocks of proteins and play critical roles in a vast array of biological processes. Their accurate quantification is essential in fields ranging from clinical diagnostics and nutritional science to biopharmaceutical drug development. However, most amino acids lack a native chromophore or fluorophore, rendering them invisible to the most common and robust detectors used in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), namely UV-Vis and Fluorescence detectors.
Pre-column derivatization addresses this challenge by covalently attaching a chemical tag to the amino acid molecule prior to its injection into the chromatography system. This process imparts desirable characteristics onto the analyte, primarily enhancing detectability. An ideal derivatization reagent should react with all amino acids (both primary and secondary, where applicable) in a rapid, complete, and predictable manner to form a single, stable product with a high molar absorptivity or fluorescence quantum yield. The choice of derivatization strategy is a critical decision that directly influences the sensitivity, selectivity, and overall success of the analysis.
This guide provides a deep dive into the most prevalent pre-column derivatization methodologies, offering not just protocols but also the scientific rationale behind the experimental choices. We will explore the mechanisms, advantages, and limitations of Phenylisothiocyanate (PITC), Ophthalaldehyde (OPA), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), providing a robust framework for method selection and implementation.
Method 1: Phenylisothiocyanate (PITC) Derivatization for UV Detection
Phenylisothiocyanate (PITC), often referred to as Edman's reagent, is a classic and reliable choice for derivatizing both primary and secondary amino acids. The reaction proceeds under basic conditions, targeting the nucleophilic amino group to form a phenylthiocarbamyl (PTC) derivative. These PTC-amino acids are highly stable and possess a strong UV chromophore, making them readily detectable at 254 nm.
Mechanism of Action
The PITC derivatization is a two-step process. First, the PITC molecule undergoes a nucleophilic attack from the deprotonated amino group of the amino acid in an alkaline environment (pH > 8). This forms an unstable intermediate. Subsequently, upon acidification, this intermediate cyclizes and stabilizes to form the final PTC-amino acid derivative. This stability is a key advantage, as the derivatized samples can often be stored for extended periods before analysis if necessary.
Experimental Protocol: PITC Derivatization
1. Reagent Preparation:
- Coupling Buffer: Prepare a solution of 1:1:3 (v/v/v) of PITC, triethylamine (TEA), and ethanol. This solution should be prepared fresh daily due to the reactivity of PITC.
- Drying Agent: Anhydrous ethanol or methanol.
- Sample/Standard Solution: Accurately prepared amino acid standards or hydrolyzed sample dissolved in a weak acid, typically 0.1 M HCl.
2. Derivatization Procedure:
- Pipette 20 µL of the amino acid standard or sample solution into a microcentrifuge tube.
- Add 10 µL of the Coupling Buffer to the tube.
- Vortex the mixture gently for 10-15 seconds to ensure homogeneity.
- Incubate the reaction mixture at room temperature for 20 minutes.
- Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum centrifuge. This step is critical to remove excess reagents that can interfere with the chromatography.
- Reconstitute the dried residue in 100 µL of a suitable injection buffer, typically the initial mobile phase of the HPLC/UHPLC gradient.
- Vortex thoroughly to ensure complete dissolution of the PTC-amino acid derivatives.
- The sample is now ready for injection into the HPLC/UHPLC system.
Workflow for PITC Derivatization
Caption: PITC pre-column derivatization workflow.
Method 2: O-Phthalaldehyde (OPA) for Rapid Fluorescence Detection
O-Phthalaldehyde (OPA) is a highly popular derivatization reagent favored for its speed and the high sensitivity it imparts to primary amino acids. The reaction occurs in the presence of a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) under alkaline conditions to yield intensely fluorescent isoindole derivatives.
Mechanism of Action
The OPA reaction is a classic example of nucleophilic aromatic substitution. The primary amine of the amino acid first reacts with the aldehyde group of OPA. The thiol then attacks the intermediate, leading to cyclization and the formation of a stable, fluorescent 1-alkylthio-2-alkyl-substituted isoindole. A significant limitation of OPA is its inability to react with secondary amines like proline and hydroxyproline. However, this can be overcome by a pre-treatment step with an oxidizing agent like hypochlorite to convert secondary amines to primary amines, though this adds complexity to the protocol. The resulting derivatives are less stable than PTC derivatives, necessitating prompt analysis, often facilitated by automated online derivatization in modern autosamplers.
Experimental Protocol: OPA Derivatization
1. Reagent Preparation:
- Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
- OPA Reagent: Dissolve OPA in methanol, then add the thiol (e.g., 3-mercaptopropionic acid) and mix. This reagent is light-sensitive and should be stored in an amber vial. Many commercial formulations are available for improved stability and convenience.
2. Derivatization Procedure:
- In a vial, mix 1 part amino acid standard/sample with 5 parts OPA reagent.
- Allow the reaction to proceed for exactly 1-2 minutes at room temperature. The timing is critical due to the potential for derivative degradation.
- Immediately inject the mixture into the HPLC/UHPLC system.
- This procedure is ideally suited for automation within an autosampler's injection sequence to ensure precise timing and reproducibility.
Workflow for OPA Derivatization
Caption: Automated OPA pre-column derivatization workflow.
Method 3: AccQ-Tag (AQC) for Comprehensive Amino Acid Profiling
The Waters AccQ-Tag™ method, utilizing 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is a widely adopted commercial solution designed for the comprehensive and robust analysis of amino acids in complex matrices, particularly protein hydrolysates. AQC reacts with both primary and secondary amino acids to form highly stable, fluorescent derivatives that are also UV-active.
Mechanism of Action
AQC is an activated carbamate that reacts with the amino groups of amino acids in a simple, one-step process. The N-hydroxysuccinimide (NHS) group is an excellent leaving group, facilitating a rapid reaction at room temperature. The derivatization yields stable ureas that exhibit strong fluorescence (Excitation: 250 nm, Emission: 395 nm), allowing for high sensitivity and selectivity. The reaction is complete within minutes, and excess reagent is consumed by hydrolysis to form 6-aminoquinoline (AMQ), a non-interfering byproduct.
Experimental Protocol: AQC Derivatization (AccQ-Tag Ultra Method)
1. Reagent Preparation:
- AccQ-Tag Ultra Borate Buffer: Provided in the kit, used to dilute the sample and maintain optimal reaction pH.
- AccQ-Tag Ultra Reagent: AQC is provided in a powdered form and is reconstituted with acetonitrile immediately before use. The reconstituted reagent is stable for about one week under controlled conditions.
2. Derivatization Procedure:
- Pipette 10 µL of the amino acid standard or sample into a reaction vial.
- Add 70 µL of the AccQ-Tag Ultra Borate Buffer. Vortex to mix.
- Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent.
- Immediately vortex the mixture for several seconds.
- Let the vial stand for 1 minute at room temperature.
- Heat the vial at 55 °C for 10 minutes to complete the reaction and hydrolyze excess reagent.
- The sample is now stable and ready for injection.
Workflow for AQC (AccQ-Tag) Derivatization
Caption: AQC (AccQ-Tag) pre-column derivatization workflow.
Comparative Analysis of Derivatization Methods
The selection of a derivatization reagent is a critical decision that depends on the specific requirements of the analysis, including the available instrumentation, required sensitivity, and the nature of the amino acids to be quantified.
| Feature | PITC (Edman's Reagent) | OPA (o-Phthalaldehyde) | AQC (AccQ-Tag) |
| Detection Method | UV (254 nm) | Fluorescence (Ex: 340 nm, Em: 455 nm) | Fluorescence (Ex: 250 nm, Em: 395 nm) & UV |
| Analyte Compatibility | Primary & Secondary Amines | Primary Amines Only | Primary & Secondary Amines |
| Sensitivity | Moderate (pmol range) | High (low fmol range) | Very High (fmol range) |
| Derivative Stability | High (stable for hours/days) | Low (requires immediate analysis/automation) | Very High (stable for days) |
| Reaction Speed | Moderate (~30 min including drying) | Very Fast (1-2 minutes) | Fast (~15 minutes) |
| Key Advantage | Robust, reliable, reacts with secondary amines | Extremely high sensitivity, easily automated | Comprehensive, high stability, excellent for hydrolysates |
| Key Disadvantage | Lower sensitivity, requires drying step | Does not react with secondary amines, unstable derivatives | Proprietary reagent, potential for reagent-related peaks |
Conclusion and Best Practices
Pre-column derivatization is an indispensable tool for the sensitive and accurate analysis of amino acids by HPLC and UHPLC.
-
For broad applicability and robustness with UV detection , PITC remains a valid and cost-effective choice, especially when the highest sensitivity is not required. Its ability to derivatize secondary amines like proline is a distinct advantage.
-
For applications demanding the highest sensitivity for primary amino acids , such as the analysis of neurotransmitters in microdialysates, OPA is unparalleled. Its speed makes it the method of choice for high-throughput applications, provided that analysis can be performed immediately, ideally with an automated derivatization-injection sequence.
-
For comprehensive, high-sensitivity profiling of all protein-derived amino acids in complex matrices , the AccQ-Tag (AQC) method provides a superior solution. The stability of the derivatives, coupled with high sensitivity and reaction with both primary and secondary amines, makes it a gold standard for protein characterization, cell culture media analysis, and nutritional studies.
Ultimately, successful amino acid analysis hinges on understanding the chemistry behind these derivatization techniques. By aligning the strengths of a given method with the specific analytical goals, researchers can generate accurate, reproducible, and meaningful data.
References
- Agilent Technologies. (n.d.). OPA and FMOC Derivatization Reagents for Amino Acid Analysis. Agilent.
- Molnár-Perl, I. (2005). Role of chromatography in the analysis of OPA-derivatized amino acids.
- Waters Corporation. (2012). Waters AccQ-Tag Ultra Derivatization Kit Care and Use Manual.
- Cohen, S. A. (2000). Amino acid analysis using precolumn derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Methods in Molecular Biology, 159, 39-47.
- Waters Corporation. (n.d.). AccQ-Tag Ultra Chemistry.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Quinoline-6-sulfonyl chloride
Welcome to the technical support center for Quinoline-6-sulfonyl chloride. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower researchers, scientists, and drug development professionals to overcome common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, properties, and reactivity of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a reactive organic compound featuring a quinoline core functionalized with a sulfonyl chloride group. It serves as a key building block, particularly in medicinal chemistry. Its primary application is as an electrophile for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities.[1][2] The reaction involves coupling the sulfonyl chloride with primary or secondary amines to form the corresponding N-substituted sulfonamides.[3][4]
Q2: How should I properly store and handle this compound to ensure its stability?
Proper storage and handling are critical due to the compound's reactivity, particularly its sensitivity to moisture.[5][6]
-
Storage Conditions : Store in a tightly sealed, moisture-proof container in a cool, dry, and well-ventilated place.[6] Recommended storage temperatures are often 4°C or frozen at -20°C.[7][8] Handling under an inert atmosphere of nitrogen or argon is highly recommended to prevent degradation.[6][9]
-
Handling Precautions : this compound is corrosive and causes severe skin burns and eye damage.[10][11] Always handle it inside a chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Avoid inhaling dust or mists.[10]
Q3: What are the expected physical and spectroscopic properties of this compound?
Knowing the key physical and analytical data is essential for confirming the identity and purity of your material.
| Property | Value | Source(s) |
| Appearance | White to pale yellow solid/powder | [10] |
| Molecular Formula | C₉H₆ClNO₂S | [7] |
| Molecular Weight | 227.67 g/mol | [8] |
| Melting Point | 83-85 °C | [8] |
| Solubility | Soluble in ethanol and ether; reacts with water | [8][13] |
| IR Spectroscopy | Strong absorption bands for S=O (sulfonyl) and S-Cl stretches | [14] |
| NMR Spectroscopy | Aprotic deuterated solvents (e.g., CDCl₃, DMSO-d₆) should be used | [14] |
Q4: What are the most common reactions performed with this compound?
The most prevalent reaction is the formation of sulfonamides via reaction with amines.[3] Microwave-assisted, solvent-free conditions can provide an environmentally benign and efficient method for this transformation.[3] Additionally, it can react with other nucleophiles, such as alcohols or phenols, to form sulfonate esters, although this is less common than sulfonamide formation.
Synthesis & Purification Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: My synthesis of this compound resulted in a very low yield and the major byproduct is Quinoline-6-sulfonic acid.
Root Cause Analysis: This is a classic and highly common issue stemming from the hydrolysis of the sulfonyl chloride group.[9] Sulfonyl chlorides are highly susceptible to reaction with water, which converts the reactive sulfonyl chloride (-SO₂Cl) into the much less reactive sulfonic acid (-SO₃H).[15] This water can be introduced from ambient moisture, wet glassware, or non-anhydrous solvents.[9]
Solutions & Protocol: To prevent hydrolysis and maximize your yield, rigorous exclusion of water is paramount.
Experimental Protocol: Anhydrous Synthesis Conditions
-
Glassware Preparation : Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (nitrogen or argon).
-
Solvent Choice : Use anhydrous (dry) solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed bottles (e.g., Sure/Seal™).
-
Inert Atmosphere : Assemble the reaction apparatus while flushing with an inert gas. Maintain a positive pressure of nitrogen or argon throughout the entire reaction, including reagent addition and workup.[9]
-
Reagent Quality : Ensure all starting materials and reagents are anhydrous.
-
Aqueous Workup : If an aqueous workup is unavoidable, perform it using cold water or brine and minimize the contact time. Extract the product into an organic solvent as quickly as possible to limit its exposure to the aqueous phase.[15]
Caption: Workflow for troubleshooting low yield in sulfonyl chloride synthesis.
Problem 2: My column chromatography purification on silica gel is leading to product decomposition.
Root Cause Analysis: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the quinoline ring can interact strongly with these acidic sites, leading to poor separation (streaking/tailing) and, more critically, decomposition of the sensitive sulfonyl chloride.[16] The prolonged contact time on the stationary phase exacerbates this issue.
Solutions & Protocol: To mitigate decomposition on silica gel, you must either neutralize the stationary phase or use an alternative.
| Method | Description | Protocol Steps |
| Deactivated Silica Gel | Neutralize the acidic sites on the silica gel by adding a basic modifier to the eluent.[16] | 1. Choose your eluent system based on TLC analysis.2. Add 0.5-2% triethylamine (NEt₃) or pyridine to the mobile phase.3. Equilibrate the column with this modified eluent before loading your sample.4. Run the column as quickly as possible to minimize contact time. |
| Alternative Stationary Phase | Use a less acidic or basic stationary phase that is more compatible with your compound. | 1. Alumina : Use neutral or basic alumina as a direct replacement for silica gel.[16]2. Reversed-Phase Silica (C18) : If your compound is sufficiently non-polar, reversed-phase chromatography can be an effective method to avoid decomposition.[16] |
Reaction Optimization Guide: Sulfonamide Formation
This guide focuses on the most common application of this compound: its reaction with amines to form sulfonamides.
Problem 3: My sulfonamide coupling reaction is slow, incomplete, or produces unwanted side products.
Root Cause Analysis: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). This HCl can protonate the starting amine, converting it into its non-nucleophilic ammonium salt, thereby halting the reaction. If the amine is precious, this can lead to a maximum theoretical yield of only 50%. Furthermore, elevated temperatures or incorrect solvent choices can lead to degradation.
Solutions & Protocol: The key to a successful sulfonylation is the efficient scavenging of the HCl byproduct and optimization of reaction parameters.
Experimental Protocol: Optimized Sulfonamide Synthesis
-
Stoichiometry : Use a slight excess (1.1-1.2 equivalents) of the amine if it is readily available. If the amine is the limiting reagent, use at least 2 equivalents of a non-nucleophilic tertiary amine base.
-
Base Selection : Add a base to neutralize the HCl as it is formed.
-
Tertiary Amines : Triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common choices. Use 2-3 equivalents.
-
Pyridine : Can be used as both the base and the solvent.
-
-
Solvent Choice : Use anhydrous aprotic solvents such as acetonitrile (CH₃CN), dichloromethane (DCM), or N,N-dimethylformamide (DMF).[4][17]
-
Temperature Control :
-
Begin the reaction at 0°C, especially during the addition of the sulfonyl chloride, to control the initial exotherm.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).[4] Gentle heating may be required for less reactive amines, but should be explored cautiously.
-
Caption: General reaction scheme for sulfonamide formation.
By following these guidelines, researchers can effectively troubleshoot common issues, optimize reaction conditions, and achieve reliable, high-yield results in their work with this compound.
References
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au.
- SAFETY DATA SHEET - Quinoline-8-sulfonyl Chloride. TCI Chemicals.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.
- Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. ACS Omega.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- This compound Product Information. ChemScene.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
- SAFETY DATA SHEET - Quinoline-8-sulfonyl chloride. Fisher Scientific.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- FM25759 - Safety Data Sheet. Maybridge.
- 8-Quinolinesulfonyl chloride wiki. Guidechem.
- 8-Quinolinesulfonyl chloride SDS, 18704-37-5 Safety Data Sheets. ECHEMI.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing.
- This compound Properties. ChemicalBook.
- Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
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- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05069J [pubs.rsc.org]
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Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving optimal yields in their sulfonamide synthesis protocols. Here, we will address common issues through a structured question-and-answer format, providing in-depth explanations, actionable troubleshooting steps, and validated protocols to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during sulfonamide synthesis.
Q1: What is the primary cause of consistently low yields in sulfonamide synthesis?
Low yields can often be traced back to the hydrolysis of the sulfonyl chloride starting material.[1] Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the corresponding unreactive sulfonic acid.[1] To mitigate this, it is crucial to ensure all glassware is thoroughly dried and to use anhydrous solvents.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended.[1]
Q2: How critical is the choice of base in the reaction?
The choice of base is a critical parameter. The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[1][2] This acid must be neutralized, as it can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[1][2] Non-nucleophilic organic bases like pyridine or triethylamine are commonly used to scavenge the HCl without competing with the amine reactant.[1]
Q3: Can I use an older bottle of sulfonyl chloride from the shelf?
It is not recommended. Over time, sulfonyl chlorides can degrade, primarily through hydrolysis from atmospheric moisture.[1] This reduces the concentration of the active reagent, leading to lower yields.[1] The stability of sulfonyl chlorides can vary significantly based on their structure; for example, some heteroaromatic sulfonyl chlorides are known to be particularly unstable.[3][4] For best results, use a fresh or properly stored sulfonyl chloride.
Q4: I'm seeing a common side product. What could it be?
When using primary amines, a frequent side product is the bis-sulfonated amine (R-N(SO₂R')₂).[1] This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride. To minimize this, you can use a slight excess of the amine (1.1-1.2 equivalents) or a larger excess if the amine is not valuable, to favor the formation of the monosulfonated product.[1]
Q5: My crude product is difficult to purify. What are some effective purification strategies?
Purification can indeed be challenging due to the presence of unreacted starting materials, the sulfonic acid byproduct, and excess base. A standard workup procedure involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the organic base, followed by a wash with a saturated sodium bicarbonate solution to remove the acidic sulfonic acid byproduct, and finally a brine wash.[1][5] If these steps are insufficient, column chromatography using an eluent system like hexane/ethyl acetate is a common next step.[5] For solid products, recrystallization can also be a highly effective purification method.[6]
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed, systematic approach to diagnosing and resolving low-yield issues.
Issue 1: The reaction is not proceeding to completion (as monitored by TLC/LC-MS).
Root Cause Analysis:
This issue often points to problems with reagent reactivity or suboptimal reaction conditions.
-
Reagent Quality:
-
Sulfonyl Chloride Decomposition: As previously mentioned, sulfonyl chlorides are moisture-sensitive.[1][2] Hydrolysis to the sulfonic acid is a primary decomposition pathway.[3][4] Some sulfonyl chlorides can also be thermally unstable or prone to SO₂ extrusion.[3][4]
-
Amine Nucleophilicity: The reactivity of the amine is crucial. Sterically hindered amines or anilines with strong electron-withdrawing groups may exhibit reduced nucleophilicity, leading to sluggish reactions.[7]
-
-
Reaction Conditions:
-
Insufficient Base: An inadequate amount of base will result in the protonation of the amine, effectively quenching the reaction.[1][2]
-
Inappropriate Solvent: The solvent must be able to dissolve both reactants and be inert under the reaction conditions. Common choices include dichloromethane (DCM) and tetrahydrofuran (THF).[1]
-
Low Temperature: While starting the reaction at a low temperature (e.g., 0 °C) is often recommended to control the initial exotherm, prolonged reaction at low temperatures may not provide enough energy for less reactive substrates to proceed at a reasonable rate.
-
Troubleshooting Workflow:
Below is a systematic workflow to diagnose the root cause of an incomplete reaction.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Significant formation of side products, leading to low yield of the desired sulfonamide.
Root Cause Analysis:
Side reactions compete for starting materials, directly reducing the yield of the target molecule.
-
Bis-sulfonylation of Primary Amines: As mentioned in the FAQs, this is a very common side reaction.[1] The N-H proton of the newly formed sulfonamide is acidic and can be deprotonated by the base, creating a nucleophilic anion that attacks another molecule of sulfonyl chloride.
-
Reaction with Solvent or Base: While less common with standard reagents, nucleophilic solvents or bases (e.g., using an amine base that is too similar in reactivity to the substrate amine) could potentially react with the highly electrophilic sulfonyl chloride. Pyridine and triethylamine are generally considered non-nucleophilic enough to simply act as proton scavengers.[1]
-
Competing Reactions on Polyfunctional Substrates: If the amine substrate contains other nucleophilic groups (e.g., hydroxyl, thiol), these can also react with the sulfonyl chloride. For instance, reactions involving amino acids like tyrosine or tryptophan have been reported to lead to disubstituted by-products.[8]
Strategies for Minimizing Side Products:
The diagram below illustrates the competition between the desired reaction and the common bis-sulfonylation side reaction.
Caption: Desired vs. side reaction pathway.
Experimental Solutions:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the sulfonyl chloride is the limiting reagent, which helps suppress the second sulfonylation step.[1]
-
Slow Addition: Add the sulfonyl chloride slowly to the solution of the amine and base at a low temperature (0 °C). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
Choice of Base: A bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) can sometimes be beneficial as it is less likely to promote deprotonation of the sulfonamide product due to steric hindrance.
-
Protecting Groups: For substrates with multiple reactive sites, the use of protecting groups is a standard and effective strategy.[1] For example, protecting a hydroxyl group as a silyl ether can prevent it from reacting with the sulfonyl chloride.
Section 3: Protocols and Data
General Experimental Protocol for Sulfonamide Synthesis
This protocol provides a reliable starting point for the synthesis of a simple sulfonamide.
-
Preparation: Dry all glassware in an oven (e.g., at 120 °C) overnight and allow to cool in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.1 equivalents).
-
Dissolution: Dissolve the amine in an anhydrous solvent (e.g., dichloromethane, DCM) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents), to the stirred solution.[1]
-
Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0 equivalent), either neat if liquid or as a solution in the anhydrous solvent, to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution (to remove sulfonic acid), and brine.[1][5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation: Effect of Base and Solvent on Yield
The following table summarizes the impact of different bases and solvents on the yield of a model reaction: the synthesis of N-benzyl-4-toluenesulfonamide. This data illustrates the importance of optimizing reaction conditions.
| Entry | Amine | Sulfonyl Chloride | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | DCM | 12 | 95 | [5] |
| 2 | Benzylamine | p-Toluenesulfonyl chloride | Triethylamine (2) | DCM | 12 | 92 | [5] |
| 3 | Benzylamine | p-Toluenesulfonyl chloride | DIPEA (2) | DCM | 24 | 85 | [5] |
| 4 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | Acetonitrile | 12 | 88 | [5] |
Data is illustrative and sourced from a representative guide.[5]
References
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- Weinreb, S. M. (2003). Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles.
- Various Authors. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org.
- ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride.
- Google Patents. (n.d.). Sulfonamide purification process.
- Wikipedia. (n.d.). Sulfonamide.
- MDPI. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights.
- Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. frontiersrj.com [frontiersrj.com]
- 8. mdpi.com [mdpi.com]
side reactions of Quinoline-6-sulfonyl chloride with nucleophiles
Welcome to the technical support center for Quinoline-6-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, with a focus on troubleshooting and avoiding common side reactions with nucleophiles. Our goal is to provide you with the in-depth technical insights necessary to ensure the success and integrity of your experiments.
Introduction to this compound
This compound is a key building block in medicinal chemistry and organic synthesis, primarily used to introduce the quinoline-6-sulfonyl moiety into molecules. This is most commonly achieved via its reaction with nucleophiles like primary or secondary amines to form stable sulfonamides. While this reaction is generally robust, the high reactivity of the sulfonyl chloride group can lead to several side reactions, impacting yield, purity, and the overall success of the synthesis. This guide will address these potential pitfalls in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section directly addresses specific issues you may encounter during your experiments.
Question 1: My sulfonamide yield is consistently low. What are the likely causes?
Answer:
Low yields are a frequent issue and can typically be traced back to a few key factors. The most common culprit is the hydrolysis of the this compound starting material.[1] Sulfonyl chlorides are highly reactive towards water, and even trace amounts of moisture in your reaction setup or solvents can lead to the formation of the corresponding and unreactive quinoline-6-sulfonic acid.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-drying is recommended), and anhydrous solvents should be used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent atmospheric moisture from interfering.[1]
-
Reagent Quality: Assess the quality of your this compound. If it is old or has been improperly stored, it may have already partially hydrolyzed. It is recommended to use a fresh or properly stored reagent.
-
Choice of Base: The base used to scavenge the HCl byproduct is critical. A non-nucleophilic organic base, such as triethylamine or pyridine, is generally preferred as it will not compete with your amine nucleophile.[1] Using an aqueous base like sodium hydroxide, while possible under Schotten-Baumann conditions, significantly increases the risk of hydrolyzing your sulfonyl chloride.
-
Reaction Temperature: While many sulfonylation reactions proceed well at room temperature, consider cooling the reaction to 0 °C before and during the addition of the sulfonyl chloride. This can help to control exothermic reactions and minimize side product formation.
Question 2: I'm reacting a primary amine and observing an unexpected, higher molecular weight side product. What could it be?
Answer:
When using a primary amine (R-NH₂), you may be forming a bis-sulfonated product, the N,N-bis(quinoline-6-sulfonyl)amine. This occurs when the initially formed sulfonamide (R-NH-SO₂-Qn) is deprotonated by the base, and this newly formed anion then acts as a nucleophile, reacting with a second molecule of this compound.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent. This statistically favors the formation of the desired monosulfonated product.[1]
-
Slow Addition: Add the this compound solution dropwise to the solution of the amine and base. This maintains a low concentration of the electrophile and reduces the likelihood of the double addition.
-
Use a Bulky Base: Employing a sterically hindered non-nucleophilic base can sometimes disfavor the deprotonation of the less accessible N-H proton of the newly formed sulfonamide.
Question 3: My reaction involves an alcohol nucleophile to form a sulfonate ester, but the yield is poor and I'm getting a chlorinated byproduct. What is happening?
Answer:
While amines are the most common nucleophiles, alcohols can be used to form sulfonate esters. However, the reaction conditions can lead to an undesired side reaction where the alcohol is converted to an alkyl chloride.[2][3]
Mechanism Insight:
-
The alcohol reacts with this compound to form a quinoline-6-sulfonate ester intermediate.
-
The chloride ion (Cl⁻), liberated from the sulfonyl chloride, can then act as a nucleophile and displace the sulfonate ester (a very good leaving group) in an Sₙ2 reaction, yielding the alkyl chloride.
How to Avoid This:
-
Choice of Base: Pyridine is often used as both a base and a catalyst in these reactions. It helps to activate the sulfonyl chloride.
-
Temperature Control: Keep the reaction temperature low (0 °C to room temperature) to disfavor the Sₙ2 displacement, which often requires more energy.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting alcohol is consumed to prevent the subsequent conversion to the alkyl chloride.
Question 4: Can the quinoline ring itself participate in side reactions?
Answer:
Yes, the quinoline ring system has its own reactivity profile that can sometimes lead to unexpected outcomes, although this is less common under standard sulfonylation conditions.
-
Nucleophilic Attack on the Ring: The pyridine part of the quinoline ring is electron-deficient, making positions 2 and 4 susceptible to attack by strong nucleophiles.[4][5][6] If you are using a very potent nucleophile or harsh reaction conditions, you could potentially see addition or substitution on the quinoline ring itself, though this is rare in the context of sulfonamide formation.
-
Electrophilic Attack on the Ring: Conversely, the benzene portion of the quinoline ring is more electron-rich and can undergo electrophilic substitution, typically at positions 5 and 8.[5][6] This is not a side reaction with nucleophiles but is important to remember if your reaction mixture contains any electrophilic species.
For most standard applications with amine and alcohol nucleophiles, the reactivity of the sulfonyl chloride group is dominant, and side reactions on the quinoline ring are not a primary concern.
Visualizing the Reactions: Key Mechanisms
To better understand the chemical transformations, the following diagrams illustrate the desired reaction and the most common side reactions.
Desired Reaction: Sulfonamide Formation
Caption: Workflow for the desired sulfonamide formation.
Side Reaction 1: Hydrolysis
Caption: Hydrolysis of the sulfonyl chloride by trace water.
Side Reaction 2: Bis-Sulfonylation of Primary Amines
Caption: Formation of the bis-sulfonated side product.
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis of a sulfonamide from this compound and a generic secondary amine (e.g., morpholine).
Objective: To synthesize N-(quinoline-6-sulfonyl)morpholine with minimal side product formation.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator under vacuum.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add morpholine (1.1 equivalents) and anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).
-
Inert Atmosphere: Seal the flask with a septum and flush with dry nitrogen or argon gas.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Solution: In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Slow Addition: Add the this compound solution to the stirred amine solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the sulfonyl chloride is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization, typically from an ethanol/water or ethyl acetate/hexanes solvent system.[1]
Data Summary: Base and Solvent Effects
The choice of base and solvent can significantly influence the outcome of the reaction. The following table provides a general guide based on common laboratory observations.
| Nucleophile | Recommended Base | Recommended Solvent | Potential Issues to Watch For |
| Primary/Secondary Amines | Triethylamine, Pyridine, DIPEA | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Hydrolysis, Bis-sulfonylation (with primary amines) |
| Alcohols | Pyridine (acts as catalyst and base) | Dichloromethane (DCM), Pyridine (as solvent) | Formation of alkyl chloride byproduct |
| Anilines (Weakly Nucleophilic) | Pyridine, DMAP (catalyst) | Dichloromethane (DCM), Dichloroethane (DCE) | Slow reaction rate; may require gentle heating |
References
- Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable. [Link]
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, Cambridge Open Engage. [Link]
- Sulfonyl halide. Wikipedia. [Link]
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Synthesis of Sulfonamides. Royal Society of Chemistry. [Link]
- Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides.
- Amines as Nucleophiles. Chemistry LibreTexts. [Link]
- The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- Microwave-assisted solvent and catalyst free synthesis of sulfonamides. Royal Society of Chemistry. [Link]
- Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Common Organic Chemistry. [Link]
- Quinazolines. 3. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents.
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
- Solvolysis of sulphonyl halides. VII. Hydrolysis of some aromatic sulphonyl chlorides in aqueous dioxan. Australian Journal of Chemistry. [Link]
- Chapter 7: Quinolines and Isoquinolines.[Link]
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Alcohols to Alkyl Chlorides, Part 6. YouTube. [Link]
- Reactions of Quinoline. YouTube. [Link]
- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
- Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry. [Link]
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines.
- CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. YouTube. [Link]
- Reactivity of Quinoline. YouTube. [Link]
Sources
improving the stability of Quinoline-6-sulfonyl chloride solutions
Technical Support Center: Quinoline-6-sulfonyl Chloride Solutions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this critical reagent for their work. As a highly reactive intermediate, the stability of this compound in solution is paramount for achieving reproducible and successful experimental outcomes. This document provides in-depth, experience-driven guidance to help you navigate the challenges of handling this compound, ensuring the stability of your solutions and the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the preparation and handling of this compound solutions.
Q1: What is the primary cause of this compound degradation in solution?
The primary degradation pathway for this compound, like all sulfonyl chlorides, is hydrolysis.[1][2][3] The sulfur atom in the sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack by water. Even trace amounts of moisture in your solvent or on the glassware can lead to rapid conversion of the sulfonyl chloride to the corresponding and synthetically inactive Quinoline-6-sulfonic acid. This reaction is often catalyzed by changes in pH.[1]
Q2: What are the recommended solvents for preparing a stable stock solution?
The key is to use high-purity, anhydrous aprotic solvents.[4][5][6] Protic solvents like alcohols will react similarly to water, forming sulfonate esters.
| Solvent | Grade/Specification | Suitability | Key Considerations |
| Acetonitrile (ACN) | Anhydrous, < 30 ppm H₂O | Highly Recommended | Excellent solubilizing power and inert nature. Ensure it's from a freshly opened, septum-sealed bottle.[7] |
| Dichloromethane (DCM) | Anhydrous, < 50 ppm H₂O | Recommended | Good choice, but ensure it is free of acidic impurities which can accelerate degradation. |
| Tetrahydrofuran (THF) | Anhydrous, < 50 ppm H₂O | Use with Caution | Must be fresh and inhibitor-free. Older THF can contain peroxides and water. |
| 1,4-Dioxane | Anhydrous, < 50 ppm H₂O | Use with Caution | Similar to THF, peroxide formation can be an issue. |
| Water, Alcohols (Methanol, Ethanol), DMSO | Any | Not Recommended | These are protic or contain reactive nucleophiles that will readily degrade the sulfonyl chloride. |
Q3: How should I properly store my this compound solutions?
Proper storage is crucial to maintain the solution's integrity over time.
-
Temperature: Store solutions at -20°C.[8] This significantly slows the rate of any potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[4] After each use, flush the headspace of the vial with dry inert gas before re-sealing.
-
Container: Use vials with PTFE-lined caps or Sure/Seal™ bottles to prevent moisture ingress.
-
Light: While the quinoline moiety can be light-sensitive, hydrolysis is the more immediate threat.[9][10] Storing in an opaque container or wrapping the vial in foil is a good secondary precaution.[11]
Q4: How can I visually tell if my solution has degraded?
While visual inspection is not foolproof, signs of degradation include:
-
Precipitate Formation: The degradation product, Quinoline-6-sulfonic acid, has different solubility properties than the parent sulfonyl chloride and may precipitate out of the solution.
-
Discoloration: Aged or degraded quinoline compounds can turn yellow or brown, although this is more often associated with oxidation or photodegradation.[9][10]
Q5: What is the most reliable method to check the purity and concentration of my solution?
Analytical validation is the only definitive way to confirm the integrity of your solution. High-Performance Liquid Chromatography (HPLC) is the preferred method.[12]
-
Method: A reverse-phase HPLC method, typically using a C18 column with a water/acetonitrile mobile phase, can separate the parent sulfonyl chloride from its sulfonic acid degradation product.[12][13]
-
Detection: A UV detector is commonly used, as the quinoline ring is strongly UV-active.[12]
-
Quantification: To accurately determine the concentration, you must run a calibration curve with a freshly prepared standard of known concentration. Simple peak area comparison is insufficient.
Alternatively, a derivatization approach can be used. Reacting an aliquot of the solution with a primary or secondary amine and analyzing the resulting sulfonamide by HPLC or LC-MS can also confirm the presence of the reactive sulfonyl chloride.[14][15]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no reaction yield in sulfonamide formation. | 1. Degraded Stock Solution: The this compound has hydrolyzed to sulfonic acid, which is unreactive under these conditions. 2. Wet Reaction Conditions: Moisture present in the amine, solvent, or reaction vessel is consuming the reagent. | 1. Verify Stock Solution: Analyze the stock solution's purity via HPLC. If significant degradation (>5-10%) is observed, prepare a fresh solution. 2. Ensure Anhydrous Conditions: Dry all glassware in an oven (125°C overnight) and cool under a stream of inert gas.[16] Use anhydrous solvents and ensure your amine substrate is dry. |
| Inconsistent results between experiments. | 1. Incremental Degradation: The stock solution is degrading slowly over time with each use due to repeated exposure to ambient air. 2. Inconsistent Aliquoting: Viscous solutions or poor technique can lead to inaccurate dispensing. | 1. Aliquot Stock Solution: After preparing a fresh stock solution, immediately divide it into smaller, single-use volumes in separate vials under an inert atmosphere. This minimizes the exposure of the entire stock to moisture. 2. Use Proper Technique: Use a dry, gas-tight syringe that has been flushed with inert gas for liquid transfers.[16] |
| A white precipitate has formed in the stored solution. | 1. Hydrolysis: The precipitate is likely Quinoline-6-sulfonic acid, which is less soluble than the sulfonyl chloride in the organic solvent. 2. Concentration Effects: The solution may have been stored at a temperature where the solute's solubility limit was exceeded. | 1. Discard and Remake: The presence of a precipitate strongly indicates significant hydrolysis. The solution is no longer reliable and should be discarded. 2. Review Storage Protocol: Ensure you are using the correct anhydrous solvent and storing it properly sealed at a consistent -20°C. |
Visualizing the Degradation Pathway
The primary mechanism of instability is the nucleophilic attack of water on the sulfonyl chloride, leading to its hydrolysis. This process is irreversible and renders the reagent inactive for subsequent sulfonamide coupling reactions.
Caption: Hydrolysis of this compound.
Protocol: Preparation and QC of a Standard Stock Solution
This protocol outlines the rigorous procedure for preparing a stable stock solution and verifying its quality.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (ACN, <30 ppm H₂O) in a septum-sealed bottle
-
20 mL glass vial with PTFE-lined screw cap, oven-dried
-
Gas-tight syringes and needles, oven-dried
-
Source of dry Argon or Nitrogen gas
Procedure:
-
Preparation of Glassware: Place the vial, cap (loosely fitted), and a magnetic stir bar in a 125°C oven for at least 4 hours (or overnight) to remove adsorbed moisture.[16]
-
Inert Atmosphere: Transfer the hot vial to a desiccator. Once cool, immediately seal it and purge with dry Argon or Nitrogen gas for 5 minutes using a needle inlet and an outlet needle.
-
Weighing the Reagent: In a dry environment (e.g., glovebox or under a positive pressure of inert gas), quickly weigh the desired amount of solid this compound directly into the purged vial. Reseal the vial immediately.
-
Solvent Transfer: Using an oven-dried, gas-tight syringe that has been flushed multiple times with inert gas, carefully withdraw the required volume of anhydrous ACN from the Sure/Seal™ bottle. It is critical to use a second needle connected to the inert gas line to equalize the pressure in the solvent bottle as you withdraw the liquid.
-
Dissolution: Inject the ACN into the vial containing the solid this compound. The solution should be stirred gently with the magnetic stir bar until all solid has dissolved.
-
Storage and Aliquoting:
-
Once fully dissolved, immediately flush the headspace of the vial with inert gas.
-
Best Practice: Prepare single-use aliquots by transferring desired volumes into smaller, similarly prepared vials under an inert atmosphere.
-
Wrap all vials in paraffin film, label clearly with name, concentration, date, and solvent, and place in a -20°C freezer.
-
Quality Control (QC):
-
Initial QC (T=0): Immediately after preparation, remove a small aliquot (e.g., 10 µL) and dilute it into a known volume of mobile phase for HPLC analysis. This establishes the initial purity and concentration.
-
Ongoing QC: For long-term studies, re-analyze an aliquot from a dedicated "QC vial" periodically (e.g., every 2-4 weeks) to monitor for any degradation. Do not use your main stock for this to avoid unnecessary freeze-thaw cycles and atmospheric exposure.
References
- Kanto Chemical Co., Inc. (n.d.). Anhydrous solvents.
- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Scharlab S.L. (n.d.). Solvents, anhydrous for laboratory.
- King, J. F., & Lam, J. Y. L. (1992). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR.
- Process Chemistry UK. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry.
- Sierra Circuits. (n.d.). A Practical Guide to MSL: Handling and Storing Sensitive Components.
- SIELC Technologies. (n.d.). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column.
- University of California, Santa Barbara EHS. (n.d.). Water Sensitive Chemicals SOP.
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
- ResearchGate. (2022).
- Google Patents. (n.d.). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Wikipedia. (n.d.). Quinoline.
- Zielińska-Pisklak, M., et al. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
- Patel, H., et al. (2024).
- CP Lab Safety. (n.d.). Quinoline-8-sulfonyl Chloride, 25g, Each.
- Ginsburg, H., & Krugliak, M. (1992). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Biochemical Pharmacology.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. kanto.co.jp [kanto.co.jp]
- 5. Solvents, anhydrous for laboratory | Scharlab [scharlab.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 65433-99-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Chromatographic Purification of Quinoline-6-sulfonyl Chloride Derivatives
Welcome to the technical support center for the chromatographic purification of quinoline-6-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these reactive and often challenging compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction: The Challenge of Purifying Quinoline-6-sulfonyl Chlorides
This compound and its analogues are pivotal building blocks in medicinal chemistry. However, their inherent reactivity, particularly the susceptibility of the sulfonyl chloride group to hydrolysis, presents significant purification challenges.[1][2][3] Improper handling or suboptimal chromatographic conditions can lead to low yields, product degradation, and the generation of difficult-to-remove impurities, primarily the corresponding sulfonic acid.[2][4] This guide offers expert-driven solutions to common problems encountered during the chromatographic purification of this important class of compounds.
Troubleshooting Guide: From Tailing Peaks to Low Yields
This section addresses specific issues you might encounter during your purification workflow, providing causal explanations and actionable solutions.
Question: My purified product shows a significant amount of the corresponding sulfonic acid impurity. What went wrong?
Answer: The presence of sulfonic acid is the most common issue and points directly to the hydrolysis of the sulfonyl chloride moiety.[2][4] This can occur at several stages of your process.
-
Causality: Sulfonyl chlorides are highly reactive towards nucleophiles, with water being a prevalent and potent reactant.[5][6][7] Exposure to atmospheric moisture, residual water in solvents, or the use of protic solvents during chromatography can lead to rapid degradation.[1][3] The silica gel itself can be a source of water and its acidic nature can catalyze hydrolysis.
-
Solutions & Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon).[2][8]
-
Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents for both sample preparation and chromatography.[8]
-
Inert Atmosphere: Conduct the entire purification process, from sample loading to fraction collection, under an inert atmosphere if possible.
-
Solvent System Selection: Opt for aprotic mobile phases. Common choices include gradients of ethyl acetate in hexanes or dichloromethane.[8][9][10] Avoid alcohols unless the sulfonyl chloride has been derivatized to a more stable form.
-
Minimize Exposure Time: Work efficiently to minimize the time the compound spends in solution and on the chromatography column.
-
Question: I'm observing significant peak tailing or streaking on my TLC plate and column. How can I improve the peak shape?
Answer: Peak tailing or streaking of quinoline derivatives is often due to unwanted interactions with the stationary phase.
-
Causality: The basic nitrogen atom on the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel.[11] This interaction leads to a non-ideal equilibrium during elution, resulting in tailed or streaky spots.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common and effective strategy is to add 0.1-1% triethylamine (TEA) to the mobile phase.[11][12]
-
Alternative Stationary Phases: If base addition is not desirable or ineffective, consider using a less acidic stationary phase like neutral or basic alumina.[13] Alternatively, deactivated silica gel can be used.[13]
-
Sample Loading: Ensure your sample is fully dissolved and loaded in a minimal volume of solvent. Overloading the column can also lead to poor peak shape.[11]
-
Question: My compound is not eluting from the column, or the retention factor (Rf) on the TLC plate is near zero.
Answer: This indicates that the mobile phase is not polar enough to move your compound through the stationary phase.[11]
-
Causality: The polarity of your this compound derivative is too high for the selected eluent. The compound has a stronger affinity for the stationary phase than the mobile phase.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.[11] For example, if using an ethyl acetate/hexanes system, increase the percentage of ethyl acetate.
-
Systematic Solvent Screening: Perform a systematic TLC analysis with a range of solvent systems of varying polarities to identify an optimal eluent that provides an Rf value between 0.2 and 0.4 for your target compound.[11]
-
Question: After purification, my yield is very low. Where could my product have gone?
Answer: Low recovery can be attributed to several factors, including degradation, irreversible adsorption, or co-elution with impurities.
-
Causality & Solutions:
-
On-Column Degradation: As discussed, hydrolysis is a primary concern. Ensure all preventative measures for moisture exclusion are in place.[2]
-
Irreversible Adsorption: Highly polar derivatives or those with multiple interaction sites might bind irreversibly to the silica gel. Using a more polar eluent or a different stationary phase can mitigate this.
-
Improper Fraction Collection: Monitor the elution carefully using TLC. The desired compound may have eluted earlier or later than expected.
-
Co-elution: If the separation from impurities is poor, a significant portion of the product might be discarded with mixed fractions. Optimizing the mobile phase for better resolution is key.
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for purifying this compound derivatives?
A1: The choice of technique depends on the scale of purification and the nature of the impurities.
-
Flash Column Chromatography: This is the most common and versatile method for laboratory-scale purification (milligrams to grams).[8][9][14] It offers a good balance of speed and resolution.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when very high purity is required, reversed-phase HPLC is an excellent option.[15][16] A mobile phase of acetonitrile and water is commonly used.[15] However, be mindful that the aqueous mobile phase can cause hydrolysis if the compound is not handled quickly and kept at low temperatures. Derivatization to a more stable sulfonamide prior to HPLC is sometimes a viable strategy.[15][17]
Q2: How do I choose the right solvent system for my flash column chromatography?
A2: Thin-Layer Chromatography (TLC) is your most valuable tool for method development.[11][18]
-
Screen a variety of solvent systems with different polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate.[11] This generally translates to a good elution profile on a flash column.
-
Remember to add a small amount of triethylamine (~0.5-1%) to your TLC solvent system to check for and mitigate tailing.[11]
Q3: How should I prepare my sample for loading onto the column?
A3: Proper sample loading is crucial for achieving good separation.
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent and load it directly onto the column.
-
Dry Loading: For compounds that are not very soluble in the mobile phase, dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting dry powder can then be carefully loaded onto the top of the column.[13] This technique often results in sharper bands and better separation.
Q4: What are the essential safety precautions when working with quinoline-6-sulfonyl chlorides?
A4: Sulfonyl chlorides are reactive and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][20][21]
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[19][21]
-
Moisture Sensitivity: As they are moisture-sensitive, store them in a desiccator or under an inert atmosphere.[1][3][22]
-
Disposal: Dispose of all chemical waste in accordance with your institution's safety regulations.[19]
Experimental Protocols & Data
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Polarity of Derivative | Recommended Solvent System | Modifier |
| Low to Medium | 10-40% Ethyl Acetate in Hexanes | 0.5% Triethylamine |
| Medium to High | 2-10% Methanol in Dichloromethane | 0.5% Triethylamine |
Protocol 1: General Procedure for Flash Column Chromatography
-
Column Packing: Select an appropriately sized column and pack it with silica gel using the chosen eluent system (slurry packing).
-
Sample Loading: Prepare the sample using either the wet or dry loading method described in the FAQs.
-
Elution: Begin elution with the starting mobile phase. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[10]
Visualized Workflows
Diagram 1: Troubleshooting Logic for Purification Issues
Caption: Troubleshooting logic for common purification issues.
Diagram 2: General Workflow for Purification
Caption: General workflow for chromatographic purification.
References
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - MDPI. (2020).
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (n.d.).
- SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.).
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (2007).
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- Safety Data Sheet - Angene Chemical. (2021).
- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. (2003).
- Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2005).
- Quinoline - SAFETY DATA SHEET - pentachemicals. (2024).
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. (2017).
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - ResearchGate. (2020).
- Mobile and Stationary Phases in Chromatography Explained - Pharma Now. (n.d.).
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate. (2022).
- Selection of SFC stationary and mobile phases - ScienceDirect. (n.d.).
- Benzenesulfonyl chloride for HPLC derivatization - ChemBK. (n.d.).
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Manipal Research Portal. (2017).
- Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.).
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchGate. (2021).
- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC - PubMed Central. (2024).
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC - NIH. (2021).
- Method for producing quinoline-8-sulfonyl chloride - Google Patents. (2005).
- Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC - NIH. (2018).
- Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica. (2011).
- TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF - ResearchGate. (2013).
- Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - ResearchGate. (1985).
- Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase - PubMed. (2003).
- Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1985).
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (1969).
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. (2003).
- Determination of Quinoline in Textiles by High- Performance Liquid Chromatography - ResearchGate. (2023).
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Technical Support Center: Synthesis of Polysubstituted Quinolines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of polysubstituted quinolines. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis can be fraught with challenges ranging from poor yields to intractable purification issues.[1][2] This guide is designed to provide practical, field-proven insights to help you navigate these complexities. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of polysubstituted quinolines in a direct question-and-answer format.
Problem Area 1: Poor Yields & Incomplete Reactions
Q1: My Friedländer synthesis is giving a low yield. What are the common causes and how can I fix it?
A1: Low yields in the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active α-methylene group, are a frequent issue.[2][3] The root cause often lies in suboptimal reaction kinetics or catalyst inefficiency.
-
Causality & Explanation: The reaction proceeds via an initial condensation to form an enamine or Schiff base, followed by a rate-determining cyclization and dehydration. If the catalyst is not effective or the reaction conditions do not favor the cyclization step, the reaction will stall or proceed slowly.
-
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: While classical methods use base catalysts like piperidine or KOH, modern protocols often achieve superior results with Lewis acids.[4] Metal triflates, particularly Indium(III) triflate (In(OTf)₃), have proven highly effective, even under solvent-free conditions, by efficiently activating the carbonyl group for nucleophilic attack.[5][6] Other effective catalysts include molecular iodine or silica nanoparticles, especially under microwave irradiation.[7][8]
-
Optimize Reaction Temperature: If reactants are poorly soluble or the activation energy for cyclization is high, increasing the temperature can significantly improve yields. For microwave-assisted reactions, a temperature of 100-160°C is often effective.[7][9]
-
Check Reactant Stability: 2-aminoaryl ketones can be prone to self-polymerization, reducing the amount of starting material available for the desired reaction.[10] Ensure your starting material is pure and consider reaction conditions that disfavor self-condensation.
-
Switch Solvents: If solubility is an issue, moving to a more polar solvent like DMF or ethanol can improve reaction rates.[7] However, many modern, high-yielding protocols are performed neat (solvent-free).[5][8]
-
Q2: My Combes synthesis is not going to completion and yields are low. What factors could be responsible?
A2: The Combes synthesis, an acid-catalyzed reaction of an aniline with a β-diketone, can suffer from low yields due to steric hindrance or an inefficient cyclization/dehydration step.[11][12]
-
Causality & Explanation: The rate-determining step is the electrophilic aromatic annulation onto the aniline ring.[11][12] Bulky substituents on either the aniline or the β-diketone can sterically impede this cyclization. Furthermore, the acid catalyst must be strong enough to promote both the initial condensation and the final dehydration.
-
Troubleshooting Steps:
-
Catalyst and Dehydrating Agent: While sulfuric acid is traditional, it can sometimes lead to side reactions. A polyphosphoric ester (PPE) or polyphosphoric acid (PPA) can be a more effective catalyst and dehydrating agent, often leading to cleaner reactions and higher yields.[11][13]
-
Manage Steric Effects: If you suspect steric hindrance is the issue, consider modifying your substrates if possible. For example, using a less bulky β-diketone might improve the yield.[11]
-
Temperature Control: The reaction requires heating to drive the cyclization and dehydration. Ensure your reaction temperature is optimal (often >100°C) to push the equilibrium toward the quinoline product.
-
Problem Area 2: Regioselectivity Control
Q3: I'm getting a mixture of regioisomers in my Friedländer synthesis using an unsymmetrical ketone. How can I control this?
A3: This is a classic challenge in Friedländer synthesis.[2][3][14] The formation of two different enamine intermediates leads to two possible regioisomers. Directing the reaction toward a single isomer requires strategic control over the reaction conditions or substrate.
-
Causality & Explanation: An unsymmetrical ketone (e.g., 2-pentanone) has two different α-carbons that can react. The reaction can proceed via either the kinetic enolate (less substituted, forms faster) or the thermodynamic enolate (more substituted, more stable). The regiochemical outcome depends on which pathway is favored.
-
Control Strategies:
-
Catalyst Choice: The choice of catalyst can strongly influence the outcome. Proline-catalyzed Friedländer annulations have been shown to provide excellent regioselectivity.[15] Certain amine catalysts or ionic liquids may also favor one isomer.[11]
-
Substrate Modification: Introducing a directing group can provide definitive control. For instance, modifying the ketone with a phosphoryl group on one α-carbon can direct the cyclization specifically to that position.[11]
-
Reaction Condition Optimization: Systematically varying the temperature and solvent can influence the kinetic vs. thermodynamic balance, potentially favoring one regioisomer.[11][14]
-
Problem Area 3: Side Reactions & Byproduct Formation
Q4: I'm observing significant tar formation in my Skraup/Doebner-von Miller synthesis. How can I minimize this?
A4: The Skraup and Doebner-von Miller reactions are notorious for their harsh conditions (strong acids, high temperatures, strong oxidants) which often lead to the formation of dark, polymeric byproducts, commonly referred to as "tar".[3][9]
-
Causality & Explanation: These reactions involve the in-situ formation of α,β-unsaturated carbonyl compounds (like acrolein from glycerol in the Skraup synthesis), which can readily self-polymerize under the strongly acidic and high-temperature conditions.[9] The reaction is also highly exothermic, and poor temperature control can accelerate these unwanted side reactions.[3]
-
Mitigation Strategies:
-
Controlled Reagent Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound (or its precursor, like glycerol) slowly and in portions. This keeps the instantaneous concentration low, favoring the desired reaction with the aniline over self-polymerization.[9]
-
Temperature Management: Use an ice bath to manage the initial exothermic phase of the reaction and then heat carefully to maintain the target reaction temperature. Vigorous stirring is essential for even heat distribution.
-
Explore Milder Catalysts: While traditionally using strong Brønsted acids, investigating milder Lewis acid catalysts may reduce the propensity for polymerization and tarring.[9]
-
Problem Area 4: Purification Challenges
Q5: My quinoline derivative is decomposing on a standard silica gel column. What are my options?
A5: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor recovery, tailing, and sometimes decomposition.[16]
-
Causality & Explanation: The Lewis basicity of the quinoline nitrogen makes it prone to strong adsorption or catalytic degradation on the acidic stationary phase. This is especially problematic for sensitive or highly functionalized derivatives.
-
Purification Alternatives:
-
Deactivate the Silica: Before running the column, flush it with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%). This neutralizes the acidic sites on the silica, allowing for much cleaner elution of the basic quinoline product.
-
Switch to a Different Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds. Florisil or even reverse-phase (C18) silica can also be effective, depending on the polarity of your compound.[17]
-
Acid-Base Extraction: This is a powerful technique for separating basic quinolines from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated quinoline will move to the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove residual impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified quinoline back into an organic solvent.
-
Crystallization via Salt Formation: Convert the crude quinoline into a salt, such as a hydrochloride or a picrate.[18] These crystalline salts can often be easily purified by recrystallization. The pure quinoline free base can then be regenerated by treatment with a base.[16]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of modern C-H functionalization methods over classical syntheses for preparing polysubstituted quinolines?
A1: Modern methods, particularly transition metal-catalyzed C-H functionalization, offer significant advantages in terms of efficiency and molecular complexity.[1] Classical methods (Friedländer, Combes, etc.) build the quinoline core from acyclic precursors, which can have drawbacks like harsh conditions, limited substrate scope, and poor functional group tolerance.[1] C-H functionalization, in contrast, modifies an existing quinoline core. This allows for:
-
Step and Atom Economy: It avoids the need for pre-functionalized starting materials, making syntheses shorter and more efficient.[1]
-
High Regioselectivity: By using directing groups, it's possible to functionalize specific C-H bonds (e.g., at the C2, C4, or C8 positions) with a precision that is very difficult to achieve with classical methods.[1][19]
-
Broad Functional Group Tolerance: These reactions are often compatible with a wide range of functional groups, enabling the synthesis of complex molecules without the need for extensive protecting group chemistry.[1][20]
Q2: How can I adopt "greener" or more environmentally friendly approaches for quinoline synthesis?
A2: Green chemistry principles can be readily applied to quinoline synthesis. Key strategies include:
-
Use of Greener Solvents: Water or ethanol-water mixtures have been successfully used as solvents in some multicomponent reactions to synthesize quinolines.[21]
-
Solvent-Free Reactions: Many modern protocols, particularly those using microwave irradiation or efficient catalysts like In(OTf)₃, can be performed neat, completely eliminating the need for a solvent.[5][21]
-
Recyclable Catalysts: The use of solid-supported catalysts, such as propylsulfonic acid functionalized silica (SiO₂-Pr-SO₃H) or certain ionic liquids, allows for easy separation from the reaction mixture and reuse, reducing waste.[8][21]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields, increasing overall efficiency.[21][22]
Data & Protocols
Data Presentation
Table 1: Comparison of Selected Catalysts for the Friedländer Annulation
| Catalyst | Typical Conditions | Reaction Time | Yield | Key Advantages/Disadvantages | Reference |
| KOH | Reflux in Ethanol | Several hours | Moderate | Classical method, inexpensive but often slow. | [4] |
| In(OTf)₃ | 80-120°C, Solvent-Free | 15-60 min | Excellent | Highly efficient, selective, broad scope. Higher cost. | [5][6] |
| Molecular Iodine (I₂) | 80-100°C, Solvent-Free | 1-3 hours | Good-Excellent | Inexpensive, metal-free, effective. | [7] |
| SiO₂ Nanoparticles | 100°C, Microwave | 5-15 min | Excellent | Recyclable, rapid, environmentally friendly. | [8] |
| [Hbim]BF₄ (Ionic Liquid) | 100°C, Solvent-Free | 3-6 hours | Excellent | Recyclable, acts as both catalyst and medium. | [8] |
Experimental Protocols
Protocol 1: Optimized Friedländer Annulation using Indium(III) Triflate
This protocol describes a general, high-yield method for the synthesis of a polysubstituted quinoline under solvent-free conditions.[5][6]
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (e.g., ethyl acetoacetate, 1.1 mmol), and Indium(III) triflate (In(OTf)₃) (1-5 mol%).
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 100-120°C.
-
Monitoring: Stir the mixture vigorously. The reaction is typically complete within 15-60 minutes. Monitor the progress by Thin Layer Chromatography (TLC) by periodically removing a small aliquot and dissolving it in ethyl acetate.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the resulting solid or oil in ethyl acetate (20 mL).
-
Purification: Wash the organic solution with saturated aqueous NaHCO₃ solution (2 x 10 mL) and then with brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography (if necessary, using deactivated silica or alumina) or recrystallization.
Visualizations
Diagrams
Caption: General mechanism of the Friedländer Annulation.
Caption: Troubleshooting workflow for low yield in quinoline synthesis.
References
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, March 31). Frontiers.
- Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. (n.d.). PubMed.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC - PubMed Central.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025, January 28). Organic & Biomolecular Chemistry (RSC Publishing).
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023, February 13). ACS Omega.
- Diversified Synthetic Strategies of Quinoline and Its Derivatives: A Review. (2025, October 12). ResearchGate.
- The Skraup Synthesis of Quinolines. (n.d.). ResearchGate.
- Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. (n.d.). University of the Sunshine Coast, Queensland.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC.
- Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (n.d.). Journal of the American Chemical Society.
- (PDF) A Recent Study on the Synthesis of Polysubstituted Quinoline. (2025, July 18). ResearchGate.
- Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (2025, August 10). ResearchGate.
- Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (2025, April 25). PMC - NIH.
- Combes Quinoline Synthesis. (n.d.). Cambridge University Press.
- Regioselectivity of Friedländer Quinoline Syntheses. (2025, August 6). ResearchGate.
- Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Combes quinoline synthesis. (n.d.). Wikipedia.
- Purification of Quinoline. (n.d.). LookChem.
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2025, August 10). ResearchGate.
- Combes Quinoline Synthesis PDF. (n.d.). Scribd.
- Doebner–Miller reaction. (n.d.). Wikipedia.
- Doebner-Miller reaction and applications. (n.d.). Slideshare.
- Purification of Quinoline-3,4-diones. (2025, April 8). Reddit.
- Doebner-von Miller reaction. (n.d.). Semantic Scholar.
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). New Journal of Chemistry (RSC Publishing).
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2015, November 23). Semantic Scholar.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025, August 10). ResearchGate.
- Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed Central - NIH.
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Technical Support Center: Overcoming Poor Reactant Solubility in Quinoline Synthesis
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the poor solubility of reactants in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles in classic named reactions such as the Friedländer, Doebner-von Miller, and Combes syntheses. Here, we dissect the root causes of poor solubility and provide a comprehensive suite of troubleshooting strategies, detailed protocols, and practical FAQs to enhance your reaction efficiency and yield.
Introduction: The Solubility Challenge in Heterocyclic Chemistry
The synthesis of the quinoline scaffold, a cornerstone in medicinal chemistry and materials science, often involves the reaction of polar anilines with less polar carbonyl compounds. This inherent mismatch in polarity can lead to poor mutual solubility, resulting in heterogeneous reaction mixtures, slow reaction rates, and the formation of unwanted byproducts.[1][2] Traditional methods, while foundational, frequently rely on harsh conditions like high temperatures and strong acids, which can further exacerbate these issues by promoting polymerization and tar formation, especially with sensitive substrates.[1][3][4]
This guide provides a systematic approach to diagnosing and solving these solubility-related problems, empowering you to optimize your synthetic routes for greater success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when dealing with reactant insolubility during quinoline synthesis.
Q1: Why are my reactants not dissolving in the chosen solvent for my Friedländer synthesis?
A: The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[5][6] Poor solubility often arises from a polarity mismatch between the aromatic amine and the ketone. Traditional solvents like ethanol may not be sufficient for highly crystalline or nonpolar substrates.
-
Initial Troubleshooting: Consider switching to a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), which are excellent for dissolving a wide range of organic compounds.[7] For microwave-assisted reactions, these polar solvents also couple efficiently with microwave irradiation, potentially improving reaction rates.[8]
Q2: My Doebner-von Miller reaction is forming a thick tar, and I suspect reactant precipitation. What's happening?
A: The Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds with anilines under acidic conditions, is notorious for producing tar.[3][4][9] This is often due to the acid-catalyzed polymerization of the carbonyl reactant, a problem made worse if the aniline is not fully dissolved and available to react.[4][9]
-
Causality: The strongly acidic and often high-temperature conditions promote self-condensation of the α,β-unsaturated aldehyde or ketone.[1][4] If the aniline reactant has poor solubility, it cannot effectively compete for the carbonyl compound, leading to polymerization as the dominant reaction pathway.
-
Solution Pathway: A key strategy is to ensure the aniline is fully dissolved before the carbonyl compound is introduced. This can be achieved by forming the aniline hydrochloride in situ or by using a co-solvent system.[9][10] Slow addition of the carbonyl reactant to the heated aniline solution can also help minimize its self-polymerization.[9]
Q3: Can I run my quinoline synthesis without any solvent to avoid solubility issues?
A: Yes, solvent-free, or "neat," conditions are a powerful and increasingly popular green chemistry approach.[8][11][12][13] By heating a mixture of the solid reactants, you can create a melt phase where the reaction can proceed. This method is particularly effective when combined with microwave irradiation, which can rapidly and uniformly heat the mixture.[8][12][14]
-
When to Consider: This is ideal for reactants that have relatively low melting points and are thermally stable at the required reaction temperature. It completely eliminates solvent-reactant compatibility issues. Several modern protocols for the Friedländer synthesis have demonstrated high yields under solvent-free conditions.[5][11][12]
Q4: I'm observing low yields in my Combes synthesis. Could solubility be the culprit?
A: Yes, poor solubility can lead to low yields in the Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone.[15][16] The reaction proceeds through an enamine intermediate, and if either reactant has limited solubility, the formation of this crucial intermediate is hindered.[16]
-
Expert Insight: The cyclization step is the rate-determining step and is influenced by both electronic and steric factors.[16] If reactants are not properly solvated, these factors can be magnified, impeding the desired intramolecular electrophilic substitution. Using a more effective dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or a polyphosphoric ester (PPE), can sometimes overcome the activation barrier even with suboptimal solubility.[16][17]
Q5: What is Phase-Transfer Catalysis and can it help with my heterogeneous quinoline synthesis?
A: Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports one reactant across the phase boundary to react with the other.[18][19]
-
Applicability: This is an excellent strategy when one of your reactants is a salt (e.g., an aniline hydrochloride) that is soluble in an aqueous phase, while the other reactant is soluble in an organic phase. PTC has been successfully applied to the synthesis of various quinoline intermediates, enabling reactions under milder conditions and improving yields by overcoming the insolubility barrier.[18][19]
Part 2: Troubleshooting Guides & Advanced Strategies
When basic solvent changes are insufficient, more advanced strategies are required. This section provides a logical workflow for troubleshooting and implementing these techniques.
Troubleshooting Workflow: From Diagnosis to Solution
This workflow guides you through a systematic process to identify and resolve solubility issues.
Caption: Troubleshooting logic for addressing poor reactant solubility.
Strategy A: Solvent and Co-Solvent Optimization
The choice of solvent is the most critical parameter to address first.
-
Principle of Causality: Solvents that can effectively solvate both the polar amine and the (often) less polar carbonyl component are ideal. A good solvent reduces the crystal lattice energy of solid reactants and facilitates molecular collisions.[20]
-
High-Boiling Point Aprotic Solvents: For reactions requiring high temperatures, such as the Gould-Jacobs synthesis, high-boiling point solvents like diphenyl ether are traditionally used to ensure reactants remain in solution at temperatures up to 250°C.[21][22]
-
Co-Solvent Systems: Using a mixture of solvents can fine-tune the polarity of the reaction medium. For instance, adding a small amount of DMF or DMSO to a primary solvent like ethanol can significantly boost the solubility of a stubborn reactant without drastically changing the overall reaction conditions.
Table 1: Properties of Solvents for Quinoline Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Feature | Recommended For |
| Ethanol | 78 | 24.5 | Protic, good for many classical methods. | Friedländer, Combes[21] |
| Toluene | 111 | 2.4 | Nonpolar, good for azeotropic water removal. | Doebner-von Miller[23] |
| DMF | 153 | 36.7 | Polar aprotic, excellent solvating power. | Microwave-assisted syntheses[7][8] |
| DMSO | 189 | 46.7 | Highly polar aprotic, dissolves many insolubles. | Difficult Friedländer reactions[8] |
| Diphenyl Ether | 259 | 3.7 | High-boiling, thermally stable. | Gould-Jacobs, Conrad-Limpach[21][22] |
| Water | 100 | 80.1 | Green, highly polar. | Green Friedländer protocols |
Strategy B: Microwave-Assisted Synthesis
Microwave irradiation offers a powerful alternative to conventional heating, often overcoming solubility barriers through rapid, localized superheating.[8][24][25][26]
-
Mechanism of Action: Microwaves directly couple with polar molecules in the mixture, causing rapid and efficient heating.[8] This can lead to temperatures far above the solvent's boiling point in sealed vessels, dramatically increasing reactant solubility and accelerating reaction rates. This technique has been shown to reduce reaction times from hours to minutes.[8]
-
Solvent Choice: Polar solvents like DMF and ethanol are excellent for microwave synthesis due to their high dielectric constants.[8] However, solvent-free conditions are also highly effective, as the reactants themselves can absorb microwave energy.[12][14]
Experimental Protocol: Microwave-Assisted Friedländer Synthesis
-
Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.1 mmol), and a suitable solvent like DMF (2-3 mL). If using a catalyst (e.g., a solid acid like Nafion NR50), add it at this stage.[27]
-
Sealing: Securely cap the reaction vessel.
-
Irradiation: Place the vessel in a dedicated scientific microwave reactor. Set the target temperature (e.g., 120-150°C) and a reaction time (e.g., 5-20 minutes). The reactor will modulate power to maintain the set temperature.
-
Work-up: After the reaction, allow the vessel to cool to room temperature. Transfer the mixture to a flask, add water to precipitate the crude product, and collect it by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Caption: General experimental workflow for microwave-assisted quinoline synthesis.
Strategy C: Heterogeneous and Biphasic Systems
When a single solvent system fails, embracing the heterogeneity with specialized catalysts can be the solution.
-
Heterogeneous Catalysis: Using a solid-supported catalyst (e.g., zeolites, clays, or resins like Amberlyst-15) can facilitate reactions even when reactants are not fully dissolved.[14][28] The reaction occurs on the surface of the catalyst, which can be easily filtered off post-reaction, simplifying purification. Chitosan, a biodegradable polymer, has also been used as a heterogeneous catalyst for the Friedländer synthesis under solvent-free conditions.[11]
-
Phase-Transfer Catalysis (PTC): As mentioned in the FAQs, PTC is ideal for reactions where reactants are in separate, immiscible phases.[18][19] This method is particularly useful for increasing the reactivity of anionic nucleophiles.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
-
Setup: In a round-bottom flask, dissolve the water-soluble reactant (e.g., aniline hydrochloride) in water. Add the organic-soluble reactant (e.g., an α,β-unsaturated ketone) dissolved in an immiscible organic solvent like toluene.
-
Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB).[19]
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area where the catalyst can transport reactants.
-
Monitoring: Monitor the reaction progress by TLC, sampling from the organic layer.
-
Work-up: Upon completion, separate the organic layer. Wash it with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.
References
- Royal Society of Chemistry. (n.d.). Phase-transfer catalyzed Michael/ammonolysis cascade reactions of enaminones and olefinic azlactones: a new approach to structurally diverse quinoline-2,5-diones. Organic & Biomolecular Chemistry.
- Nadaraj, V., & Selvi, S. T. (2009). Synthesis of Some Quinoline Intermediates Under Phase Transfer Catalyst. Oriental Journal of Chemistry, 25(3).
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Royal Society of Chemistry. (n.d.). Friedlander synthesis of novel benzopyranopyridines in the presence of chitosan as heterogeneous, efficient and biodegradable catalyst under solvent-free conditions. New Journal of Chemistry.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- National Institutes of Health. (n.d.). Advances in polymer based Friedlander quinoline synthesis. PubMed Central.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives.
- ResearchGate. (n.d.). What is the complete procedure for Doebner-von miller reaction?.
- BenchChem. (n.d.). Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives.
- Wikipedia. (n.d.). Friedländer synthesis.
- ResearchGate. (n.d.). Synthesis of some quinoline intermediates under phase transfer catalyst.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Quinolines.
- ACS Publications. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science.
- Ravichandran, S. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific.
- Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal.
- National Institutes of Health. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors.
- BenchChem. (n.d.). Preventing side product formation in quinoline synthesis.
- National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
- Indian Academy of Sciences. (n.d.). An efficient synthesis of quinolines under solvent-free conditions.
- Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
- ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- Royal Society of Chemistry. (n.d.). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
- ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
- MDPI. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- National Institutes of Health. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
Sources
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- 11. Friedlander synthesis of novel benzopyranopyridines in the presence of chitosan as heterogeneous, efficient and biodegradable catalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 18. Phase-transfer catalyzed Michael/ammonolysis cascade reactions of enaminones and olefinic azlactones: a new approach to structurally diverse quinoline-2,5-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of Some Quinoline Intermediates Under Phase Transfer Catalyst – Oriental Journal of Chemistry [orientjchem.org]
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- 24. actascientific.com [actascientific.com]
- 25. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 26. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 28. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Sulfonyl Chloride Hydrolysis
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: the hydrolysis of sulfonyl chlorides during reactions. Unwanted hydrolysis not only consumes your starting material, leading to lower yields, but also generates sulfonic acid byproducts that can complicate purification.[1][2] This resource is designed to provide you with a clear understanding of the underlying mechanisms and to offer field-proven, actionable strategies to ensure the success of your sulfonylation reactions.
Understanding the Enemy: The Mechanism of Sulfonyl Chloride Hydrolysis
Sulfonyl chlorides are highly reactive electrophiles, a property essential for their role in forming sulfonamides, sulfonate esters, and other key functional groups.[3] However, this reactivity also makes them susceptible to nucleophilic attack by water. The hydrolysis of a sulfonyl chloride, such as methanesulfonyl chloride (MsCl), proceeds via a nucleophilic attack of a water molecule on the electrophilic sulfur atom. This results in the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrogen chloride (HCl).[2]
For arenesulfonyl and most alkanesulfonyl chlorides, this solvolysis is generally considered a concerted bimolecular nucleophilic substitution (SN2) process.[4] However, for alkanesulfonyl chlorides with an α-hydrogen, an alternative pathway involving an initial elimination to form a highly reactive "sulfene" intermediate can become competitive, especially under basic conditions.[4]
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// Nodes RSO2Cl [label="Sulfonyl Chloride (R-SO₂Cl)", fillcolor="#F1F3F4"]; H2O [label="Water (H₂O)", shape=ellipse, fillcolor="#FFFFFF"]; TS [label="Transition State", shape=diamond, fillcolor="#FBBC05"]; Products [label="Sulfonic Acid (R-SO₃H) + HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RSO2Cl -> TS [label="Nucleophilic Attack"]; H2O -> TS; TS -> Products [label="Chloride Displacement"];
// Graph attributes graph [bgcolor="transparent"]; } enddot Caption: General mechanism of sulfonyl chloride hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide synthesis is giving a very low yield. What's the most likely cause?
A1: Low yields in sulfonamide synthesis are frequently caused by the hydrolysis of the sulfonyl chloride starting material.[5] Because sulfonyl chlorides are highly sensitive to moisture, any water present in the reaction will convert the reactive sulfonyl chloride into an unreactive sulfonic acid, directly reducing your potential yield.[1] Another common issue is using an inappropriate base or solvent, which can either fail to adequately promote the desired reaction or contribute to side reactions.[1]
Q2: How can I tell if my sulfonyl chloride has decomposed due to hydrolysis?
A2: The primary indicator of decomposition is a lower-than-expected yield of your desired product.[6] Analytically, you can often identify the sulfonic acid byproduct. On a Thin Layer Chromatography (TLC) plate, the sulfonic acid will appear as a highly polar, baseline spot that is distinct from your starting material and product. Techniques like NMR or LC-MS can also confirm the presence of the sulfonic acid impurity.[6] In some cases, particularly with prolonged storage in the presence of moisture, you might observe gas evolution (HCl) or a change in the physical appearance of the sulfonyl chloride.[2][6]
Q3: Is it acceptable to use an older bottle of sulfonyl chloride?
A3: It is not recommended. Over time, sulfonyl chlorides can hydrolyze due to atmospheric moisture, which lowers the concentration of the active reagent and will likely lead to diminished yields.[1] For best results, always use a fresh or properly stored sulfonyl chloride.
Q4: Can I use an aqueous base like sodium hydroxide for my sulfonylation?
A4: While possible under specific conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing your sulfonyl chloride.[1] The hydroxide ion is a potent nucleophile that will readily attack the sulfonyl chloride, competing with your intended amine or alcohol nucleophile. For most laboratory-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred and more reliable method.[1]
Q5: My reaction involves an aqueous work-up. How can I prevent hydrolysis of my sulfonyl-containing product?
A5: If an aqueous work-up is unavoidable, it should be performed quickly and at a low temperature (e.g., using an ice bath) to minimize the rate of hydrolysis.[6] Interestingly, for some aryl sulfonyl chlorides that have very low solubility in water, the compound may precipitate out of the aqueous mixture, which can offer a degree of protection against extensive hydrolysis.[7]
Troubleshooting Guide: A Proactive Approach to Minimizing Hydrolysis
This section provides a systematic approach to designing and executing your experiments to proactively prevent sulfonyl chloride hydrolysis.
Issue 1: Low Reaction Yield Attributed to Starting Material Hydrolysis
This is the most common failure mode. The key is to rigorously exclude water from every component of your reaction system.
Workflow for Ensuring Anhydrous Conditions
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// Nodes Start [label="Start: Reaction Setup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DryGlassware [label="Oven-Dry All Glassware", fillcolor="#F1F3F4"]; AnhydrousSolvent [label="Use Anhydrous Solvent", fillcolor="#F1F3F4"]; InertAtmosphere [label="Assemble Under Inert Gas\n(N₂ or Ar)", fillcolor="#F1F3F4"]; AddReagents [label="Add Reagents via Syringe", fillcolor="#F1F3F4"]; RunReaction [label="Run Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> DryGlassware; DryGlassware -> AnhydrousSolvent; AnhydrousSolvent -> InertAtmosphere; InertAtmosphere -> AddReagents; AddReagents -> RunReaction;
// Graph attributes graph [bgcolor="transparent"]; } enddot Caption: Workflow for maintaining anhydrous reaction conditions.
Detailed Protocol:
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and allow it to cool in a desiccator or under a stream of inert gas (nitrogen or argon).[6]
-
Solvent Selection: Use commercially available anhydrous solvents or dry your solvents using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).[8] Aprotic solvents are highly recommended as they do not have labile protons that can participate in hydrolysis.[9][10]
-
Inert Atmosphere: Assemble your reaction apparatus while it is still warm and immediately place it under an inert atmosphere. This prevents atmospheric moisture from condensing on the cool glass surfaces.[1]
-
Reagent Handling: Ensure all starting materials and reagents are dry. Liquid reagents should be transferred via syringe through rubber septa.[8] Solid reagents should be dried in a vacuum oven if their stability permits.
Issue 2: Side Reactions Caused by Inappropriate Base Selection
The choice of base is critical. It must be strong enough to neutralize the HCl generated during the reaction but not so nucleophilic that it competes with your desired nucleophile (e.g., amine or alcohol) in attacking the sulfonyl chloride.
Decision Guide for Base Selection
| Base Type | Examples | pKa of Conjugate Acid | Suitability & Rationale |
| Non-Nucleophilic Organic Bases | Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's Base)[1][11] | ~5-11 | Highly Recommended. These bases are sterically hindered, making them poor nucleophiles but effective proton scavengers.[11][12] They neutralize the generated HCl without competing in the main reaction. |
| Catalytic Nucleophilic Bases | 4-Dimethylaminopyridine (DMAP) | ~9.7 | Use Catalytically. DMAP can accelerate reactions by forming a highly reactive sulfonyl-DMAP intermediate.[5] However, it should typically be used in catalytic amounts alongside a stoichiometric non-nucleophilic base like TEA. |
| Inorganic Bases | Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃) | ~10.3 (for HCO₃⁻) | Use with Caution. These are generally used in heterogeneous systems. While less nucleophilic than hydroxides, their use can still introduce challenges with solubility and reaction rates. |
| Aqueous Inorganic Bases | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | ~14 | Not Recommended for Standard Synthesis. These strong nucleophiles will rapidly hydrolyze the sulfonyl chloride, significantly reducing yields.[1] Their use is limited to specific named reactions under biphasic conditions. |
Issue 3: Hydrolysis During Reaction Work-up and Purification
Even a successful reaction can suffer from yield loss if the sulfonyl-containing product is hydrolyzed during the isolation and purification steps.
Protocol for Minimizing Post-Reaction Hydrolysis:
-
Quenching: If you need to quench the reaction, do so at low temperatures (0 °C or below).
-
Aqueous Extraction: If an aqueous wash is necessary, use cold water or brine and perform the separation as quickly as possible. Minimize the contact time between the organic layer containing your product and the aqueous phase.[6]
-
Drying: Thoroughly dry the organic layer with an appropriate drying agent (e.g., MgSO₄, Na₂SO₄) before concentrating the solvent.
-
Purification of Sulfonic Acid Byproduct: If hydrolysis has occurred, the resulting sulfonic acid can often be removed.
-
Extraction: Sulfonic acids are acidic and can sometimes be removed by washing the organic layer with a weak aqueous base like sodium bicarbonate solution.
-
Precipitation/Crystallization: In some cases, the sulfonic acid or its salt can be selectively precipitated. For example, treating a reaction mixture with calcium hydroxide can precipitate calcium sulfate, which can then be removed by filtration.[13]
-
Comparative Data: The Role of Solvent and pH
The rate of hydrolysis is highly dependent on the reaction environment. Understanding these relationships can guide your experimental design.
Relative Hydrolysis Rates in Different Media
| Condition | Relative Rate of Hydrolysis | Rationale |
| Anhydrous Aprotic Solvent | Very Low | Lack of water, the primary nucleophile for hydrolysis.[1] |
| Neutral Aqueous Solution | Moderate | Water acts as a neutral nucleophile. The rate is pH-dependent.[14] |
| Acidic Aqueous Solution (pH < 7) | Generally Slower than Basic | The concentration of the more potent hydroxide nucleophile is very low.[15] |
| Basic Aqueous Solution (pH > 7) | Very High | The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a significantly accelerated rate of hydrolysis.[16] |
Note: The stability of sulfonyl chlorides can vary. For example, sulfonyl fluorides are often more stable towards hydrolysis than their chloride counterparts.[5]
References
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- King, J. F., & Durst, T. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868.
- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Bullock, J. P., & Mitchell, P. D. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 858–863.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749.
- Wikipedia. (n.d.). Non-nucleophilic base.
- Grokipedia. (n.d.). Non-nucleophilic base.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- U.S. Patent No. US3496224A. (1970). Purification of sulfonic acids.
- Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(40), 131489.
- Gray, W. R. (1972). The dansyl method for identifying N-terminal amino acids. Methods in Enzymology, 25, 121–138.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Mayr, H., & Ofial, A. R. (2005). Kinetics of Electrophile−Nucleophile Combinations: A General Approach to Polar Organic Reactivity. Pure and Applied Chemistry, 77(11), 1807–1821.
- Hossain, M. I., & Williams, A. (2001). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 66(23), 7764–7769.
- Weinstock, J., & Lewis, J. W. (1956). The Kinetics and Mechanism of the Reaction of Amines with Methanesulfonyl Chloride. Journal of the American Chemical Society, 78(18), 4615–4618.
- Tapuhi, Y., & Jencks, W. P. (1982). Reactions of Dansyl Chloride with Nucleophiles. Journal of the American Chemical Society, 104(21), 5758–5765.
- Neely, J. M., & Rovis, T. (2014). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. Journal of the American Chemical Society, 136(10), 3921–3924.
- Naredla, R. R., & Klumpp, D. A. (2013). Sulfonamide synthesis in the 21st century: new methods and strategies. Chemical Society Reviews, 42(18), 7623–7639.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Nacsa, E. D., & Lambert, T. H. (2014). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
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Technical Support Center: Optimization of Derivatization Parameters for Amine Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the derivatization of amines for analytical purposes. Here, we synthesize technical accuracy with field-proven insights to empower you to overcome challenges and achieve robust, reproducible results.
Section 1: The "Why" Before the "How" — Understanding Derivatization Causality
Direct analysis of amines by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is often problematic.[1][2] Many amines are highly polar, exhibit low volatility, and lack a strong chromophore or fluorophore, which hinders their separation and sensitive detection.[3][4][5][6] Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[7] The primary goal is to replace active hydrogens on the amino group with a less polar functional group, leading to:
-
Increased Volatility & Thermal Stability: Crucial for GC analysis, this allows analytes to be analyzed at lower temperatures, minimizing thermal degradation.[2][8]
-
Enhanced Detectability: By introducing a chromophore (for UV-Vis), a fluorophore (for fluorescence), or a group that improves ionization efficiency in mass spectrometry (MS), derivatization significantly boosts sensitivity.[4][6][9]
-
Improved Chromatographic Behavior: Derivatization reduces unwanted interactions with the analytical column and system, resulting in sharper, more symmetrical peaks and better separation from matrix components.[2]
The choice of derivatizing agent is a critical first step and depends on the amine's nature (primary, secondary), the sample matrix, and the available instrumentation.[3][9]
Section 2: Troubleshooting Derivatization Reactions — A Symptom-Based Approach
This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Derivative Peak in the Chromatogram
Question: I've performed the derivatization, but I'm seeing a very small derivative peak or none at all. What went wrong?
Potential Causes & Solutions:
-
Incorrect pH: This is the most common culprit. Most derivatization reactions are highly pH-dependent. The amine must be in its unprotonated, nucleophilic state to react.[6] For many common reagents like Dansyl Chloride or FMOC-Cl, a basic pH (typically 8.0-11.0) is required.[6][10]
-
Solution: Verify the pH of your reaction mixture. Prepare fresh buffers and confirm their pH before use. For acid hydrolysates, ensure proper neutralization before adding the derivatizing reagent.[11] With AccQ-Tag, for instance, if the pH drops below 8.2, derivatization will be incomplete, affecting acidic amino acids most significantly.[11]
-
-
Reagent Degradation: Many derivatizing agents, especially silylating reagents and chloroformates, are sensitive to moisture and light.[5][12]
-
Solution: Store reagents under the manufacturer's recommended conditions (e.g., in a desiccator, protected from light). Prepare reagent solutions fresh daily.[5] For AccQ-Tag, reconstituted reagent should be stored at room temperature in a desiccator for up to one week; do not refrigerate it due to condensation risks.[13]
-
-
Inadequate Mixing: The derivatization reaction can be very fast. If the reagent is not dispersed quickly and evenly, it can hydrolyze before it has a chance to react with the entire sample.[13]
-
Suboptimal Temperature or Time: Reactions may be incomplete if the temperature is too low or the reaction time is too short.[6] Conversely, excessive heat can degrade the analyte or the newly formed derivative.
-
Solution: Optimize reaction time and temperature systematically. For Dansyl Chloride, incubation at 40-60°C for 45-60 minutes is common.[6][10][16] For AccQ-Tag, a heating step at 55°C for 10 minutes is required to ensure complete reaction, particularly for slower-reacting amino acids like tyrosine.[13][17]
-
-
Insufficient Reagent Concentration: A molar excess of the derivatizing agent is necessary to drive the reaction to completion.[6]
Issue 2: Multiple or Broad Peaks for a Single Analyte
Question: My chromatogram shows multiple peaks, or a single broad, misshapen peak, for what should be a single derivatized amine. What's happening?
Potential Causes & Solutions:
-
Incomplete Derivatization: This is a primary cause of multiple peaks, representing a mixture of underivatized, partially derivatized, and fully derivatized products.[19]
-
Solution: Revisit all the parameters from Issue 1 (pH, reagent concentration, time, temperature). Increasing the reagent concentration or optimizing reaction time and temperature can often resolve this.[19]
-
-
Side Reactions or Reagent Byproducts: Excess derivatizing reagent can hydrolyze or react with other components in the matrix, creating interfering peaks.[1][18]
-
Derivative Instability: Some derivatives are not stable over time or under certain conditions (e.g., light, pH). OPA derivatives, for example, are known to have stability issues.[1]
-
Solution: Analyze samples as soon as possible after derivatization. If storage is necessary, investigate the optimal conditions (e.g., 4°C, protected from light). For unstable derivatives, consider automated pre-column derivatization, which ensures consistent timing between derivatization and injection.
-
Troubleshooting Logic Flow
The following diagram illustrates a systematic approach to troubleshooting common derivatization problems.
Caption: A decision tree for troubleshooting amine derivatization.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reagents for primary and secondary amines? A1: Several reagents are widely used. The choice depends on your analytical goals.[9]
-
Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives suitable for HPLC-FLD or LC-MS.[5][6]
-
9-Fluorenylmethyl chloroformate (FMOC-Cl): Also reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[3][6]
-
o-Phthalaldehyde (OPA): Reacts very rapidly with primary amines (in the presence of a thiol) to form fluorescent derivatives. It does not react with secondary amines.[6]
-
Alkyl Chloroformates (e.g., Ethyl or Propyl Chloroformate): Used for both GC and LC, these reagents react with primary and secondary amines to form carbamates.[2][20]
-
AccQ-Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): A popular reagent for amino acid analysis that reacts with primary and secondary amines.[4][14]
Q2: How do I prevent interference from the derivatizing reagent itself? A2: Excess reagent or its hydrolysis byproducts can cause large, unwanted peaks in the chromatogram.[18] To manage this, you can:
-
Optimize Reagent Concentration: Use the minimum excess required to drive the reaction to completion.
-
Implement a Quenching Step: Add a compound that reacts with the excess reagent after your analyte has been derivatized.[6]
-
Use a Sample Cleanup Step: Solid-phase extraction (SPE) can be used post-derivatization to separate the derivatized analyte from the excess reagent.[21]
Q3: Can I derivatize amines in an aqueous sample for GC analysis? A3: Yes, but it depends on the reagent. Silylating reagents are extremely sensitive to moisture and require anhydrous conditions.[12] However, reagents like alkyl chloroformates can be used in aqueous solutions. The typical workflow involves the reaction in a basic aqueous buffer, followed by a liquid-liquid extraction of the more non-polar derivative into an organic solvent like hexane for GC injection.[2][20]
Section 4: Data Tables & Protocols for Success
Table 1: Comparison of Common Derivatization Reagents
| Reagent | Target Amines | Key Advantages | Key Disadvantages | Typical Detection |
| Dansyl Chloride | Primary & Secondary | Stable derivatives, enhances fluorescence and ionization.[5][9] | Can be slow, requires heating, excess reagent can interfere.[10] | HPLC-FLD, LC-MS |
| FMOC-Cl | Primary & Secondary | Stable derivatives, highly fluorescent.[3][6] | Reagent can hydrolyze, producing interfering peaks. | HPLC-FLD |
| OPA | Primary only | Very fast reaction at room temperature.[6] | Derivatives can be unstable, does not react with secondary amines.[1] | HPLC-FLD |
| AccQ-Tag | Primary & Secondary | Robust chemistry, stable derivatives.[11] | Requires specific buffering and heating step.[11][13] | HPLC-FLD/UV |
| Ethyl Chloroformate | Primary & Secondary | Fast reaction, can be done in aqueous phase, good for GC.[2] | Byproducts may need to be removed.[2] | GC-MS, GC-NPD |
Experimental Protocol: General Dansyl Chloride Derivatization
This protocol provides a general guideline and must be optimized for your specific application.[5]
Reagents:
-
Dansyl Chloride Solution: 5 mg/mL in anhydrous acetonitrile (prepare fresh daily).[6]
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH adjusted to 9.5-10.0.[6]
-
Quenching Solution: 2% (v/v) Butylamine or Glycine in water.[6]
Procedure:
-
In a reaction vial, add 100 µL of your sample (dissolved in a suitable solvent).
-
Add 100 µL of the reaction buffer.
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the reaction at 60°C for 45 minutes in the dark.[6]
-
Cool the mixture to room temperature.
-
Add 50 µL of the quenching solution and vortex for 1 minute to consume excess Dansyl Chloride.[6]
-
The sample is now ready for analysis by HPLC or LC-MS.
Experimental Workflow Diagram
Caption: General workflow for Dansyl Chloride derivatization.
By understanding the principles behind derivatization and approaching troubleshooting systematically, you can overcome common hurdles and generate high-quality, reliable data in your amine analysis.
References
- BenchChem. (2025). A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents. Benchchem.
- BenchChem. (2025). A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Detection Sensitivity. Benchchem.
- BenchChem. (2025). A Comparative Guide to Derivatization Agents for LC-MS Analysis of Amines. Benchchem.
- BenchChem. (2025). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization. Benchchem.
- BenchChem. (2025). Comparative Performance Analysis of Amine-Based Derivatization Reagents for Analytical Applications. Benchchem.
- Waters. (2025). What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? Waters Knowledge Base.
- Saman, P., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods.
- ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate.
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A.
- Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex.
- BenchChem. (2025). Technical Support Center: Troubleshooting Derivatization Reactions of Primary Amines. Benchchem.
- Sharma, P., et al. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Food-Borne Toxicants: Formation, Analysis, and Toxicology. Royal Society of Chemistry.
- Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts.
- Chromatography Forum. (2008). Waters HPLC and Accq-Tag- Serious help! Chromatography Forum.
- BenchChem. (2025). Technical Support Center: Optimizing Derivatization of 4-amino-2,3,5-trimethylphenol. Benchchem.
- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem.
- Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters.
- ResearchGate. (2015). Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. ResearchGate.
- Waters Corporation. (2020). AccQ•Tag Ultra Manual Workflow. YouTube.
- ResearchGate. (n.d.). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate.
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- 21. researchgate.net [researchgate.net]
Quinazoline Synthesis Technical Support Center: A Guide to Mitigating Common Side Reactions
Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of quinazoline derivatives. Quinazolines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] However, their synthesis is often plagued by a variety of side reactions that can significantly impact yield, purity, and scalability.
This document moves beyond a simple recitation of synthetic protocols. Instead, it offers a deep dive into the mechanistic origins of common side reactions and provides field-proven strategies to circumvent these challenges. Our goal is to empower you with the knowledge to not only troubleshoot your current syntheses but also to proactively design more robust and efficient reaction pathways.
Section 1: Troubleshooting Common Side Reactions
This section is structured in a question-and-answer format to directly address the most frequent issues encountered during quinazoline synthesis.
FAQ 1: My reaction is producing a significant amount of a dimeric byproduct. How can I identify it and prevent its formation?
Answer:
The formation of quinazoline dimers is a common issue, particularly in reactions involving bifunctional reagents or when reaction conditions favor intermolecular reactions over the desired intramolecular cyclization.
Mechanism of Dimer Formation:
Dimerization can occur through various pathways. One common route involves the reaction of two molecules of a starting material, such as 2-aminobenzonitrile, with a linking agent like ethylene diamine, leading to bis-quinazoline dimers.[2] In other cases, self-condensation of intermediates can lead to dimer formation.
Strategies to Avoid Dimerization:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular dimerization. This is a classic strategy to promote the formation of cyclic compounds.
-
Slow Addition of Reagents: Adding one of the key reagents slowly over the course of the reaction can help to maintain a low instantaneous concentration of that reagent, thereby suppressing dimerization.
-
Optimization of Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. An excess of a bifunctional reagent will almost certainly lead to dimer formation.
-
Protecting Groups: In some cases, temporarily protecting one of the reactive functional groups can prevent it from participating in intermolecular reactions. The protecting group can then be removed in a subsequent step.
Experimental Protocol: Synthesis of a Quinazoline Dimer (for characterization purposes) [2]
This protocol is provided to help in the synthesis of a standard for comparison.
-
Reactants: 2-aminobenzonitrile, ethylene diamine, and an orthoester.
-
Solvent: Ethanol
-
Catalyst: Acetic acid
-
Procedure:
-
Dissolve 2-aminobenzonitrile (2 eq.) and ethylene diamine (1 eq.) in ethanol.
-
Add the orthoester (1 eq.) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture and monitor by TLC.
-
The resulting bis-quinazoline dimer can be isolated and characterized.
-
FAQ 2: I am observing the formation of a Quinazoline N-oxide. What causes this and how can it be avoided?
Answer:
Quinazoline N-oxides are frequent byproducts, especially when using oxidizing agents or in reactions exposed to air.[3][4][5] While sometimes the desired product, their unintended formation can be problematic.
Mechanism of N-oxide Formation:
N-oxidation typically occurs at the N3 position of the quinazoline ring. This can be caused by:
-
Peroxides: Hydrogen peroxide or organic peroxides present as impurities or used as reagents can lead to N-oxidation.
-
Aerobic Oxidation: In some transition-metal-catalyzed reactions, molecular oxygen can act as the terminal oxidant and may lead to over-oxidation to the N-oxide.[6]
-
Disproportionation of Intermediates: Certain reaction intermediates can disproportionate to yield the quinazoline and its N-oxide.
Strategies to Avoid N-oxide Formation:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is the most effective way to prevent aerobic oxidation.
-
Use of Scavengers: If peroxide impurities are suspected, they can be quenched by adding a reducing agent like sodium thiosulfate or by passing the solvents through a column of activated alumina.
-
Controlled Oxidation: When an oxidant is required for the reaction, use a stoichiometric amount of a milder oxidant. Over-oxidation can be minimized by careful control of reaction time and temperature.
-
Choice of Catalyst: Some catalysts are more prone to promoting N-oxidation than others. Screening different catalysts can help to identify one that is more selective for the desired transformation.
Visualizing the Pathway: Quinazoline vs. N-oxide Formation
Caption: Controlled vs. Over-oxidation pathways.
FAQ 3: My reaction seems to stall, resulting in incomplete cyclization. What are the likely causes and solutions?
Answer:
Incomplete cyclization, where the acyclic precursor is recovered or only partially converted, is a common hurdle. This often points to issues with reaction kinetics or thermodynamics.[7]
Causes of Incomplete Cyclization:
-
Insufficient Activation: The cyclization step often requires the activation of a functional group, for example, the formation of an imine or the activation of a carbonyl group. If this activation is inefficient, the cyclization will be slow or may not occur at all.
-
Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the intramolecular cyclization.
-
Unfavorable Equilibrium: In some cases, the cyclization may be a reversible process, and the equilibrium may lie on the side of the acyclic precursor.
-
Low Reaction Temperature: The activation energy for the cyclization step may not be overcome at the current reaction temperature.
Strategies to Promote Complete Cyclization:
-
Stronger Activating Agents: If using a catalyst for activation (e.g., a Lewis acid), consider a stronger one. In base-mediated cyclizations, a stronger base might be necessary.[8][9]
-
Higher Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for cyclization. Microwave-assisted synthesis is particularly effective in this regard, as it can rapidly heat the reaction mixture to high temperatures.[10]
-
Dehydration: Many quinazoline syntheses involve a condensation step with the elimination of water. Efficient removal of water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the reaction towards the cyclized product.
-
Solvent Choice: The polarity of the solvent can significantly influence the rate of cyclization. Polar aprotic solvents like DMF or DMSO can often facilitate these reactions.[11]
Troubleshooting Workflow for Incomplete Cyclization
Caption: A decision tree for troubleshooting incomplete cyclization.
FAQ 4: I am getting hydrolysis of my starting materials or intermediates. How can I prevent this?
Answer:
Hydrolysis can be a significant side reaction, especially when working with water-sensitive functional groups or under harsh acidic or basic conditions.[7]
Causes of Hydrolysis:
-
Presence of Water: Adventitious water in solvents or reagents is the most common cause.
-
Acidic or Basic Conditions: Both strong acids and strong bases can catalyze the hydrolysis of esters, amides, and other functional groups present in the starting materials or intermediates.
-
High Temperatures: Elevated temperatures can accelerate the rate of hydrolysis.
Strategies to Prevent Hydrolysis:
-
Dry Solvents and Reagents: Use freshly dried solvents and ensure that all reagents are anhydrous.
-
Inert Atmosphere: Working under a nitrogen or argon atmosphere can help to exclude atmospheric moisture.
-
Control of pH: If the reaction is sensitive to pH, careful buffering of the reaction mixture may be necessary. The use of non-aqueous bases can also be beneficial.
-
Milder Reaction Conditions: If possible, run the reaction at a lower temperature and for a shorter duration to minimize the extent of hydrolysis.
-
Protecting Groups: Protecting sensitive functional groups that are not involved in the quinazoline ring formation can be an effective strategy.
Section 2: The Influence of Reaction Parameters
The success of a quinazoline synthesis is often a delicate balance of multiple parameters. This section provides a more detailed look at how to optimize these for your specific reaction.
Table 1: Solvent Selection Guide for Quinazoline Synthesis
| Solvent Type | Examples | Typical Applications | Potential Side Reactions to Consider |
| Polar Aprotic | DMF, DMSO, Acetonitrile | General purpose, good for dissolving a wide range of reactants. Often promotes cyclization.[11] | Can be difficult to remove. May react with certain reagents at high temperatures. |
| Polar Protic | Ethanol, Water, Acetic Acid | Used in specific syntheses, particularly those involving condensations. Water can be a green solvent choice.[11] | Can lead to hydrolysis of sensitive functional groups. May participate in the reaction. |
| Non-Polar | Toluene, Xylene, THF | Often used for reactions requiring a Dean-Stark trap to remove water. | May lead to poor solubility of polar reactants. Can favor the formation of benzimidazole byproducts in some cases. |
| Ionic Liquids | e.g., Bmim[FeCl4] | Can act as both solvent and catalyst, offering a "green" alternative.[12] | Can be expensive and require specific workup procedures. |
Table 2: Base Selection and Its Impact on Side Reactions
| Base Type | Examples | Strength | Common Uses | Potential Issues |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Moderate to Strong | General purpose base for deprotonations and promoting cyclizations.[8] | Can have limited solubility in organic solvents. |
| Organic Amines | Triethylamine (TEA), DIPEA | Moderate | Used as an acid scavenger and to promote condensations. | Can sometimes act as a nucleophile, leading to side products. |
| Strong Bases | NaH, KOtBu | Very Strong | Used when a very strong base is required for deprotonation. | Can be highly reactive and non-selective, leading to multiple side reactions. |
| Phosphazene Bases | P1-t-Bu, P4-t-Bu | Very Strong (non-nucleophilic) | Useful for deprotonations where nucleophilic attack by the base is a concern. | Can be expensive. |
Section 3: Purification Strategies
The purification of quinazoline derivatives can be challenging due to the presence of structurally similar byproducts.
-
Column Chromatography: This is the most common method for purifying quinazolines. A careful selection of the stationary phase (silica gel, alumina) and the eluent system is critical. A gradient elution is often necessary to separate the product from closely related impurities.
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: The basic nitrogen atoms in the quinazoline ring allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the basic quinazoline. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product. This method is particularly useful for removing non-basic impurities.
References
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. URL: [Link]
- Hichri, S., & Abderrahim, R. (n.d.).
- One-Pot Conversion of Quinolines into Quinazolines. (n.d.). Synfacts.
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. URL: [Link]
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2022). MDPI.
- Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central. URL: [Link]
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. (n.d.).
- A convenient synthesis of quinazoline derivatives via cascade imino-Diels-Alder and oxidation reaction. (2010). Semantic Scholar.
- Quinazoline synthesis. (n.d.). Organic Chemistry Portal. URL: [Link]
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.
- Niementowski quinoline synthesis. (n.d.). Wikipedia. URL: [Link]
- Oxidation of quinazoline scaffold. (n.d.).
- Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
- Addressing side reactions in the synthesis of N-substituted quinazolinones. (n.d.). Benchchem.
- (PDF) Quinazoline derivatives: Synthesis and bioactivities. (2025).
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). PMC - NIH.
- Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). PMC - NIH.
- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). Acta Scientific.
- Niementowski quinazoline synthesis. (n.d.). Wikipedia. URL: [Link]
- Base-promoted Lewis acid catalyzed synthesis of quinazoline deriv
- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC.
- Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ as a bioinspired cooperative catalytic system under mild conditions. (2020). RSC Publishing.
- Proposed mechanistic pathways for the synthesis of quinazolines. (n.d.).
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC.
- Niementowski Quinazoline Synthesis. (n.d.).
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. (2022). YouTube.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for Derivatization Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with both foundational knowledge and field-proven insights into the critical role of solvent selection in derivatization reactions. A successful derivatization—whether for enhancing volatility in Gas Chromatography (GC) or improving detectability in High-Performance Liquid Chromatography (HPLC)—hinges on the reaction environment. The solvent is not merely a medium; it is an active participant that dictates solubility, reaction kinetics, and even the stability of your final derivative.
This resource is structured to help you navigate common challenges through a series of frequently asked questions and a practical troubleshooting guide.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the choice of a solvent for your derivatization workflow.
Q1: What are the most critical solvent properties to consider for derivatization?
The three most critical properties are the solvent's protic/aprotic nature, its polarity, and its volatility.
-
Protic vs. Aprotic: This is arguably the most important factor. Protic solvents have a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can donate hydrogen bonds (e.g., water, methanol, ethanol).[1][2] These solvents can react with many common derivatizing agents, especially silylating agents, rendering them ineffective.[3] Aprotic solvents lack these O-H or N-H bonds and cannot donate hydrogen bonds (e.g., acetonitrile, dichloromethane, tetrahydrofuran).[1][4] They are generally preferred for derivatization to avoid unwanted side reactions with the reagent.
-
Polarity: A solvent's polarity, often indicated by its dielectric constant, determines its ability to dissolve the analyte and reagents.[5] A good solvent must solubilize the sample for the reaction to proceed.[6] Furthermore, solvent polarity can significantly influence reaction rates by stabilizing or destabilizing the transition state of the reaction.[5][7]
-
Volatility: The solvent's boiling point is a practical consideration. For GC analysis, a volatile solvent is often preferred as it can be easily removed post-reaction and will not interfere with the chromatography. For reactions requiring heat, a solvent with a higher boiling point may be necessary to reach the required temperature.[8]
Q2: Why are aprotic solvents almost always required for silylation reactions?
Silylation reagents, such as BSTFA and MSTFA, are highly reactive towards "active hydrogens" found in functional groups like hydroxyls (-OH), amines (-NH), and thiols (-SH).[3] Protic solvents also contain active hydrogens (e.g., the -OH in methanol) and will readily react with the silylating agent, consuming it before it can derivatize the target analyte.[3][9] This leads to low or no derivative yield. Therefore, anhydrous aprotic solvents are essential to ensure the reagent is available to react with the sample.[9][10]
Q3: What is the dual role of basic solvents like pyridine in derivatization?
Pyridine is frequently used in both silylation and acylation reactions, where it serves two primary functions:
-
Reaction Catalyst: It can act as a nucleophilic catalyst, particularly with silyl halides, accelerating the derivatization process.[8][11]
-
Acid Scavenger: Many derivatization reactions produce acidic by-products (e.g., HCl from chlorosilanes or carboxylic acids from anhydrides).[12][13] These acidic by-products can inhibit the reaction from going to completion or even damage the analytical column. Pyridine, as a base, neutralizes these acids, driving the reaction equilibrium towards the product side.[12][13]
Q4: My sample won't dissolve in the recommended aprotic solvent. What should I do?
Poor solubility is a common cause of incomplete derivatization.[6] If your analyte does not readily dissolve, you can add a small amount of a more potent, higher-polarity aprotic co-solvent to aid dissolution before adding the derivatizing agent.[14] Common choices include:
-
Pyridine: Often used to dissolve sample residue before adding a silylating agent.[6][14]
-
N,N-Dimethylformamide (DMF): A high-boiling, polar aprotic solvent effective for dissolving difficult substrates.[8] It has been shown to act as a catalyst in some silylation reactions.[15]
-
Acetonitrile (MeCN): A versatile polar aprotic solvent.[8]
It is crucial to ensure any co-solvent used is also anhydrous.[9]
Q5: How does solvent choice impact reaction time and temperature?
The solvent directly influences reaction kinetics.[16][17] A solvent that better stabilizes the reaction's transition state will accelerate the reaction rate, potentially reducing the required time or temperature.[5][18][19] For example, base-catalyzed esterification reactions have been shown to proceed nearly twice as fast in DMSO compared to other dipolar aprotic solvents.[17] For sterically hindered compounds or less reactive functional groups, a higher boiling point solvent like toluene or DMF may be chosen to allow for heating the reaction mixture to drive it to completion.[8][20]
Section 2: Troubleshooting Guide
This guide is formatted to help you quickly diagnose and solve common issues encountered during derivatization.
Problem: Low or No Derivative Yield This is the most frequent issue and often points to a fundamental problem with the reaction conditions.
| Potential Cause | Explanation & Solution |
| Presence of Water or Protic Solvents | Derivatization reagents, especially for silylation, are highly sensitive to moisture.[6][21] Water will preferentially react with and consume the reagent. Solution: Ensure all glassware is oven-dried or flame-dried. Use high-purity, anhydrous solvents specifically rated for derivatization.[9][11] If your sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen before adding the solvent and reagent.[21] |
| Poor Analyte Solubility | The derivatization reaction can only occur if the analyte is dissolved in the solvent.[6] If the sample remains a solid or an immiscible oil, the reaction will be slow and incomplete. Solution: Add a small amount of a more powerful, compatible co-solvent to fully dissolve the sample residue before adding the derivatizing agent. Pyridine or DMF are common choices for this purpose.[12][14] |
| Insufficient Reagent | The amount of derivatizing agent may be insufficient to react with all the active sites on your analyte, especially in concentrated samples. Solution: Increase the molar excess of the derivatization reagent. A 2:1 molar ratio of reagent to active hydrogens is a good starting point for optimization.[11] |
| Acidic By-products Inhibiting Reaction | Acylation and some alkylation reactions produce acidic by-products that can shift the reaction equilibrium back towards the reactants.[13][20] Solution: Use a solvent that can act as an acid acceptor, such as pyridine or tetrahydrofuran (THF), or add a non-nucleophilic base like triethylamine (TEA) to the reaction mixture to neutralize the acid as it forms.[12][20] |
Problem: Chromatogram Shows Peak Tailing or Broad Peaks
| Potential Cause | Explanation & Solution |
| Incomplete Derivatization | This is a primary cause of peak tailing. If some of the analyte's polar functional groups (e.g., -OH, -COOH) remain unreacted, they will interact strongly with active sites in the GC inlet or column, leading to poor peak shape.[6][11] Solution: Re-optimize the derivatization reaction. Address all the potential causes of low yield listed above (moisture, solubility, reagent concentration, reaction time/temperature). Ensure the reaction has gone to completion.[11] |
Problem: Multiple or Unexpected Peaks in the Chromatogram
| Potential Cause | Explanation & Solution |
| Side Reactions with the Solvent | Some solvents can participate in side reactions. For instance, using DMF as a solvent for silylating secondary amines can sometimes lead to the formation of N-(aminomethylene)-2,2,2-trifluoroacetamides instead of the expected TMS derivatives.[13] Solution: Consult the literature for your specific derivatizing agent and analyte class to check for known solvent incompatibilities. If suspected, switch to a more inert solvent like dichloromethane or acetonitrile.[22] |
| Reagent Artifacts or Impurities | The derivatizing reagent itself or impurities within the solvent can create artifact peaks. Solution: Always run a solvent and reagent blank (perform the entire procedure without the sample) to identify any extraneous peaks.[6] Use high-purity, derivatization-grade reagents and solvents to minimize contaminants.[11][23] |
Section 3: Core Experimental Protocols
These protocols provide a starting point for common derivatization procedures, with an emphasis on correct solvent handling.
Protocol 1: General Silylation of a Primary Alcohol (e.g., for GC analysis)
This protocol is adapted from a standard procedure for protecting alcohols using chlorotrimethylsilane (TMSCl).[9]
-
Preparation: Flame-dry a round-bottom flask or reaction vial under an inert atmosphere (e.g., nitrogen or argon) to remove all traces of moisture.
-
Sample Dissolution: Add the sample (1.0 equivalent) to the vessel. Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.
-
Base Addition: Add triethylamine (TEA) (1.5 equivalents). TEA acts as an acid scavenger for the HCl produced.[9]
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate.
-
Reagent Addition: Slowly add chlorotrimethylsilane (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or a pilot GC run).
-
Work-up (Optional): If necessary, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.[9] Dry the organic layer over anhydrous sodium sulfate before analysis.
Protocol 2: General Acylation of an Amine (e.g., for GC-ECD analysis)
This protocol uses a fluorinated anhydride to create a derivative suitable for electron capture detection (ECD).[20]
-
Preparation: Use a clean, dry 5 mL reaction vial.
-
Sample & Solvent: Dissolve approximately 1 mg of the sample in 500 µL of a dry, non-halogenated solvent such as toluene or hexane.
-
Catalyst Addition: Add 200 µL of a 0.1 M solution of triethylamine (TEA) in the same solvent. The TEA catalyst drives the reaction to completion by neutralizing the acidic by-product.[20]
-
Reagent Addition: Add 25 µL of a fluorinated anhydride (e.g., Heptafluorobutyric Anhydride, HFBA).
-
Reaction: Cap the vial and vortex. The reaction is often complete within a few minutes at room temperature. For highly hindered compounds, gentle heating (60 °C for 15-30 minutes) may be required.[20]
-
Phase Separation: Add 1 mL of 1 M phosphate buffer (pH 6.0) and vortex. Centrifuge to separate the layers.
-
Analysis: Analyze an aliquot of the upper organic layer by GC.
Section 4: Visualized Workflows & Data
Diagram 1: Decision Workflow for Solvent Selection
This diagram outlines the logical steps for choosing an appropriate solvent system.
Caption: A decision tree for selecting the appropriate solvent based on the type of derivatization reaction.
Diagram 2: Troubleshooting Flowchart for Low Yield
This flowchart provides a logical path to diagnose the cause of poor derivatization results.
Caption: A logical troubleshooting flowchart for diagnosing incomplete derivatization.
Table 1: Properties of Common Solvents for Derivatization
This table summarizes key properties of solvents frequently used in derivatization reactions.[2][5][8][24]
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (Polarity) | Type | Key Use Cases & Notes |
| Dichloromethane | DCM | 40 | 9.1 | Polar Aprotic | Good general-purpose solvent for room temperature reactions; volatile.[8][9] |
| Acetonitrile | MeCN | 82 | 37.5 | Polar Aprotic | Versatile, polar; good for dissolving a wide range of substrates.[8] |
| Tetrahydrofuran | THF | 66 | 7.5 | Polar Aprotic | Can accept acid by-products; good general solvent.[12] |
| N,N-Dimethylformamide | DMF | 153 | 36.7 | Polar Aprotic | High-boiling; excellent for dissolving difficult samples and for high-temp reactions.[8] |
| Pyridine | - | 115 | 12.4 | Polar Aprotic | Acts as both a solvent and a base/catalyst; ideal for acid scavenging.[8][12] |
| Toluene | - | 111 | 2.4 | Non-polar Aprotic | Good for higher temperature reactions and as a solvent for acylation.[8][20] |
| Hexane | - | 69 | 1.9 | Non-polar Aprotic | Very non-polar; often used to dissolve samples for esterification or for LLE.[21] |
| Water | H₂O | 100 | 80.1 | Polar Protic | AVOID for silylation and many acylation reactions. Used in work-up steps.[3][9] |
| Methanol | MeOH | 65 | 32.7 | Polar Protic | Used as a reagent in esterification (e.g., BF₃-Methanol). Avoid as a general solvent.[21] |
References
- Acylation Derivatization Reagents. ResearchGate.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
- Derivatization Reactions and Kinetics in Liquid Chromatography. Taylor & Francis eBooks.
- Optimization of the silylation of 1 with using a mixed solvent of acetonitrile/DMFa. ResearchGate.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
- Esterification Comparative Reaction. gChem Global.
- Derivatization. Chemistry LibreTexts.
- Derivatization for Gas Chromatography. Phenomenex.
- Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex.
- Techniques for silylation. ResearchGate.
- Polar Protic and Aprotic Solvents. ChemTalk.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH National Library of Medicine.
- Derivatization in GC.
- A derivatisation agent selection guide. Green Chemistry (RSC Publishing).
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide... PubMed.
- Derivatization reagents. Interchim.
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
- Polar Protic and Aprotic Solvents. Chemistry Steps.
- 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts.
- Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex.
- [Reader Insight] Introduction to Common Derivatization Methods and Application Examples. Welch Materials, Inc.
- Derivatization in HPLC & GC. Slideshare.
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography.
- Solvent effects. Wikipedia.
- Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
- (PDF) Derivatization reactions and reagents for gas chromatography analysis. ResearchGate.
- Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. ResearchGate.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- Derivitization Preparation. Chromatography Forum.
- Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate.
- Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 21. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 22. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Catalyst De-activation and Regeneration in Quinoline Synthesis
Welcome to the Technical Support Center for Catalyst Deactivation and Regeneration in Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst performance during the synthesis of quinoline and its derivatives. Quinolines are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] The efficiency of their synthesis, often through catalytic methods like the Friedländer, Skraup, or Combes reactions, is paramount.[3][4][5]
Catalyst deactivation is an inevitable challenge that can lead to diminished yields, poor selectivity, and increased production costs.[2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to diagnose, prevent, and resolve issues related to catalyst deactivation, ensuring the robustness and reproducibility of your synthetic procedures.
Part 1: Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific experimental issues, outlines their probable causes related to catalyst deactivation, and provides step-by-step solutions.
Problem ID: CD-01
Observed Issue: A significant drop in reaction rate and product yield after a few successful runs with a recyclable heterogeneous catalyst (e.g., Zeolites, supported metals, solid acids).
Probable Causes:
-
Coke Formation (Fouling): Carbonaceous deposits, or "coke," can form on the catalyst's surface and within its pores, physically blocking active sites.[6][7][8] This is particularly common in high-temperature reactions or when using alcohol/glycerol as reactants, such as in the Skraup synthesis.[9]
-
Poisoning: Strong chemisorption of reactants, products, or impurities onto the catalyst's active sites. The quinoline product itself, with its basic nitrogen atom, can act as a poison to acidic or metallic catalysts by forming strong, often irreversible, coordination complexes.[10]
-
Sintering (Thermal Degradation): At elevated temperatures, finely dispersed metal nanoparticles on a support can migrate and agglomerate into larger particles.[11][12][13] This leads to a significant and often irreversible reduction in the active surface area.[11]
Diagnostic Workflow:
Caption: Diagnostic workflow for identifying the cause of catalyst deactivation.
Regeneration Protocols:
-
For Coking/Fouling (Protocol 1):
-
Solvent Washing: If fouling is due to soluble organic deposits, washing the catalyst with a suitable solvent can be effective.[14]
-
Calcination (Thermal Regeneration): This is the most common method for removing coke.[15][16] It involves a controlled burn-off of carbonaceous deposits in an oxidative environment.[15]
-
-
For Poisoning (Protocol 2):
-
Regeneration from poisoning is challenging and depends on the nature of the poison-catalyst bond.[10]
-
Chemical Washing: Washing with acidic or basic solutions may remove some poisons. For instance, a dilute acid wash can sometimes remove metal contaminants.[17]
-
Hydrogenation: For catalysts poisoned by sulfur or nitrogen compounds, treatment with hydrogen at high temperatures can form volatile compounds that are easily removed.[15]
-
-
For Sintering:
-
Sintering is largely irreversible as it involves a physical change in the catalyst's structure.[10] Prevention is the most effective strategy.
-
Redispersion: In some cases, particularly with noble metals on oxide supports, high-temperature oxidation followed by reduction can redisperse the metal particles.[18] This process is complex and highly dependent on the specific catalyst system.
-
Problem ID: CD-02
Observed Issue: Reaction fails to initiate or proceeds with very low conversion from the first use, particularly in palladium-catalyzed cross-coupling reactions to synthesize functionalized quinolines.
Probable Causes:
-
Catalyst Poisoning by Reagents: Impurities in starting materials or solvents (e.g., sulfur compounds, other N-heterocycles) can act as potent catalyst poisons.[19]
-
Substrate Inhibition: The quinoline starting material itself can coordinate strongly to the metal center, inhibiting the catalytic cycle.[20] This is a common issue when working with nitrogen-containing heterocycles.[10]
-
Inactive Catalyst Species: The active form of the catalyst (e.g., Pd(0)) may not be generated efficiently, or it may convert to an inactive state like palladium black.[10][19]
Troubleshooting and Mitigation Strategies:
-
Reagent Purity:
-
Ensure all starting materials are of high purity. Recrystallize or chromatograph solids if necessary.
-
Use anhydrous, deoxygenated solvents. Traces of water or oxygen can deactivate sensitive catalysts.[8]
-
-
Ligand Optimization:
-
Reaction Condition Adjustments:
-
Incremental Addition: Add the quinoline substrate slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing self-poisoning.
-
Temperature Optimization: High temperatures can accelerate catalyst decomposition.[19] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Decision Tree for Mitigation:
Caption: Decision tree for troubleshooting initial reaction failure.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in quinoline synthesis?
A1: The primary mechanisms are:
-
Poisoning: Strong coordination of the nitrogen lone pair from the quinoline ring (or other nitrogenous impurities) to the active metal center, blocking catalytic sites.[10]
-
Fouling (Coking): Physical deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, which is common in reactions like the Skraup synthesis that use glycerol at high temperatures.[9][10]
-
Sintering: Thermal agglomeration of metal nanoparticles on a support, reducing the active surface area. This is a concern in high-temperature gas-phase or liquid-phase reactions.[11][13]
Q2: How can I prevent catalyst sintering?
A2: Preventing sintering is crucial as it's often irreversible.[10] Key strategies include:
-
Lowering Reaction Temperature: The rate of sintering increases exponentially with temperature.[11] Operating at the lowest effective temperature is paramount.
-
Choosing a Stable Support: The interaction between the metal and the support material can inhibit particle migration. Supports with high thermal stability are preferred.[11]
-
Optimizing Metal Loading: Very low metal loadings can sometimes lead to deactivation via decomposition into single atoms, while optimal loading can enhance stability.[21]
-
Introducing Promoters: Adding a second metal or an oxide promoter can anchor the primary metal particles and enhance the metal-support interaction, thereby increasing sintering resistance.[12]
Q3: Is it possible to regenerate a catalyst poisoned by the quinoline product?
A3: Regeneration from strong product poisoning is very difficult and often not feasible, as the coordination can be irreversible.[10] For heterogeneous catalysts, high-temperature treatments like calcination followed by reduction may be attempted, but success is not guaranteed. The more effective approach is prevention through the strategies outlined in Problem ID: CD-02, such as using robust ligands and optimizing reaction conditions.
Q4: Which analytical techniques are most useful for characterizing a deactivated catalyst?
A4: A combination of techniques is essential for a complete diagnosis:
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke or other volatile deposits by measuring weight loss upon heating.[7]
-
Transmission Electron Microscopy (TEM): To visualize changes in metal particle size and distribution, providing direct evidence of sintering.[18]
-
X-ray Diffraction (XRD): To determine the crystalline structure and average crystallite size of the metal particles.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume, which decrease due to fouling or sintering.
-
Chemisorption (e.g., H₂ or CO Pulse Chemisorption): To quantify the number of accessible active metal sites, providing a direct measure of the active surface area.
Q5: Are solid acid catalysts like zeolites a good choice for quinoline synthesis? How do they deactivate?
A5: Yes, solid acid catalysts, especially zeolites like H-ZSM-5 and H-Beta, are effective for quinoline synthesis via methods like the Friedländer and Skraup reactions due to their strong acidity, shape selectivity, and thermal stability.[4][9][22] The primary deactivation mechanism for zeolites in these reactions is coke formation, which blocks the micropores and covers the acid sites.[7][9][22] Fortunately, zeolites can typically be regenerated effectively by calcination to burn off the coke.[7]
Part 3: Detailed Experimental Protocols
Protocol 1: Regeneration of a Coked Solid Acid Catalyst (e.g., Zeolite) via Calcination
This protocol is designed to remove carbonaceous deposits ("coke") from a spent solid acid or supported metal catalyst.[3]
Materials:
-
Spent, dried catalyst
-
Tube furnace with temperature and gas flow control
-
Inert gas (Nitrogen or Argon)
-
Air or a controlled mixture of O₂/N₂ (typically 1-5% O₂)
Procedure:
-
Preparation: Place the spent catalyst in a quartz or ceramic boat and position it in the center of the tube furnace.
-
Inert Purge: Heat the catalyst to 100-150°C under a steady flow of inert gas (e.g., Nitrogen) for 1-2 hours to remove any physisorbed water and volatile organics.
-
Ramping to Combustion Temperature: Increase the temperature to the target calcination temperature (typically 450-550°C) under the inert gas flow. A slow ramp rate (e.g., 5°C/min) is recommended.
-
Coke Burn-off: Once at the target temperature, gradually introduce a diluted oxidant gas (e.g., 2% O₂ in N₂). A slow, controlled introduction is critical to avoid excessive heat from the exothermic combustion, which could cause thermal damage (sintering) to the catalyst.
-
Hold and Complete Combustion: Hold at the target temperature for 3-6 hours, or until the exit gas analysis (e.g., by mass spectrometry) shows that CO₂ production has ceased.
-
Cool Down: Switch back to an inert gas flow and cool the furnace down to room temperature. The regenerated catalyst is now ready for reuse or characterization.
Protocol 2: General Procedure for a Friedländer Synthesis Using a Recyclable Solid Acid Catalyst
This protocol provides a general framework for the Friedländer synthesis, which is amenable to catalyst recycling and studies of deactivation.[3][23]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Solid acid catalyst (e.g., Zeolite H-Beta, Montmorillonite K-10, 5-10 wt%)[4]
-
Solvent (e.g., ethanol or toluene)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
Procedure:
-
Reaction Setup: In the reaction vessel, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, the catalyst, and the solvent.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Separate the solid catalyst by filtration or centrifugation.
-
Catalyst Washing: Wash the recovered catalyst with fresh solvent to remove any adsorbed products or reactants.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization.
-
Catalyst Reuse: Dry the recovered catalyst (e.g., in a vacuum oven at 80-100°C) before using it in a subsequent reaction cycle to test for deactivation. If activity drops, proceed with a regeneration protocol like Protocol 1.
References
- US4454240A - Catalyst regeneration process including metal contaminants removal - Google Patents.
- WO2010077262A2 - Catalyst regeneration method - Google Patents.
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. URL: [Link]
- Sintering process and c
- Regeneration of model supported metal catalysts (Journal Article) | OSTI.GOV. URL: [Link]
- Metal Redispersion Strategies for Recycling of Supported Metal Catalysts: A Perspective | ACS Catalysis - ACS Public
- Strategies for Catalyst Recovery and Regeneration - Solubility of Things. URL: [Link]
- Self-regeneration of supported transition metals by a high entropy-driven principle - OSTI. URL: [Link]
- What is catalyst regeneration and how does it extend catalyst life?
- (PDF)
- Improving Hydrothermal Stability of Supported Metal Catalysts for Biomass Conversions: A Review | ACS Catalysis - ACS Public
- Catalyst Regeneration: Methods & Process - StudySmarter. URL: [Link]
- Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI.GOV. URL: [Link]
- Anti-Coking and Anti-Sintering Ni/Al2O3 Catalysts in the Dry Reforming of Methane: Recent Progress and Prospects - MDPI. URL: [Link]
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. URL: [Link]
- Synthesis of quinolines - Organic Chemistry Portal. URL: [Link]
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. URL: [Link]
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity - RSC Publishing. URL: [Link]
- Understanding coke formation and deactivation mechanism on zeolite based acid catalysts - DSpace
- Ultimate Strategy for Preventing Metal Nanoparticle Sintering in Polymer Derived Mesoporous SiCN Ceramics | Materials Chemistry | ChemRxiv | Cambridge Open Engage. URL: [Link]
- Acid-catalzed synthesis of quinoline derivatives a .
- Chapter 14 Coke Formation on Zeolites - ResearchG
- Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach | Request PDF - ResearchG
- Zeolites in the synthesis of quinolines by the Skraup reaction | Request PDF - ResearchG
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- What Is "Sintering" and How Does It Reduce Catalyst Performance? → Learn. URL: [Link]
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PubMed Central. URL: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Quinoline-6-sulfonyl Chloride vs. Dansyl Chloride for Amine Derivatization
For researchers and professionals in drug development, the sensitive and accurate quantification of primary and secondary amines is a critical, yet often challenging, task. Many amine-containing analytes, such as amino acids, biogenic amines, and pharmaceutical compounds, lack a native chromophore or fluorophore, rendering them nearly invisible to standard HPLC detectors. Pre-column derivatization is the quintessential strategy to overcome this limitation, converting the analyte into a derivative with enhanced detectability.
For decades, Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) has been the workhorse reagent for this purpose. Its reliability and the intensely fluorescent nature of its derivatives are well-documented. However, the continuous search for improved analytical performance has led to the exploration of other reagents, including Quinoline-6-sulfonyl chloride. This guide provides an in-depth, objective comparison of these two sulfonyl chlorides, grounded in experimental evidence, to inform your choice of derivatization strategy.
At a Glance: Chemical Identity and Reactivity
Both reagents function by the same fundamental mechanism: the nucleophilic attack of an unprotonated amine on the electrophilic sulfur atom of the sulfonyl chloride group. This reaction, typically performed under alkaline conditions, results in the formation of a stable sulfonamide bond.
The core difference lies in the aromatic scaffold to which the sulfonyl chloride is attached—a dimethylaminonaphthalene group for Dansyl Chloride and a quinoline group for this compound. This structural variance is the primary determinant of the resulting derivative's photophysical properties, stability, and chromatographic behavior.
Performance Deep Dive: A Head-to-Head Comparison
The choice of reagent is a multi-faceted decision. Below, we dissect the critical performance parameters based on available data.
Reactivity and Derivatization Conditions
A robust derivatization protocol should be rapid, efficient, and proceed under mild conditions to prevent analyte degradation.
-
Dansyl Chloride: The "dansylation" reaction is extensively characterized. It requires an alkaline environment (pH 9.5-10.5) to ensure the target amine is deprotonated and thus sufficiently nucleophilic.[1] The reaction is often carried out at elevated temperatures (e.g., 38-70°C) for 30 to 90 minutes to drive it to completion.[2][3][4]
-
This compound: While less documented for analytical derivatization, the synthesis of quinoline sulfonamides for medicinal chemistry provides strong clues. These reactions also proceed efficiently by coupling quinoline sulfonyl chlorides with amines in the presence of a base, often at room temperature or with gentle heating.[5][6][7] A similar alkaline pH would be necessary to deprotonate the target amine.
| Parameter | Dansyl Chloride | This compound | Causality and Rationale |
| pH | 9.5 - 10.5[1][2] | Expected: 9.0 - 10.5 | An alkaline pH is crucial to deprotonate the primary/secondary amine (R-NH₂), making it a potent nucleophile that can efficiently attack the electrophilic sulfonyl chloride group. |
| Temperature | 38 - 70 °C[3] | Room Temp. to 70 °C[5][7] | Heating accelerates the reaction rate, ensuring complete derivatization in a reasonable timeframe. However, conditions must be optimized to prevent potential degradation of thermally labile analytes. |
| Time | 30 - 120 min[3][4][8] | 15 min - 16 hours* | Reaction time is a trade-off between completeness and sample throughput. The wide range for quinoline reflects synthetic protocols; for analytical purposes, shorter times would be targeted during method development.[7] |
| Solvent | Acetonitrile/Water mixture[2] | Acetonitrile, DMF[6][7] | A polar aprotic solvent like acetonitrile is typically used to dissolve the sulfonyl chloride reagent, while an aqueous buffer maintains the required pH. |
Note: The reaction time for this compound is extrapolated from synthetic procedures and would require optimization for analytical applications.
Spectroscopic Properties of Derivatives
The ultimate goal of derivatization is to create a derivative that can be sensitively detected. The fluorescence properties are therefore of paramount importance.
-
Dansyl Derivatives: Dansylated amines are renowned for their strong blue or blue-green fluorescence.[9] The fluorescence is environmentally sensitive, which can be used to probe protein folding but may also be a source of variability if not controlled.[9] Excitation maxima are typically around 330-340 nm, with emission maxima near 530-560 nm, resulting in a large Stokes shift that is advantageous for minimizing background noise.[10]
-
Quinoline Derivatives: The quinoline scaffold itself is a well-known fluorophore, and its derivatives are extensively used as fluorescent probes.[11][12] The photophysical properties are highly tunable based on substitution patterns.[11] Protonation of the quinoline nitrogen can significantly enhance fluorescence quantum yield, an effect that could potentially be exploited by adjusting mobile phase pH during analysis.[13] While specific data for amines derivatized with the 6-sulfonyl chloride variant is limited, quinoline derivatives generally exhibit fluorescence, often with excitation in the 310-350 nm range and emission from 450-500 nm.[11][13]
| Property | Dansyl-Amine Derivatives | Quinoline-6-sulfonyl-Amine Derivatives (Expected) | Significance for Researchers |
| Fluorescence | Strong blue/blue-green[9] | Expected to be fluorescent[12] | The intensity of the fluorescence directly correlates with analytical sensitivity. |
| Ex. Wavelength (λex) | ~324 - 340 nm[10] | ~310 - 350 nm[11][13] | The excitation wavelength must be compatible with available light sources in fluorometers or HPLC detectors (e.g., Xenon lamps, LEDs). |
| Em. Wavelength (λem) | ~492 - 559 nm | ~450 - 500 nm[11] | A longer emission wavelength and a large Stokes shift (difference between λex and λem) are desirable to reduce interference from excitation light scattering and sample autofluorescence. |
| Stability | Highly stable sulfonamide adducts[1][9] | Expected to be highly stable | The sulfonamide bond is generally robust, ensuring the derivative does not degrade during sample workup or chromatographic analysis.[14] |
Experimental Protocols & Workflow
Trustworthy data begins with a robust and reproducible protocol. Below are detailed, self-validating methodologies for amine derivatization with both reagents.
Workflow Overview
The analytical workflow for both reagents is conceptually similar, involving derivatization, quenching of excess reagent, and subsequent analysis. The key differences lie in the specific reaction conditions.
Protocol 1: Amine Derivatization with Dansyl Chloride
This protocol is a well-established method for the derivatization of amino acids and other biogenic amines.[1][2][8]
Materials:
-
Amine-containing sample or standard solution.
-
100 mM Sodium carbonate-bicarbonate buffer (pH 9.8).
-
50 mM Dansyl chloride in anhydrous acetonitrile (ACN). Prepare fresh.
-
10% (v/v) Ammonium hydroxide in water (for quenching).
-
HPLC or LC-MS system with a fluorescence detector.
Methodology:
-
Reagent Preparation: Immediately before use, prepare the derivatization reagent by mixing the 100 mM carbonate-bicarbonate buffer and the 50 mM dansyl chloride solution in a 1:1 (v/v) ratio.[2] Vortex briefly.
-
Derivatization Reaction: In a microcentrifuge tube, add 50 µL of the freshly prepared derivatization reagent to 25 µL of the sample or standard solution.[1][2]
-
Incubation: Mix thoroughly by vortexing. Seal the tube and incubate at 60°C for 60 minutes in the dark.[8] Self-Validation Check: A faint yellow color should be present, indicating an excess of dansyl chloride. If the solution is colorless, the reagent may have been entirely consumed, and the reaction may be incomplete.
-
Quenching: Cool the mixture to room temperature. Add 7.5 µL of 10% ammonium hydroxide to the reaction mixture to consume any excess dansyl chloride.[1][2] Vortex and let stand for 5 minutes.
-
Analysis: The sample is now ready for dilution with the mobile phase and injection into the analytical system. Analyze using reversed-phase HPLC with fluorescence detection (λex ≈ 330 nm, λem ≈ 530 nm).
Protocol 2: Amine Derivatization with this compound (Starting Point)
This protocol is proposed as a starting point for method development, based on standard procedures for forming sulfonamides from sulfonyl chlorides.[5][6][7]
Materials:
-
Amine-containing sample or standard solution.
-
100 mM Sodium bicarbonate buffer (pH 9.8).
-
50 mM this compound in anhydrous acetonitrile (ACN). Prepare fresh.
-
Triethylamine (TEA) as a base (optional, can enhance reaction rate).
-
10% (v/v) Ammonium hydroxide in water (for quenching).
-
HPLC or LC-MS system with a fluorescence detector.
Methodology:
-
Derivatization Reaction: In a microcentrifuge tube, combine 25 µL of the sample or standard, 50 µL of 100 mM sodium bicarbonate buffer (pH 9.8), and 50 µL of 50 mM this compound in ACN. Add 5 µL of TEA.
-
Incubation: Mix thoroughly by vortexing. Seal the tube and incubate. Optimization is required here. Start with 60°C for 60 minutes and test shorter times and lower temperatures (e.g., room temperature) to find optimal conditions.
-
Quenching: Cool the mixture to room temperature. Add 10 µL of 10% ammonium hydroxide to quench the reaction. Vortex and let stand for 5 minutes.
-
Analysis: Dilute the sample as needed and inject it into the analytical system. Monitor for the fluorescent derivative using appropriate wavelengths (suggested starting point: λex ≈ 320 nm, λem ≈ 480 nm).[11]
Conclusion and Recommendations
The choice between Dansyl Chloride and this compound hinges on a balance between leveraging a well-established, reliable method and exploring a potentially advantageous but less characterized alternative.
-
Dansyl Chloride remains the gold standard for general-purpose amine derivatization. Its reaction is robust, its derivatives are stable and highly fluorescent, and the extensive body of literature provides a solid foundation for method development and troubleshooting.[1][2][9][15] For laboratories requiring a validated, off-the-shelf solution for common analytes like amino acids, Dansyl Chloride is the unequivocal choice.
-
This compound represents a promising alternative that warrants further investigation. The inherent fluorescence of the quinoline scaffold and the potential for enhanced quantum yield upon protonation are attractive features that could lead to improved sensitivity.[12][13] However, its use as an analytical derivatizing agent is not well-established, and significant method development and validation would be required. This reagent is best suited for research-focused applications where novel analytical methods are being explored or where the specific photophysical properties of the quinoline derivative might offer an advantage for a particular analyte or matrix.
For the practicing scientist, the pragmatic approach is to rely on Dansyl Chloride for routine and validated assays. For the research and development professional aiming to push the boundaries of detection, the exploration and characterization of this compound could prove to be a rewarding endeavor.
References
- Dansyl chloride - Wikipedia. Wikipedia.
- Targeted quantification of amino acids by dansylation. National Institutes of Health (NIH).
- HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd.
- Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. Google Patents.
- Fluorescence properties of dansyl groups covalently bonded to the surface of oxidatively functionalized low-density polyethylene film. ACS Publications.
- Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. MDPI.
- HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate.
- 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a fluorescence derivatization reagent for amines in liquid chromatography. Royal Society of Chemistry.
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.
- Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. PubMed.
- Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO 2 Surrogate. ACS Publications.
- Targeted Quantification of Amino Acids by Dansylation. Springer Nature Experiments.
- Quantitation by HPLC of amines as dansyl derivatives. ResearchGate.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Institutes of Health (NIH).
- Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate.
- Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
- Fluorescence enhancement of quinolines by protonation. ResearchGate.
- Fluorescent and absorption properties of quinoline dye solutions in... ResearchGate.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. ScienceOpen.
- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. National Center for Biotechnology Information.
- Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI.
- Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. MDPI.
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A Senior Application Scientist's Guide to Fluorescent Labeling Reagents
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling. In the realm of modern biological research, the covalent attachment of a fluorescent probe to a target biomolecule is a foundational technique. The choice of reagent, however, is far from trivial and can profoundly impact the quality, reliability, and reproducibility of your experimental data.
This guide moves beyond simple product listings. It is structured to provide an in-depth comparative analysis of the major classes of fluorescent labeling reagents, grounded in the principles of chemical reactivity and photophysics. We will explore the causality behind experimental choices, describe self-validating protocols, and provide the quantitative data necessary for you to make informed decisions for your specific application.
Foundational Principles: What Makes a Good Fluorescent Label?
Before comparing specific reagents, it's crucial to understand the key performance characteristics that define an effective fluorescent probe. The ideal fluorophore should not interfere with the biological function of the molecule it labels.[1] Key parameters to consider include:
-
Quantum Yield (QY): A measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. A higher QY contributes to a brighter signal.[2]
-
Molar Extinction Coefficient (ε): A measure of how strongly the fluorophore absorbs light at a given wavelength. Higher values indicate greater light-absorbing capability, also contributing to brightness.[2]
-
Photostability: The ability of a fluorophore to resist photochemical destruction (photobleaching) upon exposure to excitation light. Higher photostability is critical for applications requiring long or repeated imaging sessions.[3][4]
-
pH Sensitivity: The degree to which a fluorophore's fluorescence intensity is affected by changes in pH. For many biological experiments, particularly in live cells, a pH-insensitive dye is preferable.[4][5]
-
Specificity: The reactive group on the dye must selectively and efficiently bind to a specific functional group on the target biomolecule (e.g., an amine or a thiol) to prevent non-specific background signals.
-
Size: The physical size of the fluorophore can be a concern. While small organic dyes are less likely to perturb protein function, larger labels like fluorescent proteins or quantum dots may interfere with the target's activity.[6]
A Comparative Analysis of Major Reagent Classes
Fluorescent labeling reagents are most effectively categorized by the functional group they target. Here, we compare the three most prevalent classes: amine-reactive, thiol-reactive, and bioorthogonal "click" chemistry reagents.
Amine-Reactive Dyes: The Workhorse of Bioconjugation
These dyes target primary amines (-NH₂), most commonly found on the side chains of lysine residues and the N-terminus of proteins.[7][8] Due to the high abundance of lysines on the surface of most proteins, this method is robust but can be less site-specific.
The two main amine-reactive chemical groups are N-hydroxysuccinimide (NHS) esters and isothiocyanates (ITCs) .
-
NHS Esters: Form a stable amide bond with amines. The reaction is highly pH-dependent, with an optimal range of pH 8.3-8.5 to ensure the amine is deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester itself.[7][9]
-
Isothiocyanates (e.g., FITC, TRITC): React with amines to form a thiourea linkage.[10] This reaction is also pH-dependent (optimal pH 8-9).[11] While historically significant, FITC and TRITC suffer from lower photostability and pH sensitivity compared to modern dyes.[3][12][13]
Comparative Data: Classic vs. Modern Amine-Reactive Dyes
The advent of advanced dye families like Alexa Fluor and Cyanine (Cy) dyes has addressed many limitations of traditional fluorophores like Fluorescein (FITC) and Rhodamine (TRITC).[4][5] Modern dyes are engineered for superior photostability and are less sensitive to environmental factors like pH.[4]
| Feature | Fluorescein (FITC) | Rhodamine (TRITC) | Alexa Fluor™ 488 | Cy®2 | Alexa Fluor™ 555 | Cy®3 |
| Reactive Group | Isothiocyanate | Isothiocyanate | NHS Ester | NHS Ester | NHS Ester | NHS Ester |
| Target | Primary Amines | Primary Amines | Primary Amines | Primary Amines | Primary Amines | Primary Amines |
| Excitation Max | ~495 nm[3] | ~557 nm[3] | ~495 nm[4] | ~490 nm[2] | ~555 nm[2] | ~550 nm[2] |
| Emission Max | ~525 nm[3] | ~576 nm[3] | ~519 nm[4] | ~510 nm[2] | ~565 nm[2] | ~570 nm[2] |
| Molar Extinction (ε) | ~75,000 cm⁻¹M⁻¹[3] | ~100,000 cm⁻¹M⁻¹[3] | ~71,000 cm⁻¹M⁻¹[2] | ~150,000 cm⁻¹M⁻¹[2] | ~150,000 cm⁻¹M⁻¹[2] | ~150,000 cm⁻¹M⁻¹[2] |
| Quantum Yield (QY) | ~0.92[3][14] | Lower than FITC[3] | 0.92[2][14] | 0.12[2] | 0.10[2] | 0.15[2] |
| Photostability | Prone to photobleaching[3][13] | More photostable than FITC[3] | High[4] | Moderate | High[15] | Moderate[16] |
| pH Sensitivity | Fluorescence decreases in acidic environments[3][13] | More stable than FITC[3] | Insensitive (pH 4-10)[4][5] | Insensitive | Insensitive | Insensitive |
Causality Insight: The sulfonation of Alexa Fluor dyes makes them more hydrophilic and less prone to the aggregation that can cause self-quenching in Cy dyes, often leading to brighter conjugates even with a lower QY.[5][15] For applications requiring intense, stable signals, such as confocal microscopy, choosing a modern dye like Alexa Fluor 488 over FITC is a well-justified decision.
Thiol-Reactive Dyes: For Targeted Specificity
Thiol-reactive dyes target the sulfhydryl group (-SH) on cysteine residues. Because cysteine is a much less abundant amino acid than lysine, this approach offers more specific, targeted labeling.[17][18] This is particularly advantageous when labeling a specific site is critical or when amine labeling might interfere with a protein's active site or antibody-binding region.[19][20]
The most common thiol-reactive groups are maleimides and haloacetamides (e.g., iodoacetamides).
-
Maleimides: React with thiols via a Michael addition to form a stable thioether bond. This reaction is highly specific for thiols at a neutral pH range of 6.5-7.5, which minimizes cross-reactivity with amines.[17][20]
-
Iodoacetamides: React with thiols through nucleophilic substitution to form a stable thioether bond. They are also highly specific for cysteine residues.[21]
Causality Insight: Natural proteins often contain disulfide bonds (cysteine-cysteine linkages) that are unreactive. To make these sites available for labeling, a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) must be used to break the disulfide bonds and expose the free thiols.[22][23][24] Unlike DTT, TCEP does not contain a thiol and thus does not compete with the labeling reaction.
Caption: Two-step workflow for bioorthogonal labeling.
Causality Insight: The power of click chemistry lies in its exquisite selectivity. Since azide and alkyne groups are absent in natural biological systems, the reaction between the probe and the handle is exceptionally specific, leading to very low background signal. [25]This is a significant advantage over amine or thiol labeling in complex lysates or whole cells.
Beyond Small Molecules: Fluorescent Proteins and Quantum Dots
While this guide focuses on reactive organic dyes, a comprehensive comparison must include other major labeling technologies.
-
Fluorescent Proteins (FPs): Genetically encoded reporters (like GFP) that can be fused to a protein of interest. [6][26] * Pros: Ensure a precise 1:1 labeling stoichiometry; suitable for tracking protein expression and localization in live cells. [6] * Cons: Large size (~30 kDa) can perturb protein function; require maturation time to become fluorescent; generally less bright and photostable than organic dyes. [1][6][27]
-
Quantum Dots (QDs): Semiconductor nanocrystals with unique optical properties. [28] * Pros: Extremely bright and highly resistant to photobleaching; their emission color is size-dependent, making them excellent for multiplexed imaging (detecting multiple targets simultaneously). [27][28] * Cons: Very large size can cause steric hindrance; often require surface functionalization for biocompatibility; may contain heavy metals, raising concerns about long-term toxicity. [29][30]
Technology Principle Key Advantage Key Disadvantage Organic Dyes Covalent reaction with functional groups Small size, wide spectral range, high brightness. [6] Labeling stoichiometry can be variable. Fluorescent Proteins Genetic fusion to target protein Defined 1:1 stoichiometry, live-cell expression. [6] Large size, can perturb function, lower photostability. [6][27] | Quantum Dots | Antibody or ligand conjugation | Extreme photostability, tunable emission for multiplexing. [28]| Very large size, potential toxicity. [30]|
Experimental Protocols: A Self-Validating System
The trustworthiness of any labeling experiment hinges on a robust and well-controlled protocol. The following methods include steps for purification and quantification, ensuring the final conjugate is well-characterized.
Protocol 1: Amine Labeling of an Antibody with an NHS Ester Dye
This protocol describes a standard method for labeling an IgG antibody with an amine-reactive dye.
-
Preparation of Antibody:
-
Dissolve the antibody in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5, to a concentration of 5-10 mg/mL. [9] * If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into the labeling buffer via dialysis or using a desalting column.
-
-
Preparation of Dye:
-
Allow the vial of NHS ester dye to equilibrate to room temperature.
-
Dissolve the dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. [9]
-
-
Conjugation Reaction:
-
While gently vortexing, add a 10- to 20-fold molar excess of the dye stock solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. [31]
-
-
Purification:
-
Separate the labeled antibody from unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. [23] * Collect the first colored fractions, which will contain the labeled antibody.
-
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and at the absorption maximum of the dye (A_max).
-
Calculate the protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, using the Beer-Lambert law and correcting for the dye's absorbance at 280 nm. [24]A typical DOL for an antibody is between 2 and 7.
-
Protocol 2: Thiol-Directed Labeling of a Protein with a Maleimide Dye
This protocol is for labeling a protein with exposed cysteine residues.
-
Preparation of Protein:
-
Preparation of Dye:
-
Conjugation Reaction:
-
Purification and Characterization:
-
Follow steps 4 and 5 from Protocol 1 to purify the conjugate and determine the DOL.
-
Protocol 3: Cell Surface Labeling via Metabolic Glycoengineering and Click Chemistry
This protocol describes labeling cell surface glycoproteins using an azido-sugar and a copper-free (SPAAC) click reaction. [32]
-
Metabolic Labeling:
-
Culture cells in media supplemented with an azido-sugar (e.g., N-azidoacetylmannosamine, ManNAz) for 24-48 hours. The cells will metabolize this sugar and incorporate it into the glycan chains of cell surface proteins. [32]
-
-
Click Reaction Labeling:
-
Wash the cells twice with PBS to remove unincorporated sugar.
-
Prepare a labeling solution by diluting a fluorescent cyclooctyne probe (e.g., DBCO-Fluor 488) in serum-free medium to a final concentration of 10-50 µM. [32] * Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light. [32]
-
-
Fixation and Imaging:
-
Wash the cells three times with PBS to remove the unbound probe.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [32] * Wash again and mount the cells for visualization with a fluorescence microscope.
-
Conclusion
The selection of a fluorescent labeling reagent is a critical decision that requires a balance of factors, including the nature of the target biomolecule, the experimental environment, and the desired performance characteristics of the fluorophore. While traditional dyes like FITC and TRITC remain cost-effective options for some applications, modern reagents like the Alexa Fluor family offer significant advantages in brightness, photostability, and environmental insensitivity. For applications demanding high specificity, thiol-reactive dyes provide a targeted approach, while click chemistry offers an unparalleled level of precision, especially in living systems. By understanding the chemical principles behind each method and employing robust, self-validating protocols, researchers can generate high-quality, reliable data to advance their scientific discoveries.
References
- Fluorescent labeling and modification of proteins. (2014). PMC - NIH.
- Quantum Dots Labeling Proteins for Detection. (n.d.). CD Bioparticles.
- Thiol-reactive dyes for fluorescence labeling of proteomic samples. (2004). PubMed.
- Biocompatible Quantum Dots for Biological Applications. (2011). PMC - NIH.
- Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021). PMC - NIH.
- Use of quantum dots for live cell imaging. (n.d.). The Rockefeller University.
- NHS-ester-protein-labeling. (2022). Protocols.io.
- Fluorescent Quantum Dots for Biological Labeling. (2013). Tech Briefs.
- Site-specific protein labeling using PRIME and chelation-assisted click chemistry. (2013). Ting Laboratory.
- Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim.
- Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). (n.d.). SETA BioMedicals.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.
- N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. (2022). PMC - NIH.
- Fluorescent Thiol Protein Labeling. (n.d.). Jena Bioscience.
- AQuora® Maleimide Dyes. (n.d.). AWS.
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A Comparative Guide to the Validation of HPLC Methods for Quinoline Derivative Analysis
In the landscape of pharmaceutical analysis, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of drug safety and efficacy. For quinoline derivatives, a class of compounds renowned for their broad therapeutic applications, from antimalarials like chloroquine and hydroxychloroquine to anticancer agents, the precision of their quantification is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of quinoline derivatives, grounded in the principles of scientific integrity and supported by experimental data. We will explore the causality behind experimental choices, delve into self-validating protocols, and compare HPLC with alternative analytical techniques.
The Imperative of Method Validation
Before embarking on the routine analysis of any pharmaceutical compound, the chosen analytical method must undergo a rigorous validation process. This process provides documented evidence that the method is "fit for purpose," meaning it reliably and accurately measures the analyte of interest.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for analytical method validation. The core parameters that must be evaluated include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
HPLC as the Gold Standard for Quinoline Analysis
HPLC has emerged as the most prevalent and powerful technique for the analysis of quinoline derivatives in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids.[2][3][4] Its advantages lie in its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.
A Typical HPLC Workflow for Quinoline Analysis
The journey from sample to result in an HPLC analysis follows a well-defined path. Understanding this workflow is crucial for appreciating the nuances of method validation.
Caption: A generalized experimental workflow for the HPLC analysis of quinoline derivatives.
Core Validation Parameters for HPLC Methods: A Detailed Examination
The validation of an HPLC method is a multi-faceted process, with each parameter providing a different piece of the puzzle to confirm the method's suitability.
Specificity: Distinguishing the Analyte
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For stability-indicating methods, this is of utmost importance.[1][5]
Experimental Protocol for Specificity:
-
Forced Degradation Studies: Subject the quinoline derivative to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[5]
-
Chromatographic Analysis: Analyze the stressed samples using the developed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any degradation products. The peak should be spectrally homogeneous.
-
Resolution: Ensure that the analyte peak is well-resolved from all other peaks, with a resolution factor (Rs) of >2.
Linearity and Range: A Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol for Linearity:
-
Standard Preparation: Prepare a series of at least five standard solutions of the quinoline derivative at different concentrations, typically spanning 80% to 120% of the expected sample concentration.
-
HPLC Analysis: Inject each standard solution in triplicate.
-
Calibration Curve: Plot the average peak area against the corresponding concentration.
-
Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy: Closeness to the True Value
Accuracy is the measure of the closeness of the experimental value to the true value. It is often determined through recovery studies.
Experimental Protocol for Accuracy:
-
Spiking: Spike a placebo (a formulation without the active ingredient) or a known concentration of the analyte into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze the spiked samples in triplicate.
-
Recovery Calculation: Calculate the percentage recovery using the formula: (% Recovery) = (Measured Concentration / Spiked Concentration) * 100.
Precision: Reproducibility of Results
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol for Precision:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Statistical Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
Detection and Quantitation Limits: Method Sensitivity
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol for LOD and LOQ:
-
Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve) and LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve).
Comparative Performance of HPLC Methods for Quinoline Derivatives
The following table summarizes the validation data from several published HPLC methods for the analysis of different quinoline derivatives, providing a comparative overview of their performance.
| Analyte | Matrix | HPLC Column | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| Hydroxychloroquine & Metabolites | Whole Blood | Phenyl Column | >0.99 | 93.1 - 103.2 | 4.3 - 10.3 | - | 50 ng/mL | [6] |
| Diiodohydroxyquinoline & Metronidazole | Bulk & Formulation | C18 | >0.999 | 98.7 - 101.2 | <2 | 1.5 µg/mL | 4.5 µg/mL | [7] |
| 7 Quinolones | Livestock & Marine Products | C18-AR-II | >0.99 | 80.1 - 99.9 | <5.8 | 0.01-0.04 ppm (UV) | - | [2] |
| TAZQ (Anticancer Agent) | Bulk Drug | C18 | >0.999 | 98.5 - 101.5 | <2 | 0.1 µg/mL | 0.3 µg/mL | [5] |
| Hydroxychloroquine Sulfate & Impurities | Tablets | X-terra phenyl | >0.999 | 98.0 - 102.0 | <2.0 | - | LOQ to 150% | [1] |
Beyond HPLC: A Look at Alternative Analytical Techniques
While HPLC is the workhorse for quinoline derivative analysis, other techniques offer complementary or, in some cases, superior capabilities depending on the analytical challenge.
Comparison of Analytical Techniques
Caption: A comparative overview of different analytical techniques for quinoline derivative analysis.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers significantly shorter run times and higher sensitivity compared to conventional HPLC, making it ideal for bioanalytical applications where low concentrations are expected.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or semi-volatile quinoline derivatives. For non-volatile compounds, derivatization is often required. GC-MS provides excellent separation and structural information.[9][10]
-
Thin-Layer Chromatography (TLC) with Densitometry: A simple, cost-effective, and high-throughput method often used for preliminary screening and identification.[7]
-
UV/Vis Spectroscopy: A rapid and straightforward technique but lacks the specificity of chromatographic methods, making it susceptible to interference from other UV-absorbing compounds in the sample matrix.[11]
Conclusion: A Commitment to Analytical Excellence
The validation of HPLC methods for the analysis of quinoline derivatives is a critical, multi-faceted process that underpins the quality and safety of these important pharmaceuticals. As demonstrated, a well-validated HPLC method provides the necessary specificity, accuracy, precision, and sensitivity for reliable quantification. While HPLC remains the gold standard, the selection of the most appropriate analytical technique should always be guided by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired level of sensitivity and selectivity. By adhering to rigorous validation protocols and understanding the strengths and limitations of different analytical tools, researchers and drug development professionals can ensure the integrity of their data and contribute to the development of safe and effective medicines.
References
- Simultaneous determination of quinolones in livestock and marine products by high performance liquid chromatography. (n.d.). Journal of Food and Drug Analysis.
- Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
- Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood. (2016). Bioanalysis.
- Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (2014). Indian Journal of Pharmaceutical Sciences.
- Development and Validation of a Sensitive and Selective Method for Hydroxychloroquine Sulfate Drug Products to Address the Underlying Drug Shortage. (n.d.). U.S. Food and Drug Administration.
- (PDF) Development and Validation of Reversed-Phase High Performance Liquid Chromatographic Method for Hydroxychloroquine Sulphate. (2015). ResearchGate.
- Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach. (2020). Journal of AOAC INTERNATIONAL.
- HPLC methods for choloroquine determination in biological samples and pharmaceutical products. (2021). Journal of Pharmaceutical and Biomedical Analysis.
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2006). Journal of Chromatography B.
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies.
- Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. (1999). Journal of Mass Spectrometry.
- Development and validation of stability indicating HPLC method for quantification of tinidazole. (2019). European Journal of Chemistry.
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). International Journal of Novel Research in Physics Chemistry & Mathematics.
- Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). Analytical Sciences.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Food Chemistry.
- (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2008). ResearchGate.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Food Chemistry.
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). Molecules.
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A Comparative Guide to Analytical Method Validation for the Quantification of Sulfonic Acids
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of sulfonic acids, critical impurities in many pharmaceutical manufacturing processes. We will delve into the technical nuances of method validation, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in selecting and validating the most appropriate analytical techniques for their specific needs.
Sulfonic acids, such as mesylate, besylate, and tosylate, are frequently used as counter-ions in the synthesis of active pharmaceutical ingredients (APIs). However, their potential genotoxicity necessitates strict control and accurate quantification to ensure patient safety. The validation of analytical methods for these compounds is therefore a critical aspect of drug development and quality control.
The Challenge of Sulfonic Acid Analysis
The primary challenge in quantifying sulfonic acids lies in their physicochemical properties. These compounds are highly polar, non-volatile, and typically lack a chromophore, making them unsuitable for direct analysis by common techniques like reversed-phase HPLC with UV detection. This necessitates specialized analytical approaches, each with its own set of advantages and limitations.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is the cornerstone of successful method validation. Below, we compare the most commonly employed methods for sulfonic acid quantification, supported by experimental considerations.
| Technique | Principle | Advantages | Disadvantages | Typical LLOQ |
| Ion Chromatography (IC) with Suppressed Conductivity Detection | Separation based on ion-exchange followed by chemical suppression of eluent conductivity and detection of analyte conductivity. | High selectivity and sensitivity for ionic species. Robust and reliable. | Requires dedicated IC system. Can be susceptible to matrix effects. | 1-10 ng/mL |
| Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD/CAD | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic content. | Compatible with mass spectrometry. Good for polar analytes. | Evaporative light scattering (ELSD) and charged aerosol (CAD) detectors can have non-linear responses. | 10-50 ng/mL |
| Reversed-Phase HPLC with Ion-Pairing Reagents | A neutral ion-pair is formed between the sulfonic acid and a reagent, allowing for retention on a non-polar stationary phase. | Utilizes standard HPLC equipment. | Complex method development. Ion-pairing reagents can contaminate the HPLC system and are not MS-friendly. | 20-100 ng/mL |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by LC followed by highly selective and sensitive detection using tandem mass spectrometry. | Unmatched sensitivity and selectivity. Provides structural confirmation. | High initial instrument cost. Susceptible to ion suppression from matrix components. | < 1 ng/mL |
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative source for validation parameters.
Caption: A typical workflow for analytical method validation.
Experimental Protocols: A Deeper Dive
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Experimental Protocol:
-
Blank Analysis: Analyze a sample matrix without the analyte (placebo) to ensure no interfering peaks are present at the retention time of the sulfonic acid.
-
Spiked Sample Analysis: Spike the placebo with known concentrations of the sulfonic acid and potential impurities (e.g., related organic acids, degradation products).
-
Peak Purity (if applicable): For chromatographic methods with diode array detection (DAD), assess peak purity to confirm the homogeneity of the analyte peak. For MS detection, monitor for co-eluting ions.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards by diluting a stock solution of the sulfonic acid in a suitable solvent or matrix. The concentration range should span from the limit of quantification (LOQ) to 120% of the expected working concentration.
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Evaluation: Plot the peak area (or height) versus the concentration and perform a linear regression analysis. The correlation coefficient (r) should be ≥ 0.99.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Sample Preparation: Spike a placebo matrix with the sulfonic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.
-
Analysis: Analyze the spiked samples and determine the concentration of the sulfonic acid using the calibration curve.
-
Data Evaluation: Calculate the percent recovery at each concentration level. The acceptance criterion is typically between 98.0% and 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six replicate samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results. The acceptance criterion is typically ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both experiments. The acceptance criterion is typically ≤ 3%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (standard deviation of the y-intercepts of regression lines / slope of the calibration curve)
-
LOQ = 10 * (standard deviation of the y-intercepts of regression lines / slope of the calibration curve)
-
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time. For an HPLC method, these could include:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2%)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Data Evaluation: Assess the impact of the variations on the system suitability parameters (e.g., peak asymmetry, resolution, retention time) and the final quantitative result.
Decision-Making Framework for Method Selection
The choice of analytical technique should be guided by the specific requirements of the analysis.
A Comparative Analysis of the Antibacterial Spectrum of Novel Quinoline-Sulfonamide Derivatives
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action or improved potency against resistant pathogens. In this context, the strategic hybridization of pharmacophores has emerged as a promising approach in medicinal chemistry. This guide focuses on a particularly compelling class of hybrid molecules: quinoline-sulfonamide derivatives.
These compounds amalgamate the structural features of quinolones and sulfonamides, two established classes of antibacterial agents. The quinoline core is known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1] Concurrently, the sulfonamide moiety is designed to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] This dual-targeting approach holds the potential for synergistic activity, a broader antibacterial spectrum, and a reduced likelihood of resistance development.
This comprehensive guide provides an in-depth comparison of the antibacterial spectrum of recently synthesized quinoline-sulfonamide derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. We will delve into the experimental data, provide detailed methodologies for assessing antibacterial activity, and discuss the structure-activity relationships (SAR) that govern the efficacy of these novel compounds. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals actively engaged in the quest for the next generation of antibacterial therapeutics.
Comparative Antibacterial Spectrum
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative novel quinoline-sulfonamide derivatives against a panel of Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics. Lower MIC values are indicative of greater antibacterial potency.
Table 1: Antibacterial Spectrum Against Gram-Positive Bacteria
| Compound | Staphylococcus aureus ATCC 29213 (MSSA) MIC (µM) | Methicillin-Resistant S. aureus (MRSA) (Clinical Isolate) MIC (µM) | Enterococcus faecalis ATCC 29212 MIC (µM) |
| 8-hydroxyquinoline-5-sulfonamide derivative (3c) [2] | 34.4 | 34.4 - 68.8 | >879 |
| Quinoline-sulfonamide hybrid (QS3) [3] | - | - | 128 (µg/mL) |
| Ciprofloxacin (Comparator) [4][5] | 0.5 (µg/mL) | - | 1 (µg/mL) |
| Oxacillin (Comparator) [2] | 0.5 | >256 | - |
| Sulfamethoxazole (Comparator) [6][7] | >1024 | - | >1024 |
Table 2: Antibacterial Spectrum Against Gram-Negative Bacteria
| Compound | Escherichia coli ATCC 25922 MIC (µg/mL) | Pseudomonas aeruginosa MTCC 2453 MIC (µg/mL) |
| Quinoline-sulfonamide hybrid (QS3) [1][3] | 128 | 64 |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex [8] | 6.09 | - |
| Ciprofloxacin (Comparator) [5] | 0.016 | - |
| Sulfamethoxazole (Comparator) [7] | >1024 | - |
Discussion of Antibacterial Activity and Structure-Activity Relationship (SAR)
The data presented in Tables 1 and 2 reveal several key insights into the antibacterial potential of these novel quinoline-sulfonamide derivatives.
Certain derivatives, such as the 8-hydroxyquinoline-5-sulfonamide (3c), have demonstrated notable activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The presence of an unsubstituted phenolic group at the 8-position of the quinoline ring appears to be a critical structural feature for this activity.[9] Modification of this group leads to a significant reduction or complete loss of antibacterial efficacy.
The quinoline-sulfonamide hybrid QS3 has shown a broad spectrum of activity, inhibiting the growth of both Gram-positive (E. faecalis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[1][3] This suggests that the hybrid design can successfully engage targets in both types of bacteria. The synergistic potential of QS3 in combination with ciprofloxacin has also been noted, highlighting the value of this hybrid approach in combating resistance.[3]
Compared to the standard antibiotics, the novel derivatives exhibit a varied profile. While some derivatives show promising activity against resistant strains like MRSA, their potency against susceptible strains is generally lower than that of established drugs like ciprofloxacin. However, their efficacy against bacteria that are intrinsically resistant to sulfonamides is a significant finding.
The chelation of these hybrid ligands with metal ions, as seen in the N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex, can dramatically enhance antibacterial activity.[8] This suggests that metal complexation could be a viable strategy for further optimizing the potency of this class of compounds.
Experimental Methodologies
To ensure the reproducibility and validity of the antibacterial spectrum data, standardized experimental protocols are paramount. The following section details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]
Workflow for MIC Determination by Broth Microdilution
Caption: A conceptual diagram illustrating the comparative analysis of novel quinoline-sulfonamide derivatives against standard antibiotics based on key performance metrics.
Conclusion and Future Directions
The exploration of quinoline-sulfonamide hybrids represents a promising frontier in the development of new antibacterial agents. The studies reviewed in this guide demonstrate that these compounds can be designed to exhibit a broad spectrum of activity, including efficacy against drug-resistant pathogens. The modular nature of their synthesis allows for systematic structural modifications to optimize their antibacterial profile.
Key takeaways from this comparative analysis include:
-
The 8-hydroxyquinoline moiety is a crucial pharmacophore for activity against certain Gram-positive bacteria.
-
Hybridization can lead to broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
-
Metal complexation offers a viable strategy for enhancing the potency of these derivatives.
Future research should focus on several key areas. A more extensive evaluation of the in vivo efficacy and pharmacokinetic properties of the most promising candidates is essential to translate these in vitro findings into potential clinical applications. Further elucidation of the precise mechanism of action, including the potential for dual-targeting of DNA gyrase/topoisomerase IV and DHPS, will provide a more rational basis for future drug design. Additionally, a continued investigation into the structure-activity relationships will be critical for fine-tuning the potency, spectrum, and safety profile of this exciting class of antibacterial compounds. The data presented herein should serve as a valuable foundation for these future endeavors.
References
- Aires de Sousa, M., Sanches, I. S., Ferro, M. L., Vaz, M. J., Saraiva, Z., Tendeiro, T., Serra, J., & de Lencastre, H. (1998). Intercontinental spread of a multidrug-resistant methicillin-resistant Staphylococcus aureus clone. Journal of Clinical Microbiology, 36(9), 2590–2596. [Link]
- Bielenica, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]
- Bielenica, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing; Thirty-Third Informational Supplement. CLSI document M100-S33.
- Hososaka, Y., et al. (2004). Detection of mecA in Staphylococcus aureus with low-level resistance to oxacillin. Journal of Infection and Chemotherapy, 10(1), 54-57.
- Ikonomidis, A., et al. (2008). Inducible clindamycin resistance in Staphylococcus aureus in a Greek university hospital. Journal of Medical Microbiology, 57(Pt 7), 863–866.
- CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
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A Comparative Guide to the Structure-Activity Relationship of Quinoline Sulfonamide Analogues
The quinoline sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of therapeutic agents with a wide array of biological activities.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various quinoline sulfonamide analogues. By examining key structural modifications and their impact on anticancer, antimicrobial, and enzyme inhibitory activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of novel and more potent therapeutic candidates.
Anticancer Activity: Unraveling the SAR of Quinolone Sulfonamides
Quinoline sulfonamides have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and protein kinases.[2][3][4]
The Crucial Role of the 8-Hydroxy Group
A consistent finding across multiple studies is the critical importance of a free hydroxyl group at the 8-position of the quinoline ring for potent anticancer activity.[5] Methylation of this phenolic hydroxyl group has been shown to result in a significant decrease or complete loss of cytotoxic effects.[5] This suggests that the 8-hydroxy group is likely involved in crucial interactions with the biological target, possibly through metal ion chelation or the formation of hydrogen bonds.[5]
Impact of Substituents on the Sulfonamide Nitrogen
The nature of the substituent on the sulfonamide nitrogen atom plays a pivotal role in modulating the anticancer potency and selectivity of these compounds.
Recent research has highlighted the potent anticancer activity of acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide.[6][7] In a study comparing a series of these analogues, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (compound 3c ) exhibited the highest activity against amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines.[6] Notably, this compound's efficacy was comparable to the established chemotherapy drugs cisplatin and doxorubicin.[6]
The "click" reaction of acetylene-derivatized quinoline-5-sulfonamides with organic azides has been employed to create hybrid molecules containing a 1,2,3-triazole ring.[6] This triazole moiety is known to form hydrogen bonds and has a high dipole moment, which can enhance bioavailability and target binding.[6] While these hybrids have shown biological activity, the initial studies suggest that the acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide are currently more potent.[6]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 in µM) of selected 8-hydroxyquinoline-5-sulfonamide derivatives against three human cancer cell lines.
| Compound | Substituent on Sulfonamide Nitrogen | C-32 (IC50 µM) | MDA-MB-231 (IC50 µM) | A549 (IC50 µM) |
| 3a | N-prop-2-yn-1-yl | 10.2 ± 0.9 | 21.5 ± 1.8 | 12.3 ± 1.1 |
| 3b | N-(1,1-dimethylprop-2-yn-1-yl) | 12.5 ± 1.1 | 25.1 ± 2.2 | 14.7 ± 1.3 |
| 3c | N-methyl-N-(prop-2-yn-1-yl) | 8.9 ± 0.7 | 15.4 ± 1.3 | 9.8 ± 0.8 |
| Cisplatin | - | 9.5 ± 0.8 | 16.2 ± 1.4 | 10.1 ± 0.9 |
| Doxorubicin | - | 0.8 ± 0.07 | 1.2 ± 0.1 | 0.9 ± 0.08 |
Data extracted from a study on acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide.[6]
Antimicrobial Activity: A New Frontier for Quinolone Sulfonamides
Beyond their anticancer properties, quinoline sulfonamides are emerging as a promising class of antimicrobial agents, with the potential to combat drug-resistant bacteria.[8][9]
Hybrid Molecules for Enhanced Efficacy
A promising strategy to tackle bacterial resistance involves the synthesis of hybrid molecules that combine the quinoline sulfonamide core with other pharmacophores.[9] A series of quinoline-sulfonamide hybrids (QS1-12) were synthesized and evaluated for their antibacterial activity against a panel of diverse bacterial strains.[8]
Key Findings in Antibacterial SAR
From this series, compound QS-3 was identified as the most potent antibacterial candidate, demonstrating significant inhibitory activity against P. aeruginosa with a minimum inhibitory concentration (MIC) of 64 μg/mL.[8] Furthermore, QS-3 exhibited a favorable synergistic effect when combined with the antibiotic ciprofloxacin.[8] Importantly, the compound displayed minimal cytotoxicity against human red blood cells, indicating a favorable safety profile.[8]
Enzyme Inhibition: A Mechanistic Insight
The therapeutic effects of quinoline sulfonamides can often be attributed to their ability to inhibit specific enzymes.
Carbonic Anhydrase Inhibition
The sulfonamide group is a well-known zinc-binding group, making it an effective pharmacophore for targeting metalloenzymes like carbonic anhydrases (CAs).[1][3] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and hypoxia.[10]
A study on novel quinoline-based benzenesulfonamides revealed that the position of the sulfonamide group on the anilino moiety significantly influences the inhibitory activity.[10] Derivatives with the sulfonamide group at the para-position of the aniline ring generally displayed the best inhibitory activity against both hCA IX and hCA XII.[10]
Pyruvate Kinase M2 (PKM2) Inhibition
The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in the altered glucose metabolism of cancer cells (the Warburg effect) and represents an attractive therapeutic target.[11][12] Novel quinoline-8-sulfonamide derivatives have been shown to significantly reduce the proliferation of A549 lung cancer cells, an effect correlated with the inhibition of PKM2.[11][12]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.
General Synthesis of 8-Hydroxyquinoline-5-Sulfonamides
The synthesis of 8-hydroxyquinoline-5-sulfonamides typically involves a two-step process:
-
Chlorosulfonation of 8-Hydroxyquinoline: 8-hydroxyquinoline (8-HQ) is reacted with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride.[6]
-
Amination: The resulting sulfonyl chloride is then reacted with the desired amine to produce the corresponding sulfonamide.[6]
DOT Script for Synthesis Workflow
Caption: General synthetic workflow for 8-hydroxyquinoline-5-sulfonamides.
In Vitro Anticancer Activity Assay (WST-1 Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using a WST-1 (water-soluble tetrazolium salt) assay.[6]
-
Cell Seeding: Cancer cells (e.g., C-32, MDA-MB-231, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 72 hours).
-
WST-1 Reagent Addition: After the incubation period, the WST-1 reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours, allowing viable cells to convert the WST-1 reagent into a colored formazan product.
-
Data Analysis: The absorbance is measured using a microplate reader, and the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are calculated.
DOT Script for WST-1 Assay Workflow
Caption: Workflow for the in vitro WST-1 cytotoxicity assay.
Conclusion and Future Directions
The quinoline sulfonamide scaffold continues to be a highly fruitful area of research for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore several key principles for the design of potent and selective analogues. The critical role of the 8-hydroxy group for anticancer activity, the tunability of potency through modifications at the sulfonamide nitrogen, and the potential of hybrid molecules all offer exciting avenues for future exploration. As our understanding of the molecular targets of these compounds deepens, so too will our ability to rationally design the next generation of quinoline sulfonamide-based drugs with improved efficacy and safety profiles.
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Assessing the Cytotoxicity of Quinoline Derivatives on Cancer Cell Lines: A Comparative Guide
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] Notably, in the realm of oncology, quinoline-based compounds have emerged as a promising class of anticancer agents, with several already approved for clinical use and many more under active investigation.[3][4][5] This guide provides a comprehensive comparison of the cytotoxic effects of various quinoline derivatives on cancer cell lines, delving into their mechanisms of action and presenting detailed experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to effectively assess the therapeutic potential of this versatile heterocyclic scaffold.
The Rationale for Investigating Quinoline Derivatives in Oncology
The anticancer properties of quinoline derivatives stem from their ability to interfere with a multitude of cellular processes critical for cancer cell proliferation and survival.[6] These mechanisms include, but are not limited to, the induction of apoptosis (programmed cell death), cell cycle arrest at various checkpoints, inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and the disruption of cell migration and invasion.[1][7] Furthermore, many quinoline-based compounds act as potent inhibitors of key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[2][8] The diverse mechanisms of action underscore the therapeutic potential of the quinoline scaffold in developing novel anticancer agents.[9]
Comparative Cytotoxicity of Quinoline Derivatives
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency. The following table summarizes the cytotoxic activity of selected quinoline derivatives against a panel of human cancer cell lines, providing a comparative overview of their efficacy.
| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 10g (7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine) | Various Human Tumor Cell Lines | < 1.0 | p53/Bax-dependent apoptosis | [10] |
| Quinoline-Chalcone Hybrid (Compound 23) | Panel of Cancer Cell Lines | 0.009 - 0.016 | Tubulin polymerization inhibition | [3] |
| Quinoline-Chalcone Hybrid (Compound 37) | EGFR-overexpressing cell lines | 3.46 | EGFR TK inhibition | [3] |
| Quinoline-Chalcone Hybrid (Compound 64) | Caco-2 (Colon Cancer) | 2.5 | Not specified | [3] |
| 4-Substituted Quinoline (HTI 21) | Various Cancer Cell Lines | High Cytotoxicity | Caspase-dependent apoptosis, ROS generation | [11] |
| 4-Substituted Quinoline (HTI 22) | Various Cancer Cell Lines | High Cytotoxicity | Caspase-dependent apoptosis, ROS generation | [11] |
| Indole Quinoline Hybrid (Compound 2) | K562 (Leukemia) | 2.09 | Tubulin polymerization inhibition, G2/M arrest, apoptosis | [2] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx Cancer) | 49.01–77.67% inhibition | Not specified | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | Not specified | [1] |
Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Unraveling the Mechanisms of Action: Key Signaling Pathways
The cytotoxic effects of quinoline derivatives are underpinned by their modulation of critical signaling pathways that govern cell fate. Understanding these molecular mechanisms is paramount for rational drug design and development.
Induction of Apoptosis
A primary mechanism by which quinoline derivatives exert their anticancer effects is through the induction of apoptosis.[7][11] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Many derivatives have been shown to trigger the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the key executioners of apoptosis.[11]
Caption: Intrinsic pathway of apoptosis induced by quinoline derivatives.
Cell Cycle Arrest
Another crucial anticancer mechanism of quinoline derivatives is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating.[1] For instance, some indole quinoline hybrids have been shown to cause cell cycle arrest at the G2/M phase.[2] This is often accompanied by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Inhibition of Key Oncogenic Pathways
Many quinoline derivatives function as inhibitors of critical signaling pathways that are frequently dysregulated in cancer.[12] For example, quinoline-chalcone hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many cancers.[3] Others target the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[3]
Caption: Inhibition of the EGFR-PI3K-Akt-mTOR pathway by quinoline derivatives.
Methodologies for Assessing Cytotoxicity: A Step-by-Step Guide
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following section provides detailed methodologies for key assays used to assess the cytotoxic effects of quinoline derivatives.
General Workflow for Cytotoxicity Assessment
The overall process of assessing the cytotoxicity of a compound involves several key stages, from initial cell culture to data analysis.
Caption: General workflow for assessing the cytotoxicity of quinoline derivatives.
Cell Line Selection and Culture
The choice of cancer cell lines is critical and should be guided by the research question. A panel of cell lines representing different cancer types is often used for initial screening.[13][14][15] It is imperative to use well-characterized, authenticated cell lines and maintain them under consistent culture conditions to ensure experimental reproducibility.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16]
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
Treatment: Treat the cells with a range of concentrations of the quinoline derivative and a vehicle control. Incubate for 24, 48, or 72 hours.[17]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[20][21][22]
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.[23][24]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[25]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.[25]
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[23][26]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[26]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).[25]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed to achieve maximum release.[26][27]
Apoptosis Detection by Annexin V Staining
The Annexin V assay is a common method for detecting early-stage apoptosis.[28][29] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[30]
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the quinoline derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.[31]
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[30][31]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[30]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[31] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[32]
Conclusion and Future Perspectives
Quinoline derivatives represent a highly versatile and promising class of compounds in the development of novel anticancer therapies.[1][33] Their diverse mechanisms of action, coupled with the potential for chemical modification to enhance potency and selectivity, make them attractive candidates for further investigation.[8][34] The methodologies outlined in this guide provide a robust framework for the systematic assessment of the cytotoxic potential of novel quinoline-based compounds. Future research should focus on elucidating the structure-activity relationships to guide the design of next-generation derivatives with improved therapeutic indices.[10][34] Furthermore, in vivo studies are crucial to validate the preclinical efficacy and safety of the most promising candidates, ultimately paving the way for their clinical translation.
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A Senior Scientist's Guide to Analytical Method Validation Under ICH Q2(R1)
In the landscape of pharmaceutical development, the validation of analytical methods is not merely a regulatory formality; it is the bedrock of data integrity, ensuring that the methods used to test drug substances and products are reliable, reproducible, and fit for their intended purpose.[1] This guide provides an in-depth comparison and practical workflow for the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[2][3] Moving beyond a simple checklist, we will explore the scientific rationale behind each parameter, offering field-proven insights to fellow researchers, scientists, and drug development professionals.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5][6] The process involves a thorough evaluation of specific characteristics to ensure the method consistently produces accurate and reliable results.
The Interconnected Web of Validation: A Holistic View
Before dissecting each parameter individually, it's crucial to understand that they do not exist in isolation. They form a network of interdependent characteristics. For instance, a method's Range is directly dependent on demonstrations of acceptable Linearity , Accuracy , and Precision .[7][8] This relationship underscores the importance of a holistic validation strategy. It is often possible to design experiments that simultaneously evaluate multiple characteristics, such as specificity, linearity, range, accuracy, and precision.[4][5]
Core Validation Parameters: A Deep Dive
The validation process is built upon several key performance characteristics. The selection of which parameters to evaluate depends on the type of analytical procedure being validated.[4]
Specificity
What it is: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][9]
Why it's critical: Specificity ensures that the signal measured is solely from the analyte of interest, preventing other substances from interfering with the result. For an assay, this means no overestimation of potency. For an impurity test, it means impurities are not being missed or their levels underestimated.[9] A lack of specificity in one method can sometimes be compensated for by using other supporting analytical procedures.[4][5]
Experimental Protocol (for a chromatographic method):
-
Prepare Samples:
-
A placebo (formulation without the drug substance).
-
The drug substance spiked with known impurities and/or degradation products.
-
A solution of the drug substance subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products.
-
-
Analysis: Analyze these samples, along with a reference standard of the analyte, using the developed method.
-
Evaluation:
-
Demonstrate that the analyte peak is resolved from all potential interfering peaks (impurities, degradants, excipients).
-
Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm the spectral homogeneity of the analyte peak.
-
Linearity
What it is: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4][8]
Why it's critical: Linearity confirms that as the concentration of the analyte changes, the method's response changes in a predictable, proportional way. This is fundamental for calculating the concentration of the analyte in an unknown sample based on a calibration curve.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five concentrations of the analyte reference standard spanning the expected range of the method.[8]
-
Analysis: Analyze each concentration, typically with multiple replicates (e.g., n=3).
-
Evaluation:
-
Plot the mean response versus the concentration.
-
Perform a linear regression analysis to calculate the correlation coefficient (r), y-intercept, and slope of the regression line.[8]
-
Range
What it is: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[4][7]
Why it's critical: The range defines the boundaries within which the method can be reliably used for quantification. Operating outside this range means the results may not be linear, accurate, or precise. The required range depends on the method's application.[8][10]
Recommended Ranges by Application:
| Application | Recommended Range (% of test concentration) |
|---|---|
| Assay (Drug Substance/Product) | 80% to 120% |
| Content Uniformity | 70% to 130% |
| Dissolution Testing | +/- 20% over the specified range |
| Impurity Quantification | Reporting level to 120% of the specification |
This data is derived from the ICH Q2(R1) guideline.[4]
Accuracy
What it is: The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[7][11] It is often expressed as percent recovery.
Why it's critical: Accuracy demonstrates that the method is measuring the "true" amount of the analyte, free from systematic error or bias. This is vital for correct dosage in assays and for ensuring patient safety in impurity testing.
Experimental Protocol (for a drug product assay):
-
Prepare Spiked Samples: Add known amounts of the drug substance (analyte) to a placebo (matrix) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).
-
Replicates: Prepare a minimum of three replicates at each concentration level (for a total of at least nine determinations).[12][13]
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percent recovery for each sample. The mean recovery should fall within a pre-defined acceptance criterion.
Precision
What it is: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7][11] Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[4][5][14]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[4][5][14]
Why it's critical: Precision reflects the random error of a method. A precise method will yield similar results when the same sample is tested multiple times, demonstrating its reliability and consistency.
Experimental Protocol:
-
Repeatability:
-
Intermediate Precision:
-
Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation: Calculate the standard deviation (SD) and relative standard deviation (%RSD) for the series of measurements at each level.
Detection Limit (LOD) & Quantitation Limit (LOQ)
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][5][15]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][5][15]
Why they're critical: These parameters are essential for impurity tests and trace analysis. The LOQ defines the lower boundary of the reportable range, ensuring that any quantified impurities are measured with acceptable reliability.[16]
Methods for Determination:
| Method | Description | Common Application |
|---|---|---|
| Visual Evaluation | Analysis of samples with known concentrations to establish the minimum level at which the analyte can be reliably detected/quantified.[15] | Non-instrumental methods. |
| Signal-to-Noise Ratio | Comparing signals from samples with low analyte concentrations to those of a blank. A ratio of 3:1 is common for LOD, and 10:1 for LOQ.[8][17] | Chromatographic methods. |
| Based on SD and Slope | Using the standard deviation of the response (σ) and the slope (S) of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).[8] | Instrumental methods where linearity is established. |
Robustness
What it is: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][6] This provides an indication of its reliability during normal usage.[18]
Why it's critical: Robustness testing identifies which method parameters need to be tightly controlled to ensure consistent performance. It's a proactive measure to prevent method failure during routine use or after transfer to another lab. The evaluation of robustness should be considered during the development phase.[7][18]
Experimental Protocol:
-
Identify Parameters: Select critical method parameters to investigate (e.g., for HPLC: mobile phase pH, column temperature, flow rate, mobile phase composition).
-
Introduce Variations: Deliberately vary these parameters within a small, realistic range (e.g., pH ± 0.1, temperature ± 2°C).
-
Analysis: Analyze a standard sample under each modified condition.
-
Evaluation: Assess the impact of these changes on the results (e.g., peak retention time, resolution, analyte quantitation). The system suitability parameters should remain within acceptable limits.
The Validation Workflow: A Step-by-Step Visualization
A typical validation workflow follows a logical progression, starting with method development and culminating in a comprehensive validation report.
Summary of Validation Requirements by Method Type
Not all parameters are required for every type of analytical procedure. The ICH Q2(R1) guideline provides a helpful summary table to guide validation efforts.
| Validation Characteristic | Identification | Impurities (Quant.) | Impurities (Limit) | Assay (Content/Potency) |
| Accuracy | - | Yes | - | Yes |
| Precision | ||||
| Repeatability | - | Yes | - | Yes |
| Intermediate Precision | - | Yes | - | Yes |
| Specificity | Yes | Yes | Yes | Yes |
| Detection Limit (LOD) | - | No (but should be determined) | Yes | - |
| Quantitation Limit (LOQ) | - | Yes | - | - |
| Linearity | - | Yes | - | Yes |
| Range | - | Yes | - | Yes |
Table adapted from ICH Q2(R1). "Yes" indicates the characteristic is normally evaluated. "-" indicates it is not normally evaluated.[4][5] Robustness should be considered at an appropriate stage in the development of the analytical procedure.[4]
References
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Specificity analytical method valid
- ICH Q2 Robust. Scribd. [Link]
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
- The 6 Key Aspects of Analytical Method Valid
- Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec. [Link]
- ICH Q2 Guidance on Reporting LOD and LOQ Values.
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
- Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- Analytical Method Validation: Back to Basics, Part II.
- Robustness Tests.
- A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
- Why a robust method is essential in pharmaceutical analysis.
- What is meant by the limit of detection and quantific
- Robustness/ruggedness tests in method validation.
- Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]
- ICHQ2(Rl) Validation of Analytical Proced u res: Cha Ilenges and Opportunities. Molnar Institute. [Link]
- How To Perform Linearity and Range In Method Valid
- Method categories according to the ICH Q2(R1). Lösungsfabrik. [Link]
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A Head-to-Head Battle for Small Molecule Quantification: UPLC-MS/MS vs. Capillary Electrophoresis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule quantification, two analytical techniques stand as powerful contenders: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE), often coupled with Mass Spectrometry (CE-MS). The choice between these platforms is a critical decision in drug development and various research fields, directly impacting data quality, throughput, and the scope of achievable results. This guide provides a comprehensive, in-depth comparison of UPLC-MS/MS and Capillary Electrophoresis, moving beyond a simple list of pros and cons to explain the fundamental principles and practical implications that should guide your selection.
At a Glance: Key Performance Metrics
| Feature | UPLC-MS/MS | Capillary Electrophoresis (CE-MS) |
| Principle of Separation | Partitioning between a mobile and a stationary phase based on polarity. | Differential migration of charged species in an electric field based on charge-to-size ratio. |
| Selectivity | High, based on both chromatographic retention and mass-to-charge ratio (m/z). | Very high, based on electrophoretic mobility and m/z. Excellent for chiral separations. |
| Sensitivity (LOD/LOQ) | Generally very low (pg/mL to fg/mL range).[1][2] | Can be comparable to UPLC-MS/MS with stacking techniques, but often slightly higher.[3] |
| Speed | High throughput, with run times typically in the range of a few minutes.[4] | Very fast separations, often under 10 minutes.[3][5] |
| Sample Volume | Typically in the microliter range (1-10 µL).[6][7] | Nanoliter to low microliter injection volumes.[8] |
| Matrix Effects | A significant consideration, ion suppression or enhancement can impact accuracy.[9][10][11][12] | Generally lower matrix effects compared to UPLC-MS/MS.[8] |
| Robustness | Considered a very robust and mature technology. | Can be more sensitive to buffer composition and capillary surface chemistry. |
| Cost (Instrument & Consumables) | Higher initial instrument cost. Consumables (columns, solvents) are a recurring expense. | Lower initial instrument cost. Lower solvent consumption. |
| Ideal Analytes | Broad range of small molecules, particularly those with some degree of hydrophobicity. | Charged and polar small molecules, amino acids, organic acids, and peptides.[5][13] |
The Underlying Science: A Tale of Two Separation Mechanisms
Understanding the core principles of each technique is fundamental to appreciating their strengths and limitations.
UPLC-MS/MS: The Power of Partitioning and Mass Filtering
UPLC-MS/MS is a hyphenated technique that leverages the high-resolution separation power of Ultra-Performance Liquid Chromatography with the exquisite sensitivity and selectivity of tandem mass spectrometry.
-
UPLC Separation: The process begins with the injection of the sample into a column packed with sub-2 µm particles. A high-pressure liquid mobile phase carries the sample through the column. Small molecules in the sample partition between the mobile phase and the stationary phase based on their physicochemical properties, primarily polarity. This differential partitioning leads to separation.[4]
-
MS/MS Detection: As the separated molecules elute from the column, they enter the mass spectrometer. Here, they are ionized (e.g., by electrospray ionization - ESI) and the first mass analyzer (Q1) selects ions of a specific mass-to-charge ratio (m/z). These selected ions are then fragmented in a collision cell (Q2). A second mass analyzer (Q3) then selects specific fragment ions for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[1]
The causality behind this workflow is the synergistic combination of chromatographic separation to reduce matrix complexity and the high specificity of MS/MS to isolate the signal of the target analyte from any remaining background noise.
Capillary Electrophoresis-MS Workflow Diagram
Head-to-Head in the Lab: Experimental Protocols and Data
To provide a practical perspective, we present generalized, yet detailed, experimental protocols for the quantification of a hypothetical small molecule drug in human plasma using both UPLC-MS/MS and CE-MS. These protocols are designed to be self-validating, adhering to the principles outlined in regulatory guidelines from the FDA and EMA. [14][15][16][17][18]
Protocol 1: UPLC-MS/MS Quantification of a Small Molecule Drug in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard (a stable isotope-labeled version of the analyte) working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis. [6][7][19][20] 2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 0.5 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
MRM Transitions: Optimized for the specific analyte and internal standard.
3. Method Validation
The method must be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect according to FDA or EMA guidelines. [2][21][22]
Protocol 2: Capillary Electrophoresis-MS Quantification of a Small Molecule Drug in Human Plasma
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of human plasma, add 20 µL of internal standard working solution and 200 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 50 µL of a low-ionic-strength buffer (e.g., 10 mM ammonium acetate) for stacking.
2. CE-MS Conditions
-
CE System: Agilent 7100 Capillary Electrophoresis System or equivalent.
-
Capillary: Fused-silica capillary, 50 µm i.d., 80 cm total length.
-
Background Electrolyte (BGE): 50 mM ammonium acetate, pH 9.0.
-
Injection: Hydrodynamic injection at 50 mbar for 10 seconds.
-
Voltage: 30 kV.
-
MS System: Time-of-flight (TOF) or triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, positive mode.
-
Sheath Liquid: 50:50 isopropanol:water with 0.1% formic acid at a flow rate of 3 µL/min.
3. Method Validation
Similar to UPLC-MS/MS, the CE-MS method must be rigorously validated for all key performance parameters. [23]
Deciding on the Right Tool for the Job
The choice between UPLC-MS/MS and Capillary Electrophoresis is not about which technique is definitively "better," but which is better suited for a specific application.
Decision-making framework for technique selection.
Choose UPLC-MS/MS when:
-
High throughput is paramount: UPLC-MS/MS is the workhorse of many bioanalytical labs for its speed and robustness in analyzing large sample sets. [4]* A broad range of analytes needs to be covered: Its separation principle is applicable to a wide variety of small molecules with varying polarities.
-
Established methods and a robust platform are required: UPLC-MS/MS is a mature technology with a vast library of established methods.
Choose Capillary Electrophoresis (CE-MS) when:
-
Your analytes are highly polar and charged: CE excels in the separation of these challenging compounds that may exhibit poor retention on traditional reversed-phase UPLC columns. [13]* Chiral separation is necessary: CE is a powerful technique for resolving enantiomers.
-
Sample volume is extremely limited: The low sample consumption of CE is a significant advantage when working with precious samples. [8]* You need to minimize matrix effects: CE can offer cleaner baselines and reduced ion suppression for complex matrices. [8]
Conclusion
Both UPLC-MS/MS and Capillary Electrophoresis are formidable techniques for small molecule quantification, each with its unique set of strengths. A thorough understanding of their fundamental principles, coupled with a clear definition of your analytical needs, will empower you to make an informed decision. For many routine applications, the speed and robustness of UPLC-MS/MS make it the preferred choice. However, for challenging polar analytes, chiral separations, or when matrix effects are a major concern, Capillary Electrophoresis offers a powerful and often superior alternative. The future of small molecule analysis will likely involve a complementary approach, where the strengths of both techniques are leveraged to tackle increasingly complex scientific questions.
References
- European Medicines Agency. (2011).
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- U.S. Food and Drug Administration. (2018).
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A Senior Scientist's Guide to Assessing the Stability of Derivatized Compounds for Long-Term Storage
This guide provides an in-depth framework for understanding, evaluating, and ensuring the stability of derivatized compounds for short and long-term storage. We will move beyond rote protocols to explore the causal mechanisms of degradation and establish self-validating experimental designs. This approach is grounded in the principles of authoritative guidelines, such as those from the International Council for Harmonisation (ICH), to provide a robust methodology for researchers, scientists, and drug development professionals.[5][6][7]
Chapter 1: The Foundations of Derivative Instability
Before designing a stability study, one must understand the forces that conspire to degrade a sample. The stability of a derivatized compound is not an intrinsic property but a dynamic interplay between its chemical nature and its environment.
Key Factors Governing Stability
Several environmental and chemical factors are the primary drivers of degradation.[8][9]
-
Temperature: As a general rule, higher temperatures accelerate the rate of chemical reactions, including degradation.[9][10] This is the most critical factor and the primary stress condition used in accelerated stability studies.[11]
-
Humidity and Moisture: The presence of water is the nemesis of many common derivatives, particularly silyl ethers, which are prone to hydrolysis.[12][13][14][15] Moisture can be introduced from the atmosphere, residual water in solvents, or the sample matrix itself.
-
Light (Photolysis): Exposure to UV or even visible light can provide the energy needed to break chemical bonds, leading to photodegradation.[10][12][16] This is a significant concern for light-sensitive functional groups and fluorescent labels.[17][18]
-
Oxygen (Oxidation): Atmospheric oxygen can react with susceptible functional groups, causing oxidative degradation.[10][12] This process can be catalyzed by the presence of trace metals.[15]
-
pH: The pH of the sample solution can profoundly impact stability, often by catalyzing hydrolytic reactions.[9][12] Both acidic and basic conditions can promote the degradation of esters and amides.[12]
-
Storage Vessel and Handling: The choice of container (e.g., glass vs. polypropylene), the effectiveness of the seal to prevent evaporation, and the practice of aliquoting to avoid repeated freeze-thaw cycles are crucial for maintaining integrity.[8][18][19]
Common Degradation Pathways
These environmental factors trigger specific chemical reactions that result in the loss of the target derivative. The most common pathways are:
-
Hydrolysis: The cleavage of a chemical bond by reaction with water. This is the primary degradation pathway for silyl derivatives and many ester-based derivatives.[12][15]
-
Oxidation: The loss of electrons from the molecule, often involving a reaction with oxygen.[10][12][15]
-
Photolysis: The breakdown of the molecule due to energy absorbed from light.[10][12]
The following diagram illustrates the relationship between these core factors and the resulting degradation of a derivatized analyte.
Chapter 2: A Comparative Guide to Derivatization Reagents and Stability
The choice of derivatization reagent dictates not only the analytical enhancement but also the inherent stability of the resulting product. Understanding these differences is key to proactive stability management.
| Derivatization Type | Common Reagents | Target Groups | Key Advantages | Stability Profile & Considerations |
| Silylation | MSTFA, BSTFA, MTBSTFA | Alcohols, Carboxylic Acids, Amines, Thiols | Highly versatile, produces volatile and thermally stable derivatives for GC.[20] | Susceptible to hydrolysis. Stability varies with the steric bulk of the silyl group: TBDMS > TMS.[1][21] MTBSTFA derivatives show higher stability.[22] Requires anhydrous storage. [23] |
| Acylation | TFAA, PFPA, Acetic Anhydride | Alcohols, Amines, Phenols | Improves volatility and thermal stability.[1][4] Fluorinated groups (TFA, PFP) enhance ECD sensitivity. | Generally more stable against hydrolysis than silyl derivatives.[24][25] Can be sensitive to highly acidic or basic conditions. |
| Alkylation / Esterification | Diazomethane, PFB-Br, Alcohols (e.g., Methanol) | Carboxylic Acids, Phenols, Amines | Forms stable esters, ethers, or amides.[1] PFB derivatives are excellent for ECD.[3] | Ester derivatives are typically robust and stable under neutral conditions.[24] Some alkylating agents are highly toxic and require careful handling. |
| Fluorescent Labeling | Dansyl Chloride, FITC, NBD-F | Primary & Secondary Amines, Phenols | Provides extremely high sensitivity for HPLC with fluorescence detection.[3][26] | Stability can be a significant issue. Prone to photolysis and degradation in solution.[26][27][28] Newer methods offer improved stability.[29] Requires protection from light and cold storage. [17] |
Chapter 3: A Practical Framework for Stability Assessment
A robust stability study is a multi-stage process designed to systematically challenge the derivative and its analytical method. The principles outlined in the ICH Q1A(R2) guideline for new drug substances provide an authoritative foundation for this work.[6][7]
Protocol 1: Stress Testing (Forced Degradation)
The objective here is not to determine shelf-life but to intentionally degrade the sample to understand its failure modes and to ensure the analytical method can detect this degradation.[16][30][31]
Causality: By exposing the derivative to conditions far harsher than it will ever encounter in storage, we can rapidly identify the likely degradation products. This is essential for developing a "stability-indicating" analytical method—one that can separate and quantify the intact derivative from its degradants.[6][16]
Methodology:
-
Prepare Samples: Prepare at least five aliquots of the derivatized compound in its typical solvent matrix. Include a control sample stored under ideal conditions (e.g., -80°C, protected from light).
-
Acid/Base Hydrolysis: To one aliquot, add HCl to a final concentration of 0.1 M. To another, add NaOH to 0.1 M. Hold at room temperature or slightly elevated (e.g., 40-60°C) for several hours.
-
Oxidative Degradation: To a third aliquot, add a small volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Place a fourth aliquot in an oven at a high temperature (e.g., 70-80°C), well above that used for accelerated testing.
-
Photostability: Expose a fifth aliquot to intense light, following ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7][32]
-
Analysis: Analyze all samples by the chosen chromatographic method (e.g., GC-MS or LC-MS). Aim for 5-20% degradation of the main compound. Compare the chromatograms to the control to identify new peaks corresponding to degradation products.
Protocol 2: Accelerated and Long-Term Stability Studies
This is the core of the stability assessment, designed to predict and then confirm the shelf-life under real-world conditions.
Causality: Accelerated studies leverage the principle that chemical degradation rates are temperature-dependent (often described by the Arrhenius equation) to predict long-term stability in a compressed timeframe.[11] The long-term study serves as the ultimate validation of this prediction.[11]
Methodology:
-
Batch Selection: Prepare a homogenous batch of the derivatized compound, sufficient for the entire study. If applicable, use at least three different batches to assess variability.[6][16]
-
Storage Conditions & Timepoints:
-
Testing Schedule:
-
Analysis and Evaluation:
-
At each time point, analyze the samples using the validated stability-indicating method.
-
Quantify the concentration of the derivatized analyte. A common acceptance criterion is no more than a 5-10% loss from the initial (Time 0) concentration.
-
Monitor for the appearance of degradation products and any changes in physical appearance (e.g., color change, precipitation).
-
Chapter 4: Essential Analytical Techniques
The success of any stability study hinges on the quality of the analytical methods used to monitor the compound.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the workhorse techniques for stability testing.[36] Their primary role is to separate the parent derivative from impurities and degradation products, allowing for accurate quantification of the parent compound over time.
-
Mass Spectrometry (MS): When coupled with chromatography, MS is unparalleled for identifying the structures of the degradation products observed during stress testing.[31][36] This information provides invaluable insight into the degradation mechanism.
-
Spectroscopy (UV-Vis, Fluorescence): These detectors, commonly used with HPLC, provide the quantitative data needed to track the concentration of the derivative at each time point.[3][36]
Conclusion and Best Practices
Assessing the stability of derivatized compounds is a non-negotiable step in ensuring the validity of analytical data. It is a process that requires a deep understanding of chemical degradation, a systematic experimental approach grounded in authoritative principles, and the use of robust, stability-indicating analytical methods.
Key Recommendations for Maximizing Derivative Stability:
-
Choose Wisely: Select a derivatization reagent that offers the best balance of analytical enhancement and stability for your specific analyte and matrix.[26][37]
-
Control the Environment: Always be mindful of the key degradation drivers. Store hydrolytically sensitive derivatives (especially silyl ethers) under strictly anhydrous conditions.[23] Protect light-sensitive derivatives using amber vials and by minimizing exposure to ambient light.[17][18]
-
Temperature is Critical: Unless data proves otherwise, assume cold or frozen storage is better. For long-term storage, -20°C is a common and effective condition.[17][33]
-
Aliquot Samples: To prevent degradation from repeated freeze-thaw cycles and to minimize evaporation or contamination of the bulk sample, store derivatives in single-use aliquots.[18]
-
When in Doubt, Test: If there is no stability data available for your specific derivative, perform at least a short-term accelerated study to understand its potential liabilities. Analyzing samples as soon as possible after derivatization is the safest practice.[22][24]
By implementing the principles and protocols outlined in this guide, researchers can confidently generate reliable data, ensuring the integrity and success of their scientific endeavors.
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A Senior Application Scientist's Guide to Derivatizing Reagents for Biogenic Amine Detection
Introduction: The Analytical Challenge of Biogenic Amines
Biogenic amines (BAs) are low-molecular-weight organic bases produced by the decarboxylation of amino acids in animals, plants, and microorganisms.[1] Their analysis is critical across various fields, from ensuring food safety, where they serve as indicators of spoilage, to clinical research, where they function as key neurotransmitters and biomarkers.[1][2][3] Common biogenic amines of interest include histamine, tyramine, putrescine, cadaverine, tryptamine, and phenylethylamine.[1]
The primary analytical challenge in biogenic amine detection lies in their physicochemical properties. Most BAs lack significant chromophores or fluorophores, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Visible or Fluorescence Detection (FLD) difficult, especially at the low concentrations often found in biological and food matrices.[2][4][5] To overcome this, a derivatization step is employed to attach a labeling group to the amine, thereby enhancing its detectability.[6] This guide provides an in-depth comparison of the most common derivatizing reagents, offering field-proven insights to help you select the optimal strategy for your research.
The Logic of Derivatization: A Workflow Overview
The derivatization of biogenic amines is typically performed "pre-column," meaning the reaction occurs before the sample is injected into the HPLC system.[1] This approach is generally more efficient and versatile than post-column derivatization. The entire analytical process follows a logical sequence designed to ensure accuracy and reproducibility.
Caption: General workflow for biogenic amine analysis.
Comparative Analysis of Key Derivatizing Reagents
The choice of derivatizing reagent is the most critical decision in method development, directly impacting sensitivity, stability, and specificity. We will compare four of the most widely used reagents: Dansyl Chloride, o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and Benzoyl Chloride.
Dansyl Chloride (Dns-Cl)
Dansyl Chloride is arguably the most popular and versatile reagent for biogenic amine analysis.[7][8] It reacts with both primary and secondary amino groups, making it suitable for a broad range of analytes.[9]
Reaction Mechanism: Dns-Cl reacts with the non-protonated amino group under alkaline conditions to form a highly stable and fluorescent sulfonamide derivative.
Caption: Dansyl Chloride derivatization reaction.
-
Expertise & Causality: The stability of dansylated derivatives is a significant advantage, allowing for batch processing and analysis without significant degradation over time.[7] This makes it ideal for high-throughput screening. The requirement for heating is to ensure the reaction goes to completion, providing robust and repeatable results.[10]
-
Trustworthiness: Dansyl chloride is a nonspecific reagent and can also react with phenols and alcohols.[3] Therefore, a robust chromatographic separation is essential to resolve the target amine derivatives from other derivatized matrix components. The use of ammonia after derivatization can help remove interfering peaks from excess reagent.[11]
o-Phthalaldehyde (OPA)
OPA is a fluorogenic reagent, meaning it is not fluorescent itself but forms a highly fluorescent product upon reaction. It is specific for primary amines and requires the presence of a thiol, such as 2-mercaptoethanol.[12][13]
Reaction Mechanism: OPA reacts rapidly with a primary amine and a thiol at room temperature under alkaline conditions to form a fluorescent isoindole derivative.
Caption: OPA derivatization reaction.
-
Expertise & Causality: The key drawback of OPA is the instability of its derivatives.[6][13] This instability necessitates immediate analysis after derivatization, making it perfectly suited for automated systems with an autosampler that can perform the derivatization online, just before injection. This minimizes derivative degradation and ensures high precision.[12]
-
Trustworthiness: Because OPA only reacts with primary amines, it cannot be used for secondary amines like spermidine and spermine unless an oxidation step is included.[13] Its specificity can be an advantage in complex matrices by reducing the number of interfering peaks.
9-fluorenylmethyl chloroformate (FMOC-Cl)
FMOC-Cl is another highly effective reagent that reacts with both primary and secondary amines to yield stable, intensely fluorescent derivatives.[14][15]
Reaction Mechanism: FMOC-Cl reacts with amines to form a stable carbamate linkage. The reaction is typically fast and proceeds at room temperature.
Caption: FMOC-Cl derivatization reaction.
-
Expertise & Causality: One of the main challenges with FMOC-Cl is interference from the reagent itself and its hydrolysis product (FMOC-OH).[14] To mitigate this, an excess of a non-interfering primary amine can be added after the primary reaction to consume unreacted FMOC-Cl. Alternatively, a solid-phase extraction (SPE) step can be used to remove excess reagent before analysis.[16]
-
Trustworthiness: Despite the potential for interference, the high stability and fluorescence of FMOC derivatives make this method extremely sensitive and robust for quantifying trace levels of biogenic amines.[14][17]
Benzoyl Chloride
Benzoyl Chloride is a classic derivatizing agent that produces derivatives suitable for UV detection. It reacts with both primary and secondary amines.
Reaction Mechanism: In an alkaline medium (Schotten-Baumann reaction), benzoyl chloride reacts with amines to form stable benzamide derivatives.
Caption: Benzoyl Chloride derivatization reaction.
-
Expertise & Causality: Benzoylation is a reliable and cost-effective method, particularly when a fluorescence detector is not available. The derivatives are generally stable, though some, like benzoylated tyramine, may require storage at low temperatures (4°C) to prevent degradation during batch analysis.[7][18]
-
Trustworthiness: The derivatization procedure can be more complex than others, and effective mixing is crucial to avoid split peaks and ensure complete reaction.[19] The method's reliability in terms of reaction time, peak resolution, and repeatability has been well-established.[20]
Quantitative Data Summary
The following table summarizes the key performance characteristics of the discussed derivatizing reagents, based on data from published experimental studies.
| Reagent | Target Amines | Derivative Stability | Detection Method | Typical LOD Range | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Primary & Secondary | High[7] | FLD, UV, MS[8][9] | 0.11 - 1.19 mg/kg[7] | Versatile, stable derivatives, good for batch analysis[7] | Reaction can be slow, requires heat, non-specific[3][6] |
| o-Phthalaldehyde (OPA) | Primary only | Low[6][13] | FLD | 0.1 - 0.5 pMol/injection[12] | Fast reaction at room temp, ideal for automation[12] | Unstable derivatives, does not react with secondary amines[6] |
| FMOC-Cl | Primary & Secondary | High[14][17] | FLD | Picomole levels[15] | Highly fluorescent, stable derivatives, very sensitive[14] | Interference from excess reagent and its byproducts[14] |
| Benzoyl Chloride | Primary & Secondary | Generally High[7] | UV, MS | 0.2 - 2.5 mg/L[20] | Reliable, cost-effective for UV, stable derivatives[20] | Less sensitive than FLD reagents, some derivatives need cooling[7] |
Experimental Protocols
These protocols are self-validating systems, designed for reproducibility. Always use an internal standard for accurate quantification.
Protocol 1: Dansyl Chloride Pre-Column Derivatization for HPLC-FLD
This protocol is adapted from methodologies used for analyzing biogenic amines in food samples like wine and fish.[21][22]
1. Reagents and Materials:
-
Biogenic amine standard mix (e.g., 100 µg/mL).
-
Dansyl Chloride solution: 10 mg/mL in acetone.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
2 M Sodium Hydroxide (NaOH).
-
Ammonium Hydroxide (NH₄OH), 25%.
-
Acetonitrile (HPLC grade).
-
Perchloric acid (0.4 M) for extraction.
-
Internal Standard (IS), e.g., 1,7-diaminoheptane.
2. Step-by-Step Methodology:
-
Extraction: Homogenize 5-10 g of sample with 25 mL of 0.4 M perchloric acid. Centrifuge at ~10,000 rpm to pellet solids. Collect the supernatant.
-
Derivatization:
-
In a reaction vial, mix 1 mL of the sample extract (or standard solution) with the internal standard.
-
Add 200 µL of 2 M NaOH.
-
Add 300 µL of saturated NaHCO₃.
-
Add 2 mL of the Dansyl Chloride solution.
-
Vortex vigorously and incubate in a water bath at 40°C for 45 minutes.[23]
-
-
Reaction Termination:
-
Final Preparation:
-
Add acetonitrile to bring the final volume to 5 mL.
-
Centrifuge at 10,000 rpm for 5 min.[21]
-
Filter the supernatant through a 0.45 µm filter into an HPLC vial.
-
3. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[22]
-
Mobile Phase: Gradient elution with (A) Acetonitrile and (B) Phosphate Buffer (pH adjusted).
-
Flow Rate: 0.9 - 1.0 mL/min.
-
Detection (FLD): Excitation (λex) ~330-350 nm, Emission (λem) ~520-530 nm.
Protocol 2: Automated OPA Pre-Column Derivatization for HPLC-FLD
This protocol is designed for an HPLC system with an autosampler capable of pre-column derivatization.[12]
1. Reagents and Materials:
-
OPA Reagent: Dissolve OPA in borate buffer and add 2-mercaptoethanol. This reagent is often prepared fresh daily due to instability.
-
Borate Buffer (pH ~9.5).
-
Biogenic amine standard mix and samples extracted with trichloroacetic acid (10%).[12]
-
Mobile Phase: Acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer).
2. Step-by-Step Methodology (Automated):
-
Program the autosampler to perform the following sequence for each injection:
-
Aspirate a defined volume of the sample/standard from the vial.
-
Aspirate a defined volume of the OPA reagent.
-
Mix the sample and reagent in a loop or needle for a short, defined reaction time (e.g., 1-2 minutes).
-
Inject the resulting mixture directly onto the HPLC column.
-
3. Chromatographic Conditions:
-
Column: Reversed-Phase C18.
-
Mobile Phase: Gradient elution with Acetonitrile and an aqueous buffer.
-
Flow Rate: ~1.0 mL/min.
-
Detection (FLD): Excitation (λex) ~340-345 nm, Emission (λem) ~440-455 nm.[12]
Conclusion and Authoritative Recommendations
No single derivatizing reagent is universally superior; the optimal choice is dictated by the specific analytical goals, available instrumentation, and the nature of the biogenic amines under investigation.
-
For robustness, versatility (primary and secondary amines), and high-throughput batch analysis , Dansyl Chloride is the recommended choice due to the high stability of its derivatives.[7]
-
For rapid, automated analysis of primary amines , OPA is unparalleled, provided the instrumentation can handle online derivatization to overcome the instability of the derivatives.[12]
-
When utmost sensitivity is required for trace-level quantification , FMOC-Cl is an excellent option, yielding highly fluorescent and stable products, though careful method development is needed to manage reagent-based interferences.[14]
-
For laboratories equipped primarily with UV detectors , Benzoyl Chloride offers a reliable and cost-effective method with good derivative stability.[20]
By understanding the causality behind the reaction conditions, derivative stability, and potential interferences of each reagent, researchers can design and validate analytical methods with the highest degree of scientific integrity and trustworthiness.
References
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Safety Operating Guide
A Guide to the Safe Disposal of Quinoline-6-sulfonyl Chloride for Laboratory Professionals
In the fields of pharmaceutical development and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative research they enable. Quinoline-6-sulfonyl chloride, a valuable building block, demands careful handling not only during use but, critically, through its entire lifecycle to the point of disposal. Improper disposal can pose significant risks to personnel and the environment. This guide provides an in-depth, procedural framework for the safe neutralization and disposal of this compound, ensuring that safety and compliance are maintained at the highest standards.
Part 1: Hazard Profile and Immediate Safety Protocols
Before any disposal procedure begins, a thorough understanding of the hazards associated with this compound is essential. According to its Safety Data Sheet (SDS), this compound is classified as corrosive, causing severe skin burns and eye damage.[1][2] Like other sulfonyl chlorides, it is a water-reactive substance.[3][4] Contact with moisture or water leads to hydrolysis, producing quinoline-6-sulfonic acid and hydrochloric acid (HCl), releasing corrosive and irritating vapors.[5][6]
Therefore, all handling and disposal steps must be conducted within a certified chemical fume hood to manage the release of acidic fumes.[5][7] Adherence to strict Personal Protective Equipment (PPE) protocols is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly sealing safety goggles and a face shield.[2] | Protects against splashes of the corrosive chemical and its reaction products. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat.[5] | Prevents skin contact, which can cause severe burns.[1] |
| Respiratory Protection | Work performed in a chemical fume hood.[5] | Contains and exhausts HCl gas generated during neutralization. |
Part 2: The Disposal Workflow: From Reactive Waste to Neutralized Solution
The primary strategy for disposing of this compound is to convert the reactive sulfonyl chloride moiety into a stable and non-hazardous sulfonate salt through controlled neutralization (quenching).[7][8] This process mitigates its reactivity and corrosivity, rendering it safe for collection as aqueous hazardous waste.
Caption: A logical workflow for the safe neutralization and disposal of this compound.
Detailed Step-by-Step Neutralization Protocol
This protocol is designed for small laboratory quantities (typically <100 g) of waste.
-
Prepare the Neutralizing Agent : In a beaker large enough to accommodate at least 10 times the volume of the sulfonyl chloride waste, prepare a 5-10% aqueous solution of a weak base like sodium bicarbonate or a dilute solution of sodium hydroxide. Place this beaker in an ice bath to pre-chill and to manage the heat generated during the reaction.[7][9]
-
Initiate Controlled Addition : While vigorously stirring the basic solution, add the this compound slowly and in small portions. Crucially, always add the reactive chemical to the neutralizing agent, never the other way around, to avoid a violent, uncontrolled reaction. [9][10]
-
Monitor and Control the Reaction : The neutralization is exothermic and will produce hydrochloric acid gas, which is then neutralized by the excess base.[7][11] Maintain a slow addition rate to keep the reaction under control, ensuring the temperature does not rise excessively and that gas evolution is manageable.
-
Ensure Complete Reaction : After all the sulfonyl chloride has been added, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction is complete.
-
Verify Neutralization : Once the reaction has subsided, check the pH of the solution with pH paper or a calibrated meter. The target pH is between 5 and 9.[9] If the solution is still acidic, add more base until the desired pH is achieved.
-
Package for Disposal : The resulting neutralized aqueous solution, containing quinoline-6-sulfonate salt and sodium chloride, should be transferred into a designated and clearly labeled hazardous waste container. The label must accurately reflect the contents.[6][12]
-
Final Disposal : This container must be disposed of through your institution's official hazardous waste management program, in accordance with all local and federal regulations, such as those set by the EPA.[3][4][13]
Part 3: Emergency Procedures for Spills
In the event of an accidental spill, a swift and appropriate response is critical.
-
Small Spills (< 5g) :
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[7] Do not use combustible materials like sawdust.[7]
-
Carefully scoop the mixture into a suitable container.
-
Perform the neutralization procedure described above on the collected material in a fume hood.
-
Package the final neutralized waste for hazardous waste disposal.[6][10]
-
-
Large Spills (> 5g) :
-
Evacuate the immediate area.
-
Alert colleagues and immediately contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill yourself. Await trained professionals.[5]
-
By adhering to this structured and chemically sound disposal protocol, researchers can confidently manage this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline.
- Shooter, D., et al. (n.d.). Treatment Of Reactive Wastes At Hazardous Waste Landfills. U.S. Environmental Protection Agency.
- Reddit r/chemistry. (2019, June 17). Removing thionyl chloride.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube.
- ResearchGate. (n.d.). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride.
- University of Georgia. (n.d.). Neutralization Guide.
- U.S. Environmental Protection Agency. (2019). Managing Your Hazardous Waste: A Guide for Small Businesses.
- ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
- Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
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Navigating the Safe Handling of Quinoline-6-sulfonyl Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and manipulation of novel compounds are paramount to discovery. Quinoline-6-sulfonyl chloride, a key reagent in medicinal chemistry, presents a unique set of handling challenges due to its reactivity and hazardous nature. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective use, grounded in scientific principles. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Inherent Risks of this compound
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also categorized as a substance that may cause respiratory irritation.[1][3] The primary danger stems from its reactivity, particularly with moisture, which can lead to the release of corrosive hydrogen chloride gas.[3] Therefore, all handling procedures must be designed to mitigate exposure to the solid material and its reaction byproducts.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is even selected, robust engineering controls must be in place. These are modifications to the laboratory environment that minimize the risk of exposure.
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust any dust, vapors, or gases that may be generated.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[3] In the event of accidental contact, immediate and copious irrigation is the most critical first aid measure.
Personal Protective Equipment (PPE): A Comprehensive Barrier
While engineering controls are foundational, a comprehensive PPE plan is essential for direct handling of this compound. The following table summarizes the required PPE, with explanations for the selection of each component.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects against skin contact and severe burns. Nitrile and neoprene offer good resistance to a range of chemicals.[5] Always inspect gloves for any signs of degradation or perforation before use.[6] |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face from splashes of the chemical or its reactants.[1][5][7] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended if there is a risk of inhaling dust or if work is not performed in a fume hood. The specific cartridge type should be selected based on a thorough risk assessment.[1][3][7] |
| Body Protection | Chemical-resistant lab coat or coveralls | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. Perforated shoes or sandals are not permissible in a laboratory setting.[8] |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to guide the user through the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol
-
Donning Personal Protective Equipment (PPE): Before entering the designated work area, put on all required PPE in the correct order: lab coat, respirator (if required), safety goggles, face shield, and finally, gloves.
-
Fume Hood Verification: Ensure the chemical fume hood is turned on and functioning correctly. Check the airflow indicator to confirm proper ventilation.
-
Material Assembly: Gather all necessary equipment, including a calibrated scale, spatulas, weighing paper, and the reaction vessel, inside the fume hood.
-
Weighing: Carefully weigh the required amount of this compound on weighing paper inside the fume hood. Avoid creating dust.
-
Transfer: Gently transfer the weighed solid into the reaction vessel. If necessary, use a powder funnel to minimize the risk of spillage.
-
Decontamination of Glassware: After the reaction is complete, any glassware that has come into contact with this compound should be carefully quenched with a suitable reagent (e.g., a dilute solution of sodium bicarbonate) under controlled conditions within the fume hood before being washed.
-
Waste Disposal: Dispose of all contaminated materials, including weighing paper, gloves, and any residual chemical, in a designated, labeled hazardous waste container.[1][2][9] Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Doffing Personal Protective Equipment (PPE): Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Remove gloves first, followed by the face shield, goggles, lab coat, and respirator. Wash hands thoroughly with soap and water after removing all PPE.[10]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.[3] For larger spills, evacuate the area and contact your institution's EHS office immediately.
Storage and Disposal: Maintaining a Safe Environment
Proper storage and disposal are critical to long-term laboratory safety.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases.[2][3][9] It is also recommended to store it under an inert atmosphere.[3]
-
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][3] Do not dispose of it down the drain.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. A proactive approach to safety is not a hindrance to research but rather a cornerstone of its success.
References
- Chemos GmbH & Co.KG. (n.d.).
- Carbosynth. (2022). FM25759 - Safety Data Sheet. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/25759/ file/FM25759-msds.pdf)
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- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
- American Chemistry Council. (n.d.). Protective Equipment. [Link]
- Trimaco. (2023). Essential Chemical PPE. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
